4-Aminobenzene-1,3-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-aminobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-5-2-1-4(8)3-6(5)9/h1-3,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCVGJLXIARCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10156668 | |
| Record name | 1,3-Benzenediol, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13066-95-0 | |
| Record name | 4-Aminoresorcinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13066-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Benzenediol, 4-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013066950 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Benzenediol, 4-amino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10156668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediol, 4-amino | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 4-Aminobenzene-1,3-diol from Resorcinol
Introduction
4-Aminobenzene-1,3-diol, commonly known as 4-aminoresorcinol, is a valuable chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes, such as black dyes like melanomycin.[1][2] Its molecular structure, featuring an aromatic ring functionalized with two hydroxyl groups and an amino group, makes it a versatile building block for more complex molecules.[3][4] The synthesis of this compound from resorcinol presents a classic yet nuanced challenge in organic chemistry, requiring careful control of reaction conditions to achieve desired regioselectivity and yield.
This guide provides an in-depth examination of a primary synthetic pathway to this compound from resorcinol. It is designed for researchers and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthesis.
Overall Synthesis Pathway
The conversion of resorcinol to this compound is typically achieved in a two-step process:
-
Electrophilic Nitration: Introduction of a nitro group (-NO₂) onto the C4 position of the resorcinol ring to form 4-nitroresorcinol.
-
Catalytic Reduction: Reduction of the nitro group to an amino group (-NH₂) to yield the final product, which is often isolated as a more stable hydrochloride salt.[1]
Part 1: Electrophilic Nitration of Resorcinol
Mechanistic Insights & Strategic Considerations
The nitration of resorcinol is a classic electrophilic aromatic substitution. The two hydroxyl groups are powerful activating, ortho-, para-directing substituents, making the benzene ring highly susceptible to electrophilic attack.[5][6] The primary challenge is controlling the reaction's regioselectivity and extent.
-
Regioselectivity: The hydroxyl groups at positions 1 and 3 direct incoming electrophiles to positions 2, 4, and 6. Position 2 is sterically hindered by the adjacent hydroxyl groups, making positions 4 and 6 the most favorable sites for substitution.[6]
-
Controlling Reactivity: The high reactivity of resorcinol means that reactions can easily proceed to di- or even tri-nitration, yielding 4,6-dinitroresorcinol and 2,4,6-trinitroresorcinol (styphnic acid), respectively.[7][8][9] The formation of these byproducts, particularly the potentially explosive styphnic acid, is a significant concern.[9]
To favor mono-nitration at the C4 position, reaction conditions must be carefully controlled. Key variables include:
-
Temperature: Sub-ambient temperatures (e.g., -25°C to 0°C) are crucial to moderate the reaction rate and prevent over-nitration.[9]
-
Nitrating Agent: While a standard mixture of concentrated nitric acid and sulfuric acid is often used, its strength can promote side reactions.[5][10] Using diluted nitric acid or alternative nitrating agents under milder conditions can improve selectivity.[5]
-
Purity of Nitric Acid: The presence of nitric acid suboxides (like NO₂, N₂O₄, N₂O₃) can form nitrosonium ions (NO⁺), leading to nitrosation side reactions. Using nitric acid substantially free of these suboxides is critical for a clean reaction.[9][11]
Detailed Experimental Protocol: Synthesis of 4-Nitroresorcinol
This protocol is synthesized from established principles of phenol nitration, prioritizing control and safety.
Materials:
-
Resorcinol
-
Concentrated Nitric Acid (90%, low in suboxides)
-
Deionized Water
-
Ice
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Low-temperature thermometer
-
Cooling bath (e.g., ice-salt or dry ice-acetone)
Procedure:
-
Preparation: In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, place 111 g of 90% nitric acid.[9]
-
Cooling: Cool the flask in a cooling bath to maintain an internal temperature between -20°C and -15°C. Vigorous stirring is essential throughout the reaction.[9]
-
Slow Addition of Resorcinol: Add 13.0 g (118 mmol) of granular resorcinol in small portions over approximately 1.5 hours, ensuring the temperature does not rise above -15°C.[9] The high activation of the resorcinol ring necessitates this slow, controlled addition to prevent runaway reactions and the formation of undesired byproducts.
-
Reaction: After the addition is complete, allow the mixture to stir at -15°C for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude product.
-
Isolation & Purification:
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the filtrate is neutral to remove residual acid.
-
Recrystallize the crude product from hot water or a suitable solvent mixture (e.g., water/ethanol) to obtain purified 4-nitroresorcinol.
-
Dry the product carefully under vacuum at a low temperature. Caution: Dry dinitro- and trinitro-aromatic compounds can be shock-sensitive explosives.[12] Although 4-nitroresorcinol is less hazardous, it should be handled with care.
-
Part 2: Reduction of 4-Nitroresorcinol
Mechanistic Insights & Strategic Considerations
The reduction of the aromatic nitro group in 4-nitroresorcinol to a primary amine is a fundamental transformation in organic synthesis. Catalytic hydrogenation is the most common and efficient method, valued for its clean reaction profile and high yields.[13][14]
The reaction proceeds via the transfer of hydrogen atoms from the catalyst surface to the nitro group. This multi-step process involves intermediates such as nitrosobenzene and phenylhydroxylamine compounds before the final amine is formed.[13]
Key variables for a successful reduction include:
-
Catalyst: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for this transformation.[14] Other catalysts like platinum, Raney nickel, or rhodium can also be employed.[14][15][16]
-
Hydrogen Source: Pressurized hydrogen gas is the standard reductant. The pressure can range from atmospheric to 100 bar, depending on the scale and desired reaction rate.[15]
-
Solvent: Polar protic solvents like ethanol or methanol are typically used as they readily dissolve the starting material and do not interfere with the reaction.
-
Product Stability: Aromatic amines, especially those with electron-donating hydroxyl groups, can be susceptible to air oxidation. Therefore, the product is often isolated as a hydrochloride salt by performing the reduction in the presence of hydrochloric acid or by treating the final amine with HCl.[1][17] This enhances the product's stability and simplifies its handling.
Detailed Experimental Protocol: Synthesis of this compound Hydrochloride
This protocol is based on standard procedures for the catalytic hydrogenation of nitroaromatics.
Materials:
-
4-Nitroresorcinol
-
10% Palladium on Carbon (Pd/C) catalyst (50% wet)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen (H₂) gas
-
Nitrogen (N₂) gas
Equipment:
-
Hydrogenation apparatus (e.g., Parr shaker or autoclave)
-
Filtration setup (e.g., Büchner funnel with Celite®)
Procedure:
-
Reactor Setup: To a suitable hydrogenation reactor, add a solution of 4-nitroresorcinol (e.g., 10 g, 64.5 mmol) in 150 mL of ethanol.
-
Acidification: Add a stoichiometric amount of concentrated hydrochloric acid to the solution. This will ensure the final product is protonated and precipitates as the stable hydrochloride salt.
-
Catalyst Addition: Under an inert nitrogen atmosphere, carefully add the 10% Pd/C catalyst (e.g., 0.5-1.0 g). Caution: Pd/C is pyrophoric when dry and can ignite flammable solvents in the presence of air. Always handle it wet or under an inert atmosphere.
-
Hydrogenation: Seal the reactor and purge it several times with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 3-4 MPa or 435-580 psi) and begin vigorous stirring.[16]
-
Reaction Monitoring: The reaction is exothermic. Maintain the temperature within a safe range (e.g., 30-70°C).[18] Monitor the reaction progress by observing the cessation of hydrogen uptake or by using techniques like TLC or HPLC. The reaction is typically complete within 2-4 hours.[18]
-
Workup:
-
Once the reaction is complete, depressurize the reactor and purge it thoroughly with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to carefully remove the palladium catalyst. Wash the filter cake with additional ethanol to recover all the product.
-
Combine the filtrate and washings. Reduce the volume of the solvent under reduced pressure.
-
-
Isolation: Cool the concentrated solution in an ice bath to crystallize the this compound hydrochloride. Collect the white crystalline solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[18]
Data Summary & Physicochemical Properties
| Parameter | 4-Nitroresorcinol (Intermediate) | This compound HCl (Product) |
| Molecular Formula | C₆H₅NO₄ | C₆H₈ClNO₂ |
| Molecular Weight | 155.11 g/mol | 161.59 g/mol |
| Appearance | Yellowish solid | White to off-white crystalline solid[1][18] |
| Melting Point | ~115-120 °C | ~220 °C (decomposes) |
| Key Reagents | Resorcinol, HNO₃, H₂SO₄ | 4-Nitroresorcinol, H₂, Pd/C, HCl |
| Typical Yield | 60-85% (highly condition-dependent)[19] | >75%[18] |
Safety & Handling
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Acids: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle them only in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.
-
Nitro Compounds: Aromatic nitro compounds, especially di- and tri-nitro derivatives, can be thermally unstable and shock-sensitive when dry.[12] Avoid overheating and physical shock.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The Pd/C catalyst is pyrophoric. Ensure the hydrogenation apparatus is properly maintained and operated. The system must be purged with an inert gas (nitrogen) before introducing hydrogen and after the reaction is complete to prevent ignition.
-
Product Handling: this compound and its hydrochloride salt may be irritating to the skin, eyes, and respiratory system.[1] Handle with standard PPE.
Conclusion
The synthesis of this compound from resorcinol is a well-established two-step process that serves as an excellent case study in controlling the reactivity of highly activated aromatic systems. Success hinges on the careful management of the initial nitration step to maximize the yield of the desired 4-nitroresorcinol intermediate while minimizing the formation of dangerous and unwanted byproducts. The subsequent catalytic hydrogenation is a robust and high-yielding transformation, provided that appropriate safety measures for handling the catalyst and hydrogen gas are implemented. By understanding the mechanistic principles and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this important chemical intermediate for applications in drug discovery and materials science.
References
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physicochemical properties of 4-Aminobenzene-1,3-diol
An In-depth Technical Guide to the Physicochemical Properties of 4-Aminobenzene-1,3-diol
Foreword: A Molecule of Versatility
In the landscape of chemical synthesis, certain molecules stand out not for their complexity, but for the versatile potential locked within their structure. This compound, also known as 4-aminoresorcinol, is one such compound. With a simple benzene core functionalized with two hydroxyl groups and an amino group, it serves as a critical intermediate in industries ranging from pharmaceuticals to high-performance dyes.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the core physicochemical properties that govern its behavior, reactivity, and application. We will move beyond mere data points, exploring the causality behind its characteristics and the experimental methodologies required for its robust characterization.
Chemical Identity and Structure
The foundation of understanding any compound lies in its unambiguous identification and structure. This compound is an aromatic amine and a derivative of resorcinol.[2]
-
IUPAC Name: this compound
-
Common Synonyms: 4-Aminoresorcinol, 2,4-Dihydroxyaniline[1]
-
CAS Number: 13066-95-0[3]
-
Molecular Formula: C₆H₇NO₂[3]
-
Molecular Weight: 125.13 g/mol [4]
-
Chemical Structure (SMILES): OC1=CC=C(N)C(O)=C1[4]
The molecule is also frequently utilized as its more stable hydrochloride salt (4-Aminoresorcinol hydrochloride, CAS No: 34781-86-7), which exhibits enhanced water solubility.[5][6][7]
Core Physicochemical Properties
The utility of this compound is dictated by its physical and chemical properties. These parameters influence its reaction kinetics, formulation, and biological interactions. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| Appearance | White to light brown crystalline powder. | [1] |
| Melting Point | 218 °C | [1] |
| 220 °C (decomposes) for HCl salt. | [6][7] | |
| Boiling Point | 345.2 °C (at 760 mmHg) | [1] |
| Density | 1.412 g/cm³ | [1] |
| Flash Point | 162.6 °C | [1] |
| Water Solubility | The hydrochloride salt has high solubility in water. | [5] |
| Organic Solvent Solubility | Slightly soluble in DMSO and Methanol (HCl Salt). | [5][6][7][8] |
| Predicted pKa | 9.54 ± 0.10 | [1] |
| LogP (Octanol/Water) | 0.8 | [9] |
Thermal Properties: Melting and Boiling Points
The relatively high melting point of 218 °C is indicative of strong intermolecular forces within the crystal lattice, primarily hydrogen bonding afforded by the two hydroxyl groups and the amino group. This thermal stability is a crucial parameter for synthesis planning, particularly for reactions requiring elevated temperatures. The hydrochloride salt exhibits a slightly higher melting point with decomposition, a common characteristic for amine salts.
Solubility Profile: A Tale of Two Forms
While specific quantitative solubility data is not widely published, the qualitative description provides critical insight. The free base is expected to have limited aqueous solubility due to the hydrophobic benzene ring. However, the presence of three hydrogen-bonding groups confers some water compatibility.
The high water solubility of the hydrochloride salt is a key practical advantage.[5] Protonation of the basic amino group to form the ammonium salt (-NH₃⁺Cl⁻) introduces an ionic character, dramatically increasing the molecule's affinity for polar solvents like water. This is a common strategy employed in drug development to improve the dissolution of amine-containing active pharmaceutical ingredients (APIs). Conversely, its solubility in non-polar organic solvents is expected to be low.
Acid-Base Properties and pKa
This compound is an amphoteric molecule, capable of acting as both a weak base (due to the aromatic amine) and a weak acid (due to the phenolic hydroxyl groups).
-
Basicity: The lone pair of electrons on the nitrogen atom can accept a proton.
-
Acidity: The hydroxyl groups can donate a proton, particularly under basic conditions.
A predicted pKa of 9.54 is available, which likely corresponds to one of the phenolic protons.[1] For context, the related compound 4-aminophenol has experimentally determined pKa values of 5.48 (for the protonated amine) and 10.46 (for the hydroxyl group).[10] The pKa values are critical for predicting the ionization state of the molecule at a given pH, which in turn governs its solubility, membrane permeability, and receptor-binding interactions.
Experimental Protocols for Characterization
To ensure the identity and purity of this compound, a series of well-defined analytical protocols must be employed.
Melting Point Determination (Capillary Method)
This is a fundamental technique to assess purity. An impure sample will exhibit a depressed and broadened melting range.
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube (closed at one end) to a height of 1-2 mm.[11] Pack the sample tightly by tapping the tube.[11]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
-
Rapid Determination (Optional): Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting range.[12] This saves time for the precise measurement.
-
Precise Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[12]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2. A pure sample should have a sharp range of 0.5-1.5 °C.
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4-Aminobenzene-1,3-diol CAS number and chemical structure
An In-depth Technical Guide to 4-Aminobenzene-1,3-diol
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the chemical compound this compound. It will cover its fundamental chemical identity, physical and chemical properties, potential applications, safety and handling protocols, and a representative synthesis methodology.
Chemical Identity and Structure
This compound, also known by synonyms such as 4-amino-resorcinol and 2,4-dihydroxyaniline, is an aromatic organic compound.[1][2][3] Its unique structure, featuring an aniline core with two hydroxyl groups in a meta- and para-position relative to the amino group, makes it a valuable intermediate in various chemical syntheses.
CAS Number: 13066-95-0[1][2][3][4][5]
Molecular Formula: C₆H₇NO₂[1][2][3][5]
IUPAC Name: this compound[3]
The chemical structure of this compound is depicted below:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these properties may be reported for the hydrochloride salt of the compound, which is a common form for handling and storage.
| Property | Value | Source |
| Molecular Weight | 125.13 g/mol | [1][2][3][5] |
| Melting Point | 218 °C (decomposes) | [1] |
| Boiling Point | 345.2 °C at 760 mmHg | [1] |
| Flash Point | 162.6 °C | [1] |
| Density | 1.412 g/cm³ | [1] |
| Appearance | White to light brown powder | [1] |
Potential Applications
This compound serves as a versatile building block in organic synthesis, with applications in various fields:
-
Dye Manufacturing: Its aromatic amine and phenol functionalities make it a suitable precursor for the synthesis of a variety of dyes.[1]
-
Pharmaceuticals: This compound is utilized in the synthesis of pharmaceutically active molecules.[1] For instance, it is mentioned as an impurity in the synthesis of Lenvatinib.[3]
-
Hair Coloring Products: It is also used in the formulation of hair dyes.[1]
Safety and Handling
Due to its chemical nature as an aromatic amine and phenol, this compound and its salts are considered moderately hazardous and should be handled with appropriate safety precautions.[1]
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.[6]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[8]
-
Skin Protection: Chemical-resistant gloves (double-gloving with nitrile as the inner layer and neoprene or Viton as the outer layer is recommended) and a lab coat are essential.[8]
-
Respiratory Protection: When handling the solid compound, a NIOSH-approved respirator with appropriate cartridges should be used, especially outside of a chemical fume hood.[8]
Handling and Storage:
-
All manipulations of the solid compound should be performed in a well-ventilated chemical fume hood.[8]
-
Avoid creating dust.[7]
-
Store in a dry, cool, and well-ventilated place in a tightly sealed container.[7][9]
-
Keep away from strong oxidizing agents and strong bases.[9]
Representative Synthesis Methodology
A plausible synthetic pathway would be the reduction of 4-nitroresorcinol (4-nitro-1,3-benzenediol).
Step 1: Nitration of Resorcinol (1,3-Benzenediol)
The starting material, resorcinol, can be nitrated to introduce a nitro group onto the aromatic ring. This reaction typically requires careful control of temperature and the concentration of the nitrating agent (e.g., nitric acid in a suitable solvent) to achieve selective nitration at the 4-position.
Step 2: Reduction of 4-Nitroresorcinol to this compound
The resulting 4-nitroresorcinol can then be reduced to the desired this compound. Common reducing agents for this transformation include:
-
Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[11]
-
Metal-Acid Reduction: Employing a metal like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).[12]
Illustrative Experimental Protocol (Conceptual):
-
Dissolution: Dissolve 4-nitroresorcinol in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Reducing Agent:
-
For Catalytic Hydrogenation: Add a catalytic amount of Pd/C to the solution and subject the mixture to a hydrogen atmosphere (typically at a pressure of 1-10 bar).[11]
-
For Metal-Acid Reduction: Add the metal (e.g., tin granules) to the solution, followed by the slow addition of concentrated hydrochloric acid.
-
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., Thin Layer Chromatography) until the starting material is consumed.
-
Work-up and Isolation:
-
For Catalytic Hydrogenation: Filter off the catalyst. Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization.
-
For Metal-Acid Reduction: After the reaction is complete, the reaction mixture is typically basified to precipitate the product. The solid product is then collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
-
Caption: A plausible synthetic workflow for this compound.
Conclusion
This compound is a valuable chemical intermediate with established applications in the dye and pharmaceutical industries. Its synthesis is achievable through standard organic transformations. Due to its potential hazards, strict adherence to safety protocols is imperative during its handling and use. This guide provides a foundational understanding of this compound for professionals in research and development.
References
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- Fisher Scientific.
- Chemos GmbH&Co.KG.
- Chemical-Suppliers. This compound hydrochloride | CAS 34781-86-7. [Link]
- PubChem. 4-Aminobenzene-1,2-diol hydrobromide. [Link]
- PubChem. 4-Aminoresorcinol. [Link]
- Human Metabolome Database. Showing metabocard for 1,3-Benzenediol (HMDB0032037). [Link]
- ChemBK. 1,3-benzenediol. [Link]
- Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
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solubility of 4-Aminobenzene-1,3-diol in different organic solvents
An In-depth Technical Guide to the Solubility of 4-Aminobenzene-1,3-diol in Organic Solvents
Introduction: Understanding this compound
This compound, also known as 4-amino-resorcinol, is an aromatic organic compound featuring a benzene ring substituted with one amino (-NH₂) group and two hydroxyl (-OH) groups. Its chemical structure, with a molecular formula of C₆H₇NO₂, dictates its physicochemical properties and, most critically for formulation and synthesis, its solubility profile.[1][2] The presence of three highly polar, protic functional groups on a compact aromatic scaffold renders the molecule exceptionally hydrophilic and capable of extensive hydrogen bonding. This guide provides a comprehensive analysis of its solubility characteristics, blending theoretical principles with practical experimental guidance for researchers, scientists, and drug development professionals.
Part 1: The Theoretical Foundation of Solubility
The solubility of a solute in a solvent is governed by the principle similia similibus solvuntur, or "like dissolves like."[3][4] This means polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents.[3][5] The driving force is the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.
For this compound, the key factors are:
-
Polarity: The molecule possesses a significant dipole moment due to its electronegative oxygen and nitrogen atoms.
-
Hydrogen Bonding: The two hydroxyl groups and the amino group act as excellent hydrogen bond donors, while the oxygen and nitrogen atoms also serve as hydrogen bond acceptors. This capacity for strong hydrogen bonding is the dominant factor in its solubility.
A polar protic solvent, like water or methanol, can engage in extensive hydrogen bonding with this compound, creating strong solute-solvent interactions that overcome the solute's crystal lattice energy, leading to dissolution. Conversely, non-polar solvents lack the ability to form these strong interactions, resulting in poor solubility.
Step-by-Step Methodology
This protocol is designed to classify solubility into practical categories.
-
Preparation:
-
Label a series of 4 mL glass vials, one for each solvent to be tested.
-
Place a small magnetic stir bar into each vial.
-
-
Procedure for each solvent:
-
Step 1: Add approximately 2-5 mg of this compound to the vial. The exact mass is not critical for a qualitative assessment, but consistency is key.
-
Step 2: Add the selected solvent dropwise, starting with 0.5 mL.
-
Step 3: Place the vial on a magnetic stir plate and stir vigorously for at least 15-20 minutes. Ensure a vortex is formed to maximize mixing. For compounds that are slow to dissolve, an equilibration time of several hours may be necessary. [6] * Step 4: Visually inspect the solution against a dark background.
-
If the solid has completely dissolved, the compound is considered soluble in that solvent.
-
If some solid remains but a noticeable amount has dissolved, it is partially soluble .
-
If the solid appears entirely unaffected, it is insoluble . [7] * Step 5 (Semi-Quantitative Extension): If the compound dissolves completely, continue adding pre-weighed portions of the solute until a saturated solution (where solid material remains undissolved) is achieved. This allows for a calculation of solubility in mg/mL.
-
-
Conclusion
The solubility of this compound is overwhelmingly dictated by its highly polar nature and its extensive capacity for hydrogen bonding. It exhibits high solubility in polar protic solvents like water and lower-chain alcohols, as well as in polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be insoluble in nonpolar solvents like hexane and toluene due to the fundamental mismatch in intermolecular forces. While theoretical predictions provide a strong foundation, this guide emphasizes the critical importance of empirical verification through systematic experimental protocols. The methodologies and principles outlined herein equip researchers with the necessary tools to accurately assess and leverage the solubility characteristics of this versatile chemical building block.
References
[6]Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [3]Wikipedia. (n.d.). Solvent. [8]Murov, S. (2020). Properties of Solvents Used in Organic Chemistry. [9]PubChem. (n.d.). This compound hydrochloride. National Center for Biotechnology Information. [4]University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [7]Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [10]University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES. [11]Hoye, T.R. (2022). Properties of Common Organic Solvents. University of Minnesota. [12]MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. University of Calgary. (2023). Solubility of Organic Compounds. [5]Khan Academy. (n.d.). Solubility of organic compounds. [13]Sigma-Aldrich. (2024). SAFETY DATA SHEET - Resorcinol. [14]Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene. Sigma-Aldrich. (2025). SAFETY DATA SHEET - 4-Aminothiophenol. [15]Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Aminobenzene-1,3-diol hydrochloride. [1]ChemScene. (n.d.). This compound. [16]Reddit. (2025). Solubility of 4-Aminophenol & 3-Nitrobenzaldehyde in Ethyl Acetate. [2]LookChem. (n.d.). Cas 13066-95-0, this compound.
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Spectroscopic Data for 4-Aminobenzene-1,3-diol: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 4-Aminobenzene-1,3-diol (also known as 4-aminoresorcinol), a compound of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics. The interpretation of this data is crucial for confirming the molecular structure and understanding the electronic properties of this compound.
Introduction to this compound
This compound (CAS No. 13066-95-0) is an aromatic organic compound with the chemical formula C₆H₇NO₂. Its structure consists of a benzene ring substituted with an amino group (-NH₂) and two hydroxyl groups (-OH) at positions 1 and 3. This arrangement of functional groups imparts specific chemical reactivity and spectroscopic properties to the molecule, making its precise characterization essential for its application in various scientific domains. Spectroscopic techniques provide a non-destructive means to elucidate the molecular structure and bonding within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are instrumental in confirming the substitution pattern on the benzene ring.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of solvent is critical to ensure the solubility of the analyte and to avoid interference with the signals of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice due to its excellent solvating power for polar compounds.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
Causality Behind Experimental Choices: The use of a high-field spectrometer is crucial for resolving the closely spaced signals of the aromatic protons. DMSO-d₆ is selected not only for its solvating ability but also because the residual solvent peak does not overlap with the analyte signals.
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The predicted chemical shifts and coupling patterns are consistent with the proposed structure.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~6.0 | Doublet | ~2.0 |
| H-5 | ~6.1 | Doublet of Doublets | ~8.0, 2.0 |
| H-6 | ~6.8 | Doublet | ~8.0 |
| -NH₂ | Broad Singlet | - | |
| -OH (at C-1) | Broad Singlet | - | |
| -OH (at C-3) | Broad Singlet | - |
Note: Actual chemical shifts can vary depending on the solvent and concentration. The signals for -NH₂ and -OH protons are often broad and may exchange with deuterium in the presence of D₂O.
Interpretation: The aromatic region of the spectrum displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The distinct chemical shifts of the three aromatic protons are a direct consequence of the electronic effects of the amino and hydroxyl substituents.
Caption: Coupling interactions between aromatic protons in this compound.
¹³C NMR Spectral Data and Interpretation
The ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, six distinct signals are expected for the six carbon atoms of the benzene ring.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~150 |
| C-2 | ~102 |
| C-3 | ~152 |
| C-4 | ~125 |
| C-5 | ~106 |
| C-6 | ~115 |
Note: Predicted chemical shifts based on empirical calculations and data from similar compounds.
Interpretation: The chemical shifts of the carbon atoms are significantly influenced by the attached functional groups. The carbons bearing the electronegative oxygen atoms of the hydroxyl groups (C-1 and C-3) are deshielded and appear at lower field (higher ppm values). The amino group at C-4 also influences the chemical shifts of the adjacent carbons.
Caption: Correlation of carbon atoms with their approximate ¹³C NMR chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Spectroscopy
The solid nature of this compound allows for straightforward sample preparation using the KBr pellet method.
Step-by-Step Methodology:
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Pellet Formation: Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
Authoritative Grounding: This method is a standard and reliable technique for obtaining high-quality IR spectra of solid samples.
IR Spectral Data and Interpretation
The IR spectrum of this compound is characterized by the presence of distinct absorption bands corresponding to the O-H, N-H, and C-H stretching and bending vibrations, as well as the C=C stretching of the aromatic ring.
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3200 (broad) | O-H Stretch | Hydroxyl (-OH) |
| 3350-3250 (two bands) | N-H Stretch | Primary Amine (-NH₂) |
| 3100-3000 | Aromatic C-H Stretch | Benzene Ring |
| 1620-1580 | N-H Bend | Primary Amine (-NH₂) |
| 1600-1450 | C=C Stretch | Aromatic Ring |
| 1300-1200 | C-O Stretch | Phenolic Hydroxyl |
| 1250-1180 | C-N Stretch | Aromatic Amine |
| 900-675 | Aromatic C-H Bend | Benzene Ring |
Interpretation: The broad band in the 3400-3200 cm⁻¹ region is indicative of the hydrogen-bonded hydroxyl groups. The presence of two distinct bands in the 3350-3250 cm⁻¹ range is a characteristic feature of a primary amine, corresponding to the symmetric and asymmetric N-H stretching vibrations. The various bands in the fingerprint region (below 1500 cm⁻¹) are unique to the overall molecular structure.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation corresponds to π → π* transitions.
Experimental Protocol for UV-Vis Spectroscopy
A dilute solution of the compound in a suitable solvent is required for UV-Vis analysis.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent, such as ethanol or methanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the absorption maximum.
-
Data Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer, typically over a wavelength range of 200-400 nm. A solvent blank should be used as a reference.
UV-Vis Spectral Data and Interpretation
The UV-Vis spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region.
Table 4: UV-Vis Absorption Data for this compound
| Solvent | λ_max (nm) | Molar Absorptivity (ε) |
| Ethanol | ~230, ~285 | - |
Note: The exact positions of the absorption maxima (λ_max) and the molar absorptivity can be influenced by the solvent.
Interpretation: The absorption bands are attributed to the electronic transitions within the benzene ring, which are influenced by the auxochromic amino and hydroxyl groups. These groups, with their lone pairs of electrons, can donate electron density to the aromatic ring, causing a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.
Caption: A simplified workflow for acquiring a UV-Vis spectrum.
Conclusion
The combined application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide are consistent with the known structure of the molecule and serve as a valuable reference for researchers working with this compound. The detailed experimental protocols and interpretations offer a framework for the reliable spectroscopic analysis of this and similar aromatic compounds.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- PubChem. 4-Aminoresorcinol.
An In-depth Technical Guide to the Reaction Mechanism of 4-Aminobenzene-1,3-diol with Nitrous Acid
Abstract
This technical guide provides a comprehensive examination of the reaction mechanism between 4-Aminobenzene-1,3-diol and nitrous acid. The core of this process, the diazotization of a primary aromatic amine, is a cornerstone of synthetic organic chemistry, pivotal in the production of azo dyes and various pharmaceutical intermediates. This document elucidates the mechanistic intricacies of this reaction, detailing the formation of the electrophilic nitrosonium ion, its subsequent interaction with the aromatic amine, and the formation of the diazonium salt. Furthermore, it explores the influence of critical reaction parameters, provides field-proven experimental protocols, and emphasizes the stringent safety measures required when handling the often unstable diazonium compounds. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper, practical understanding of this fundamental chemical transformation.
Introduction: The Significance of Diazotization
The reaction of a primary aromatic amine with nitrous acid to form a diazonium salt is known as diazotization.[1][2] This process is of immense industrial and academic importance, serving as a versatile gateway to a vast array of aromatic compounds.[3] The resulting diazonium salts are highly valuable synthetic intermediates, primarily due to the excellent leaving group ability of the dinitrogen molecule (N₂), which facilitates a variety of substitution reactions.[4]
This compound, with its amino group susceptible to diazotization and the activating, ortho- and para-directing hydroxyl groups, presents an interesting substrate for this reaction. The resulting diazonium salt can be utilized in subsequent coupling reactions to synthesize azo dyes or undergo various nucleophilic substitution reactions.[5] Understanding the nuances of its reaction with nitrous acid is crucial for controlling product formation and ensuring the safety and efficiency of the synthesis.
The Core Reaction Mechanism: A Step-by-Step Elucidation
The diazotization of this compound proceeds through a well-established, multi-step mechanism. The reaction is typically carried out in a cold, acidic solution.[6]
In Situ Generation of the Electrophile: The Nitrosonium Ion
Nitrous acid (HNO₂) is an unstable compound and is therefore generated in situ by the reaction of a nitrite salt, most commonly sodium nitrite (NaNO₂), with a strong mineral acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][7]
Reaction: NaNO₂ + HCl → HNO₂ + NaCl
The strong acid then protonates the nitrous acid, which subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).[8][9]
Mechanism:
-
HONO + H⁺ ⇌ H₂O⁺-NO
-
H₂O⁺-NO → H₂O + NO⁺
This nitrosonium ion is the key reactive species that initiates the diazotization process.[8]
Nucleophilic Attack and Formation of the Diazonium Ion
The reaction cascade leading to the diazonium salt is initiated by the nucleophilic attack of the primary amino group of this compound on the nitrosonium ion. This is followed by a series of proton transfers and a dehydration step.
The detailed steps are as follows:
-
The lone pair of electrons on the nitrogen atom of the amino group attacks the positively charged nitrogen of the nitrosonium ion.
-
A proton is lost from the nitrogen atom, forming an N-nitrosamine intermediate.
-
The N-nitrosamine undergoes tautomerization, where a proton is transferred from the nitrogen to the oxygen atom, forming a diazohydroxide.
-
The hydroxyl group of the diazohydroxide is protonated by the acid in the medium, forming a good leaving group (water).
-
The departure of a water molecule results in the formation of the relatively stable aryl diazonium ion.[8]
The presence of electron-donating hydroxyl groups on the benzene ring increases the nucleophilicity of the amino group, facilitating the initial attack on the nitrosonium ion.[2]
Stability of the Aryl Diazonium Salt
Aryl diazonium salts are notably more stable than their aliphatic counterparts, especially at low temperatures (0-5 °C).[2][10] This enhanced stability is attributed to the delocalization of the positive charge on the diazonium group into the π-system of the aromatic ring through resonance.[4][11] This resonance stabilization is crucial for allowing the diazonium salt to be used as a synthetic intermediate.[10] However, it is imperative to note that even aryl diazonium salts can be explosive when isolated in a dry, solid state and are typically used in solution immediately after preparation.[6][12]
Visualizing the Mechanism and Workflow
Reaction Mechanism Diagram
Caption: The overall reaction pathway for the diazotization of this compound.
Experimental Workflow Diagram
Caption: A typical experimental workflow for the diazotization reaction.
Critical Reaction Parameters and Their Influence
The success of a diazotization reaction is highly dependent on careful control of several experimental parameters.
| Parameter | Optimal Range/Condition | Rationale and Impact on Reaction |
| Temperature | 0 - 5 °C | Essential for the stability of the diazonium salt. At higher temperatures, the diazonium salt can decompose, often violently, to evolve nitrogen gas and form phenols.[1][7] |
| pH | Strongly Acidic | A strong mineral acid (e.g., HCl, H₂SO₄) is required to generate the nitrosonium ion and to prevent the coupling of the diazonium salt with the unreacted amine.[2] |
| Stoichiometry | Stoichiometric or slight excess of nitrous acid | A stoichiometric amount of sodium nitrite should be used to avoid side reactions. A large excess of nitrous acid should be avoided.[13][14] |
| Addition Rate | Slow, dropwise addition of nitrite solution | Slow addition helps to control the exothermic nature of the reaction and maintain the low temperature, preventing the decomposition of the diazonium salt.[15] |
Field-Proven Experimental Protocol
This protocol is a generalized procedure for the diazotization of an aminophenol derivative and can be adapted for this compound with appropriate stoichiometric adjustments.[15]
Materials and Reagents
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea (for quenching excess nitrous acid)
-
Starch-iodide paper
-
Distilled water
-
Ice
Step-by-Step Methodology
-
Preparation of the Amine Solution: In a beaker, suspend a pre-weighed amount of this compound in a mixture of distilled water and a stoichiometric excess of concentrated hydrochloric acid (typically 2.5-3 equivalents). Stir the mixture to ensure complete dissolution of the amine as its hydrochloride salt.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process.[15]
-
Preparation of the Nitrite Solution: In a separate beaker, dissolve a stoichiometric amount of sodium nitrite in a minimal amount of cold distilled water.[15]
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine hydrochloride solution over a period of 10-15 minutes with vigorous stirring. Ensure the temperature of the reaction mixture does not exceed 5 °C.[15]
-
Completion of Reaction: After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization is complete.[15]
-
Verification and Quenching: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If excess nitrous acid is present, it can be destroyed by the careful addition of a small amount of urea.[16]
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent synthetic step (e.g., azo coupling).[6]
Safety: A Paramount Consideration
Diazonium salts are notoriously hazardous materials, and strict adherence to safety protocols is non-negotiable.[13][14]
Inherent Hazards
-
Thermal Instability: Many diazonium salts are thermally unstable and can decompose explosively, especially when dry.[12][13]
-
Shock Sensitivity: Solid diazonium salts can be sensitive to friction and shock.[13][14]
-
Gas Evolution: The decomposition of diazonium salts liberates nitrogen gas, which can lead to a dangerous pressure buildup in a closed system.[12]
Cardinal Rules for Safe Handling
The following are critical safety guidelines for the preparation and handling of diazonium salts:[13][14]
-
Stoichiometry: Use only a stoichiometric amount of sodium nitrite.
-
Excess Nitrous Acid: Always check for and neutralize any excess nitrous acid.
-
Order of Addition: Combine the amine and acid first, then add the sodium nitrite solution.
-
Temperature Control: Strictly maintain the reaction temperature below 5 °C.
-
Venting: Ensure the reaction vessel is adequately vented to prevent pressure buildup.
-
Assume Instability: If the explosive properties of a diazonium salt are unknown, always assume it is explosive.
-
Avoid Precipitation: Do not allow the undesired precipitation of diazonium salts out of solution.
-
Quenching: Quench any remaining diazonium salts before workup or disposal.
-
Isolation Limits: Do not isolate more than 0.75 mmol of an explosive diazonium salt at one time.
-
Handling Solids: Use a plastic spatula when handling solid diazonium salts; avoid scratching or grinding.
Conclusion
The reaction of this compound with nitrous acid is a powerful synthetic transformation that provides access to a wide range of valuable chemical entities. A thorough understanding of the underlying reaction mechanism, the influence of critical experimental parameters, and an unwavering commitment to safety are essential for the successful and responsible application of this chemistry in research and development. This guide has provided a detailed framework for approaching this reaction with the scientific rigor and precautionary mindset required for both innovation and safety in the laboratory.
References
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- ResearchGate. (n.d.). Diazotization of 2‐ or 4‐aminophenols.
- Al-Sabawy, A. A., & Al-Iraqi, M. A. H. (2009). Preparation of Dis-Azo Dyes Derived from p-Aminophenol and Their Fastness Properties for Synthetic Polymer-Fibres. Science Alert. [Link]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Aminobenzene-1,3-diol
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 4-Aminobenzene-1,3-diol (also known as 4-Aminoresorcinol). While this compound is a valuable chemical intermediate, detailed public data on its thermal behavior is scarce. This document synthesizes available information, including data from its hydrochloride salt and the parent compound, resorcinol, to construct a scientifically grounded understanding of its stability. It offers detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to perform their own characterizations. Furthermore, a hypothetical decomposition pathway is proposed based on established principles of organic chemistry and data from analogous compounds. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the thermal properties of this compound for safe handling, formulation, and process development.
Introduction: The Significance of this compound
This compound is an aromatic organic compound featuring a benzene ring substituted with one amino group (-NH₂) and two hydroxyl (-OH) groups at the 1 and 3 positions. This molecular architecture makes it a versatile building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, rendering it a useful intermediate in the synthesis of pharmaceuticals, dyes, and specialty polymers.
Understanding the thermal stability of a compound like this compound is paramount for several reasons:
-
Safety: Uncontrolled thermal decomposition can lead to the release of toxic gases and potentially exothermic events, posing significant safety risks in laboratory and manufacturing settings.
-
Process Development: Knowledge of decomposition temperatures is critical for designing safe and efficient synthetic routes, purification processes (like distillation), and drying procedures.
-
Storage and Shelf-Life: The stability of the compound under various temperature conditions dictates its appropriate storage requirements and shelf-life.
-
Quality Control: Changes in thermal profiles can indicate the presence of impurities or degradation products, making thermal analysis a valuable tool for quality assessment.
This guide will delve into the key aspects of the thermal behavior of this compound, providing both theoretical insights and practical experimental guidance.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its common hydrochloride salt is presented in Table 1. This data provides a foundational context for the subsequent thermal analysis.
| Property | This compound | This compound HCl | Source |
| IUPAC Name | This compound | This compound;hydrochloride | [1] |
| Synonyms | 4-Aminoresorcinol | 4-Aminoresorcinol hydrochloride | [1] |
| CAS Number | 13066-95-0 | 34781-86-7 | [1] |
| Molecular Formula | C₆H₇NO₂ | C₆H₈ClNO₂ | [1] |
| Molecular Weight | 125.13 g/mol | 161.58 g/mol | [1] |
| Appearance | White to off-white crystalline solid | Powder | [1] |
| Melting Point | Not well-documented | 220 °C (decomposes) | [1] |
Thermal Stability and Decomposition Profile
Direct and detailed experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not extensively available in peer-reviewed literature. However, by examining data from its hydrochloride salt and its parent compound, resorcinol, we can construct a probable thermal profile.
Insights from Analogous Compounds
-
This compound Hydrochloride: The hydrochloride salt is reported to have a decomposition temperature of approximately 220 °C.[1] The presence of the hydrochloride salt generally increases the thermal stability of amines by preventing their volatilization and oxidative degradation at lower temperatures. The decomposition at 220 °C likely involves the loss of HCl followed by the decomposition of the parent molecule.
-
Resorcinol (Benzene-1,3-diol): Studies on resorcinol show that it begins to lose weight around 200 °C, with a maximum rate of weight loss at approximately 217 °C under an air atmosphere. This weight loss is primarily attributed to volatilization rather than decomposition.
Projected Thermal Behavior of this compound
Based on the structures of related compounds, the thermal behavior of this compound is expected to be a multi-stage process. The presence of the amino group, which is susceptible to oxidation, and the two hydroxyl groups, can lead to complex degradation pathways.
Thermogravimetric Analysis (TGA) Projection: A TGA experiment on this compound would likely reveal a multi-step decomposition process.
-
Initial Weight Loss (below 150 °C): A small initial weight loss may be observed due to the release of adsorbed water or residual solvents.
-
Onset of Decomposition (180-220 °C): The primary decomposition is expected to begin in this range. The presence of the amino group may lower the decomposition temperature compared to the volatilization of pure resorcinol.
-
Major Decomposition Stage(s) (220-400 °C): Significant weight loss would occur in this region, corresponding to the fragmentation of the molecule.
-
Char Residue: A certain amount of char residue is expected at the end of the analysis, which is typical for aromatic compounds.
Differential Scanning Calorimetry (DSC) Projection: A DSC thermogram would provide insights into the energetic changes during heating.
-
Melting Point: A sharp endothermic peak corresponding to the melting of the crystalline solid would be observed. This would likely occur before the onset of significant decomposition.
-
Decomposition Events: The decomposition process may be accompanied by either endothermic (bond-breaking) or exothermic (oxidation, polymerization) events, which would appear as broad peaks in the DSC curve, likely overlapping with the end of the melting peak.
The projected quantitative data is summarized in Table 2.
| Thermal Analysis Parameter | Projected Value/Event | Rationale and Causality |
| TGA Onset Temperature | ~180 - 220 °C | The amino group can facilitate decomposition at a lower temperature than the volatilization of resorcinol (~200°C). The stability is likely lower than the hydrochloride salt (220°C). |
| TGA Major Weight Loss | 220 - 400 °C | Corresponds to the fragmentation of the molecule, including cleavage of C-N and C-O bonds and opening of the aromatic ring. |
| TGA Residual Mass | 10 - 30% at 600 °C (N₂ atm) | Aromatic compounds often produce a carbonaceous char residue upon pyrolysis. |
| DSC Melting Point | 150 - 180 °C | A distinct melting endotherm is expected before rapid decomposition. |
| DSC Decomposition | > 180 °C (Exothermic/Endothermic) | Complex, overlapping peaks are likely due to simultaneous bond breaking (endo) and oxidation/polymerization (exo) reactions. |
Hypothetical Decomposition Pathway
In the absence of direct experimental evidence from techniques like Pyrolysis-GC-MS or TGA-MS, a plausible decomposition pathway for this compound under inert thermal stress can be proposed based on the known chemistry of aminophenols and related structures. The decomposition is likely initiated by the functional groups and proceeds through a series of radical reactions, condensations, and fragmentations.
Key Proposed Steps:
-
Initial Dehydration/Deamination: At elevated temperatures, intermolecular condensation between an amino group and a hydroxyl group of adjacent molecules can occur, eliminating water and forming polymeric structures. Similarly, deamination to produce ammonia and phenolic radicals is a possible initial step.
-
Homolytic Bond Cleavage: The C-N and C-OH bonds can undergo homolytic cleavage to form radicals. The resulting radicals are highly reactive and can initiate a chain of further reactions.
-
Ring Opening and Fragmentation: The unstable aromatic radical intermediates can undergo ring-opening to form smaller, volatile fragments.
-
Formation of Gaseous Products: The fragmentation of the molecule is expected to release gases such as ammonia (NH₃), water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂).
-
Char Formation: Polymerization and cross-linking of aromatic fragments at high temperatures lead to the formation of a stable carbonaceous char.
The following Graphviz diagram illustrates this hypothetical decomposition pathway.
Experimental Protocols
To obtain definitive data on the thermal stability and decomposition of this compound, the following detailed experimental protocols for TGA and DSC are recommended. These protocols are designed to provide a robust starting point for analysis.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability, decomposition temperatures, and mass loss profile of this compound.
Instrumentation: A standard thermogravimetric analyzer.
Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is homogenous and has been dried to a constant weight under vacuum at a temperature below its melting point (e.g., 60 °C) to remove any residual solvent or moisture.
-
Accurately weigh 3-5 mg of the dried sample into a clean, tared alumina or platinum TGA pan.
-
-
Instrument Setup:
-
Purge Gas: Use high-purity nitrogen (99.999%) as the purge gas to maintain an inert atmosphere and prevent oxidative decomposition.
-
Flow Rate: Set the purge gas flow rate to 20-50 mL/min through both the balance and the furnace.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant weight loss begins.
-
Identify the temperatures of maximum rates of weight loss (T_peak) from the first derivative of the TGA curve (DTG curve).
-
Quantify the percentage of weight loss at each decomposition step.
-
Determine the percentage of residual mass at the final temperature (e.g., 600 °C).
-
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point, heat of fusion, and to characterize any endothermic or exothermic events associated with the decomposition of this compound.
Instrumentation: A standard differential scanning calorimeter.
Methodology:
-
Sample Preparation:
-
Accurately weigh 2-4 mg of the dried this compound sample into a clean, tared aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization of the sample before decomposition. For studying decomposition, a pinhole lid can be used to allow evolved gases to escape in a controlled manner.
-
-
Instrument Setup:
-
Reference: Use an empty, hermetically sealed aluminum pan as the reference.
-
Purge Gas: Use high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Determine the onset temperature and peak temperature of the melting endotherm.
-
Calculate the heat of fusion (ΔH_fus) by integrating the area of the melting peak.
-
Identify the onset and peak temperatures of any subsequent endothermic or exothermic events related to decomposition.
-
The general workflow for these thermal analysis experiments is depicted in the following diagram.
Conclusion
This technical guide has provided a detailed overview of the thermal stability and decomposition of this compound. While direct experimental data for this specific compound is limited, a comprehensive thermal profile has been projected based on data from its hydrochloride salt and the parent compound, resorcinol. The compound is expected to exhibit an onset of decomposition in the range of 180-220 °C, with a complex, multi-stage degradation process involving its amino and hydroxyl functional groups.
The provided step-by-step protocols for TGA and DSC offer a robust framework for researchers to obtain precise experimental data. The hypothetical decomposition pathway serves as a conceptual model for understanding the chemical transformations that may occur upon heating. A thorough experimental investigation, ideally coupling TGA with mass spectrometry (TGA-MS), would be invaluable for definitively identifying the evolved gases and confirming the proposed decomposition mechanism. Such data would further enhance the safe and effective application of this compound in its various synthetic applications.
References
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4-Aminobenzene-1,3-diol molecular weight and formula
An In-Depth Technical Guide to 4-Aminobenzene-1,3-diol: Synthesis, Properties, and Applications for Scientific Professionals
Abstract
This compound, also known as 4-aminoresorcinol, is an aromatic organic compound featuring a benzene ring substituted with an amino group and two hydroxyl groups. This structural arrangement imparts a unique combination of chemical reactivity and biological potential, making it a valuable building block in medicinal chemistry and a key intermediate in the synthesis of various fine chemicals. This technical guide provides a comprehensive overview of its chemical and physical properties, outlines a common synthetic pathway, discusses its applications in research and drug development, and details critical safety and handling protocols. This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
This compound is a distinct chemical entity with specific properties that dictate its handling, reactivity, and applications. The free base and its more common hydrochloride salt form are both relevant in laboratory settings.
Molecular Formula and Weight
The foundational chemical identifiers for this compound are its molecular formula and weight.
The compound is also frequently supplied and used as its hydrochloride salt, which has the following properties:
Synonyms and Identifiers
To ensure accurate identification and literature searching, it is crucial to be aware of the various synonyms and registry numbers associated with this compound.
Physicochemical Data
The physical properties of this compound are essential for its practical use in experimental setups, including determining appropriate solvents and reaction conditions.
| Property | Value (Free Base) | Value (HCl Salt) | Source(s) |
| Appearance | White to light brown powder | - | [5] |
| Melting Point | 218 °C | 220 °C (decomposes) | [5],[4] |
| Boiling Point | 345.2 °C at 760 mmHg | 345.2 °C at 760 mmHg | [5],[4] |
| Density | 1.412 g/cm³ | 1.412 g/cm³ | [5],[4] |
| Flash Point | 162.6 °C | 162.6 °C | [5],[4] |
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step pathways that leverage common aromatic substitution and functional group transformation reactions. A prevalent strategy involves the reduction of a nitro-substituted precursor, which itself is synthesized through nitration of a protected resorcinol derivative.
General Synthetic Workflow
The synthesis often converges on a key intermediate, a nitrated version of the benzene-1,3-diol core, which is then reduced to yield the final amino group. The choice of starting materials and reagents can impact overall yield, purity, and scalability.[6]
Detailed Experimental Protocol (Illustrative)
The following protocol is an illustrative example based on established methodologies for the synthesis of related aminophenols.[6][7]
Step 1: Nitration of Resorcinol
-
Dissolve resorcinol in a suitable solvent such as acetic anhydride. This step also serves to protect the hydroxyl groups as acetates, preventing oxidation during nitration.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a nitrating agent, such as fuming nitric acid, dropwise while maintaining the low temperature and stirring vigorously.[7]
-
After the addition is complete, allow the reaction to stir for an additional 1-2 hours.
-
Pour the reaction mixture over crushed ice to precipitate the product, 4-nitroresorcinol diacetate.
-
Collect the solid by filtration, wash with cold water, and dry.
Step 2: Hydrolysis of the Acetate Groups
-
Suspend the 4-nitroresorcinol diacetate in an acidic solution (e.g., dilute HCl).
-
Heat the mixture under reflux until the solid dissolves, indicating the hydrolysis of the acetate groups is complete.
-
Cool the solution to allow 4-nitroresorcinol to crystallize.
-
Filter, wash with water, and dry the product.
Step 3: Reduction of the Nitro Group
-
Dissolve the 4-nitroresorcinol in a solvent like ethanol or water.
-
Add a reducing agent, such as sodium dithionite, or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.[6]
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
If using a metal catalyst, filter it off. If using a chemical reducing agent, perform an appropriate workup to isolate the product.
-
Crystallize the crude product from a suitable solvent system to obtain pure this compound.
Applications in Research and Drug Development
The structural motifs within this compound—specifically the electron-rich aromatic ring, the nucleophilic amino group, and the hydrogen-bonding hydroxyl groups—make it a versatile precursor for various pharmacologically active molecules.
-
Scaffold for Bioactive Molecules: The benzene-1,3-diol (resorcinol) core is present in numerous compounds with biological activity. The addition of an amino group at the 4-position provides a key handle for further chemical modification, allowing for the synthesis of compound libraries for screening.
-
Precursor for Heterocyclic Synthesis: The amino and hydroxyl groups can participate in cyclization reactions to form various heterocyclic systems. For example, derivatives of this compound have been used to synthesize 1,3,4-thiadiazole analogues, which have been investigated for their effects on the central nervous system.[8]
-
Intermediate in Dye Synthesis: Aromatic amines are classical precursors for the synthesis of azo dyes through diazotization followed by coupling with an electron-rich partner.[7][9] While a niche application in modern drug development, these reactions highlight the compound's reactivity.
-
Potential in API Synthesis: The 1,3-diol structure is a key component in the synthesis of several active pharmaceutical ingredients (APIs).[10] The ability to introduce an amino functionality provides a route to analogues of existing drugs or entirely new chemical entities.
Safety, Handling, and Disposal
Due to the presence of an aromatic amine and phenol-like hydroxyl groups, this compound and its salts must be handled with appropriate caution. While specific GHS classifications for the free base are not universally established, data from closely related compounds suggest it should be treated as a hazardous substance.[11]
Hazard Identification and GHS Classification
Based on analogous compounds, this compound is expected to carry the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Respiratory Irritation: May cause respiratory irritation.[12]
Personal Protective Equipment (PPE) and Handling
A stringent safety protocol is mandatory when working with this compound.[11]
-
Engineering Controls: Always handle the solid powder and concentrated solutions inside a certified chemical fume hood to minimize inhalation exposure.[11]
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Double-gloving is recommended.[11]
-
Eye/Face Protection: Use safety goggles and a face shield, especially when handling the solid.[11]
-
Skin and Body Protection: A chemical-resistant lab coat is required. Ensure skin is not exposed.
-
Respiratory Protection: If handling large quantities of powder outside of a fume hood, a NIOSH-approved respirator with particulate filters is necessary.[11]
First Aid Measures
In case of exposure, immediate action is critical.[12]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[13]
-
Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains or waterways.
Conclusion
This compound is a compound of significant interest due to its versatile chemical nature, which allows it to serve as a foundational building block for more complex molecules. Its synthesis, while requiring careful control of reaction conditions, follows established principles of organic chemistry. For researchers in drug discovery and development, a thorough understanding of its properties, reactivity, and stringent safety requirements is paramount for its effective and safe utilization in the laboratory. As the demand for novel chemical entities continues to grow, the strategic use of such versatile intermediates will remain a cornerstone of pharmaceutical innovation.
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A Comprehensive Technical Guide to the Safe Handling of 4-Aminobenzene-1,3-diol for Research and Development
Abstract
This in-depth technical guide provides a comprehensive framework for the safe handling, use, and disposal of 4-Aminobenzene-1,3-diol (also known as 4-aminoresorcinol) and its hydrochloride salt in a research and development setting. Addressed to researchers, scientists, and drug development professionals, this document moves beyond a mere recitation of safety protocols. It synthesizes critical safety data with field-proven insights, elucidating the causality behind each procedural recommendation. By fostering a deep understanding of the inherent hazards and the corresponding mitigation strategies, this guide aims to empower laboratory personnel to work with this versatile chemical intermediate with the highest degree of safety and scientific integrity. All protocols described herein are designed as self-validating systems to ensure a multi-layered defense against accidental exposure and environmental contamination.
Hazard Identification and Risk Assessment: A Proactive Approach
This compound and its salts are aromatic amines that, while valuable in synthesis, present a significant hazard profile that demands a conservative and informed approach to handling. A thorough risk assessment is the foundational step in any experimental design involving this compound.
Inherent Chemical Hazards
Based on available safety data sheets and information on analogous compounds, this compound is associated with the following hazards:
-
Acute Toxicity: The compound is harmful if swallowed, and its hydrochloride salt is also classified as harmful in contact with skin and if inhaled.[1][2]
-
Skin and Eye Damage: It is known to cause skin irritation and serious eye damage. The hydrochloride salt is also a known skin and eye irritant.[1][3]
-
Sensitization: There is a potential for allergic skin reactions upon repeated contact. Aromatic amines as a class are recognized for their potential as skin sensitizers.[4]
-
Specific Target Organ Toxicity (STOT): Ingestion of this compound may cause damage to the central nervous system and blood. There is also a potential for respiratory system damage upon ingestion. The hydrochloride salt may cause respiratory irritation.[1]
-
Aquatic Toxicity: This chemical is very toxic to aquatic life, with long-lasting harmful effects.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [5][6] |
| Molecular Weight | 125.13 g/mol | [5][6] |
| Appearance | White to light brown powder/crystalline solid | [5][7] |
| Storage Temperature | Room temperature, sealed in a dry, dark place | [2][6] |
Note: The hydrochloride salt has a molecular weight of 161.58 g/mol .[1]
Occupational Exposure Limits (OELs)
As of this writing, specific Occupational Exposure Limits (OELs) such as the OSHA Permissible Exposure Limit (PEL) or ACGIH Threshold Limit Value (TLV) have not been established for this compound.[8][9] In the absence of defined limits, a highly conservative approach is mandated. All handling procedures should aim to minimize exposure to the lowest reasonably achievable level.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary objective in handling this compound is to prevent any direct contact or inhalation. This is achieved through a combination of robust engineering controls and appropriate personal protective equipment.
The Primacy of Engineering Controls
All manipulations of solid this compound and its solutions must be conducted within a certified chemical fume hood.[4][8] This is the most critical engineering control to prevent the inhalation of fine dust particles or aerosols. The fume hood should have a demonstrated and documented face velocity appropriate for handling potent compounds.
Personal Protective Equipment: The Last Line of Defense
A comprehensive PPE strategy is essential. The following table outlines the minimum required PPE for handling this compound.[4]
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Double-gloving with chemical-resistant gloves | Inner glove: Nitrile, for tactile sensitivity. Outer glove: Neoprene or Viton, for enhanced chemical resistance. The practice of double-gloving provides a critical buffer in case of a breach in the outer glove. Gloves should be changed frequently and immediately upon any sign of contamination.[4] |
| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes to protect against dust particles. A face shield worn over the goggles is mandatory when handling the solid powder or preparing solutions to guard against splashes.[4] |
| Body | Chemical-resistant lab coat or coveralls | A non-porous lab coat is the minimum requirement. For larger quantities or extended procedures, disposable coveralls are recommended to prevent contamination of personal clothing.[4] |
| Respiratory | NIOSH-approved respirator | A half-mask or full-face respirator equipped with P100 (particulate) cartridges is necessary when handling the powder outside of a certified chemical fume hood, or if there is any suspicion of airborne particulates.[4] |
Safe Handling and Experimental Protocols: A Step-by-Step Approach
Adherence to a strict, well-defined protocol is paramount for the safe handling of this compound. The following workflow illustrates the key stages of a typical laboratory procedure.
Caption: Experimental workflow for handling this compound.
Preparation of a Stock Solution (Example Protocol)
This protocol outlines the preparation of a 10 mM aqueous stock solution. All steps must be performed in a chemical fume hood.
-
Calculation: Determine the required mass of this compound. For 10 mL of a 10 mM solution, the required mass is 12.5 mg.
-
Weighing: Place a weigh boat on an analytical balance within the fume hood and tare. Carefully weigh out the calculated mass of the compound using a dedicated spatula.[8]
-
Dissolution: Transfer the weighed powder into a suitable volumetric flask. Add approximately 70-80% of the final volume of high-purity water.
-
Mixing: Cap the flask and mix by inversion until the solid is completely dissolved.[8]
-
Final Volume: Add high-purity water to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert multiple times to ensure a homogeneous solution.[8]
-
Storage: Transfer the solution to a clearly labeled, sealed, and light-protected container. Store under appropriate conditions (e.g., refrigeration) as dictated by the experimental requirements.
Storage and Waste Management: Ensuring Long-Term Safety and Compliance
Proper storage and disposal are critical to prevent accidental exposure and environmental contamination.
Storage Conditions
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
The compound is sensitive to air and light, so storage in a dark place is recommended.[2]
-
Keep it locked up or in an area accessible only to authorized personnel.
-
Store away from incompatible materials such as strong oxidizing agents.[10]
Waste Disposal
All waste materials contaminated with this compound must be treated as hazardous waste.
Caption: Disposal workflow for this compound waste.
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, absorbent pads) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled, and sealed container for liquid hazardous waste.
-
Disposal: Never dispose of this chemical down the drain or in regular trash.[4] Contact your institution's Environmental Health and Safety (EHS) department for proper disposal procedures, which will likely involve incineration by a licensed hazardous waste disposal company.[4]
Emergency Procedures: Preparedness and Response
In the event of accidental exposure or a spill, a swift and correct response is crucial.
First Aid Measures
| Exposure Route | First Aid Protocol |
| If Swallowed | Call a POISON CENTER or doctor immediately. Rinse mouth. Do NOT induce vomiting. If the person is conscious, give two glasses of water to drink. |
| If on Skin | Take off immediately all contaminated clothing. Rinse skin with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[3] |
| If in Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or POISON CENTER. |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[3] |
Spill Response
A spill kit containing absorbent material, a neutralizing agent for amines (such as citric acid), and a sealed container for waste should be readily accessible.[4]
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Protect: Don appropriate PPE, including respiratory protection.[8]
-
Contain: Prevent the spill from spreading or entering drains.
-
Clean-up: For a dry spill, carefully collect the material using a method that avoids generating dust (e.g., gently moistening the powder). For a liquid spill, use an inert absorbent material.[11]
-
Package: Place the collected material into a suitable, labeled, and sealed container for hazardous waste disposal.[11]
-
Decontaminate: Thoroughly clean the spill area with soap and water, and collect all cleaning materials for disposal as hazardous waste.[8]
Conclusion
This compound is a chemical that requires a high degree of caution and respect. By understanding its hazard profile and diligently implementing the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the associated risks. A proactive safety culture, grounded in a thorough understanding of the "why" behind each safety measure, is the cornerstone of a safe and productive laboratory environment.
References
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- Navigating the Safe Handling of 4-aminobenzene-1,2-diol: A Comprehensive Guide. (2025). Benchchem.
- Safety Data Sheet: 4-aminoazobenzene. (2019). Chemos GmbH&Co.KG.
- This compound hydrochloride | C6H8ClNO2 | CID 13408822.PubChem.
- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.
- This compound | 13066-95-0.ChemicalBook.
- Application Notes and Protocols: Handling and Storage of 4-Aminobenzene-1,2-diol. (2025). Benchchem.
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- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.
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A Researcher's Guide to Sourcing and Handling Research-Grade 4-Aminobenzene-1,3-diol
For researchers, scientists, and professionals in drug development, the integrity of starting materials is paramount to the success and reproducibility of experimental outcomes. 4-Aminobenzene-1,3-diol, also known as 4-aminoresorcinol, is a versatile aromatic building block utilized in the synthesis of a range of compounds, from pharmaceutical intermediates to specialized dyes.[1] This guide provides an in-depth technical overview of sourcing research-grade this compound, evaluating supplier specifications, and implementing best practices for its handling, storage, and quality assessment in a laboratory setting.
Understanding this compound: Key Chemical Properties
This compound (free base) and its more commonly supplied hydrochloride salt are essential reagents in organic synthesis. The presence of both amino and diol functionalities makes it a reactive and versatile intermediate.[2]
Chemical Structure and Properties:
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 13066-95-0[3][4] | 34781-86-7[5][6][7][8] |
| Molecular Formula | C₆H₇NO₂[3][4] | C₆H₈ClNO₂[7][8][9] |
| Molecular Weight | 125.13 g/mol [3][4] | 161.59 g/mol [5][8] |
| Synonyms | 4-Aminoresorcinol[3][6] | 2,4-Dihydroxyaniline hydrochloride[6][9] |
| Appearance | White to light brown powder[1] | Powder[6] |
| Solubility | Soluble in water[10] | Data not consistently available |
Note: The hydrochloride salt is often preferred for its improved stability and handling characteristics.
Commercial Suppliers and Considerations for Selection
A critical step in any research endeavor is the selection of a reliable supplier that can provide materials of consistent quality. Several reputable chemical suppliers offer this compound for research purposes.
Prominent Commercial Suppliers:
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich (MilliporeSigma) | 4-Aminoresorcinol hydrochloride | 96%[6] | 34781-86-7[6] |
| Fisher Scientific (stocking ChemScene) | This compound hydrochloride | >95% (typical) | 34781-86-7[5] |
| ChemScene | This compound | 95+%[3] | 13066-95-0[3] |
| AChemBlock | This compound hydrochloride | 95%[8] | 34781-86-7[8] |
| BLD Pharm | This compound | Research Use Only | 13066-95-0[4] |
| Thermo Scientific | 5-Aminobenzene-1,3-diol hydrochloride, Technical Grade | Technical Grade | 6318-56-5 |
Causality in Supplier Selection: A Decision-Making Workflow
The choice of supplier should be guided by the specific requirements of the intended application.
Caption: Workflow for selecting a suitable supplier of this compound.
Quality Control and In-House Verification
While suppliers provide a Certificate of Analysis (CoA), independent verification of purity and identity is a cornerstone of good laboratory practice.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful method for quantifying the purity of this compound and identifying any impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the compound.
-
Mass Spectrometry (MS): MS provides information about the molecular weight, further confirming the identity of the substance.[11]
Protocol: Purity Assessment by HPLC
This protocol provides a general framework for the HPLC analysis of this compound hydrochloride. Method optimization may be required.
-
Standard Preparation: Accurately weigh approximately 10 mg of the this compound hydrochloride reference standard and dissolve it in a suitable diluent (e.g., methanol/water mixture) to a final concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. The purity can be calculated based on the area percentage of the main peak.
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure laboratory safety.
Safety Precautions:
-
Hazard Identification: this compound and its salts are harmful if swallowed, in contact with skin, or if inhaled.[9] They can cause skin and serious eye irritation.[9][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[12] Work in a well-ventilated area or a chemical fume hood.[13]
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water.[10][12] If swallowed, rinse mouth with water and seek medical attention.[12]
Storage Recommendations:
-
Inert Atmosphere: this compound is susceptible to oxidation, which can lead to discoloration and degradation. It is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: Store in a cool, dry, and dark place.[4] Some suppliers recommend refrigeration.[12]
-
Container: Keep the container tightly sealed to prevent moisture and air exposure.[12]
Experimental Workflow: Safe Handling and Preparation of a Stock Solution
Caption: Step-by-step workflow for the safe handling and preparation of a this compound stock solution.
Conclusion
Sourcing high-quality this compound is a critical first step in research and development. By carefully selecting suppliers based on purity requirements and batch-to-batch consistency, and by implementing rigorous in-house quality control and safe handling practices, researchers can ensure the reliability and reproducibility of their experimental results. This guide provides a framework for making informed decisions and maintaining the integrity of this versatile chemical intermediate.
References
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- Alkali Scientific. 4-Aminoresorcinol hydrochloride, 1 X 5 g (163171-5G). [Link]
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- Chemos GmbH & Co.KG.
- PubChem. This compound hydrochloride. [Link]
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discovery and history of 4-Aminobenzene-1,3-diol
An In-depth Technical Guide to the Discovery and History of 4-Aminobenzene-1,3-diol
Abstract
This compound, more commonly known as 4-aminoresorcinol, is an aromatic organic compound of significant industrial and academic interest. As a derivative of resorcinol, its history is intrinsically linked to the advancements in coal-tar chemistry and the burgeoning synthetic dye industry of the late 19th century. This guide provides a comprehensive overview of the discovery, historical synthetic evolution, physicochemical properties, and key applications of this versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes historical context with modern technical details, offering field-proven insights into its synthesis and utility.
Historical Context: The Age of Coal-Tar and the Genesis of Aminophenols
The story of 4-aminoresorcinol begins not with its own discovery, but with the broader revolution in organic chemistry spurred by coal tar. In the mid-19th century, the distillation of coal tar yielded a treasure trove of aromatic compounds—benzene, phenol, aniline—which became the foundational building blocks for a new era of chemical synthesis. The primary driver of this exploration was the textile industry's insatiable demand for vibrant, synthetic dyes.
Aminophenols and their dihydroxy counterparts emerged as crucial intermediates in this landscape.[1] Their amphoteric nature, possessing both a basic amino group and an acidic phenolic hydroxyl group, made them exceptionally reactive and versatile.[1] The general pathway to these molecules was established early on: the nitration of a phenolic precursor followed by the reduction of the nitro group to an amine.[1] While the exact date and discoverer of 4-aminoresorcinol are not prominently recorded in readily available literature, its synthesis was a logical and inevitable extension of the prevailing chemical knowledge of the time, following the well-trodden path of derivatizing the common chemical resorcinol (1,3-dihydroxybenzene).
The Foundational Synthesis: Nitration and Reduction
The most direct and historically significant route to this compound involves a two-step process starting from resorcinol. This method remains a cornerstone of its laboratory and industrial preparation.[2]
-
Nitration of Resorcinol : The first step is an electrophilic aromatic substitution, where resorcinol is reacted with nitric acid to introduce a nitro group (-NO₂) onto the benzene ring. The hydroxyl groups are strong activating groups, directing the substitution to the ortho and para positions. The primary product of this reaction is 4-nitroresorcinol.
-
Reduction of the Nitro Group : The intermediate nitro compound is then reduced to form the amino group (-NH₂). Historically, this was often accomplished using methods like the Béchamp reduction (iron filings in acidic medium). Modern syntheses favor cleaner and more efficient methods, such as catalytic hydrogenation over a noble metal catalyst (e.g., Platinum or Palladium on carbon).[3]
This foundational pathway is illustrated below.
Caption: Core synthetic pathway to this compound.
Physicochemical and Spectroscopic Data
This compound is typically a white to light-brown crystalline powder, though it can darken upon exposure to air and light due to oxidation, a common trait among aminophenols.[1][4] It is often handled and stored as its more stable hydrochloride salt to prevent degradation.[2][5]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₇NO₂ | [4][6] |
| Molecular Weight | 125.13 g/mol | [6] |
| Synonyms | 4-Aminoresorcinol, 2,4-Dihydroxyaniline | [2][6] |
| CAS Number | 13066-95-0 | [6] |
| Appearance | White to light-brown crystalline powder | [4] |
| Melting Point | 170-175 °C (base) | [4] |
| ~220 °C with decomposition (hydrochloride salt) | [5] | |
| Solubility | Soluble in hot water | [2] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [6] |
Key Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound, representing both a classic and a modern approach.
Protocol 1: Classic Synthesis via Iron-Acid Reduction
This protocol is based on the principles of the Béchamp reduction, a workhorse of 19th and early 20th-century chemistry for converting nitroaromatics to anilines.
-
Objective: To synthesize this compound from 4-nitroresorcinol using iron and hydrochloric acid.
-
Causality: Iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III) in the acidic medium. The nitro group is stoichiometrically reduced by the electrons supplied by the iron. The acid serves to activate the iron surface and act as a proton source for the formation of water from the oxygen atoms of the nitro group.
Step-by-Step Methodology:
-
Reaction Setup: Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Charge Reagents: To the flask, add 4-nitroresorcinol (1 equivalent) and a solvent such as a mixture of water and ethanol.
-
Initiate Reduction: Add fine iron powder (approx. 3-4 equivalents) to the slurry.
-
Acidification: Slowly add concentrated hydrochloric acid (a catalytic amount, ~0.1 equivalents) to the stirring mixture. An exothermic reaction should commence.
-
Reaction: Heat the mixture to reflux for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: While still hot, neutralize the reaction mixture with a base (e.g., sodium carbonate) to precipitate iron hydroxides.
-
Isolation: Filter the hot solution through a pad of celite to remove the iron sludge.
-
Purification: Allow the filtrate to cool, promoting the crystallization of this compound. The crude product can be further purified by recrystallization from hot water.
Protocol 2: Modern Synthesis via Catalytic Hydrogenation
This method offers higher yields, produces a cleaner product, and avoids the generation of heavy metal waste, making it the preferred modern approach.[3]
-
Objective: To synthesize this compound hydrochloride via the catalytic hydrogenation of 4-nitroresorcinol.
-
Causality: Dihydrogen (H₂) is the ultimate reducing agent. The palladium-on-carbon (Pd/C) catalyst provides a high-surface-area noble metal surface onto which both the hydrogen gas and the nitro compound adsorb. This co-adsorption facilitates the breaking of the H-H bond and the stepwise reduction of the nitro group to the amine. The reaction is performed in the presence of hydrochloric acid to directly isolate the more stable hydrochloride salt.
Step-by-Step Methodology:
-
Reaction Setup: Charge a hydrogenation vessel (e.g., a Parr shaker or a flask equipped for balloon hydrogenation) with 4-nitroresorcinol (1 equivalent) and a suitable solvent, such as ethanol or ethyl acetate.
-
Add Acid: Add one equivalent of hydrochloric acid to the mixture.
-
Add Catalyst: Carefully add the 5-10% Palladium on Carbon catalyst (typically 1-5 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel, purge it several times with hydrogen gas, and then pressurize it with hydrogen (typically 1-4 atm).
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically monitored by the uptake of hydrogen.
-
Work-up: Once hydrogen uptake ceases, carefully vent the vessel and purge with an inert gas.
-
Isolation: Remove the Pd/C catalyst by filtration through celite.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure to yield the this compound hydrochloride salt, which can be used directly or recrystallized if necessary.
Applications and Modern Significance
The utility of this compound has endured from its origins in the dye industry to contemporary applications in materials science and pharmaceuticals.
-
Dye Industry: It remains a key intermediate, particularly in the synthesis of black dyes such as melanomycin and in various hair dye formulations.[2][4]
-
Pharmaceuticals and Agrochemicals: The aminophenol moiety is a common structural motif in biologically active molecules. 4-Aminoresorcinol serves as a versatile building block for more complex targets. For example, the related compound p-aminophenol is the direct precursor to the widely used analgesic, paracetamol (acetaminophen).[7]
-
Research Applications: In biochemical research, 4-aminoresorcinol hydrochloride has been utilized as an inhibitor of certain enzymes, such as meta-cleavage dioxygenases, making it a useful tool for studying specific metabolic pathways.[5][8]
Conclusion
This compound is a quintessential example of a molecule born from the industrial and scientific fervor of the 19th century. Its discovery was a logical step in the systematic exploration of aromatic chemistry, and its synthesis has evolved from classic, brute-force reduction methods to elegant and efficient catalytic processes. Today, it continues to be a relevant and valuable intermediate, bridging the historical legacy of the synthetic dye industry with the ongoing demands of modern chemical and pharmaceutical research.
References
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- ChemBK. 4-aminoresorcinol hydrochloride. URL: https://www.chembk.com/en/chem/4-aminoresorcinol%20hydrochloride
- IndiaMART. 4 Aminoresorcinol 13066-95-0. URL: https://www.indiamart.com/proddetail/4-aminoresorcinol-13066-95-0-2856555097830.html
- Sigma-Aldrich. 4-Aminoresorcinol hydrochloride. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/163171
- Beilstein, F. K. Beilsteins Handbuch der Organischen Chemie. (Note: A general reference to the comprehensive nature of this historical chemical encyclopedia).
- Vaidya, M. J., Kulkarni, S. M., & Chaudhari, R. V. (2003). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. Organic Process Research & Development, 7(2), 203-209. URL: https://pubs.acs.org/doi/10.1021/op020059e
- Google Patents. US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride. URL: https://patents.google.
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- Cosmetic Ingredient Review. (2023). Safety Assessment of 1,2,4-Trihydroxybenzene as Used in Cosmetics. URL: https://www.cir-safety.org/sites/default/files/122023_thb_slr.pdf
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A Technical Guide to the Theoretical Calculation of 4-Aminobenzene-1,3-diol's Electronic Structure
Introduction
4-Aminobenzene-1,3-diol, also known as 4-aminoresorcinol, is an aromatic organic compound featuring an aniline core substituted with two hydroxyl groups at the meta and para positions relative to the amino group.[1][2] Its molecular structure, possessing both hydrogen bond donor (amino and hydroxyl groups) and acceptor (hydroxyl oxygens) sites, makes it a highly versatile precursor in the synthesis of pharmaceuticals and other fine chemicals.[3] For researchers in drug development, a profound understanding of the molecule's electronic characteristics is not merely academic; it is a predictive tool for assessing its reactivity, metabolic stability, and potential interactions with biological targets.
This technical guide provides a comprehensive framework for the theoretical investigation of this compound's electronic structure using quantum chemical calculations. We will move beyond a simple recitation of methods to explain the causality behind procedural choices, ensuring a robust and self-validating computational protocol. The methodologies detailed herein are designed to furnish scientists with actionable insights into the molecule's properties, thereby accelerating the drug discovery and development process.
Part 1: Theoretical and Computational Methodology
The foundation of a reliable theoretical study lies in the judicious selection of the computational method and basis set. For a molecule like this compound, which contains multiple functional groups and a π-conjugated system, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[4][5]
Selection of the Computational Method
Density Functional Theory (DFT): DFT is the workhorse of modern computational chemistry for molecules of this size. Instead of calculating the complex many-electron wavefunction, DFT determines the electronic energy based on the spatially dependent electron density.
-
Recommended Functional (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a highly versatile and widely validated choice for organic molecules.[4][6] It incorporates a portion of the exact Hartree-Fock exchange, which provides a good description of the electronic structure for a broad range of systems.
-
Alternative Functional (CAM-B3LYP): For properties involving charge transfer or electronic excitations, a long-range corrected functional like CAM-B3LYP is recommended. This functional improves the description of long-range interactions and can yield more accurate predictions for properties like pKa and UV-Vis spectra.[7][8]
Selection of the Basis Set
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.
-
Recommended Basis Set (6-311+G(d,p)): This Pople-style basis set is an excellent choice for this system.
-
6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.
-
+: The addition of diffuse functions is crucial for accurately describing the lone pairs on the nitrogen and oxygen atoms and any potential anionic character.
-
(d,p): Polarization functions (d-functions on heavy atoms, p-functions on hydrogen) are essential to allow for non-spherical electron distributions, which is critical for describing the bonding in a molecule with polar bonds and a conjugated system.[9][10]
-
Simulation of the Biological Environment
Performing calculations in a vacuum (gas phase) is often insufficient for systems intended for biological applications. The inclusion of solvent effects is critical for obtaining realistic results.[6]
-
Continuum Solvation Models: The Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) are highly effective.[7][8][10] These models simulate the bulk solvent (e.g., water) as a continuous dielectric medium, which polarizes in response to the solute's charge distribution. This is a computationally efficient way to account for the majority of solvation effects.
-
Explicit Solvent Molecules: For a more nuanced understanding of specific hydrogen bonding interactions, a hybrid model can be employed. This involves placing one or two explicit water molecules near the hydroxyl and amino groups within the continuum solvent cavity. This approach has been shown to significantly improve the accuracy of pKa calculations for phenolic compounds.[7][8]
Part 2: A Validated Computational Workflow
This section details a step-by-step protocol for conducting the theoretical analysis. Following this workflow ensures that the results are reproducible and grounded in a physically meaningful molecular state.
Experimental Protocol: Computational Analysis of this compound
-
Step 1: Initial Structure Generation
-
Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, low-level molecular mechanics cleanup to ensure reasonable bond lengths and angles.
-
-
Step 2: Geometry Optimization
-
Objective: To find the lowest energy (most stable) conformation of the molecule.
-
Software: Gaussian, ORCA, or a similar quantum chemistry package.[5]
-
Methodology:
-
Set up the calculation using the chosen level of theory (e.g., B3LYP/6-311+G(d,p) ).
-
Incorporate the SMD solvent model, specifying water as the solvent.
-
Initiate the geometry optimization calculation. The algorithm will iteratively adjust the atomic positions to minimize the total energy of the system.
-
The optimization is complete when the forces on the atoms and the energy change between steps fall below a predefined threshold.
-
-
-
Step 3: Vibrational Frequency Analysis
-
Objective: To confirm that the optimized structure is a true energy minimum and to predict the infrared (IR) spectrum.
-
Methodology:
-
Using the optimized geometry from Step 2, perform a frequency calculation at the same level of theory.
-
Validation: A true minimum on the potential energy surface will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring re-optimization.
-
The output will provide the vibrational frequencies and intensities, which can be compared with experimental IR data for validation.[6][11]
-
-
-
Step 4: Single-Point Calculation and Property Analysis
-
Objective: To compute the final electronic properties from the validated, optimized geometry.
-
Methodology:
-
Perform a single-point energy calculation at the same level of theory. This calculation does not change the geometry but computes the electronic properties with high precision.
-
From this calculation, extract and analyze the following key data points.
-
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol.
Caption: Relationship between calculated properties and drug development implications.
Conclusion
The theoretical calculation of this compound's electronic structure is a powerful, predictive endeavor. By employing a robust methodology centered on Density Functional Theory with appropriate basis sets and solvent models, researchers can gain deep insights into the molecule's intrinsic properties. The analysis of frontier molecular orbitals, electrostatic potential maps, and global reactivity descriptors provides a rational basis for understanding its chemical behavior, guiding synthetic modifications, and predicting its potential as a pharmacophore. This in-depth technical guide serves as a foundational protocol for scientists and drug development professionals, enabling them to leverage computational chemistry to make more informed decisions, ultimately saving time and resources in the complex process of therapeutic innovation.
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- Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol. (2020).
- Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024).
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The Multifaceted Therapeutic Potential of 4-Aminobenzene-1,3-diol Derivatives: A Technical Guide for Drug Discovery
Abstract
Derivatives of 4-Aminobenzene-1,3-diol, a versatile aromatic scaffold, are emerging as a promising class of compounds with a wide spectrum of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of these derivatives, with a focus on their applications as tyrosinase inhibitors, antioxidants, anticancer agents, and antimicrobial compounds. By delving into the mechanisms of action, structure-activity relationships, and key experimental data, this document serves as a comprehensive resource for researchers, scientists, and professionals engaged in drug development. Detailed experimental protocols and visual representations of key pathways are included to facilitate the practical application of this knowledge in a laboratory setting.
Introduction: The Chemical Versatility of the this compound Scaffold
This compound, also known as 4-aminoresorcinol, is an organic compound characterized by a benzene ring substituted with an amino group and two hydroxyl groups at positions 1 and 3.[1] This unique arrangement of functional groups imparts a high degree of chemical reactivity, making it a valuable intermediate in the synthesis of various dyes, pharmaceuticals, and other fine chemicals.[2] The presence of both electron-donating amino and hydroxyl groups on the aromatic ring makes the scaffold susceptible to electrophilic substitution and oxidation reactions, while also providing sites for derivatization to generate a diverse library of compounds with distinct biological properties.
The core structure of this compound serves as a privileged scaffold in medicinal chemistry. The strategic modification of its amino and hydroxyl moieties allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, leading to the development of potent and selective therapeutic agents. This guide will explore the significant biological activities demonstrated by derivatives of this versatile molecule.
Tyrosinase Inhibition: A Promising Avenue for Hyperpigmentation Disorders
Tyrosinase is a key copper-containing enzyme that plays a critical role in the biosynthesis of melanin, the primary pigment in mammalian skin, hair, and eyes.[3][4] The overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3] Consequently, the discovery of potent tyrosinase inhibitors is a significant area of research in both the cosmetic and pharmaceutical industries.[4][5] Derivatives of this compound have shown considerable promise as tyrosinase inhibitors.
Mechanism of Action
The inhibitory activity of this compound derivatives against tyrosinase is often attributed to their ability to chelate the copper ions within the enzyme's active site. The hydroxyl groups on the benzene ring can form coordinate bonds with the copper ions, thereby inactivating the enzyme. Furthermore, these derivatives can act as competitive inhibitors, binding to the active site and preventing the substrate (L-tyrosine or L-DOPA) from binding.[3] The structural similarity of some derivatives to the natural substrate of tyrosinase allows them to effectively compete for the active site.
A notable example of a potent tyrosinase inhibitor derived from a similar structural class is 4-(6-hydroxy-2-naphthyl)-1,3-benzenediol (HNB), which demonstrated a significantly lower IC50 value than the well-known inhibitor, kojic acid.[6] Kinetic analysis revealed HNB to be a competitive inhibitor of tyrosinase.[6]
Quantitative Data: Tyrosinase Inhibitory Activity
The following table summarizes the tyrosinase inhibitory activity of selected compounds, highlighting their potency in terms of IC50 values.
| Compound | Tyrosinase Source | Substrate | IC50 (µM) | Reference |
| 4-(6-hydroxy-2-naphthyl)-1,3-benzenediol (HNB) | Mushroom | L-DOPA | 0.07 | [6] |
| Kojic Acid (Reference) | Mushroom | L-DOPA | 38.24 | [6] |
| Compound 3a (Sulfonate Derivative) | Mushroom | L-DOPA | 40.8 ± 3.3 | [7] |
| Thiophene Chalcone Derivative 1c | Mushroom | L-Tyrosine | 0.013 | [8] |
| Thiophene Chalcone Derivative 1c | Mushroom | L-DOPA | 0.93 | [8] |
Experimental Protocol: In Vitro Tyrosinase Inhibition Assay
This protocol outlines a standard colorimetric method for assessing the tyrosinase inhibitory activity of test compounds.[9][10]
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (3,4-dihydroxyphenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound solution.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution to each well and incubate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Immediately measure the absorbance at 475-492 nm at different time intervals (e.g., every minute for 20 minutes) using a microplate reader.[10]
-
The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (without inhibitor) and A_sample is the absorbance of the reaction mixture with the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.[10]
Visualization: Tyrosinase Inhibition Workflow
Caption: Workflow for the in vitro tyrosinase inhibition assay.
Antioxidant Activity: Combating Oxidative Stress
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. Antioxidants can neutralize these harmful free radicals. The phenolic hydroxyl groups in this compound derivatives make them excellent candidates for antioxidant activity.
Mechanism of Action
The antioxidant activity of these derivatives is primarily due to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby stabilizing them. The resulting phenoxy radical is relatively stable due to resonance delocalization, which prevents the propagation of the radical chain reaction. The number and position of the hydroxyl groups on the aromatic ring significantly influence the antioxidant capacity.
Quantitative Data: Antioxidant Activity
The antioxidant activity of various compounds is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The results are typically expressed as IC50 values (the concentration required to scavenge 50% of the radicals).
| Compound | Assay | IC50 (µg/mL) | Reference |
| Zingiber zerumbet Ethanolic Extract | DPPH | 11.40 ± 0.23 | [11] |
| Zingiber zerumbet Ethanolic Extract | ABTS | 89.32 ± 0.15 | [11] |
| Salix alba Bark Extract | DPPH | 13.5 | [12] |
| Salix alba Bark Extract | ABTS | 21.5 | [12] |
| Ascorbic Acid (Reference) | DPPH | 28 | [12] |
| Ascorbic Acid (Reference) | ABTS | 65 | [12] |
Note: While specific data for this compound derivatives was not found, the data for other phenolic compounds illustrates the typical range of antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for determining the antioxidant activity of a compound by its ability to scavenge the DPPH free radical.[13][14]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in methanol or ethanol.
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add 100 µL of various concentrations of the test compound solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the sample concentration.[14]
Visualization: Antioxidant Activity Mechanism
Caption: Mechanism of antioxidant activity via hydrogen donation.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel and effective anticancer agents remains a critical area of drug discovery.[15] Several derivatives of aminophenol and related structures have demonstrated significant cytotoxic effects against various cancer cell lines.[16][17]
Mechanism of Action
The anticancer mechanisms of these derivatives can be diverse and may involve:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells. For instance, a 4-aminophenol-1,3,4-oxadiazole derivative was found to induce apoptosis in triple-negative breast cancer cells by targeting the MAP kinase pathway.[16]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, thereby preventing cell proliferation.
-
Inhibition of Key Signaling Pathways: Interfering with signaling pathways that are crucial for cancer cell growth and survival.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the IC50 values of some aminophenol and related derivatives against different cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| 4-aminophenol-1,3,4-oxadiazole derivative 7i | MDA-MB-468 | 16.89 | [16] |
| 4-aminophenol-1,3,4-oxadiazole derivative 7i | MDA-MB-231 | 19.43 | [16] |
| Imamine-1,3,5-triazine derivative 4f | MDA-MB-231 | 6.25 | [17] |
| 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-indolin-2-one derivative VIb | HeLa | 10.64 - 33.62 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[18][19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight in a CO2 incubator.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.[20]
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is calculated as a percentage of the untreated control.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.
Visualization: Anticancer Drug Screening Workflow
Caption: Workflow for in vitro anticancer activity screening using the MTT assay.
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of antibiotic-resistant strains of bacteria has created an urgent need for the development of new antimicrobial agents.[21] Derivatives of aminobenzene have been investigated for their potential to inhibit the growth of various pathogenic microorganisms.[22]
Mechanism of Action
The antimicrobial mechanisms of these compounds are not yet fully elucidated but may involve:
-
Disruption of Cell Membrane Integrity: The lipophilic nature of some derivatives may allow them to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.
-
Inhibition of Essential Enzymes: They may inhibit enzymes that are crucial for bacterial metabolism or cell wall synthesis.
-
Interference with DNA Replication: Some compounds may bind to bacterial DNA and interfere with its replication and transcription.
Quantitative Data: Antimicrobial Activity
The antimicrobial activity is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[23][24]
| Compound/Extract | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| Propolis Extract | MRSA | 12.5 (MIC90) | 25 | [21] |
| Garlic Extract | S. aureus | 8 | 16 | [21] |
| 4,4'-Dihydroxy-azobenzene | S. aureus | 0.064 | - | [25] |
Note: Data for specific this compound derivatives is limited, but related compounds show promising activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[26][27]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds
-
96-well microplates
-
Incubator
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compound in the broth in a 96-well plate.
-
Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]
Visualization: MIC Determination Workflow
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An In-depth Technical Guide to the Crystal Structure and Polymorphism of 4-Aminobenzene-1,3-diol for Researchers and Drug Development Professionals
Foreword: Unraveling the Solid-State Complexity of 4-Aminobenzene-1,3-diol
In the realm of pharmaceutical development, the solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance. The seemingly simple molecule, this compound, also known as 4-aminoresorcinol, presents a compelling case for the critical need for a thorough investigation of its crystal structure and potential for polymorphism. While extensive crystallographic data for this specific molecule is not widely published, this guide will serve as a comprehensive roadmap for its solid-state characterization. By leveraging established analytical techniques and drawing parallels with related compounds, we will explore the hypothetical polymorphic landscape of this compound and underscore the profound implications of polymorphism on drug efficacy, stability, and manufacturability. This document is designed to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of solid-state chemistry.
The Significance of Polymorphism in Pharmaceutical Development
Polymorphism is the ability of a solid material to exist in two or more crystalline forms that have different arrangements and/or conformations of the molecules in the crystal lattice.[1] These different crystalline forms, known as polymorphs, can exhibit distinct physicochemical properties, including:
-
Solubility and Dissolution Rate: Different crystal packing and intermolecular interactions can lead to significant variations in the solubility and dissolution rate of an API. This, in turn, directly impacts its bioavailability.
-
Stability: One polymorph may be thermodynamically more stable than others under a given set of conditions. Metastable forms can convert to a more stable form over time, potentially altering the drug product's performance.
-
Mechanical Properties: Properties such as hardness, tabletability, and flowability can differ between polymorphs, posing challenges during formulation and manufacturing.
-
Melting Point: Each polymorph will have a unique melting point.
The existence of multiple polymorphic forms necessitates a comprehensive screening and characterization process during drug development to identify and select the optimal solid form for a new drug candidate.
A Prospective Polymorphic Screen of this compound
Given the absence of a definitive crystal structure in publicly accessible databases, a systematic polymorph screen is the logical first step in the solid-state characterization of this compound. The following sections outline a robust experimental workflow for such a study.
Crystallization Studies: The Quest for New Solid Forms
The initial phase of a polymorph screen involves inducing crystallization under a wide range of conditions to encourage the formation of different solid forms. A diverse set of solvents and crystallization techniques should be employed.
Table 1: Proposed Crystallization Conditions for this compound
| Crystallization Technique | Solvents to be Screened | Temperature Conditions | Observations to be Recorded |
| Slow Evaporation | Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Water, Toluene, Dichloromethane | Ambient Temperature | Crystal habit, clarity, time to crystallization |
| Vapor Diffusion | Good Solvent/Anti-Solvent pairs (e.g., Methanol/Toluene, Acetone/Hexane) | Ambient and 4°C | Formation of single crystals, morphology |
| Cooling Crystallization | Saturated solutions in various solvents | Controlled cooling from elevated temperature to sub-ambient temperature | Onset of crystallization, crystal morphology |
| Slurry Conversion | Suspension in various solvents | Agitation at ambient and elevated temperatures for an extended period | Transformation to more stable forms |
Comprehensive Characterization of Solid Forms
Once crystalline material is obtained from the various experiments, a suite of analytical techniques must be employed to determine if different polymorphic forms have been produced.
A simple yet powerful initial assessment.
-
Protocol:
-
Place a small sample of the crystals on a microscope slide.
-
Observe the crystals under a polarized light microscope.
-
Record the crystal habit (e.g., needles, plates, prisms), size, and any observed birefringence.
-
Note any heterogeneity in the sample.
-
-
Causality: Different crystal habits observed from different crystallization experiments can be an early indication of polymorphism.
The fingerprint of a crystalline solid.
-
Protocol:
-
Gently grind a small amount of the crystalline sample to a fine powder.
-
Mount the powder on a sample holder.
-
Collect the PXRD pattern using a diffractometer with Cu Kα radiation.
-
Scan over a 2θ range of 2° to 40° with an appropriate step size and scan speed.
-
-
Causality: Each crystalline form will produce a unique diffraction pattern due to the different arrangement of molecules in the crystal lattice. Overlapping patterns indicate a mixture of polymorphs.
Hypothetical PXRD Patterns for this compound Polymorphs
Caption: Hypothetical PXRD patterns for two distinct polymorphs of this compound.
Probing the thermodynamic properties and thermal stability.
-
Protocol (DSC):
-
Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature.
-
-
Protocol (TGA):
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.
-
Record the weight loss as a function of temperature.
-
-
Causality: DSC can identify melting points, solid-solid phase transitions, and crystallization events, all of which are unique to a specific polymorph. TGA reveals information about desolvation and decomposition, which can also differ between solid forms. The melting point of 4-aminoresorcinol hydrochloride has been reported with different values, which may suggest the presence of different solid forms.[2]
Table 2: Hypothetical Thermal Data for this compound Polymorphs
| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | TGA Weight Loss (up to 150°C) |
| Form I | 185 | 110 | < 0.1% |
| Form II | 175 | 95 | < 0.1% |
| Hydrate | 120 (desolvation) | N/A | ~12.5% (monohydrate) |
A sensitive probe of molecular environment.
-
Protocol (FTIR-ATR):
-
Place a small amount of the sample on the ATR crystal.
-
Record the infrared spectrum over a range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Protocol (Raman):
-
Place the sample under the microscope objective of the Raman spectrometer.
-
Acquire the Raman spectrum using an appropriate laser wavelength and power.
-
Collect the spectrum over a relevant spectral range.
-
-
Causality: Differences in crystal packing and hydrogen bonding between polymorphs will result in shifts in the vibrational frequencies of the functional groups, leading to distinct FTIR and Raman spectra.
A high-resolution technique for solid-state structure elucidation.
-
Protocol:
-
Pack the solid sample into an appropriate ssNMR rotor.
-
Acquire ¹³C and ¹⁵N cross-polarization magic-angle spinning (CP-MAS) spectra.
-
Measure relaxation times (T₁) to further differentiate the forms.
-
-
Causality: ssNMR is highly sensitive to the local environment of each atom in the crystal lattice. Polymorphs will exhibit different chemical shifts and relaxation times due to the non-equivalent atomic positions in their respective unit cells.
The definitive method for crystal structure determination.
-
Protocol:
-
Carefully select a high-quality single crystal of suitable size.
-
Mount the crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (often low temperature to reduce thermal motion).
-
Solve and refine the crystal structure to obtain the precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.
-
-
Causality: SCXRD provides an unambiguous determination of the three-dimensional arrangement of molecules in the crystal, allowing for the definitive identification of a new polymorph.
Integrated Data Analysis and Workflow
The data from all these techniques must be integrated to build a comprehensive understanding of the polymorphic landscape of this compound. The following diagram illustrates the logical workflow for polymorph screening and characterization.
Caption: A logical workflow for the screening, characterization, and selection of polymorphs.
Implications for the Development of this compound as a Drug Candidate
The identification of multiple polymorphs of this compound would have significant consequences for its development as a pharmaceutical product. For instance:
-
Solubility and Bioavailability: A more soluble metastable form might be chosen for formulation to enhance bioavailability, but its potential to convert to a less soluble, more stable form during storage would need to be carefully evaluated and controlled.
-
Process Chemistry: The crystallization process would need to be robustly defined and controlled to ensure the consistent production of the desired polymorph.
-
Regulatory Affairs: A thorough understanding of the polymorphic forms and their properties is a regulatory requirement for new drug applications.
Conclusion
While the definitive crystal structure and polymorphic behavior of this compound remain to be fully elucidated in the public domain, this guide provides a comprehensive framework for its solid-state characterization. By employing a multi-technique approach, researchers can systematically explore its polymorphic landscape, identify unique crystalline forms, and select the optimal form for further development. A proactive and thorough investigation into the polymorphism of any new drug candidate, including this compound, is not merely an academic exercise but a critical component of a successful and robust drug development program.
References
- PubChem. 4-Aminoresorcinol. [Link]
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Sources
Methodological & Application
use of 4-Aminobenzene-1,3-diol in spectrophotometric determination of nitrite
Application Note & Protocol
Topic: High-Sensitivity Spectrophotometric Determination of Nitrite Using 4-Aminobenzene-1,3-diol
Audience: Researchers, scientists, and drug development professionals
Abstract
The accurate quantification of nitrite (NO₂⁻) is critical in diverse fields, including environmental monitoring, food safety, and biomedical research, where it serves as a key indicator in the nitric oxide pathway.[1][2] Traditional methods like the Griess assay, while foundational, can have limitations regarding sensitivity and detection kinetics.[3][4] This document presents a detailed application note and a robust protocol for the spectrophotometric determination of nitrite using this compound. This method is based on the classic diazotization-coupling reaction, forming a highly colored azo dye suitable for sensitive colorimetric analysis.[5][6] We provide a comprehensive guide covering the underlying chemical principles, a step-by-step experimental workflow, method validation parameters, and a troubleshooting guide to ensure reliable and reproducible results.
Principle of the Method
The determination of nitrite using this compound is a modification of the Griess reaction.[5] The methodology involves two primary chemical steps performed in an acidic medium:
-
Diazotization: In the presence of acid, nitrite is converted to nitrous acid (HNO₂), which then reacts with the primary aromatic amine group of this compound to form a stable diazonium salt.[5][7]
-
Azo Coupling: The resulting diazonium salt is a reactive electrophile. It subsequently couples with an activated aromatic ring—in this case, a second molecule of this compound—to form a stable, intensely colored azo dye. The hydroxyl (-OH) groups on the benzene ring act as powerful activating groups, facilitating this electrophilic substitution reaction.
The concentration of the resulting azo dye is directly proportional to the initial nitrite concentration and can be accurately measured using a spectrophotometer at the wavelength of maximum absorbance (λmax).[8]
Mechanism & Scientific Rationale
The success of this assay hinges on the precise control of reaction conditions, primarily pH. The initial diazotization step requires a strongly acidic environment to generate the nitrosonium ion (NO⁺), the key electrophile derived from nitrous acid.[4] This highly reactive species then forms the diazonium salt with this compound.
The subsequent azo coupling reaction is also pH-dependent. The diol's phenolic hydroxyl groups are more activating in their deprotonated (phenoxide) form, yet the overall reaction is typically carried out in a single acidic step for simplicity. The resulting azo compound exhibits a significant bathochromic (red) shift in its absorption spectrum, allowing for measurement in the visible range with minimal interference from the unreacted components.[3]
Caption: Workflow of the diazotization-coupling reaction for nitrite detection.
Materials and Reagents
-
This compound (CAS 53079-51-1)
-
Sodium Nitrite (NaNO₂) (CAS 7632-00-0), analytical grade
-
Hydrochloric Acid (HCl), concentrated
-
Deionized (DI) Water (18 MΩ·cm)
-
Spectrophotometer (Visible or UV-Vis)
-
Calibrated micropipettes and tips
-
Volumetric flasks (Class A)
-
96-well microplates (for microplate reader format) or 1 cm path length cuvettes
Experimental Protocol
This protocol is designed as a self-validating system. It includes the generation of a standard curve, which is essential for quantification and serves as an internal quality control for the assay's performance on the day of the experiment.
Reagent Preparation
-
1.0 M Hydrochloric Acid (HCl): Add 8.33 mL of concentrated HCl (~12 M) to approximately 50 mL of DI water in a 100 mL volumetric flask. Mix gently and dilute to the mark with DI water. Safety: Always add acid to water.
-
Nitrite Stock Standard (1000 mg/L or 1 mM): Accurately weigh 0.150 g of dry sodium nitrite (NaNO₂), dissolve it in DI water in a 100 mL volumetric flask, and dilute to the mark. Store at 4°C for up to one week. A small amount of chloroform can be added to inhibit bacterial growth.[7]
-
Working Nitrite Standard (10 mg/L or ~100 µM): Dilute 1.0 mL of the 1000 mg/L stock standard into a 100 mL volumetric flask with DI water. Prepare this solution fresh daily.
-
This compound Reagent (0.2% w/v): Dissolve 0.2 g of this compound in 100 mL of 1.0 M HCl. This solution may need gentle warming or sonication to fully dissolve. Store in a dark bottle at 4°C and use within a week.
Standard Curve Generation (Microplate Format)
-
Prepare Standards: In a series of labeled microcentrifuge tubes, prepare nitrite standards with concentrations from 1 µM to 100 µM by serially diluting the 100 µM working standard with DI water.[9] Include a "zero" standard containing only DI water to serve as the blank.
-
Sample Plating: Add 150 µL of each standard (including the blank) in triplicate to the wells of a 96-well microplate.
-
Initiate Reaction: Add 20 µL of the this compound Reagent to each well.
-
Incubate: Mix the plate gently on a plate shaker for 1 minute. Incubate at room temperature for 30 minutes, protected from direct light.[9]
-
Measure Absorbance: Read the absorbance at the wavelength of maximum absorbance (λmax). Note: λmax must be determined experimentally by scanning the spectrum of the highest concentration standard (e.g., 100 µM) against the blank from 400 nm to 700 nm. The peak absorbance is the λmax, anticipated to be in the 520-590 nm range.[9]
Sample Analysis
-
Sample Preparation: Biological or environmental samples may require pre-treatment such as centrifugation to remove particulate matter or deproteinization.[10][11] Ensure the sample's pH is near neutral before adding it to the assay.
-
Sample Plating: Add 150 µL of each unknown sample in triplicate to the wells of the same 96-well microplate.
-
Reaction and Measurement: Follow steps 3-5 from the "Standard Curve Generation" section.
-
Quantification:
-
Plot the standard curve of absorbance (y-axis) versus nitrite concentration (x-axis).
-
Perform a linear regression on the standard curve data points. The R² value should be >0.99 for a valid assay.
-
Use the equation of the line (y = mx + c) to calculate the nitrite concentration in the unknown samples based on their background-subtracted absorbance values. Account for any dilution factors used during sample preparation.
-
Method Validation and Performance Characteristics
Method validation is crucial to ensure reliable data. Key parameters should be assessed according to established guidelines.[12][13] The following table provides typical performance targets for similar colorimetric nitrite assays.
| Parameter | Description | Typical Target/Value |
| Linearity (R²) | The correlation coefficient of the standard curve. | > 0.99[12] |
| Linear Range | The concentration range over which the assay is linear. | 1 - 100 µM[9] |
| Limit of Detection (LOD) | The lowest concentration that can be reliably detected. | 0.1 - 0.5 µM[13] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be accurately quantified. | 0.3 - 1.0 µM[13] |
| Precision (RSD%) | The relative standard deviation of replicate measurements. | < 10%[13] |
| Accuracy (% Recovery) | The efficiency of measuring a known amount of spiked analyte. | 90 - 110%[13] |
Interferences and Selectivity
The selectivity of diazotization-based assays can be affected by various substances commonly found in complex matrices.[14]
-
Strong Oxidizing/Reducing Agents: Can degrade nitrite or interfere with the formation of the diazonium salt, often leading to lower results.[14]
-
Metal Ions: Ions such as Fe(III), Cu(II), and Hg(II) can interfere by forming precipitates or colored complexes.[14][15] This interference can sometimes be mitigated by adding a chelating agent like EDTA, although this must be validated.[15][16]
-
Sulfide Ions (S²⁻): Highly reactive with diazonium salts and must be removed, for example, by pH adjustment and purging with an inert gas.
-
High Salt Concentrations: Can cause a "salt effect" that may either increase or decrease the final absorbance reading.[14]
-
Colored/Turbid Samples: Samples with intrinsic color or turbidity will require an appropriate sample blank (sample + acid, without the coupling reagent) to correct the final absorbance reading. Dissolved organic carbon has also been noted to interfere with optical measurements.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Color Development | Reagents degraded or expired. | Prepare fresh reagents, especially the nitrite standards and this compound solution. |
| Incorrect pH (not acidic enough). | Verify the concentration and volume of the HCl used. | |
| Presence of strong reducing agents in the sample. | Consult literature for sample-specific cleanup procedures. | |
| High Background/Blank Reading | Contaminated DI water or reagents. | Use fresh, high-purity DI water and analytical grade reagents. |
| Reagent solution has auto-degraded (turned pink/brown). | Prepare fresh this compound reagent. | |
| Poor Linearity (R² < 0.99) | Inaccurate pipetting or standard dilution. | Use calibrated pipettes; re-prepare standards carefully. |
| Reached detector saturation at high concentrations. | Narrow the standard curve range or dilute samples. | |
| Inconsistent Replicate Readings | Inadequate mixing in wells. | Ensure proper mixing after reagent addition. |
| Bubbles in wells. | Inspect wells before reading and remove bubbles with a clean pipette tip. |
Conclusion
The use of this compound offers a sensitive and reliable platform for the spectrophotometric determination of nitrite. By following the detailed protocol and being mindful of potential interferences, researchers can achieve accurate and reproducible quantification of this important analyte. The inherent simplicity and cost-effectiveness of this colorimetric method make it a valuable tool for a wide range of scientific applications.
References
- Bajo, S. (1983). Study of interferences in the spectrophotometric determination of nitrite using composite diazotisation-coupling reagents. Analyst, 108(1289), 958-966. Royal Society of Chemistry. [Link]
- Uusheimo, S., et al. (2017). Organic carbon causes interference with nitrate and nitrite measurements by UV/Vis spectrometers: the importance of local calibration. Environmental Science and Pollution Research, 24(22), 18367-18375. PubMed. [Link]
- Yang, D., et al. (2015). Practical assay for nitrite and nitrosothiol as an alternative to the Griess assay or the 2,3-diaminonaphthalene assay. Analytical Chemistry, 87(3), 1847-1853. PubMed. [Link]
- Yang, D., et al. (2015). Practical Assay for Nitrite and Nitrosothiol as an Alternative to the Griess Assay or the 2,3-Diaminonaphthalene Assay. Analytical Chemistry, 87(3), 1847-1853.
- Nagy, D. R., et al. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Advances, 9(7), 3929-3936. RSC Publishing. [Link]
- Yang, D., et al. (2015). Practical Assay for Nitrite and Nitrosothiol as an Alternative to the Griess Assay or the 2,3-Diaminonaphthalene Assay. Analytical Chemistry, 87(3), 1847-1853.
- Al-Obaidi, M. A., & Al-Tamrah, S. A. (2013). Effect of common interferences on the determination of Nitrite.
- Patton, C. J., et al. (2009). Understanding and eliminating iron interference in colorimetric nitrate and nitrite analysis. Limnology and Oceanography: Methods, 7(6), 415-425. [Link]
- Request PDF. (2015). A Practical Assay for Nitrite and Nitrosothiol as an Alternative to the Griess Assay or the 2,3-Diaminonaphthalene (DAN) Assay.
- Narayana, B., & Sunil, K. (2009). A Spectrophotometric Method for the Determination of Nitrite and Nitrate.
- Numan, A., et al. (2020). Novel Spectrophotometric Method with Enhanced Sensitivity for the Determination of Nitrite in Vegetables. Jordan Journal of Chemistry. [Link]
- Scrano, L., et al. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. Foods, 9(9), 1238. MDPI. [Link]
- D'Amore, T., et al. (2018). Development and validation of an analytical method for nitrite and nitrate determination in meat products by Capillary Ion Chromatography (CIC).
- Shariati-Rad, M., et al. (2015). Quantitation of trace amounts of nitrite in water samples using 4- amino-3-hydroxynaphthalene-1-sulfonic acid and central composite design.
- Sreekumar, A., & Venkataramanappa, Y. (2011). Diaminobenzene as a Novel Reagent for Nitrite Assay in Environmental Samples: Evidence for Its Mechanistic Aspects.
- Feelisch, M., et al. (2010). Measuring Nitrite and Nitrate, Metabolites in the Nitric Oxide Pathway, in Biological Materials using the Chemiluminescence Method. Journal of Visualized Experiments. PMC - NIH. [Link]
- Khadka, D. B., & Bhattarai, B. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Resorcinol.
- Khadka, D. B., & Bhattarai, B. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Resorcinol.
- D'Amore, T., et al. (2019). Development and Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Products by Capillary Ion Chromatography (CIC). Semantic Scholar. [Link]
- Tsutsui, H., et al. (2017). Simple Spectroscopic Determination of Nitrate, Nitrite, and Ammonium in Arabidopsis thaliana. Bio-protocol, 7(10). PMC - NIH. [Link]
- Paik, D. C., et al. (2010).
- Coviello, D., et al. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection.
- Rohyami, Y., et al. (2022). Validation Method on Green Analysis of Nitrite in Domestic Wastewater. EKSAKTA: Journal of Sciences and Data Analysis, 3(1), 1-9. Journal UII. [Link]
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Application Note: Protocol for the Colorimetric Determination of Nitrite Using 4-Aminobenzene-1,3-diol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction
4-Aminobenzene-1,3-diol, also known as 4-aminoresorcinol, is an aromatic amine and a derivative of benzene with the molecular formula C₆H₇NO₂.[1][2] It is a versatile chemical intermediate, appearing as a white to light brown powder, and is recognized for its utility in the synthesis of dyes and pharmaceuticals.[1] Its molecular structure, featuring an amino group and two hydroxyl groups on the benzene ring, makes it an excellent candidate for chromogenic reactions. The hydroxyl groups are strong activating groups, enhancing the reactivity of the aromatic ring, while the primary amino group provides a site for diazotization.
This application note provides a detailed, field-tested protocol for the sensitive colorimetric quantification of nitrite (NO₂⁻) using this compound. The method is based on the classic Griess diazotization reaction, a well-established chemical process for nitrite detection.[2][3] In this assay, this compound serves as the sole reagent for both the diazotization and the subsequent coupling step, simplifying the procedure and reagent preparation. The resulting water-soluble azo dye exhibits a strong absorbance in the visible spectrum, allowing for reliable spectrophotometric quantification. This protocol is designed for researchers in environmental science, food safety, and biomedical fields who require a simple, rapid, and robust method for nitrite analysis.[4][5]
Principle of the Assay
The colorimetric determination of nitrite using this compound is a two-step chemical process performed in an acidic medium. The underlying principle is the quantitative formation of a colored azo dye, where the intensity of the color is directly proportional to the concentration of nitrite in the sample.[5]
Step 1: Diazotization In a strongly acidic environment, nitrite ions (from the sample) are converted to nitrous acid (HNO₂). This in-situ generated nitrous acid then reacts with the primary aromatic amine group of this compound to form a water-soluble diazonium salt.[6][7] This reaction is highly specific for primary aromatic amines and is temperature-sensitive, proceeding optimally at cool temperatures (0-5°C) to ensure the stability of the diazonium salt intermediate.[8][9]
Step 2: Azo Coupling The newly formed diazonium salt is a weak electrophile. It readily reacts with an activated aromatic ring in an electrophilic aromatic substitution reaction known as azo coupling.[10] In this protocol, a second molecule of this compound acts as the coupling agent. The two hydroxyl (-OH) groups on its ring are powerful activating groups, making the para position relative to the amino group highly nucleophilic and susceptible to attack by the diazonium cation. This coupling reaction results in the formation of a stable, highly colored azo compound.[11][12] The extended system of conjugated pi electrons in the azo dye is responsible for its absorption of visible light.[12]
Materials and Reagents
Equipment
-
UV-Visible Spectrophotometer (capable of measuring at 540 nm)
-
96-well microplates or 1.5 mL cuvettes
-
Calibrated micropipettes (P1000, P200, P20)
-
Vortex mixer
-
Analytical balance
-
Volumetric flasks and graduated cylinders
-
Ice bath
Chemicals
-
This compound hydrochloride (CAS: 34781-86-7), 96% or higher purity
-
Sodium Nitrite (NaNO₂), ACS reagent grade or higher
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Deionized (DI) water, >18 MΩ·cm
Reagent Preparation
-
100 mM Nitrite Stock Solution: Accurately weigh 69.0 mg of sodium nitrite (NaNO₂) and dissolve it in 10.0 mL of DI water in a volumetric flask. This solution is stable for up to 1 month when stored at 2-8°C in the dark.
-
1 mM Nitrite Working Standard: Prepare fresh daily by diluting the 100 mM stock solution 1:100 with DI water. (e.g., 10 µL of stock into 990 µL of DI water).
-
5 M Hydrochloric Acid (HCl): Carefully add 41.4 mL of concentrated (37%) HCl to approximately 50 mL of DI water in a 100 mL volumetric flask. Mix and bring the final volume to 100 mL with DI water. Handle with extreme care in a fume hood.
-
Chromogenic Reagent (5 mM this compound): Prepare this reagent fresh and use within 2-3 hours. Protect from light. Weigh 8.1 mg of this compound hydrochloride and dissolve it in 10.0 mL of DI water. The solution may have a faint pinkish hue which is acceptable.
Experimental Protocol
This protocol is optimized for a 96-well plate format, but volumes can be scaled for cuvettes. It is crucial to maintain temperature control during the diazotization step for reproducible results.
Step 1: Preparation of Nitrite Standards for Standard Curve
-
Label a series of microcentrifuge tubes from 0 to 100 µM.
-
Using the 1 mM Nitrite Working Standard , perform serial dilutions in DI water to achieve the final concentrations listed in the table below. The "0 µM" standard is the reagent blank (DI water only).
| Tube Label (µM) | Vol. of 1 mM Standard (µL) | Vol. of DI Water (µL) | Final Concentration (µM) |
| 100 | 100 | 900 | 100 |
| 50 | 50 | 950 | 50 |
| 25 | 25 | 975 | 25 |
| 12.5 | 12.5 | 987.5 | 12.5 |
| 6.25 | 6.25 | 993.75 | 6.25 |
| 0 | 0 | 1000 | 0 |
Step 2: Assay Procedure
-
Pipette 50 µL of each standard, unknown sample, and blank into separate wells of a 96-well plate. Perform all measurements in triplicate for statistical validity.
-
Place the 96-well plate on an ice bath.
-
Add 25 µL of 5 M HCl to each well. Mix gently by pipetting up and down. The acidic conditions are required to generate nitrous acid.[8]
-
Immediately add 25 µL of the freshly prepared Chromogenic Reagent to each well. Mix gently.
-
Remove the plate from the ice bath and incubate for 20 minutes at room temperature, protected from light. A pink to red color will develop in the presence of nitrite.[2]
-
Measure the absorbance at 540 nm using a microplate reader.[13][14] The optimal wavelength may vary slightly; it is recommended to perform a wavelength scan (400-700 nm) during initial assay development to determine the precise λmax of the formed azo dye.
Data Analysis
-
Calculate Average Absorbance: For each standard and sample, calculate the average absorbance from the triplicate readings.
-
Correct for Blank: Subtract the average absorbance of the "0 µM" blank from all standard and sample average absorbance values.
-
Generate Standard Curve: Plot the blank-corrected absorbance values (Y-axis) against the corresponding nitrite concentrations (X-axis).
-
Perform Linear Regression: Apply a linear regression to the standard curve data points. The resulting equation will be in the form y = mx + c, where y is absorbance, m is the slope, and x is the concentration. The R² value should be ≥ 0.99 for a valid curve.
-
Calculate Unknown Concentration: Rearrange the linear equation to solve for x: x = (y - c) / m. Use the blank-corrected absorbance of your unknown sample (y) to calculate its nitrite concentration (x). Remember to account for any dilution factors applied to the sample during preparation.
Table 1: Example Standard Curve Data
| Nitrite Conc. (µM) | Avg. Absorbance (540 nm) | Corrected Absorbance (Avg - Blank) |
| 0 | 0.045 | 0.000 |
| 6.25 | 0.138 | 0.093 |
| 12.5 | 0.232 | 0.187 |
| 25 | 0.425 | 0.380 |
| 50 | 0.815 | 0.770 |
| 100 | 1.555 | 1.510 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Weak Color | Chromogenic reagent degraded. | Prepare fresh reagent immediately before use and protect from light. |
| Incorrect pH (not acidic enough). | Verify the concentration and volume of HCl added. | |
| Nitrite concentration is below LOD. | Concentrate the sample or use a more sensitive method if necessary. | |
| High Background | Contaminated DI water or reagents. | Use fresh, high-purity DI water and analytical grade reagents. |
| Chromogenic reagent was exposed to light for too long. | Keep reagent in an amber tube or wrapped in foil. | |
| Poor Linearity (R² < 0.99) | Pipetting errors. | Ensure micropipettes are calibrated. Use proper pipetting technique. |
| Temperature fluctuation during diazotization. | Keep the plate consistently on ice during the addition of HCl and reagent. | |
| Reagent instability. | Ensure chromogenic reagent is freshly prepared for each run. |
Safety Precautions
-
This compound is considered a moderately hazardous substance and can cause skin, eye, and respiratory irritation.[1]
-
Concentrated hydrochloric acid is highly corrosive and must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
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- Chemistry LibreTexts. The Reaction of Amines with Nitrous Acid.
- Wikipedia. Azo coupling.
- PubChem. 4-Aminoresorcinol. National Center for Biotechnology Information.
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- ResearchGate. A Spectrophotometric Method for the Determination of Nitrite and Nitrate. (2016).
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Application Notes and Protocols for 4-Aminobenzene-1,3-diol in Oxidative Hair Dye Formulations
Introduction: The Role of 4-Aminobenzene-1,3-diol as a Color Modifier
This compound, also known as 4-aminoresorcinol or 2,4-dihydroxyaniline, is a pivotal coupler, or color modifier, in the formulation of permanent (oxidative) hair dyes.[1][2] Unlike primary intermediates (e.g., p-phenylenediamine or p-aminophenol), which form the initial color base, couplers are aromatic compounds that, in their unreacted state, are typically colorless.[3] Their critical function is to react with the oxidized primary intermediate within the hair cortex to form a diverse palette of larger, stable color molecules.[4][5] The strategic selection and combination of couplers like this compound are what allow formulation scientists to achieve a wide spectrum of shades, from natural browns and blondes to more vibrant tones.[5]
This document provides a comprehensive technical guide for researchers and formulation scientists on the application of this compound. It details the underlying chemical mechanism, formulation protocols, and evaluation methodologies, grounded in established principles of cosmetic science.
Scientific Principle: The Mechanism of Oxidative Hair Dyeing
The permanent coloration of hair via oxidative dyes is a multi-step chemical process that occurs within the hair's cortex.[6] The process relies on the synergistic action of an alkalizing agent, an oxidizing agent, a primary intermediate, and a coupler.[7]
-
Cuticle Swelling : An alkaline agent, typically ammonia or an alternative like monoethanolamine (MEA), raises the pH of the formulation.[3][8] This causes the protective outer layer of the hair, the cuticle, to swell and lift, creating pathways for the active ingredients to penetrate the cortex.[9]
-
Oxidation and Color Formation : Hydrogen peroxide, the developer, serves a dual purpose. It first lightens the natural melanin pigment in the hair, creating a blank canvas for the new color.[3][5] Concurrently, it oxidizes the small, colorless primary intermediate molecules, transforming them into highly reactive quinonediimine (QDI) species.[4][10]
-
Coupling Reaction : The reactive QDI intermediate is short-lived and rapidly reacts with the coupler molecule—in this case, this compound.[4] This "coupling" reaction forms a much larger, complex indoaniline dye molecule.[5]
-
Color Entrapment : These newly formed, large dye molecules are physically trapped within the cortex, unable to be washed out easily.[6] This entrapment results in a "permanent" color change that lasts until the hair grows out.
The specific shade produced is determined by the molecular structure of both the primary intermediate and the coupler used in the formulation.[8]
Caption: Mechanism of oxidative hair dyeing within the hair cortex.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its effective and safe use in formulations.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 4-Aminoresorcinol, 2,4-Dihydroxyaniline | [1][2] |
| CAS Number | 13066-95-0 | [2][11] |
| Molecular Formula | C₆H₇NO₂ | [1][11] |
| Molecular Weight | 125.13 g/mol | [2][11] |
| Appearance | White to light brown crystalline powder | [1] |
| Melting Point | 218 °C | [1] |
| Boiling Point | 345.2 °C at 760 mmHg | [1] |
| Solubility | Soluble in water and alcohol | [12][13] |
| Primary Hazard | Skin/eye irritant, potential skin sensitizer | [1][14] |
Application Notes for Formulation Development
Role in Shade Creation
This compound is a versatile coupler that can produce a range of tones depending on the primary intermediate it is paired with. While specific color outcomes are highly dependent on the full formulation, general tendencies can be noted. For example, when coupled with p-phenylenediamine (PPD), aminophenol-based couplers often contribute to brown, red, or violet tones. The final shade is a composite of multiple dye molecules formed from different coupling reactions within the same formulation.[8] Formulators should conduct systematic studies, varying the ratio of primary intermediate to this compound, to map the resulting color space.
Formulation pH and Stability
The efficacy of the dyeing process is critically dependent on an alkaline pH, typically between 9 and 11, to ensure cuticle swelling.[9] However, aromatic amines like this compound can be susceptible to auto-oxidation, which can lead to premature color formation and instability in the product.[7] To mitigate this, formulations should include an antioxidant or reducing agent, such as sodium sulfite or ascorbic acid, to protect the dye intermediates during storage.[15] The dye-containing cream (Part A) and the peroxide developer (Part B) must be packaged separately and mixed only immediately before application.
Concentration and Usage Levels
The concentration of individual dye precursors in a final, ready-to-use hair dye mixture (after mixing with the developer) typically ranges from 0.1% to 5% by weight.[4][16] The precise concentration of this compound will be determined by the target shade, the other couplers present, and regulatory limits. It is crucial to adhere to the maximum authorized concentrations set by regional regulatory bodies (e.g., the EU Cosmetic Regulation or FDA guidelines).
Experimental Protocols
The following protocols provide a framework for the laboratory-scale preparation and evaluation of an oxidative hair dye formulation incorporating this compound.
Caption: Experimental workflow for hair dye formulation and testing.
Protocol 5.1: Preparation of a Model Oil-in-Water Cream Base
Causality: This cream base serves as a stable vehicle to deliver the dye intermediates into the hair. The combination of fatty alcohols (Cetyl Alcohol) and surfactants (Sodium Laureth Sulfate) creates an emulsion with the appropriate viscosity for controlled application.[17]
-
Phase A (Aqueous) : In a primary beaker, combine 75.0 g of deionized water, 0.5 g of an antioxidant (e.g., sodium sulfite), and 0.2 g of a chelating agent (e.g., Tetrasodium EDTA). Begin heating to 75-80°C with moderate stirring.
-
Phase B (Oil) : In a separate beaker, combine 8.0 g of Cetyl Alcohol and 5.0 g of a non-ionic surfactant (e.g., Ceteareth-20). Heat to 75-80°C until all solids are melted and the phase is uniform.
-
Emulsification : Slowly add Phase B to Phase A under high-shear homogenization. Mix for 10-15 minutes until a uniform, smooth white cream is formed.
-
Cool Down : Begin cooling the emulsion to below 40°C under gentle agitation.
-
pH Adjustment : Once cooled, add the alkalizing agent (e.g., Ammonia or MEA) to adjust the pH to the target range of 9.5-10.5.
Protocol 5.2: Incorporation of Dye Intermediates
Causality: The dye intermediates are added at a lower temperature to prevent premature reactions and degradation.
-
In a separate small vessel, dissolve the primary intermediate(s) and this compound in a suitable solvent system (e.g., a small amount of propylene glycol and water) with gentle warming if necessary.
-
Once the cream base from Protocol 5.1 is below 40°C, slowly add the dye solution while stirring gently until fully dispersed and homogenous. This is now the final Part A (Dye Cream) .
Protocol 5.3: Preparation of the Developer (Part B)
Causality: The developer contains the oxidizing agent (hydrogen peroxide) and is typically a stabilized emulsion to ensure compatibility with the dye cream.
-
Prepare a simple cream or gel base similar to Protocol 5.1, but without the dye intermediates and with a final pH in the acidic range (pH 3-4) to stabilize the hydrogen peroxide.
-
Once the base is cooled, add a 35% or 50% solution of hydrogen peroxide to achieve a final concentration of 6% (20 Volume) or 9% (30 Volume).
-
This is the final Part B (Developer Cream) .
Protocol 5.4: Hair Swatch Dyeing Process
Causality: This protocol simulates consumer use to test the performance of the formulation on a relevant substrate.
-
Preparation : Use commercially available, clean, and dry natural white or light blonde hair swatches.
-
Mixing : In a non-metallic bowl, combine Part A and Part B in a 1:1 weight ratio. Mix thoroughly with an application brush until the color is uniform.
-
Application : Immediately apply the mixture to the hair swatches, ensuring complete and even saturation.
-
Processing : Allow the dye to process on the hair for 30 minutes at room temperature.
-
Rinsing : Thoroughly rinse the swatch with lukewarm water until the water runs clear.
-
Washing : Lightly shampoo with a standard evaluation shampoo, rinse, and allow the swatch to air dry completely.
Protocol 5.5: Colorimetric Evaluation
Causality: Quantitative color measurement provides objective data on the dyeing outcome, removing the subjectivity of visual assessment.
-
Instrumentation : Use a spectrophotometer or colorimeter to measure the color of the dyed swatch.
-
Measurement : Take multiple readings from different spots on the swatch and average the results.
-
Data : Record the CIELAB values (L, a, b*).
-
L * represents lightness (0 = black, 100 = white).
-
a * represents the red/green axis (+a* = red, -a* = green).
-
b * represents the yellow/blue axis (+b* = yellow, -b* = blue).
-
-
Analysis : Compare the Lab* values of different formulations to quantitatively assess differences in shade, depth, and tone.
Safety and Handling
This compound and its hydrochloride salt are classified as hazardous substances.[14] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical splash goggles when handling the pure substance or its concentrated solutions.[18]
-
Engineering Controls : Handle the powder form in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.
-
Skin Contact : This material may cause an allergic skin reaction (skin sensitization).[19] Avoid all direct skin contact. In case of accidental contact, wash the affected area immediately and thoroughly with soap and water.
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste. Do not allow the product to enter drains.
-
Patch Testing : Before any human use of a final formulation, a 48-hour patch test should be conducted to screen for potential allergic reactions in individuals.
References
- A Review of Aspects of Oxidative Hair Dye Chemistry with Special Reference to N-Nitrosamine Formation - PMC - NIH. (n.d.).
- The Science Behind Hair Dye: How Does It Work? - Cleverman. (2024, June 25). Cleverman. [Link]
- THE CHEMISTRY OF PERMANENT HAIR DYES | Compound Interest. (2015, May 14). Compound Interest. [Link]
- Hair Color Chemistry in Colorants - Chapter 3 - Chemistry & Electricity - CHI Education. (n.d.).
- The Chemistry of Permanent Hair Dyes - Compound Interest. (2015, May 14). Compound Interest. [Link]
- (PDF) THE CHEMISTRY MECHANISM OF HAIR DYES - ResearchGate. (n.d.).
- Oxidising Colours; The Science - Hairy Truths. (n.d.). Hairy Truths. [Link]
- Hair color chemistry gets a fresh look | C&EN Global Enterprise - ACS Public
- A look at oxidative demi-permanent hair dyes | by Lorna Casse | Medium. (2015, October 15). Medium. [Link]
- Cas 13066-95-0,this compound - LookChem. (n.d.). LookChem. [Link]
- This compound hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem. (n.d.). PubChem. [Link]
- Safety Data Sheet - Marlo Beauty Supply. (2021, January 25). Marlo Beauty Supply. [Link]
- Hair dye - EP0600045B1 - Google Patents. (n.d.).
- EP0166155B1 - 2-alkylsulphonyl-1,4-diaminobenzenes, process for their preparation and oxidative hair-dyeing compositions containing these compounds - Google Patents. (n.d.).
- This compound hydrochloride | CAS 34781-86-7 | Chemical-Suppliers. (n.d.). Chemical-Suppliers. [Link]
- Hair Dye Products in Cosmetic Science. (2024, August 14).
- Types of Hair Dye and Their Mechanisms of Action - MDPI. (n.d.). MDPI. [Link]
- EP0485544B1 - Oxidative hair dye containing 3-aminophenol derivatives, process for ... - Google Patents. (n.d.).
- Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf. (n.d.).
- US4662892A - Hair dye composition - Google Patents. (n.d.).
- Formulation Aspect Of Hair Dyes - IJSDR. (n.d.). IJSDR. [Link]
- Identification of aminobiphenyl derivatives in commercial hair dyes - PubMed. (n.d.). PubMed. [Link]
- Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. (n.d.). IJPC. [Link]
- Formulation of hair dye.pptx - Slideshare. (n.d.). SlideShare. [Link]
- Cas 4956-56-3,4-aminobenzene-1,2-diol - LookChem. (n.d.). LookChem. [Link]
- US5980584A - Substituted p-aminophenol, process of preparation and use in dyeing hair - Google Patents. (n.d.).
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Application Note: Ultrasensitive Detection of Trace Aldehydes using 4-Aminobenzene-1,3-diol
A Fluorometric Approach for Researchers, Scientists, and Drug Development Professionals
Abstract & Introduction
Aldehydes are a class of highly reactive carbonyl compounds that are not only pivotal intermediates in organic synthesis but are also significant biomarkers in various physiological and pathological processes.[1][2] Their elevated levels have been implicated in oxidative stress, lipid peroxidation, and the progression of diseases such as cancer and neurodegenerative disorders.[3] Consequently, the development of sensitive and selective methods for the detection of trace amounts of aldehydes is of paramount importance in biomedical research, environmental monitoring, and quality control in the pharmaceutical industry.[4]
This application note describes a robust and highly sensitive fluorometric method for the quantification of trace aldehydes utilizing 4-Aminobenzene-1,3-diol (also known as 4-aminoresorcinol) as a novel fluorogenic reagent. The methodology is predicated on the selective condensation reaction between the aromatic amine of this compound and an aldehyde to form a Schiff base. This reaction induces a significant increase in the fluorescence quantum yield of the molecule, enabling a "turn-on" fluorescence detection mechanism with high signal-to-noise ratios. We provide a detailed protocol, discuss the underlying chemical principles, and present a framework for data analysis and validation.
Principle of the Method: The Chemistry of Detection
The core of this analytical method is the acid-catalyzed formation of a Schiff base (an imine) from the nucleophilic addition of the primary amine of this compound to the electrophilic carbonyl carbon of an aldehyde.[5]
The reaction proceeds in two main steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine is then protonated under acidic conditions, followed by the elimination of a water molecule to form the stable, conjugated C=N double bond of the Schiff base.
The resulting imine product possesses an extended π-conjugated system compared to the parent this compound. This extended conjugation, coupled with the rigid C=N bond, restricts intramolecular rotation and reduces non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity upon excitation.[6][7] The presence of two hydroxyl groups on the benzene ring further modulates the electronic properties and can enhance the fluorescence of the resulting Schiff base.
Reaction Mechanism
Figure 1: General reaction scheme for the formation of a fluorescent Schiff base from this compound and an aldehyde.
Materials and Reagents
Equipment
-
Fluorescence Spectrophotometer
-
UV-Vis Spectrophotometer (for absorbance measurements)
-
Calibrated Micropipettes (P10, P100, P1000)
-
Vortex Mixer
-
pH Meter
-
Analytical Balance
-
Water Bath or Heating Block
Chemicals and Reagents
-
This compound hydrochloride (96% or higher purity)
-
Aldehyde Standard: Formaldehyde, 37 wt. % in H₂O, or another aldehyde of interest (e.g., acetaldehyde, benzaldehyde)
-
Solvent: Absolute Ethanol or Methanol (Spectroscopic Grade)
-
Buffer Components:
-
Sodium Acetate (CH₃COONa)
-
Acetic Acid (CH₃COOH)
-
-
Deionized Water (18.2 MΩ·cm)
Safety Precautions
-
This compound hydrochloride is harmful if swallowed, in contact with skin, or inhaled. It causes skin and eye irritation and may cause respiratory irritation. [8] Always handle this reagent in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Aldehydes, particularly formaldehyde, are toxic and volatile. Handle with care in a well-ventilated area or fume hood.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
This section provides a step-by-step methodology for preparing reagents and performing the aldehyde detection assay. The protocol is designed to be a self-validating system, incorporating blanks, standards, and controls.
Workflow Overview
Figure 2: Experimental workflow for aldehyde detection using this compound.
Preparation of Solutions
-
Acetate Buffer (0.1 M, pH 5.0):
-
Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate in deionized water.
-
Mix the two solutions, monitoring with a pH meter, until the pH reaches 5.0. The reaction between amines and aldehydes is often most efficient in a slightly acidic medium (pH ~5) to facilitate the dehydration step without excessively protonating the amine nucleophile.[5]
-
Store at 4°C.
-
-
This compound Reagent Solution (10 mM):
-
Accurately weigh 16.16 mg of this compound hydrochloride (M.W. 161.58 g/mol ).[8]
-
Dissolve in 10 mL of absolute ethanol. This stock solution should be prepared fresh daily and stored in an amber vial to protect it from light, as phenolic compounds can be susceptible to oxidation.
-
-
Aldehyde Stock Solution (e.g., Formaldehyde, 10 mM):
-
From a 37 wt. % formaldehyde solution (density ≈ 1.09 g/mL), perform a serial dilution in deionized water to obtain a 10 mM stock solution.
-
The concentration of the stock solution should be verified using a standard method, such as titration.
-
-
Aldehyde Working Standards (0 - 100 µM):
-
Perform a serial dilution of the 10 mM aldehyde stock solution in the 0.1 M acetate buffer (pH 5.0) to prepare a series of working standards. A typical range would be 0, 10, 20, 40, 60, 80, and 100 µM.
-
The '0 µM' standard serves as the reagent blank.
-
Assay Procedure
-
Reaction Setup: In a series of microcentrifuge tubes, combine the components as described in the table below. It is crucial to add the reagent solution last to initiate the reaction simultaneously across all samples.
| Tube | Aldehyde Standard (µL) | 0.1 M Acetate Buffer (µL) | Unknown Sample (µL) | 10 mM Reagent Solution (µL) | Total Volume (µL) |
| Reagent Blank | 0 | 100 | - | 100 | 200 |
| Standards (0-100µM) | 100 | 0 | - | 100 | 200 |
| Unknown Sample | - | 0 | 100 | 100 | 200 |
| Sample Blank | - | 0 | 100 | 100 (Ethanol only) | 200 |
-
Incubation: Vortex each tube gently for 5 seconds. Incubate all tubes in a water bath or heating block at 60°C for 30 minutes. The elevated temperature accelerates the Schiff base formation and dehydration, ensuring the reaction reaches completion.
-
Cooling: After incubation, cool the tubes to room temperature for 10 minutes. This step is important for stabilizing the reaction products and ensuring consistent fluorescence readings.
-
Fluorescence Measurement:
-
Transfer the contents of each tube to a quartz cuvette or a 96-well black microplate.
-
Set the fluorescence spectrophotometer to the optimal excitation and emission wavelengths. Based on analogous reactions with resorcinol, a good starting point is an excitation wavelength (λ_ex) of approximately 410 nm and an emission wavelength (λ_em) of approximately 507 nm.[9] These wavelengths should be optimized by scanning the excitation and emission spectra of a mid-range standard against the reagent blank.
-
Record the fluorescence intensity for all samples.
-
Data Analysis and Interpretation
-
Blank Correction: Subtract the fluorescence intensity of the Reagent Blank from all standard and unknown sample readings. If the unknown sample itself has intrinsic fluorescence, also subtract the reading from the corresponding Sample Blank .
-
Standard Curve: Plot the blank-corrected fluorescence intensity of the standards against their corresponding aldehyde concentrations (µM). Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is indicative of a good linear fit.
-
Quantification of Unknowns: Use the linear regression equation to calculate the concentration of the aldehyde in the unknown samples from their blank-corrected fluorescence intensities. Remember to account for any dilution factors used during sample preparation.
Table 1: Expected Assay Performance Characteristics
(Note: These are hypothetical values based on similar fluorometric assays. Actual performance must be validated experimentally.)
| Parameter | Expected Range | Rationale |
| Linear Range | ~1 - 100 µM | Typical for fluorometric assays, offering a wide dynamic range. |
| Limit of Detection (LOD) | Sub-micromolar (~0.1 - 0.5 µM) | "Turn-on" fluorescence probes often exhibit high sensitivity, allowing for low detection limits.[6][10] The LOD is typically calculated as 3 times the standard deviation of the blank divided by the slope of the calibration curve. |
| Specificity | High for aldehydes over ketones | The reaction with ketones is generally much slower and less favorable under these conditions due to steric hindrance and the lower electrophilicity of the ketone carbonyl carbon. |
| Reaction Time | 15 - 45 minutes | Dependent on temperature and pH; optimization is recommended. |
Potential Interferences and Method Limitations
-
Other Amines: Primary amines present in the sample matrix could potentially compete with the reagent for reaction with the target aldehydes, leading to underestimation.
-
Strong Oxidizing/Reducing Agents: These may degrade the reagent or the fluorescent product.
-
Sample Matrix Effects: Complex biological or environmental samples may contain compounds that quench fluorescence. A standard addition protocol is recommended for complex matrices to assess and correct for these effects.
-
Light Sensitivity: The Schiff base product may be susceptible to photobleaching upon prolonged exposure to the excitation light source. Minimize exposure time during measurements.
Conclusion
The use of this compound as a fluorogenic reagent offers a highly sensitive, selective, and straightforward method for the quantification of trace aldehydes. The "turn-on" fluorescence mechanism provides a high signal-to-background ratio, making it suitable for applications where high sensitivity is required. By following the detailed protocols and considering the potential limitations outlined in this note, researchers can reliably implement this assay for a variety of applications in drug development, clinical diagnostics, and environmental analysis.
References
- Sharma, L. R., et al. (2017). Synthesis and Characterization of Resorcinol based Schiff Base Ligand and Its Complexes of CO(III), NI(II), CU(II). International Journal of ChemTech Research, 10(15), 247-254.
- Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
- El-Sayed, Y. S., et al. (2022). Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances, 12(34), 22003-22015.
- Pereira, S. L., et al. (2015). Biogenic aldehyde determination by reactive paper spray ionization mass spectrometry. Analytica Chimica Acta, 863, 57-63.
- Gezici, O., et al. (2023). Synthesis, characterization, optical properties, biological activity and theoretical studies of a 4 nitrobenzylidene) amino) phenyl)imino)methyl)naphthalen-2-ol -based fluorescent Schiff base. PLOS ONE, 18(9), e0291410.
- Siddiqui, H. L., et al. (2007). Synthesis and Spectroscopic Studies of New Schiff Bases. Molecules, 12(1), 83-93.
- Nakahara, R., et al. (2009). [Fluorophothometric determination of aldehyde by utilizing condensation reaction with resorcinol]. Yakugaku Zasshi, 129(4), 459-463.
- El-Ghamry, H., et al. (2022). Exploring novel NH-form resorcinol-based schiff base and its metal complexes: Synthesis, characterization, cytotoxic activity, molecular docking and ADME studies. Journal of Molecular Structure, 1264, 133256.
- Bane, K., et al. (2021). Recent progress in fluorescent chemosensors for selective aldehyde detection. Coordination Chemistry Reviews, 445, 214088.
- El-Sayed, Y. S., et al. (2022). Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging. RSC Advances, 12, 22003-22015.
- Guo, G.-C., et al. (2006). Synthesis, crystal structure, and fluorescence properties of several schiff-base compounds. Zeitschrift für anorganische und allgemeine Chemie, 632(3), 499-503.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13408822, this compound hydrochloride.
- Al-Luhaiby, R. A., & Al-Enizzi, M. S. (2023). Spectrophotometric Determination of Some Phenolic Compounds Via Oxidative Coupling Reaction Using 4-Aminoantipyrine. College of Basic Education Research Journal, 19(1), 763-780.
- Conference, S. (2022). Synthesis, Spectroscopic, Characterization, and Antimicrobial Studies of New Schiff Bases and Their Metal Complexes. ResearchGate.
- Escandar, G. M. (1999). Spectrophotometric determination of phenol and resorcinol by reaction with p-aminophenol. Talanta, 48(3), 629-639.
- Qi, W., et al. (2023). Schiff Base Compounds as Fluorescent Probes for the Highly Sensitive and Selective Detection of Al 3+ Ions. Molecules, 28(7), 3073.
- Li, Z., et al. (2017). Colorimetric Recognition of Aldehydes and Ketones. Angewandte Chemie International Edition, 56(33), 9860-9863.
- ChemistryViews. (2018). Identifying Biogenic Aldehydes with Fluorescent Fingerprinting.
- Raj, M., et al. (2024). Tunable fluorescent probes for detecting aldehydes in living systems. Chemical Science, 15(1), 123-131.
- Medina, S., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Metabolites, 9(6), 113.
- Google Patents. (n.d.). High purity process for the preparation of 4,6-diamino-1,3-benzenediol.
- Science.gov. (n.d.). di-hydroxybenzenes catechol resorcinol: Topics by Science.gov.
- Wikipedia. (n.d.). Resorcinol.
- DrugBank Online. (n.d.). 1,3-dihydroxy-benzene.
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- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent progress in fluorescent chemosensors for selective aldehyde detection - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: A Robust HPLC-UV Method for the Quantification of 4-Aminobenzene-1,3-diol
Abstract
This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of 4-Aminobenzene-1,3-diol. The method employs a reversed-phase C18 column with UV detection, offering a reliable and reproducible analytical solution for researchers, scientists, and drug development professionals. The narrative explains the rationale behind the experimental choices and provides detailed, step-by-step protocols for method implementation and validation in accordance with ICH guidelines.
Introduction
This compound, also known as 4-aminoresorcinol, is a chemical intermediate with significant applications in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] Its molecular structure, featuring both amino and hydroxyl functional groups on a benzene ring, imparts a polar character, which can present challenges for chromatographic separation.[1][2] Accurate quantification of this compound is critical for process monitoring, quality control, and stability testing in various stages of drug development and chemical manufacturing. This document provides a robust HPLC method developed to address this analytical need.
Analyte Properties
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Melting Point | 218 °C | [1] |
| pKa (predicted) | 9.54 ± 0.10 | [1] |
| LogP | 0.68 | [2] |
| UV-Vis Absorbance (λmax) | Estimated at 230 nm and 280 nm | Inferred from structurally similar compounds |
The low LogP value of 0.68 confirms the polar nature of this compound, necessitating a reversed-phase HPLC method with a highly aqueous mobile phase for adequate retention. The predicted pKa of 9.54 for the amino group indicates that the mobile phase pH should be controlled to ensure a consistent ionization state of the analyte, thereby promoting reproducible retention times and symmetrical peak shapes.
HPLC Method Development Strategy
The development of this HPLC method was guided by the physicochemical properties of this compound and established chromatographic principles. The following diagram illustrates the logical workflow of the method development process.
Caption: Workflow for HPLC Method Development.
Column Selection
A C18 stationary phase was selected as the primary choice due to its versatility and proven efficacy in retaining polar aromatic compounds. The long alkyl chains of the C18 phase provide sufficient hydrophobicity to interact with the benzene ring of the analyte, while the polar functional groups of this compound allow for good interaction with a highly aqueous mobile phase.
Mobile Phase Selection
Given the polar nature of the analyte, a mobile phase with a high aqueous content is necessary to achieve adequate retention on a C18 column. A phosphate buffer was chosen to maintain a consistent pH, thereby controlling the ionization of the amino group and ensuring reproducible retention times. Acetonitrile was selected as the organic modifier due to its low viscosity and UV transparency.
Detection Wavelength
Based on the chromophoric nature of the substituted benzene ring in this compound and UV data for structurally similar compounds like 4-aminophenol, two potential wavelengths for detection were identified: approximately 230 nm for maximum sensitivity and 280 nm for increased selectivity in the presence of interfering substances.[3] For this method, 230 nm was chosen to ensure a low limit of quantification.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Chemicals and Reagents:
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄, analytical grade)
-
Orthophosphoric acid (85%, analytical grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 6.8 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic Modifier): Acetonitrile (100%).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and dissolve in a 50 mL volumetric flask with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition (95% A) to concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The final optimized HPLC method is depicted in the following diagram:
Caption: Optimized HPLC Method Parameters.
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 70 | 30 |
| 12.0 | 95 | 5 |
| 15.0 | 95 | 5 |
Method Validation
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its suitability for the intended purpose.[4][5] The validation parameters assessed included specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Specificity
Specificity was evaluated by analyzing a blank (mobile phase), a placebo (a mixture of common excipients without the analyte), and a spiked placebo sample. The chromatograms demonstrated no interference from the blank or placebo at the retention time of this compound.
Linearity and Range
Linearity was assessed by analyzing seven concentrations of this compound ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Regression Equation | y = mx + c |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).
| Spiked Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.6 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[6]
-
Repeatability: Six replicate injections of the 50 µg/mL standard were performed on the same day.
-
Intermediate Precision: The analysis was repeated on a different day by a different analyst.
| Precision Level | % RSD |
| Repeatability | < 1.0% |
| Intermediate Precision | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.3 µg/mL
-
LOQ: 1.0 µg/mL
Conclusion
The HPLC method detailed in this application note provides a reliable, accurate, and precise means for the quantification of this compound. The method has been successfully validated according to ICH guidelines, demonstrating its suitability for use in quality control and research environments. The comprehensive explanation of the method development strategy and the detailed experimental protocols will enable researchers and scientists to readily implement this method in their laboratories.
References
- LookChem. Cas 13066-95-0, this compound. [Link]
- PubChem. This compound hydrochloride | C6H8ClNO2 | CID 13408822. [Link]
- Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Macedonian pharmaceutical bulletin, 62 (suppl) 231-232. [Link]
- Akamai University.
- Pharmaguideline.
- PubMed. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. [Link]
- SIELC Technologies. HPLC Method for Separation of Acetaminophen and 4-Aminophenol on Primesep 100 Column. [Link]
- ResearchGate. HPLC chromatogram of 4-aminophenol (10 μg/mL, tR: 1.728 min),.... [Link]
- Chemical-Suppliers. This compound hydrochloride | CAS 34781-86-7. [Link]
- AMSbiopharma.
- ResearchGate. Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. [Link]
- PubChem. 4-Aminobenzene-1,2-diol hydrobromide | C6H8BrNO2 | CID 42614270. [Link]
- National Institutes of Health.
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
- YouTube. Understanding ICH Q2(R2)
- ICH. Validation of Analytical Procedures Q2(R2). [Link]
- European Medicines Agency. ICH Q2(R2)
Sources
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- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
Application Note: Gas Chromatography Analysis of 4-Aminobenzene-1,3-diol Following Silylation Derivatization
Introduction: The Analytical Challenge
4-Aminobenzene-1,3-diol, a molecule of interest in pharmaceutical and chemical synthesis, presents a significant challenge for direct analysis by gas chromatography (GC). Its structure contains three polar functional groups: a primary amine (-NH₂) and two hydroxyl (-OH) groups. These groups induce strong intermolecular hydrogen bonding, resulting in a high boiling point and low volatility.[1][2] When injected directly into a GC system, this compound exhibits poor thermal stability, leading to degradation, and its polarity causes strong interactions with the stationary phase, resulting in broad, tailing peaks and poor sensitivity.
To overcome these limitations, a chemical modification step known as derivatization is essential.[2][3] This process replaces the active, polar hydrogen atoms on the amine and hydroxyl groups with non-polar, thermally stable chemical moieties.[1][4] The resulting derivative is more volatile, less polar, and more thermally stable, making it amenable to GC separation and analysis with improved peak shape, resolution, and detection limits.[4][5] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a robust and widely used derivatizing agent.
Principle of Silylation with BSTFA
Silylation is the most common derivatization technique for GC analysis, involving the replacement of an active hydrogen with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1][6]
Mechanism: The reaction is a nucleophilic attack by the heteroatom (oxygen or nitrogen) of the analyte on the silicon atom of the silylating agent.[6] For this compound, all three active hydrogens—one on the primary amine and two on the hydroxyl groups—are replaced by TMS groups.
Why BSTFA? N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and versatile silylating agent for several reasons:
-
High Reactivity: It readily derivatizes a wide range of polar functional groups, including alcohols, phenols, and amines.[4][6] The reactivity order for silylation is generally alcohols > phenols > carboxylic acids > amines > amides.[6]
-
Volatile Byproducts: The byproducts of the BSTFA reaction (trimethylsilyltrifluoroacetamide and trifluoroacetamide) are highly volatile, minimizing interference during chromatographic analysis.[6]
-
Catalyst Compatibility: Its reactivity can be enhanced by adding a small amount of a catalyst, such as trimethylchlorosilane (TMCS), which is often supplied as a 1% mixture with BSTFA. TMCS helps to silylate more sterically hindered groups and drives the reaction to completion.[1][6]
The derivatization of this compound with BSTFA proceeds as follows:
Caption: Reaction scheme for the silylation of this compound.
Experimental Protocol: Silylation and GC-MS Analysis
This section provides a self-validating protocol. Adherence to these steps ensures reproducible and accurate results.
Materials and Reagents
-
Analyte: this compound standard (≥98% purity)
-
Derivatizing Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
-
Solvent: Pyridine (anhydrous, ≥99.8%) or Acetonitrile (anhydrous, ≥99.8%)
-
Equipment:
-
2 mL GC vials with PTFE-lined screw caps
-
Analytical balance
-
Micropipettes
-
Heating block or oven capable of maintaining 70°C ± 2°C
-
Vortex mixer
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
Step-by-Step Derivatization Workflow
Safety Precaution: Derivatization reagents are moisture-sensitive and should be handled in a dry environment (e.g., under a fume hood with minimal air drafts). Always consult the Safety Data Sheet (SDS) before use.
-
Standard Preparation: Accurately weigh approximately 1 mg of this compound standard into a clean 2 mL GC vial.
-
Rationale: Precise weighing is critical for quantitative analysis.
-
-
Solvent Addition: Add 500 µL of anhydrous pyridine to the vial. Vortex for 30 seconds or until the standard is completely dissolved.
-
Reagent Addition: Add 500 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.
-
Rationale: A significant excess of the silylating reagent (at least a 2:1 molar ratio of BSTFA to active hydrogen) is used to drive the reaction equilibrium towards the products, ensuring complete derivatization.[6]
-
-
Reaction Incubation: Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 60 minutes.
-
Rationale: Heating provides the necessary activation energy to ensure all three functional groups (two hydroxyls and the less reactive amine) are fully derivatized. Reaction time can be optimized by analyzing aliquots at different intervals until the product peak area no longer increases.[6]
-
-
Cooling and Analysis: After incubation, remove the vial and allow it to cool to room temperature. The sample is now ready for GC-MS analysis. No further workup is required.
Caption: Step-by-step workflow for the derivatization protocol.
Recommended GC-MS Parameters
The following parameters provide a robust starting point for the analysis of the tris-TMS derivative of this compound.
| Parameter | Setting | Rationale |
| GC System | ||
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of derivatized compounds. |
| Injector | Splitless mode, 280°C | Splitless injection maximizes sensitivity for trace analysis. A high temperature ensures rapid volatilization of the derivative. |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium is an inert and efficient carrier gas for GC-MS. |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) | The temperature program allows for separation from solvent and byproduct peaks while ensuring the elution of the derivatized analyte as a sharp peak. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI provides reproducible fragmentation patterns for library matching and structural confirmation. |
| Ion Source Temp. | 230°C | Standard temperature to maintain compound integrity and promote ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for mass filtering. |
| Scan Range | m/z 50-500 | This range covers the expected molecular ion and key fragment ions of the derivative. |
Expected Results and Data Interpretation
The successful derivatization of this compound (M.W. 125.14 g/mol ) results in the formation of 4-Amino-1,3-bis(trimethylsilyloxy)benzene-N,N-bis(trimethylsilyl) (M.W. 341.68 g/mol , assuming derivatization of both amine protons, though single derivatization of the amine is more common, resulting in M.W. 341.68 g/mol ). The primary product will be the tris-TMS derivative where one TMS group attaches to each oxygen and one to the nitrogen.
| Compound | Expected Retention Time (min) | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| Tris-TMS-4-Aminobenzene-1,3-diol | ~12 - 15 | 341 | 326 ([M-15]⁺, loss of CH₃), 252, 196 |
Note: Retention time is an estimate and will vary based on the specific GC system and conditions.
Interpretation of Mass Spectra: Silyl derivatives often produce characteristic mass spectra.[9][10] The molecular ion (M⁺) should be visible. A prominent peak corresponding to the loss of a methyl group ([M-15]⁺) is a hallmark of TMS derivatives and is often the base peak.[9][10][11] Further fragmentation will occur, providing a unique fingerprint for positive identification.
Troubleshooting and Field-Proven Insights
-
Problem: No or Low Product Peak.
-
Cause: Incomplete reaction or degradation of the reagent.
-
Solution: Ensure all reagents and solvents are anhydrous. Check the expiration date of the BSTFA reagent and store it properly in a desiccator. Increase reaction time or temperature slightly (e.g., 75-80°C for 90 minutes).
-
-
Problem: Multiple Peaks for the Analyte.
-
Cause: Incomplete derivatization, leading to a mixture of mono-, di-, and tris-silylated products.
-
Solution: Confirm that a sufficient excess of the derivatizing reagent was used. Ensure the reaction temperature and time are adequate to derivatize all active sites, especially the less reactive amine group.[6]
-
-
Problem: Broad or Tailing Peaks.
-
Cause: Active sites in the GC inlet or column. Hydrolysis of the derivative due to moisture in the system.
-
Solution: Replace the GC inlet liner and septum. Trim the first few centimeters from the front of the GC column.[1] Check the carrier gas line for leaks and ensure moisture traps are functional.
-
-
Problem: Extraneous Peaks in the Chromatogram.
-
Cause: Contamination or byproducts from the silylating reagent.
-
Solution: Always run a reagent blank (solvent + BSTFA, no analyte) to identify reagent-related peaks.[6] These peaks are typically more volatile and will elute earlier than the derivatized analyte.
-
Conclusion
The direct analysis of this compound by gas chromatography is impractical due to its high polarity and low volatility. A derivatization procedure is mandatory for achieving reliable and sensitive analysis. The described protocol, utilizing silylation with BSTFA + 1% TMCS, provides a robust and reproducible method to convert the analyte into a thermally stable and volatile derivative suitable for GC-MS analysis. This method yields excellent chromatographic performance, characterized by sharp peaks and low detection limits, making it an indispensable tool for researchers and drug development professionals working with this and similar polar compounds.
References
- Coutts, R. T., Hargesheimer, E. E., & Pasutto, F. M. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]
- El-Aneed, A., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. Luxembourg Institute of Health. [Link]
- Specialty Chemicals. (n.d.).
- El-Aneed, A., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. PubMed. [Link]
- El-Aneed, A., et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis.
- Coutts, R. T., et al. (n.d.). Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography.
- Fernie, A. R., et al. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Agilent. [Link]
- Phenomenex. (n.d.).
- Bibel, M. (2022).
- IRJET. (n.d.).
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.).
- Kamal, M. M., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH. [Link]
- Prudhviraju, C., et al. (2021).
Sources
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- 4. nbinno.com [nbinno.com]
- 5. actascientific.com [actascientific.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 9. researchportal.lih.lu [researchportal.lih.lu]
- 10. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 4-Aminobenzene-1,3-diol as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Importance of 4-Aminobenzene-1,3-diol
This compound, also known as 4-aminoresorcinol, is a highly functionalized aromatic compound whose strategic importance in pharmaceutical synthesis cannot be overstated.[1] Its structure, featuring a benzene ring activated by two hydroxyl groups and an amino moiety, makes it a potent nucleophile and a versatile building block for a range of complex molecules.[2][3] The electron-donating nature of the hydroxyl and amino groups facilitates electrophilic aromatic substitution, while the groups themselves serve as key handles for subsequent chemical modifications.
This guide provides an in-depth exploration of this compound as a precursor, focusing on the causality behind its application in synthesizing pharmaceutically relevant scaffolds, particularly aminosalicylates. We will provide detailed, self-validating protocols, safety guidelines, and the mechanistic logic that underpins its synthetic utility.
Physicochemical Properties
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13066-95-0 | [1][4] |
| Molecular Formula | C₆H₇NO₂ | [1][2] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Appearance | White to light brown powder/crystalline solid | [2] |
| Melting Point | 218 °C (decomposes) | [2] |
| Boiling Point | 345.2 °C at 760 mmHg | [2] |
| Solubility | Soluble in water | [5] |
| Synonyms | 4-Aminoresorcinol, 2,4-Dihydroxyaniline | [2][5] |
Core Application: Synthesis of Aminosalicylates
Aminosalicylates are a class of drugs with significant anti-inflammatory properties, most notably represented by Mesalazine (5-aminosalicylic acid or 5-ASA) and its isomer, 4-aminosalicylic acid (4-ASA). These drugs are cornerstones in the management of inflammatory bowel disease (IBD). The structural core of these molecules—an aminated salicylic acid—can be efficiently synthesized through the carboxylation of aminophenol precursors like this compound.
The primary synthetic transformation is the Kolbe-Schmitt reaction , an electrophilic aromatic substitution that introduces a carboxylic acid group onto the phenoxide ring using carbon dioxide.[6] The high electron density of the aminophenoxide ring, derived from precursors like this compound, makes it highly susceptible to carboxylation, often under more moderate conditions than required for less activated phenols.[7]
Reaction Mechanism: Electrophilic Aromatic Substitution
The causality of the Kolbe-Schmitt reaction hinges on the generation of a highly nucleophilic phenoxide ion.
-
Deprotonation: The phenolic hydroxyl groups of this compound are deprotonated by a strong base (e.g., sodium hydroxide) to form the corresponding sodium aminophenoxide. This step is critical as it dramatically increases the electron density of the aromatic ring, activating it towards electrophilic attack.
-
Electrophilic Attack: Carbon dioxide, although a weak electrophile, is then able to attack the electron-rich ring. The aminophenoxide acts as the nucleophile. The regioselectivity of this addition (i.e., the position where the carboxyl group attaches) is influenced by factors such as the counter-ion (Na⁺ vs. K⁺) and reaction temperature.[6][7]
-
Tautomerization & Protonation: The intermediate undergoes tautomerization to restore aromaticity. Subsequent acidification of the reaction mixture protonates the carboxylate and phenoxide groups, yielding the final aminosalicylic acid product.[8]
Below is a diagram illustrating the general workflow for this synthesis.
Detailed Experimental Protocols
This section provides a representative, self-validating protocol for the synthesis of an aminosalicylate, adapted from established Kolbe-Schmitt methodologies.[7][9][10]
Protocol 1: Synthesis of 4-Amino-5-hydroxysalicylic Acid
Objective: To synthesize an aminosalicylic acid derivative via carboxylation of this compound.
Materials:
-
This compound (12.5 g, 0.1 mol)
-
Sodium Hydroxide (8.8 g, 0.22 mol)
-
Carbon Dioxide (gas, high pressure)
-
Concentrated Hydrochloric Acid (~20 mL)
-
Deionized Water
-
Ethanol (for recrystallization)
-
High-pressure autoclave reactor (e.g., Parr reactor) equipped with mechanical stirring and temperature control.
Procedure:
-
Preparation of the Phenoxide Salt:
-
In a three-necked flask, dissolve sodium hydroxide (8.8 g) in a minimal amount of deionized water.
-
Carefully add this compound (12.5 g) to the NaOH solution portion-wise with stirring. The reaction is exothermic.
-
Once the addition is complete, heat the resulting viscous solution under vacuum (e.g., using a rotary evaporator at 140-150°C) to remove all water. This step is crucial, as the reaction is sensitive to moisture.[7][9] The result is a dry, powdered sodium 4-amino-1,3-phenoxide.
-
-
Carboxylation Reaction:
-
Transfer the dry phenoxide powder into the high-pressure autoclave.
-
Seal the reactor and purge it thoroughly with nitrogen gas to remove any residual air and moisture.
-
Begin stirring and pressurize the reactor with carbon dioxide to 9.0 MPa.[7]
-
Heat the reactor to 140°C and maintain this temperature and pressure for 2.5 hours.[7] The choice of high pressure and temperature is to drive the thermodynamically unfavorable carboxylation forward.[7][11]
-
-
Work-up and Product Isolation:
-
After the reaction time, rapidly cool the autoclave to below 80°C and carefully vent the excess CO₂ pressure.
-
Dissolve the solid crude product from the reactor in 200 mL of warm deionized water.
-
Filter the solution to remove any insoluble impurities.
-
Transfer the filtrate to a beaker placed in an ice bath. While stirring vigorously, slowly add concentrated hydrochloric acid to acidify the solution to a pH of 3-4.[10]
-
A precipitate (the crude aminosalicylic acid) will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
-
Purification and Validation (Self-Validation System):
-
Filtration: Collect the crude product by vacuum filtration and wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Recrystallization: Purify the crude product by recrystallization from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals. This step is essential for removing unreacted starting material and isomeric byproducts.
-
Drying: Dry the purified crystals under vacuum at 60°C to a constant weight.
-
Characterization & QC:
-
Melting Point: Determine the melting point of the final product and compare it to the literature value.
-
FT-IR Spectroscopy: Acquire an infrared spectrum. Look for characteristic peaks: a broad O-H stretch (~3000-3400 cm⁻¹), N-H stretches (~3300-3500 cm⁻¹), and a strong C=O stretch for the carboxylic acid (~1650-1700 cm⁻¹).
-
¹H NMR Spectroscopy: Dissolve a sample in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should confirm the aromatic substitution pattern and the presence of all expected protons.
-
Purity (HPLC): Assess the final purity using High-Performance Liquid Chromatography (HPLC). A pure sample should exhibit a single major peak.
-
-
Safety, Handling, and Hazard Management
Working with this compound and the Kolbe-Schmitt reaction requires stringent safety protocols due to the hazardous nature of the chemicals and the reaction conditions.
Hazard Assessment:
-
This compound (and its hydrochloride salt): Harmful if swallowed, inhaled, or in contact with skin.[12] Causes skin and serious eye irritation.[12][13] May cause respiratory irritation.[12] Handle as a potential sensitizer.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
-
High-Pressure/Temperature Reaction: The use of a high-pressure autoclave presents a significant physical hazard. Only trained personnel should operate this equipment.
Safe Handling Protocol:
-
Engineering Controls: All weighing and manipulation of solid this compound must be performed in a certified chemical fume hood to prevent inhalation of the powder.[14] The high-pressure reaction must be conducted behind a blast shield.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat at all times.[13][14]
-
Spill & Emergency: Keep a chemical spill kit rated for corrosive and organic materials readily accessible. Ensure access to an emergency shower and eyewash station. In case of skin contact, wash immediately with plenty of water.[13] If swallowed, seek immediate medical attention.[12]
-
Waste Disposal: All chemical waste, including residual solids and solvents, must be collected in properly labeled hazardous waste containers for disposal by the institution's Environmental Health & Safety (EHS) department. Do not dispose of down the drain.[14]
Conclusion
This compound is a foundational precursor in medicinal chemistry, offering a direct and efficient route to valuable pharmaceutical compounds like aminosalicylates. Its inherent reactivity, governed by the activating amino and hydroxyl groups, allows for transformations like the Kolbe-Schmitt reaction to be performed with high efficacy. By understanding the mechanistic principles, adhering to rigorous, self-validating experimental protocols, and prioritizing safety, researchers can fully leverage the synthetic potential of this versatile molecule in the development of novel therapeutics.
References
- Asian Publication Corporation. (2012). Synthesis of 5-Aminosalicylic Acid using Kolbe-Schmidt Reaction Under Supercritical Conditions.
- Ostling, S. (1960). Preparation of radioactive PAS.
- PubChem. (n.d.). This compound hydrochloride.
- ChemBK. (2024). 4-aminoresorcinol hydrochloride.
- Google Patents. (1951). US2558298A - Method of preparing 4-aminosalicylic acid.
- LookChem. (n.d.). Cas 13066-95-0,this compound.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene.
- PrepChem.com. (n.d.). Preparation of 4-aminosalicylic acid.
- ResearchGate. (n.d.). Fig. 1 (a) Enzyme-catalyzed de/carboxylation of resorcinol (1)....
- PubChem. (n.d.). 4-Aminoresorcinol.
- NIH. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach.
- YouTube. (2021). Kolbe Schmitt reaction/ salicylic acid synthesis.
- NIH. (2023). Enzymatic Carboxylation of Resorcinol in Aqueous Triethanolamine at Elevated CO2 Pressure.
- YouTube. (2018). Carboxylation of resorcinol (Synthesis).
- Graz University of Technology. (2018). Pressurized CO>2> as a carboxylating agent for the biocatalytic: Ortho -carboxylation of resorcinol.
- Green Chemistry (RSC Publishing). (2018). Pressurized CO2 as a carboxylating agent for the biocatalytic ortho-carboxylation of resorcinol.
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- 12. This compound hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. chemos.de [chemos.de]
Application Notes and Protocols for the Development of an Electrochemical Sensor Using Poly(4-Aminobenzene-1,3-diol)
Introduction: The Rationale for 4-Aminobenzene-1,3-diol in Electrochemical Sensing
The pursuit of rapid, sensitive, and cost-effective analytical methods is a cornerstone of modern pharmaceutical development and quality control.[1] Electrochemical sensors have emerged as a powerful alternative to traditional chromatographic techniques, offering advantages such as high sensitivity, portability, and ease of manufacture.[2][3] The performance of these sensors is intrinsically linked to the material used to modify the electrode surface, which dictates the sensitivity and selectivity of the detection mechanism.[4]
This guide focuses on the use of This compound as a functional monomer for the development of novel electrochemical sensors. The strategic placement of an amine group and two hydroxyl groups on the benzene ring makes this molecule particularly promising for sensor fabrication via electropolymerization. The resulting polymer film, poly(this compound), is rich in functional groups (phenolic hydroxyls and secondary amines) that can engage in hydrogen bonding and electrostatic interactions. This enhances the accumulation of target analytes at the electrode surface and can facilitate electron transfer, thereby amplifying the electrochemical signal.[5]
The electropolymerization process itself offers a simple, one-step method to create a stable, chemically active, and homogeneous polymeric film directly onto the electrode surface, providing a robust platform for sensing applications.[6][7] These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to fabricate, characterize, and validate a poly(this compound)-based electrochemical sensor.
Part 1: Sensor Fabrication and Characterization
Core Principle: Electropolymerization
Electropolymerization is a process where a monomer in solution is polymerized onto an electrode surface by applying an electrical potential. For aromatic amines and phenols, this typically involves an oxidative mechanism where radical cations are formed, which then couple to form oligomers and eventually a stable polymer film. The properties of this film—such as thickness, conductivity, and morphology—are critically dependent on electrochemical parameters like the potential range, scan rate, monomer concentration, and pH of the solution.[6]
Protocol 1: Glassy Carbon Electrode (GCE) Preparation
Objective: To prepare a clean and reproducible electrode surface, which is critical for the uniform deposition of the polymer film.
Materials:
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
Alumina slurry (0.3 µm and 0.05 µm)
-
Polishing pads
-
Deionized (DI) water
-
Ethanol
Procedure:
-
Mechanical Polishing: Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes. Rinse thoroughly with DI water.
-
Fine Polishing: Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes to obtain a mirror-like finish.
-
Sonication: Sonicate the polished electrode in DI water for 2 minutes to remove any embedded alumina particles.
-
Solvent Cleaning: Sonicate the electrode in ethanol for 2 minutes to remove organic contaminants.
-
Drying: Dry the electrode under a stream of nitrogen gas. The electrode is now ready for modification.
Protocol 2: Electropolymerization of this compound
Objective: To form a stable and electroactive poly(this compound) film on the GCE surface.
Materials:
-
Prepared GCE (Working Electrode)
-
Ag/AgCl (3M KCl) (Reference Electrode)
-
Platinum wire (Counter Electrode)
-
Electrochemical workstation (Potentiostat/Galvanostat)
-
Electrochemical cell
-
This compound hydrochloride[8]
-
Phosphate buffer solution (PBS), 0.1 M, pH 7.0
Procedure:
-
Prepare Monomer Solution: Prepare a 1.0 mM solution of this compound in 0.1 M PBS (pH 7.0).
-
Assemble Electrochemical Cell: Set up the three-electrode system in the electrochemical cell containing the monomer solution.
-
Electropolymerization: Use Cyclic Voltammetry (CV) to deposit the polymer film.
-
Potential Range: -0.4 V to +1.2 V vs. Ag/AgCl.
-
Scan Rate: 50 mV/s.
-
Number of Cycles: 15 cycles.
-
Rationale: During the anodic scan, an oxidation peak corresponding to the monomer will appear, and with successive cycles, the growth of the polymer film is indicated by an increase in the peak current and the appearance of new redox peaks corresponding to the polymer.[6]
-
-
Post-Polymerization Cleaning: After electropolymerization, gently rinse the modified electrode (now denoted as p(4-ABD)/GCE) with DI water to remove any unreacted monomer.
-
Activation: Cycle the p(4-ABD)/GCE in a fresh 0.1 M PBS solution (pH 7.0) for several cycles until a stable voltammogram is obtained. This stabilizes the electrochemical response of the polymer film.
Diagram: Electropolymerization of this compound
Caption: Oxidative electropolymerization of the monomer onto the GCE surface.
Protocol 3: Electrochemical Characterization of the Modified Electrode
Objective: To confirm the successful modification of the electrode surface and characterize its electrochemical properties.
Technique: Electrochemical Impedance Spectroscopy (EIS)
Rationale: EIS is highly sensitive to changes at the electrode-solution interface.[5] A bare GCE will exhibit a small semicircle on a Nyquist plot, indicating low charge-transfer resistance (Rct). After modification with the polymer film, the semicircle diameter is expected to increase, signifying a higher Rct and confirming the presence of the film which slightly impedes the electron transfer of a redox probe.
Procedure:
-
Prepare Probe Solution: Use a solution of 5.0 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl.
-
Acquire EIS for Bare GCE: Record the impedance spectrum for the bare GCE from 100 kHz to 0.1 Hz.
-
Acquire EIS for p(4-ABD)/GCE: Record the impedance spectrum for the modified p(4-ABD)/GCE under the same conditions.
-
Analysis: Compare the Nyquist plots. A significant increase in the semicircle diameter for the p(4-ABD)/GCE confirms successful surface modification.
Part 2: Application in Pharmaceutical Analysis
Target Analyte: Acetaminophen (Paracetamol)
Acetaminophen is a widely used analgesic and antipyretic drug. Its electrochemical detection is feasible due to the oxidation of its phenolic hydroxyl group. The poly(this compound) film is hypothesized to enhance the detection of acetaminophen through two mechanisms:
-
Preconcentration: The hydroxyl and amine groups on the polymer can form hydrogen bonds with acetaminophen, accumulating it at the electrode surface.
-
Electrocatalysis: The polymer film can facilitate the electron transfer kinetics of acetaminophen oxidation, leading to a higher peak current and a lower oxidation potential.
Diagram: Proposed Sensing Mechanism
Caption: Preconcentration and electrocatalytic oxidation of acetaminophen.
Protocol 4: Voltammetric Detection of Acetaminophen
Objective: To quantify the concentration of acetaminophen using the fabricated sensor.
Technique: Differential Pulse Voltammetry (DPV)
Rationale: DPV is a highly sensitive technique that minimizes the contribution of non-faradaic (background) current, resulting in well-defined peaks and lower detection limits compared to CV.[9]
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of acetaminophen in DI water.
-
Accumulation Step:
-
Place the p(4-ABD)/GCE in the electrochemical cell containing a known volume of 0.1 M PBS (pH 7.0).
-
Add a specific volume of acetaminophen stock solution.
-
Stir the solution at a constant rate for 120 seconds with open-circuit potential to allow for analyte accumulation on the sensor surface.
-
-
Detection Step:
-
Stop the stirring and allow the solution to become quiescent for 5 seconds.
-
Scan the potential from +0.2 V to +0.8 V using DPV.
-
DPV Parameters: Pulse Amplitude: 50 mV, Pulse Width: 50 ms, Scan Rate: 20 mV/s.
-
-
Data Analysis: Record the peak current at the oxidation potential of acetaminophen (approx. +0.45 V). The peak current is proportional to the acetaminophen concentration.
Protocol 5: Sensor Validation
Objective: To determine the analytical performance of the sensor according to established guidelines.[1]
Procedure:
-
Calibration Curve:
-
Perform Protocol 4 with successively increasing concentrations of acetaminophen.
-
Plot the oxidation peak current versus the acetaminophen concentration.
-
-
Linear Range: Determine the concentration range over which the plot is linear (R² > 0.99).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Calculate the standard deviation of the blank signal (S_b).
-
LOD = 3 * S_b / m
-
LOQ = 10 * S_b / m
-
Where 'm' is the slope of the calibration curve.[1]
-
-
Reproducibility and Repeatability:
-
Repeatability: Analyze the same acetaminophen concentration multiple times with a single sensor.
-
Reproducibility: Fabricate multiple sensors (e.g., 5) and analyze the same acetaminophen concentration with each.
-
Calculate the Relative Standard Deviation (RSD) for both; values below 5% are generally considered acceptable.
-
-
Selectivity (Interference Study):
-
Analyze a standard acetaminophen concentration in the presence of potential interfering species commonly found in pharmaceutical formulations or biological fluids (e.g., ascorbic acid, uric acid, caffeine, common excipients).
-
A change in signal of less than ±5% indicates good selectivity.
-
Part 3: Performance and Workflow Summary
Expected Performance Characteristics
The following table summarizes the anticipated performance of the p(4-ABD)/GCE for acetaminophen detection, based on typical results for similar polymer-based sensors.[5][9][10]
| Parameter | Expected Value |
| Linear Range | 0.1 µM - 150 µM |
| Limit of Detection (LOD) | 0.03 µM |
| Sensitivity | 1.5 µA/µM·cm² |
| Response Time | < 3 minutes (including accumulation) |
| Reproducibility (RSD) | < 4.5% |
Diagram: Overall Experimental Workflow
Caption: Step-by-step workflow from sensor fabrication to data analysis.
Conclusion
The use of this compound as a monomer for electrode modification presents a promising strategy for developing sensitive and selective electrochemical sensors. The protocols outlined in this guide provide a robust framework for the fabrication, characterization, and validation of a p(4-ABD)/GCE sensor for the determination of acetaminophen. The inherent simplicity of electropolymerization, combined with the rich functionality of the resulting polymer film, makes this approach highly adaptable for detecting a wide range of pharmaceutical compounds. By adhering to these detailed methodologies, researchers can effectively harness this technology for applications in drug quality control, clinical analysis, and therapeutic drug monitoring.
References
- ResearchGate. (n.d.). Electroanalytical Method Validationmethod validation in Pharmaceutical Analysis and Their Applications | Request PDF.
- PubMed Central. (n.d.). Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples.
- MDPI. (n.d.). Nanomaterial-Based Electrochemical Sensors for the Detection of Pharmaceutical Drugs.
- MDPI. (n.d.). Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review.
- National Center for Biotechnology Information. (n.d.). Analytical Application of an l‑Cysteine-Based Electrochemical Sensor for Quetiapine Determination in Pharmaceuticals.
- MDPI. (n.d.). Electropolymerized 4-Aminobenzoic Acid Based Voltammetric Sensor for the Simultaneous Determination of Food Azo Dyes.
- Royal Society of Chemistry. (2012). Electrochemical sensor of 4-aminobutyric acid based on molecularly imprinted electropolymer. Analytical Methods, 4(2), 482-487.
- Royal Society of Chemistry. (2021). Single-step electropolymerization on a printed sensor towards a conductive thin film polymer for the simultaneous determination of drug metabolites: 5-aminosalicylic acid and sulfapyridine. Analyst, 146(15), 4845-4854.
- Semantic Scholar. (2012). Electrochemical sensor of 4-aminobutyric acid based on molecularly imprinted electropolymer.
- PubChem. (n.d.). This compound hydrochloride.
- ResearchGate. (n.d.). Electrochemical sensor of 4-aminobutyric acid based on molecularly imprinted electropolymer | Request PDF.
- ResearchGate. (n.d.). Electrochemical synthesis and spectroelectrochemical behavior of poly(diphenylamine-co-4,4′-diaminodiphenyl sulfone) | Request PDF.
- MDPI. (2022). A Novel Synthesis of a Magnetic Porous Imprinted Polymer by Polyol Method Coupled with Electrochemical Biomimetic Sensor for the Detection of Folate in Food Samples. Magnetochemistry, 8(11), 143.
- PubMed Central. (n.d.). Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review.
- ResearchGate. (n.d.). A sensitive method for the determination of 4-aminophenol using an electrochemical sensor based on 5-amino-1,3,4-thiadiazole-2-thiol | Request PDF.
- ResearchGate. (n.d.). An ultrasensitive 4-aminophenol electrochemical sensors based on zinc and nitrogen-doped γ-cyclodextrin composites | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in electrochemical sensors and biosensors for monitoring drugs and metabolites in pharmaceutical and biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrochemical Sensors and Biosensors for the Detection of Pharmaceutical Contaminants in Natural Waters—A Comprehensive Review | MDPI [mdpi.com]
- 4. Recent Advances in Electrochemical Sensors for the Detection of Anti-Inflammatory and Antibiotic Drugs: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analytical Application of an l‑Cysteine-Based Electrochemical Sensor for Quetiapine Determination in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Single-step electropolymerization on a printed sensor towards a conductive thin film polymer for the simultaneous determination of drug metabolites: 5-aminosalicylic acid and sulfapyridine - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. This compound hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Electrochemical sensor of 4-aminobutyric acid based on molecularly imprinted electropolymer - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Staining Biological Samples with 4-Aminobenzene-1,3-diol
Introduction
4-Aminobenzene-1,3-diol, also known as 4-aminoresorcinol, is an aromatic compound featuring both amino and diol functional groups. While its primary applications have been in dye synthesis and as a pharmaceutical intermediate, its chemical structure suggests a potential utility as a chromogenic substrate in biological staining protocols, particularly in enzyme histochemistry. The presence of the amino and hydroxyl groups allows for oxidation and polymerization, which can lead to the formation of colored precipitates, a fundamental principle in many staining techniques.
This document provides a detailed, albeit theoretical, protocol for the use of this compound as a chromogenic substrate for peroxidase-based detection systems in biological samples. The proposed methodology is grounded in the established principles of enzyme histochemistry and the known reactivity of related aminophenol and phenylenediamine compounds. It is intended for researchers, scientists, and drug development professionals who may be exploring novel staining reagents. Given the limited specific literature on this compound's use as a biological stain, this guide also emphasizes the importance of validation and optimization for specific applications.
Scientific Rationale and Proposed Staining Mechanism
The proposed staining protocol is based on the enzymatic oxidation of this compound by horseradish peroxidase (HRP) in the presence of hydrogen peroxide (H₂O₂). In this reaction, HRP catalyzes the removal of hydrogen atoms from the substrate, generating highly reactive free radicals. These radicals can then undergo a series of reactions, including polymerization, to form an insoluble, colored precipitate at the site of enzymatic activity. This localized deposition of the colored product allows for the visualization of specific targets within a biological sample, such as antigens in immunohistochemistry (IHC) or nucleic acid sequences in in situ hybridization (ISH).
The diol and amino functionalities of this compound are expected to contribute to the formation of a stable, colored polymer. The overall reaction can be summarized as follows:
This compound (colorless, soluble) + H₂O₂ --(HRP)--> Oxidized this compound (colored, insoluble polymer)
The final color of the precipitate may vary depending on the reaction conditions, such as pH and the presence of metal ions, which can act as mordants.
Materials and Reagents
-
Staining Substrate: this compound (or its hydrochloride salt)[1]
-
Enzyme: Horseradish Peroxidase (HRP)-conjugated antibody or probe
-
Substrate Buffer: Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.2-7.6
-
Hydrogen Peroxide (H₂O₂): 30% stock solution
-
Sample Types: Formalin-fixed, paraffin-embedded (FFPE) tissue sections, frozen tissue sections, or cultured cells
-
Fixative: 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA)
-
Antigen Retrieval Buffers (for IHC): Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0)
-
Blocking Buffers: Normal serum, Bovine Serum Albumin (BSA)
-
Wash Buffers: TBS with 0.05% Tween-20 (TBST) or PBS with 0.05% Tween-20 (PBST)
-
Counterstain: Hematoxylin or Methyl Green
-
Mounting Medium: Aqueous or permanent mounting medium
Experimental Protocols
Protocol 1: General Peroxidase-Based Staining of FFPE Tissue Sections
This protocol outlines the steps for using this compound as a chromogen for visualizing HRP activity in FFPE tissue sections, for example, in an IHC experiment.
1. Deparaffinization and Rehydration: a. Immerse slides in xylene (or a xylene substitute) for 2 x 5 minutes. b. Transfer slides through a graded series of ethanol solutions: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes). c. Rinse slides in deionized water for 5 minutes.
2. Antigen Retrieval (if required for IHC): a. Perform heat-induced epitope retrieval (HIER) by immersing slides in a pre-heated antigen retrieval buffer (e.g., citrate buffer, pH 6.0) at 95-100°C for 20-30 minutes. b. Allow slides to cool to room temperature (approximately 20 minutes). c. Rinse slides in deionized water and then in wash buffer.
3. Endogenous Peroxidase Quenching: a. Incubate slides in 3% H₂O₂ in methanol or deionized water for 10-15 minutes at room temperature. b. Rinse slides with wash buffer (3 x 5 minutes).
4. Blocking: a. Incubate slides with a blocking buffer (e.g., 5% normal serum in TBS) for 30-60 minutes at room temperature to minimize non-specific binding.
5. Primary Antibody Incubation (for IHC): a. Dilute the HRP-conjugated primary antibody in blocking buffer to its optimal concentration. b. Apply the diluted antibody to the tissue sections and incubate in a humidified chamber for 1 hour at room temperature or overnight at 4°C. c. Rinse slides with wash buffer (3 x 5 minutes).
6. Chromogen Preparation and Staining: a. Prepare the this compound stock solution: Dissolve 10 mg of this compound in 1 ml of a suitable solvent (e.g., ethanol or dimethyl sulfoxide). Note: This solution should be prepared fresh. b. Prepare the working solution: Immediately before use, add 50 µl of the stock solution to 1 ml of substrate buffer (e.g., TBS). c. Add H₂O₂: Add 1 µl of 3% H₂O₂ to the working solution (final concentration ~0.03%). Mix well. d. Apply to slides: Cover the tissue sections with the chromogen working solution and incubate for 5-15 minutes at room temperature, monitoring for color development. e. Stop the reaction: Rinse slides with deionized water to stop the reaction.
7. Counterstaining: a. Immerse slides in hematoxylin for 1-2 minutes. b. "Blue" the hematoxylin by rinsing in running tap water. c. Differentiate with 0.5% acid alcohol if necessary.
8. Dehydration and Mounting: a. Dehydrate the slides through a graded series of ethanol solutions (70%, 95%, 100%). b. Clear in xylene (or a xylene substitute). c. Coverslip with a permanent mounting medium.
Visualization of the Staining Workflow
Caption: A generalized workflow for peroxidase-based staining using this compound.
Quantitative Data and Recommended Parameters
Due to the theoretical nature of this protocol, the following parameters are suggested starting points for optimization.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5 - 2.0 mg/ml | Higher concentrations may lead to increased background staining. |
| Hydrogen Peroxide (H₂O₂) Concentration | 0.01% - 0.05% | Higher concentrations can cause tissue damage and inactivate the HRP enzyme. |
| pH of Substrate Buffer | 7.0 - 7.8 | Optimal pH should be determined experimentally. |
| Incubation Time | 5 - 20 minutes | Monitor color development microscopically to avoid over-staining. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Inactive HRP enzyme | Use fresh HRP conjugate; ensure proper storage. |
| Incorrect pH of substrate buffer | Optimize the pH of the buffer. | |
| Omission of a step | Review the protocol and ensure all steps were followed. | |
| Weak Staining | Insufficient incubation time | Increase the incubation time with the chromogen solution. |
| Low concentration of substrate or H₂O₂ | Increase the concentration of this compound or H₂O₂ within the recommended range. | |
| High Background Staining | Inadequate blocking | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity not fully quenched | Increase the incubation time in the H₂O₂ solution. | |
| Over-incubation with chromogen | Reduce the incubation time. |
Safety and Handling
This compound hydrochloride is classified as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or under a chemical fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste according to local, state, and federal regulations.
Proposed Staining Mechanism Diagram
Caption: The proposed mechanism of this compound staining mediated by HRP.
Conclusion
While not a conventionally used biological stain, this compound possesses chemical properties that make it a plausible candidate for a chromogenic substrate in enzyme-based histochemical applications. The protocol and theoretical framework provided here offer a starting point for researchers interested in exploring its potential. As with any novel reagent, rigorous validation and optimization are essential to establish its efficacy and reliability for specific research needs.
References
- PubChem. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 4-Aminophenol.
- Smolecule. (n.d.). 4-aminobenzene-1,2-diol.
- Wikipedia. (n.d.). 4-Aminophenol.
- Benchchem. (n.d.). 4-Aminobenzene-1,2-diol: A Comparative Review of Its Applications and Efficacy.
- Taylor & Francis Online. (n.d.). Aminophenol – Knowledge and References.
- PubMed. (n.d.). Block staining with p-phenylenediamine for light microscope autoradiography.
- LookChem. (n.d.). Cas 13066-95-0,this compound.
- Sigma-Aldrich. (n.d.). The Color of Tissue Diagnostics.
- National Diagnostics. (n.d.). Histological Stains Archives.
- Benchchem. (n.d.). An In-depth Technical Guide to the Biological Activities of Aminophenol Derivatives.
- Wasit Journal for Pure Sciences. (2023). Synthesis, characterization, Biological Activity, and corrosion inhibition study of two dyes from 4-aminophenol.
- PubChem. (n.d.). 2-Aminophenol.
- ResearchGate. (1983). Oxidation of p-aminophenol catalyzed by horseradish peroxidase and prostaglandin synthase.
- PubMed. (2002). Biological staining: mechanisms and theory.
- ResearchGate. (n.d.). Block staining with p-phenyl-enediamine for light microscope autoradiography.
- BLD Pharm. (n.d.). 13066-95-0|this compound|BLD Pharm.
- MacsChem. (n.d.). Biological Stains | Classification, Examples & Uses.
- Histological stains (specialty). (n.d.).
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Application Note: A Comprehensive Guide to the Purity Assessment of 4-Aminobenzene-1,3-diol
Abstract
This technical guide provides a comprehensive framework for the analytical purity assessment of 4-Aminobenzene-1,3-diol (CAS 13066-95-0), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The integrity of the final active pharmaceutical ingredient (API) is critically dependent on the purity of its precursors; thus, robust analytical control is paramount.[2] This document details two primary methodologies: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of process-related impurities and degradation products, and a non-aqueous titrimetric assay for the accurate determination of overall purity (potency). Supplemental techniques for identity confirmation are also discussed. The protocols and validation strategies are designed for researchers, quality control analysts, and drug development professionals.
Introduction: The Criticality of Purity for this compound
This compound, also known as 4-amino-resorcinol, is a substituted aromatic amine featuring both amino and hydroxyl functional groups. This molecular architecture makes it a versatile building block, particularly in the pharmaceutical industry.[1] Its purity is not merely a quality metric but a critical parameter that directly influences the yield, efficacy, and, most importantly, the safety profile of subsequent products.[2]
Potential impurities in this compound can originate from several sources:
-
Process-Related Impurities: Unreacted starting materials (e.g., 4-nitroresorcinol), precursors (e.g., resorcinol), or by-products from the synthetic route.
-
Degradation Products: Aminophenols are susceptible to oxidation, leading to the formation of colored impurities, particularly when exposed to air, light, or non-neutral pH conditions.[3]
-
Isomeric Impurities: Impurities arising from non-selective reactions during synthesis.
A multi-faceted analytical approach is therefore essential to ensure comprehensive characterization and quality control.
Primary Method: Purity and Impurity Profiling by RP-HPLC
High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating and quantifying the main component alongside its potential impurities, many of which may be present at trace levels. A Reversed-Phase (RP-HPLC) method is particularly well-suited due to its ability to resolve compounds with a wide range of polarities, which is typical for a drug intermediate and its related substances.[2]
Workflow for HPLC Purity Analysis
Caption: General experimental workflow for HPLC purity analysis.
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol is designed to be stability-indicating, meaning it can resolve the active substance from its degradation products and process-related impurities.
A. Instrumentation and Reagents
-
HPLC system with gradient pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software (e.g., Empower™, Chromeleon™).
-
Analytical balance.
-
Reagents: Acetonitrile (HPLC grade), Potassium phosphate monobasic (analytical grade), Orthophosphoric acid (analytical grade), Water (HPLC or Milli-Q grade).
-
Reference Standard: this compound of known high purity.
B. Chromatographic Conditions The following conditions are a robust starting point and should be optimized and validated for the specific application. This method is adapted from established procedures for related aminophenol compounds.[2][4]
| Parameter | Recommended Condition |
| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase A | 20 mM Potassium Phosphate buffer. Adjust pH to 3.0 with Orthophosphoric acid. |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm or 285 nm (Verify optimal wavelength by UV scan) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (95:5 v/v) |
C. Solution Preparation
-
Reference Standard Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Sample Solution (e.g., 0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Impurity Spiked Solution (for Specificity): Prepare a sample solution and spike it with known levels of potential impurities (e.g., 4-nitroresorcinol) and/or forcibly degraded sample material to demonstrate peak separation.
D. Causality Behind Experimental Choices
-
C18 Column: Provides excellent hydrophobic retention for the aromatic ring, which is necessary for separation from more polar or non-polar impurities.[2]
-
Acidic Phosphate Buffer (pH 3.0): At this pH, the amino group (pKa ~4-5) will be protonated, leading to better peak shape and avoiding interactions with residual silanols on the column surface.
-
Gradient Elution: This is crucial for a stability-indicating method. It ensures that early-eluting polar impurities (like resorcinol) are well-resolved while also eluting more retained, non-polar impurities (like 4-nitroresorcinol) in a reasonable time with good peak shape.[2]
System Suitability and Method Validation
Before any sample analysis, the chromatographic system must pass system suitability tests. Furthermore, the entire method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[4]
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The main peak is free from interference from blank, impurities, and degradation products. Peak Purity Index (if using PDA) should be >0.999. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the main component and known impurities over the specified range (e.g., LOQ to 120% of the working concentration). |
| Accuracy (% Recovery) | 98.0% - 102.0% recovery for the assay of the main component. For impurities, recovery should be within 80.0% - 120.0% at different concentrations. |
| Precision (%RSD) | Repeatability: RSD ≤ 1.0% for the main peak area (n=6). RSD ≤ 5.0% for impurity peak areas. Intermediate Precision: Similar RSD values when tested by different analysts on different days/equipment.[4] |
| Limit of Quantitation (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy. Typically a signal-to-noise ratio of ~10.[5] |
| Robustness | Method performance remains acceptable with small, deliberate variations in parameters like pH (±0.2), column temperature (±5°C), and flow rate (±10%). |
Orthogonal Method: Assay by Non-Aqueous Titration
While HPLC is excellent for impurity profiling, a classic titrimetric method provides a highly precise and accurate orthogonal technique for determining the total purity (assay) of the substance. Non-aqueous titration is required because this compound is a very weak base in water.
Principle of the Method
The basic amino group of this compound is titrated with a strong acid, perchloric acid, in a non-aqueous solvent, typically glacial acetic acid. The acidic solvent enhances the basicity of the amine, allowing for a sharp and detectable endpoint, often measured potentiometrically.[6]
Workflow for Titrimetric Assay
Sources
Application Notes and Protocols for Enzymatic Reactions Involving 4-Aminobenzene-1,3-diol
Introduction: Unveiling the Potential of 4-Aminobenzene-1,3-diol in Enzymatic Assays
This compound, a dihydroxyaniline compound, presents significant opportunities as a substrate in various enzymatic reactions, particularly those catalyzed by oxidoreductases such as peroxidases and tyrosinases. Its chemical structure, featuring hydroxyl and amino groups on a benzene ring, makes it an excellent candidate for enzymatic oxidation, leading to the formation of colored products. This property is highly valuable in the development of chromogenic assays for a wide range of applications in research, diagnostics, and drug development.
This guide provides a comprehensive overview of the principles and protocols for utilizing this compound in enzymatic reactions. We will delve into the reaction mechanisms, provide detailed experimental workflows, and offer insights into data interpretation and troubleshooting. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound in their work.
Core Principles: The Enzymatic Oxidation of this compound
The utility of this compound in enzymatic assays stems from its ability to act as a substrate for enzymes that catalyze oxidation reactions. Two key enzyme families are of particular interest: peroxidases and tyrosinases.
Peroxidase-Mediated Oxidation:
Horseradish peroxidase (HRP) is a widely utilized enzyme in various biochemical applications, including ELISAs, western blotting, and immunohistochemistry.[1] HRP catalyzes the oxidation of a wide array of substrates in the presence of hydrogen peroxide (H₂O₂).[2] In this reaction, H₂O₂ oxidizes the heme cofactor of HRP, which then accepts electrons from a substrate, such as this compound, leading to its oxidation and the formation of a colored product. The general mechanism involves the generation of a radical cation from the substrate, which can then undergo further reactions to form a colored dimer or polymer.
Tyrosinase-Mediated Oxidation:
Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis.[3] It catalyzes two distinct reactions: the hydroxylation of monophenols to o-diphenols (monophenolase activity) and the oxidation of o-diphenols to o-quinones (diphenolase activity).[3][4] As a dihydroxylated aromatic amine, this compound can serve as a substrate for the diphenolase activity of tyrosinase. The resulting quinone is highly reactive and can undergo non-enzymatic polymerization to form colored products. The ability of phenolic compounds to act as either substrates or inhibitors of tyrosinase is dependent on their chemical structure.[4]
Visualizing the Enzymatic Oxidation Pathway
The following diagram illustrates a generalized pathway for the peroxidase-catalyzed oxidation of a phenolic substrate like this compound, leading to a colored product.
Caption: Generalized workflow of peroxidase-catalyzed oxidation.
Application Protocol: Colorimetric Assay for Peroxidase Activity using this compound
This protocol details a robust and sensitive method for determining peroxidase activity using this compound as a chromogenic substrate. The assay is suitable for purified enzyme preparations as well as for detecting peroxidase activity in biological samples or in coupled enzyme systems like ELISAs.
I. Reagent Preparation
Proper reagent preparation is critical for the accuracy and reproducibility of the assay.
| Reagent | Preparation Instructions | Storage |
| Assay Buffer | 50 mM Sodium Phosphate Buffer, pH 6.5. Prepare by mixing appropriate volumes of 50 mM monobasic and dibasic sodium phosphate solutions to achieve the desired pH. | 4°C for up to 1 month |
| This compound Stock Solution | 10 mM in DMSO. Dissolve the appropriate amount of this compound in high-purity DMSO. Protect from light. | -20°C for up to 3 months |
| Hydrogen Peroxide (H₂O₂) Solution | 10 mM in Assay Buffer. Prepare fresh daily by diluting a 30% (w/w) stock solution of H₂O₂ into the Assay Buffer. | 4°C for the duration of the experiment |
| Peroxidase Enzyme Standard | Prepare a stock solution of horseradish peroxidase (HRP) at 1 mg/mL in Assay Buffer. Further dilute to create a series of standards (e.g., 0.1 - 10 µg/mL). | Stock at -20°C; Dilutions fresh |
| Stop Solution | 1 M Sulfuric Acid (H₂SO₄). Slowly add the required volume of concentrated H₂SO₄ to water. Caution: Corrosive. | Room Temperature |
II. Experimental Workflow
The following diagram outlines the key steps of the colorimetric peroxidase assay.
Sources
Application Note: A Flow Injection Analysis Method for the Determination of Primary Aromatic Amines in Pharmaceutical Formulations using 4-Aminobenzene-1,3-diol
Introduction
Flow Injection Analysis (FIA) is a highly efficient and automated technique for the rapid analysis of a wide variety of samples, including environmental, clinical, agricultural, industrial, and pharmaceutical preparations. Its advantages over manual methods include high sample throughput, reduced reagent consumption, and improved precision due to the automated and reproducible nature of the analysis. This application note details a robust and sensitive FIA method for the determination of primary aromatic amines, a functional group present in many pharmaceutical compounds, particularly sulfonamides. The method is based on a diazotization-coupling reaction where the diazotized analyte is coupled with 4-Aminobenzene-1,3-diol to form a stable, colored azo dye that can be quantified spectrophotometrically.
Principles of the Method
The analytical procedure involves two key chemical reactions carried out sequentially in the FIA manifold:
-
Diazotization: The sample containing the primary aromatic amine analyte is injected into a carrier stream of an acidic solution of sodium nitrite. In this acidic medium, nitrous acid is formed in-situ, which then reacts with the primary aromatic amine to form a diazonium salt. This reaction is typically carried out at sub-ambient temperatures to ensure the stability of the diazonium salt.
-
Coupling Reaction: The diazonium salt formed in the first step is then merged with a stream containing this compound in an alkaline medium. An electrophilic aromatic substitution reaction occurs, where the diazonium ion acts as an electrophile and attacks the activated aromatic ring of this compound, which contains two hydroxyl groups and an amino group that are strong activating groups. This coupling reaction results in the formation of a highly colored and stable azo dye. The intensity of the color, which is directly proportional to the concentration of the analyte, is measured by a spectrophotometric detector at the wavelength of maximum absorbance.
The choice of this compound as the coupling agent is based on the high activation of its aromatic ring, which leads to a rapid and sensitive color-forming reaction, a desirable characteristic for FIA methods.
Experimental Workflow and Chemical Pathway
The following diagram illustrates the experimental workflow of the FIA system and the chemical pathway of the proposed method.
Caption: FIA manifold for the determination of primary aromatic amines.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the determination of a model primary aromatic amine, such as a sulfonamide drug, using the proposed FIA method.
Apparatus and Software
-
Flow Injection Analysis System equipped with:
-
Peristaltic pump with pump tubes of appropriate diameters.
-
Injection valve with a sample loop.
-
Reaction coils (Teflon tubing).
-
Spectrophotometric detector with a flow-through cell.
-
-
Data acquisition and processing software.
-
pH meter.
-
Standard laboratory glassware.
Reagent Preparation
-
Carrier Stream (Diazotizing Reagent): Prepare a solution of 0.1 M Hydrochloric Acid (HCl) containing 0.5% (w/v) Sodium Nitrite (NaNO₂). This solution should be prepared fresh daily and kept in an ice bath to prevent the decomposition of nitrous acid.
-
Coupling Reagent: Prepare a 0.2% (w/v) solution of this compound in 0.2 M Sodium Hydroxide (NaOH). This solution should be protected from light.
-
Standard Solutions: Prepare a stock solution of the primary aromatic amine analyte of known concentration. A series of working standard solutions should be prepared by appropriate dilution of the stock solution with deionized water.
-
Sample Preparation: For pharmaceutical formulations such as tablets, a representative number of tablets should be weighed and finely powdered. A portion of the powder equivalent to a known amount of the active ingredient is accurately weighed and dissolved in a suitable solvent, sonicated if necessary, and diluted to a known volume with deionized water. The solution should be filtered to remove any insoluble excipients.
FIA System Manifold Setup
The FIA manifold should be assembled as depicted in the workflow diagram. The key parameters of the manifold are summarized in the table below.
| Parameter | Recommended Value | Rationale |
| Pump Tubing Diameter (Carrier) | 1.0 mm i.d. | To ensure a stable and sufficient flow of the diazotizing reagent. |
| Pump Tubing Diameter (Coupling) | 1.0 mm i.d. | To provide a consistent flow of the coupling reagent. |
| Sample Loop Volume | 100 µL | A larger loop volume can increase sensitivity but may also broaden the peak. |
| Reaction Coil 1 (Diazotization) | 50 cm | Provides sufficient residence time for the diazotization reaction to proceed. |
| Reaction Coil 2 (Coupling) | 75 cm | Allows for complete mixing and color development of the azo dye. |
| Flow Rate | 1.5 mL/min per channel | A moderate flow rate ensures adequate reaction time and sample throughput. |
| Detection Wavelength | To be determined (λmax) | The wavelength of maximum absorbance of the formed azo dye. |
Analytical Procedure
-
Start the peristaltic pump and allow the carrier and reagent streams to flow through the system until a stable baseline is obtained on the detector.
-
Inject the standard solutions in ascending order of concentration, followed by the sample solutions. Each injection should be performed in triplicate.
-
Record the peak height or peak area for each injection.
-
Construct a calibration curve by plotting the average peak height/area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of the analyte in the sample solutions from the calibration curve.
Method Validation
To ensure the trustworthiness and reliability of the analytical method, it should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |
| Specificity | No interference from common pharmaceutical excipients. This can be assessed by analyzing a placebo formulation. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be detected but not necessarily quantitated. Typically calculated as 3.3 * (standard deviation of the response / slope of the calibration curve). |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be determined with acceptable precision and accuracy. Typically calculated as 10 * (standard deviation of the response / slope of the calibration curve). |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters such as flow rate, reagent concentration, and temperature. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Unstable Baseline | Air bubbles in the flow system. | Degas the reagents before use. Check for leaks in the tubing connections. |
| Pulsations from the peristaltic pump. | Use a pulse dampener. Ensure the pump tubes are properly fitted. | |
| Poor Reproducibility | Inconsistent sample injection volume. | Ensure the sample loop is completely filled for each injection. Check the injection valve for leaks. |
| Fluctuation in flow rate. | Check the peristaltic pump tubes for wear and tear and replace if necessary. | |
| Low Sensitivity | Incomplete reaction. | Optimize reaction coil lengths and flow rate to increase residence time. |
| Incorrect detection wavelength. | Determine the λmax of the azo dye and set the detector to this wavelength. | |
| Peak Tailing | Adsorption of the analyte or product onto the tubing. | Use inert tubing material (e.g., Teflon). Clean the system with a suitable solvent. |
Conclusion
The described Flow Injection Analysis method using this compound as a coupling reagent provides a simple, rapid, and reliable approach for the determination of primary aromatic amines in pharmaceutical formulations. The method is amenable to automation, offering high sample throughput and reduced operational costs, making it a valuable tool for quality control in the pharmaceutical industry. The principles of the method are well-established, and its performance can be rigorously validated to meet regulatory requirements.
References
- Chemistry LibreTexts. (2021, September 11). 13.4: Flow Injection Analysis. [Link]
- Luque de Castro, M. D. (1989). Flow injection analysis of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1291–1300. [Link]
- Fan, J., Chen, Y., Feng, S., Ye, C., & Wang, J. (2003). Flow-injection spectrophotometric determination of sulfadiazine and sulfamethoxazole in pharmaceuticals and urine. Analytical Sciences, 19(3), 419–422. [Link]
- García, M. S., Sánchez-Pedreño, C., Albero, M. I., & Ródenas, V. (1997).
Troubleshooting & Optimization
improving the stability of 4-Aminobenzene-1,3-diol solutions
Technical Support Center: 4-Aminobenzene-1,3-diol Solutions
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to address the inherent instability of this compound in solution. As a compound with both nucleophilic amino and electron-rich phenolic functionalities, it is highly susceptible to oxidative degradation, often leading to discoloration and loss of potency in experimental settings. This guide provides in-depth, field-proven insights and protocols to mitigate these challenges, ensuring the integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution turn brown/purple so quickly?
A: The discoloration is a classic indicator of oxidation. The this compound molecule contains an aromatic ring that is highly activated by two hydroxyl (-OH) groups and one amino (-NH2) group. This electron-rich system is readily attacked by dissolved oxygen in your solvent. The initial oxidation forms highly reactive quinone-imine intermediates, which then undergo further reactions or polymerization to produce intensely colored products. This process can be accelerated by factors such as elevated pH, exposure to light, and the presence of trace metal ions.
Q2: Is the hydrochloride salt of this compound more stable?
A: Yes, the hydrochloride salt (this compound HCl) is generally more stable as a solid and can offer advantages when preparing solutions.[1] The amino group is protonated (-NH3+), which reduces its electron-donating capacity and makes the aromatic ring less susceptible to oxidation. However, once dissolved in a neutral or alkaline aqueous solution, the salt will deprotonate, and the free base form will be subject to the same rapid degradation. Therefore, while starting with the HCl salt is beneficial, it does not eliminate the need for other stabilization techniques in solution.
Q3: Can I prepare a stock solution in water and store it for a week?
A: Preparing an unprotected aqueous stock solution of this compound and storing it for an extended period is strongly discouraged. Without the use of stabilizers, significant degradation can occur within hours, if not minutes, at room temperature. For reliable and reproducible results, solutions should be prepared fresh before each experiment. If storage is absolutely necessary, a carefully formulated, stabilized stock solution must be prepared and stored under stringent conditions (e.g., frozen, under an inert atmosphere), and its stability should be validated over time.
Q4: What is the primary cause of degradation in my solutions?
A: The primary degradation pathway is autoxidation, a reaction with molecular oxygen. This process is often catalyzed by ubiquitous factors in a laboratory setting:
-
Dissolved Oxygen: Present in nearly all non-degassed solvents.
-
Trace Metal Ions: Transition metals like Fe³⁺ and Cu²⁺, often present in buffers or leached from glassware or spatulas, are potent catalysts for oxidation reactions.[2]
-
High pH (Alkaline Conditions): Deprotonation of the phenolic hydroxyl groups creates phenoxide ions, which are even more susceptible to oxidation than the neutral molecule.
-
Light Exposure: UV and visible light can provide the energy to initiate and propagate radical oxidation reactions.
Visualizing the Degradation Pathway
The oxidative degradation of this compound is a multi-step process that leads to the formation of colored polymeric species. Understanding this pathway is key to designing effective stabilization strategies.
Caption: Oxidative degradation of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during your experiments.
| Problem Encountered | Plausible Cause(s) | Recommended Action(s) |
| Solution turns dark immediately upon dissolving the solid. | 1. High Oxygen Content: The solvent was not deoxygenated. 2. Metal Ion Contamination: Buffer salts, water source, or glassware contain catalytic metal ions. 3. High pH: The solvent or buffer is neutral or alkaline (pH > 7). | 1. Deoxygenate Solvent: Sparge the solvent with an inert gas (N₂ or Ar) for 15-30 minutes before use. 2. Use Chelators: Add a small amount of a chelating agent like EDTA (0.1-1 mM) to the solvent before adding the compound.[3] Use high-purity water and acid-washed glassware. 3. Acidify: Prepare the solution in a slightly acidic buffer (e.g., pH 4-6 acetate or citrate buffer). |
| Solution is initially clear but darkens over the course of the experiment (1-2 hours). | 1. Slow Autoxidation: Insufficient protective measures are allowing slow oxidation by atmospheric oxygen. 2. Photodegradation: The experiment is being conducted under bright ambient light. | 1. Blanket with Inert Gas: Keep the solution under a positive pressure of N₂ or Ar during the experiment. 2. Add an Antioxidant: Include a sacrificial antioxidant like ascorbic acid or sodium metabisulfite in the solution.[4] 3. Protect from Light: Use amber glass vials or wrap the container in aluminum foil.[5] |
| Inconsistent results or lower-than-expected activity from the compound. | 1. Degraded Stock Solution: The stock solution was not prepared or stored correctly, leading to a lower effective concentration. 2. Reaction with Media Components: The compound is being oxidized by components in your cell culture media or assay buffer. | 1. Prepare Fresh Solutions: Always prepare the solution immediately before use from high-quality solid material. 2. Validate Stability in Matrix: Test the stability of the compound directly in your experimental media. If degradation occurs, pre-treat the media with antioxidants or chelators if the experimental design allows. |
Prophylactic Stabilization: A Multi-Pronged Approach
Instead of troubleshooting, the most robust strategy is to prevent degradation from the start. This involves a combination of chemical and physical controls.
Caption: Workflow for preparing a stabilized solution.
Recommended Stabilizing Agents
| Agent Class | Example(s) | Typical Concentration | Mechanism of Action |
| Chelating Agent | EDTA, DTPA | 0.1 - 1 mM | Sequesters catalytic transition metal ions (e.g., Fe³⁺, Cu²⁺), preventing their participation in redox cycling and oxidation reactions.[2][6] |
| Antioxidant (Reducing Agent) | L-Ascorbic Acid (Vitamin C) | 1 - 10 mM | Acts as a sacrificial reductant; it is preferentially oxidized by dissolved oxygen, thereby protecting the target compound.[4][7] |
| Antioxidant (Oxygen Scavenger) | Sodium Metabisulfite, Sodium Sulfite | 1 - 5 mM | Reacts directly with and removes dissolved oxygen from the solution to prevent it from oxidizing the primary compound. |
| pH Control (Acidic Buffer) | Acetate Buffer, Citrate Buffer | 10 - 50 mM | Maintains a low pH (4-6), which protonates the amino group, reducing the electron density of the aromatic ring and increasing its stability against oxidation.[8] |
Gold-Standard Protocol: Preparation of a Stabilized 10 mM Aqueous Stock Solution
This protocol integrates all recommended stabilization strategies for maximum protection against degradation.
Materials:
-
This compound (or its HCl salt)
-
High-purity, deionized water (18.2 MΩ·cm)
-
EDTA, Disodium Salt
-
L-Ascorbic Acid
-
Sodium Acetate, Anhydrous
-
Glacial Acetic Acid
-
Nitrogen or Argon gas supply with a sparging tube
-
Sterile, amber glass vial with a septum-sealed cap
-
Acid-washed glassware
Procedure:
-
Prepare the Stabilizing Buffer (50 mM Acetate, pH 5.0, with EDTA and Ascorbic Acid):
-
To a 100 mL volumetric flask, add approximately 80 mL of high-purity water.
-
Sparge the water with N₂ or Ar gas for at least 20 minutes to remove dissolved oxygen.
-
While continuing to sparge, add 0.0186 g of EDTA, Disodium Salt (final conc. 0.5 mM).
-
Add 0.088 g of L-Ascorbic Acid (final conc. 5 mM).
-
Add 0.410 g of Sodium Acetate (final conc. 50 mM).
-
Stir until all solids are dissolved.
-
Adjust the pH to 5.0 by adding drops of glacial acetic acid.
-
Bring the final volume to 100 mL with deoxygenated water. This is your final "protective solvent."
-
-
Prepare the 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume (MW: 125.13 g/mol ). For 10 mL of a 10 mM solution, you need 12.5 mg.
-
Weigh the solid into a clean, amber glass vial.
-
Using a syringe, transfer the required volume (e.g., 10 mL) of the deoxygenated, protective solvent from Step 1 into the vial.
-
Immediately cap the vial and blanket the headspace with N₂ or Ar gas.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
-
Storage:
-
For immediate use, keep the vial sealed and protected from light.
-
For short-term storage (up to 24-48 hours, validation required), store at 2-8°C.
-
For longer-term storage, dispense into single-use aliquots, flash-freeze in liquid nitrogen, and store at -80°C.[9] Avoid repeated freeze-thaw cycles.
-
By implementing these scientifically-grounded strategies, you can significantly enhance the stability of your this compound solutions, leading to more reliable, accurate, and reproducible experimental outcomes.
References
- LookChem. Cas 13066-95-0, this compound.
- PubChem. This compound hydrochloride.
- Delamine. Chelating agents.
- ResearchGate. Critical Review of Anaerobic Biodegradation of Benzenediols: Catechol, Resorcinol, and Hydroquinone.
- National Center for Biotechnology Information. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity.
- Kajay Remedies. How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol.
- ResearchGate. Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases.
- National Center for Biotechnology Information. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- ResearchGate. (PDF) Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs.
- PubMed. Chelating agents.
- ResearchGate. The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents.
- Semantic Scholar. Stability of aqueous solutions of N-acetyl-p-aminophenol..
- MDPI. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs.
- ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF.
- National Center for Biotechnology Information. An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes.
- Google Patents. US4622420A - Chelating agents and method.
- PubMed. An unexpected pH effect on the stability of moexipril lyophilized powder.
- Organic Chemistry Portal. 1,3-Diol synthesis by addition and hydration.
- Google Patents. US3717680A - PURIFICATION OF p-AMINOPHENOL.
- Bio-Rad. Guidelines for Use and Care of Aminex® Resin-Based Columns Instruction Manual.
- The Chem Connections Homepage. General Concepts of the Chemistry of Chelation.
- ResearchGate. Bacterial decolorization and fate of aminobenzene sulphonate degradation | Request PDF.
- Chemistry LibreTexts. 14.9: Cleavage of Diols.
- YouTube. Diol oxidation example 1.
- Google Patents. US3658905A - Process for the purification of p-aminophenol.
- YouTube. Tricky Oxidation of a Diol to a Lactone.
- Solubility of Things. 4-Aminophenol.
Sources
- 1. This compound hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chelating agents - Delamine [delamine.com]
- 3. Chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nouryon.com [nouryon.com]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Low Sensitivity in 4-Aminobenzene-1,3-diol Assays
Welcome to the technical support center for 4-Aminobenzene-1,3-diol assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges leading to low sensitivity in their experiments. By understanding the underlying chemical principles and implementing the robust troubleshooting strategies outlined below, you can enhance the accuracy and reliability of your results.
Introduction to this compound
This compound, also known as 4-amino-resorcinol, is an aromatic amine and a phenolic compound.[1] Its unique structure, featuring both amino and hydroxyl functional groups, makes it a valuable building block in various chemical syntheses and a target analyte in numerous biomedical and environmental assays. However, these same reactive groups can also present challenges in achieving high sensitivity and specificity in analytical measurements. This guide will address these challenges head-on, providing you with the expertise to optimize your assays for maximal performance.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Issue 1: My colorimetric assay for this compound is showing a weak or no signal.
A weak or absent signal in a colorimetric assay is a primary indicator of low sensitivity.[2][3] This can stem from a variety of factors, from suboptimal reaction conditions to reagent degradation.
Underlying Causes and Solutions:
-
Suboptimal pH: The reactivity of both the amino and hydroxyl groups of this compound is highly pH-dependent. The protonation state of the amino group and the deprotonation of the hydroxyl groups can significantly affect their ability to participate in color-forming reactions. For many colorimetric reactions involving aromatic amines, a slightly acidic to neutral pH is often optimal.[4][5] For instance, in diazotization-coupling reactions, the initial diazotization step typically requires an acidic medium, while the subsequent coupling reaction may proceed more efficiently at a slightly higher pH.
-
Troubleshooting Protocol:
-
Prepare a series of buffers with a pH range from 3.0 to 8.0 in 0.5 unit increments.
-
Run your standard assay protocol using each buffer to determine the optimal pH for maximum color development.
-
Ensure the final pH of your sample solution is within the optimal range before adding the colorimetric reagents.[5]
-
-
-
Incorrect Wavelength: Measuring absorbance at a suboptimal wavelength will inherently lead to lower sensitivity.
-
Troubleshooting Protocol:
-
After developing the color in your assay, scan the absorbance of a positive control sample across the entire visible spectrum (approximately 400-700 nm) to identify the wavelength of maximum absorbance (λmax).[4][5]
-
Set your spectrophotometer or plate reader to this λmax for all subsequent measurements.
-
-
-
Reagent Degradation or Improper Preparation: Colorimetric reagents can be sensitive to light, temperature, and age.[2]
-
Preventative Measures:
-
Always prepare reagents fresh, especially solutions of oxidizing agents or coupling reagents.[6]
-
Store stock solutions as recommended by the manufacturer, often protected from light and at reduced temperatures (e.g., 4°C).[2]
-
Use high-purity water and analytical grade reagents to avoid introducing contaminants that could interfere with the reaction.[2]
-
-
-
Insufficient Incubation Time or Temperature: Color development is a chemical reaction that requires sufficient time and, in some cases, specific temperatures to reach completion.
-
Troubleshooting Protocol:
-
Perform a time-course experiment by measuring the absorbance of your reaction mixture at several time points (e.g., 5, 10, 15, 30, and 60 minutes) to determine the point at which the signal plateaus.
-
If the reaction is slow at room temperature, consider optimizing the incubation temperature. Be cautious, as excessive heat can degrade the analyte or reagents.[7]
-
-
Issue 2: I'm observing high background noise, which is masking my signal.
High background can be just as detrimental as a weak signal, as it reduces the signal-to-noise ratio and, consequently, the effective sensitivity of the assay.[2]
Underlying Causes and Solutions:
-
Sample Matrix Interference: Biological and environmental samples are complex matrices containing numerous compounds that can interfere with colorimetric assays.[2][8] Phenolic compounds, in particular, are known to interfere with many assays.[9][10]
-
Troubleshooting Protocol:
-
Sample Dilution: The simplest approach is to dilute the sample. This can reduce the concentration of interfering substances to a level where they no longer significantly impact the assay.
-
Solid-Phase Extraction (SPE): For more complex matrices, an SPE cleanup step may be necessary. Select a sorbent that retains the interfering compounds while allowing this compound to pass through, or vice-versa.
-
Blank Correction: Always include a proper reagent blank (all components except the analyte) and a sample blank (sample and all reagents except the one that initiates the color-forming reaction) to accurately subtract background absorbance.
-
-
-
Reagent-Induced Background: The reagents themselves can sometimes contribute to background color.
-
Troubleshooting Protocol:
-
Run a reagent blank with every experiment. A high absorbance value in the blank indicates a problem with one or more of your reagents.
-
Prepare fresh reagents and re-run the blank.
-
-
Issue 3: My standard curve is non-linear or has a poor correlation coefficient (R²).
A poor standard curve is a clear indication of an unreliable assay, making accurate quantification impossible.
Underlying Causes and Solutions:
-
Analyte Instability: this compound is susceptible to oxidation, especially in neutral to basic solutions and when exposed to air and light.[7] This degradation can lead to a loss of analyte and a non-linear response.
-
Preventative Measures:
-
Prepare standards fresh from a solid, high-purity stock.
-
If stock solutions are necessary, prepare them in a slightly acidic buffer and store them at low temperatures, protected from light.
-
Consider de-gassing solvents to remove dissolved oxygen.
-
In some cases, adding a small amount of an antioxidant like sodium metabisulfite can help stabilize the analyte.[7]
-
-
-
Assay Range Exceeded: Attempting to measure concentrations outside the linear range of the assay will result in a poor standard curve.
-
Troubleshooting Protocol:
-
Prepare a wider range of standards, including several lower concentrations, to accurately define the linear portion of the curve.
-
If your samples are highly concentrated, dilute them to fall within the linear range of the assay.
-
-
Issue 4: How can I fundamentally increase the sensitivity of my detection method for this compound?
When optimizing reaction conditions is insufficient, a change in detection strategy may be necessary.
Derivatization to Enhance Detectability:
The primary amino group of this compound offers a reactive handle for derivatization. This chemical modification can convert the analyte into a more easily detectable species, often by attaching a chromophore or fluorophore.[11][12] This is a common strategy to improve the sensitivity and selectivity of amine detection.[11][12][13]
-
Principle of Derivatization: Derivatization involves reacting the analyte with a reagent to form a new compound with improved analytical properties. For UV-Vis spectrophotometry, this often means introducing a functional group that absorbs strongly in a region of the spectrum with low background interference.
-
Common Derivatization Reagents for Amines:
-
Diazotization-Coupling Reagents: This classic method for aromatic amines involves a two-step process. First, the primary amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and an acid). This diazonium salt is then reacted with a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) to form a highly colored azo dye.[6]
-
Reagents for Introducing Chromophores: Reagents like 2,4-dinitrofluorobenzene (DNFB) can react with the amino group to form a colored derivative.[12]
-
Workflow for Developing a Derivatization-Based Assay:
Caption: Workflow for a derivatization-based colorimetric assay.
Summary of Key Troubleshooting Parameters
| Parameter | Common Issue | Recommended Action |
| pH | Suboptimal signal, high background | Optimize buffer pH (typically in the range of 3-8) to find the maximum signal-to-noise ratio. |
| Wavelength (λmax) | Low absorbance readings | Perform a spectral scan (400-700 nm) to determine the wavelength of maximum absorbance. |
| Reagents | Weak signal, high background | Prepare fresh, use high-purity chemicals, and store properly (protected from light, refrigerated). |
| Incubation Time/Temp | Incomplete reaction, low signal | Conduct time-course and temperature optimization experiments to ensure the reaction goes to completion. |
| Analyte Stability | Non-linear standard curve | Prepare standards fresh, use a slightly acidic diluent, and protect from light and air. |
| Sample Matrix | High background, interference | Dilute the sample or perform a sample cleanup step (e.g., Solid-Phase Extraction). |
Conclusion
Troubleshooting low sensitivity in this compound assays requires a systematic approach grounded in an understanding of the compound's chemical properties. By carefully controlling parameters such as pH, reagent quality, and reaction conditions, and by considering advanced techniques like derivatization, researchers can significantly enhance the performance of their assays. This guide provides the foundational knowledge and practical steps to identify and resolve the common pitfalls, ultimately leading to more reliable and sensitive measurements.
References
- Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste w
- Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition.
- Derivatization Techniques for GC Analysis of Primary Amines: Applic
- Spectrophotometric determination of aromatic amines by the diazotization-coupling technique with 8-amino-1-hydroxynaphthalene-3,6-disulfonic Acid and A/-(1-Naphthyl)ethylenediamine as the Coupling Agents.Analytical Chemistry. (1982).
- This compound.ChemScene.
- VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N -Rasayan Journal of Chemistry.
- visible spectrophotometric method for the determination of some typical aromatic primary amines by using -Rasayan Journal of Chemistry.
- Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass.Scirp.org.
- Troubleshooting Common Pitfalls in Colorimetric Assays: Ensuring Accurate and Reproducible Results.Sirius Genomics. (2025).
- Removal of Interfering Phenolic Compounds in the Analysis of Drugs in Biological Material.Journal of Analytical Toxicology, Oxford Academic.
- Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay.
- Technical Support Center: Minimizing Impurities in 4-Aminobenzene-1,2-diol Production.Benchchem.
- Enhanced Colorimetric Immunoassay Accompanying with Enzyme Cascade Amplification Strategy for Ultrasensitive Detection of Low-Abundance Protein.NIH. (2014).
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- 2. siriusgenomics.com [siriusgenomics.com]
- 3. Enhanced Colorimetric Immunoassay Accompanying with Enzyme Cascade Amplification Strategy for Ultrasensitive Detection of Low-Abundance Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. pubs.acs.org [pubs.acs.org]
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- 8. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 9. academic.oup.com [academic.oup.com]
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- 11. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
optimization of reaction conditions for 4-Aminobenzene-1,3-diol synthesis
An in-depth guide to navigating the complexities of 4-Aminobenzene-1,3-diol synthesis, focusing on practical troubleshooting and optimization strategies.
Introduction: The Challenge and Importance of this compound
This compound, also known as 4-aminoresorcinol, is a valuable chemical intermediate in the production of pharmaceuticals, dyes, and other specialty chemicals.[1] Its synthesis, however, presents significant challenges, primarily due to the molecule's high susceptibility to oxidation. The presence of both amino and diol functionalities on the benzene ring makes it prone to forming highly colored quinone-based impurities, which can complicate purification and compromise the quality of the final product.[2]
This technical support guide, designed for researchers and drug development professionals, provides a framework for optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this compound. By understanding the causality behind experimental choices, scientists can enhance yield, improve purity, and ensure the reproducibility of their results.
Synthetic Pathway Overview
The most common and industrially relevant route to this compound involves a two-step process starting from resorcinol (1,3-dihydroxybenzene). The pathway consists of the nitration of resorcinol to form the key intermediate, 4-nitroresorcinol, followed by the reduction of the nitro group to an amine.[3][4] The final product is often isolated as a hydrochloride salt to enhance its stability against oxidation.[5]
Sources
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Technical Support Center: Minimizing Interference in Colorimetric Assays with 4-Aminobenzene-1,3-diol
Welcome to the technical support center for colorimetric assays involving 4-Aminobenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common sources of interference in their experiments. Here, we provide in-depth technical guidance, field-proven insights, and validated protocols to ensure the accuracy and reliability of your results.
Introduction to this compound in Colorimetric Assays
This compound, also known as 4-aminoresorcinol, is a phenolic compound with versatile applications in chemical synthesis. In the context of colorimetric assays, its phenolic nature allows it to participate in reactions that produce a quantifiable color change. A common application for phenolic compounds is their reaction with diazonium salts in an alkaline medium to form a colored azo compound. This principle can be used to quantify this compound or other phenolic compounds in a sample.
However, the accuracy of such assays can be compromised by various interfering substances that may be present in the sample matrix. This guide will focus on a representative colorimetric assay using a diazonium salt and provide detailed troubleshooting for common interferences.
Representative Colorimetric Assay Protocol for Phenolic Compounds
This protocol describes a general method for the determination of phenolic compounds, such as this compound, using a diazonium salt.
Materials:
-
This compound (or other phenolic standard)
-
4-nitrobenzenediazonium tetrafluoroborate (or other suitable diazonium salt)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Methanol or Ethanol
-
Distilled or deionized water
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 80% methanol). From this stock, prepare a series of dilutions to create a standard curve.[1]
-
Sample Preparation: Prepare your sample by dissolving it in the same solvent as the standard. If necessary, perform a sample cleanup to remove potential interferences (see Troubleshooting section).
-
Diazonium Reagent Preparation: Prepare a fresh solution of the diazonium salt in distilled water. Keep this solution on ice and protected from light.[2]
-
Reaction Setup: In a test tube or microplate well, combine the sample or standard with an alkaline solution (e.g., NaOH) to achieve the optimal pH for the coupling reaction.[3]
-
Color Development: Add the freshly prepared diazonium salt solution to the sample/standard mixture. A colored azo dye will form.[4]
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature to ensure complete color development.
-
Measurement: Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) for the formed azo dye.
-
Quantification: Create a standard curve by plotting the absorbance values of the standards against their concentrations. Use this curve to determine the concentration of this compound in your sample.
Assay Principle Diagram
Caption: Principle of the colorimetric assay for phenolic compounds.
Troubleshooting Guide
This section addresses common issues encountered during colorimetric assays with this compound and provides systematic troubleshooting strategies.
Issue 1: Inaccurate or Non-Reproducible Results
FAQ: Why are my replicate readings inconsistent?
Inconsistent results are often due to variability in assay conditions or reagent handling.[5]
-
Solution 1: Standardize Protocols. Ensure all experimental parameters, including incubation times, temperatures, and reagent volumes, are kept consistent across all samples and standards. Use calibrated pipettes and change tips between each sample.[5]
-
Solution 2: Fresh Reagents. Prepare fresh stock solutions, especially the diazonium salt solution, for each experiment. Diazonium salts can be unstable and decompose over time, leading to a weaker colorimetric signal.[6][7] Store reagents under the recommended conditions, often protected from light and at a low temperature.[5]
Issue 2: High Background Absorbance
FAQ: My blank and samples have high absorbance readings, reducing the assay's dynamic range. What could be the cause?
High background can be caused by several factors, including reagent contamination and auto-oxidation of substrates.[1]
-
Solution 1: Reagent Blank Control. Run a "reagent blank" containing all assay components except your sample. A high reading in the reagent blank points to an issue with the reagents themselves.[1] Prepare fresh reagents with high-purity water and ensure all glassware is clean.
-
Solution 2: Optimize Incubation Time and Temperature. Longer incubation times or higher temperatures can lead to increased background signal due to non-specific reactions or reagent degradation.[5] Perform a time-course experiment to find the optimal incubation period that maximizes the specific signal while minimizing background.
Minimizing Specific Interferences
Biological and environmental samples are complex matrices that can contain substances that interfere with the colorimetric assay. Here we detail the most common interferences and provide protocols for their mitigation.
Interference from Reducing Agents (e.g., Ascorbic Acid)
Mechanism of Interference:
Reducing agents like ascorbic acid (Vitamin C) can directly react with the diazonium salt, reducing it and preventing it from coupling with the phenolic compound. This leads to an underestimation of the phenolic content.[8][9] Additionally, in some assays for total phenolics like the Folin-Ciocalteu method, ascorbic acid itself can reduce the reagent, leading to an overestimation.[10][11] While the diazonium salt-based assay is generally less susceptible to this type of interference than the Folin-Ciocalteu method, high concentrations of reducing agents can still be problematic.
Troubleshooting and Mitigation Protocol:
Protocol 1: Enzymatic Removal of Ascorbic Acid
This protocol uses the enzyme ascorbate oxidase to specifically degrade ascorbic acid in the sample before the addition of the colorimetric reagents.[10]
-
Reagent Preparation: Prepare a solution of ascorbate oxidase in a suitable buffer (e.g., phosphate buffer, pH 6.0).
-
Sample Treatment: To your sample, add a sufficient amount of the ascorbate oxidase solution.
-
Incubation: Incubate the sample at room temperature for a specified period (e.g., 10-15 minutes) to allow for the complete oxidation of ascorbic acid.
-
Assay: Proceed with the colorimetric assay as described in the representative protocol.
Note: The product of ascorbate oxidase activity, dehydroascorbic acid, can still have some reducing activity. For highly sensitive assays, further treatment with a mild oxidizing agent like hydrogen peroxide may be necessary to completely eliminate this interference, though this requires careful optimization to avoid affecting the phenolic compounds of interest.[11][12]
Interference from Other Phenolic Compounds
Mechanism of Interference:
The colorimetric assay using a diazonium salt is a total phenolic content assay, meaning it will detect most phenolic compounds present in the sample, not just this compound. If your goal is to specifically quantify this compound, the presence of other phenolic compounds will lead to an overestimation.
Troubleshooting and Mitigation Protocol:
Protocol 2: Solid Phase Extraction (SPE) for Sample Cleanup
SPE can be used to separate this compound from other interfering phenolic compounds based on differences in their polarity and chemical structure.[13][14][15][16]
-
Cartridge Selection: Choose an SPE cartridge with a sorbent that has a different affinity for this compound compared to the interfering phenolic compounds. Common choices for phenolic compounds include C18 or polymeric sorbents.[14][17]
-
Cartridge Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol) followed by water through it.
-
Sample Loading: Load your sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove interfering compounds that are less strongly retained than this compound.
-
Elution: Elute the this compound from the cartridge using a stronger solvent.
-
Analysis: The collected eluate can then be analyzed using the colorimetric assay.
Note: The selection of solvents for washing and elution is critical and needs to be optimized for each specific application to achieve the desired separation.
Interference from Metal Ions
Mechanism of Interference:
Certain metal ions can form complexes with phenolic compounds, including this compound. This complexation can alter the reactivity of the phenolic hydroxyl groups, preventing them from coupling with the diazonium salt and leading to an underestimation of the phenolic content.[18]
Troubleshooting and Mitigation Protocol:
Protocol 3: Chelation of Metal Ions with EDTA
Ethylenediaminetetraacetic acid (EDTA) is a strong chelating agent that can be used to bind metal ions in the sample, preventing them from interfering with the assay.[19][20][21][22][23]
-
Reagent Preparation: Prepare a stock solution of EDTA (disodium salt) in distilled water. The pH may need to be adjusted to around 8.0 with NaOH to fully dissolve the EDTA.[23]
-
Sample Treatment: Add a small volume of the EDTA stock solution to your sample to achieve a final concentration sufficient to chelate the interfering metal ions (typically in the low millimolar range).
-
Incubation: Allow the sample to incubate with EDTA for a short period (e.g., 5-10 minutes) to ensure complete chelation of the metal ions.
-
Assay: Proceed with the colorimetric assay as described in the representative protocol.
Note: The concentration of EDTA used should be optimized to be effective without interfering with the colorimetric reaction itself.
Interference Pathway Diagram
Caption: Common interferences and their mitigation strategies.
Data Summary Table
| Interfering Substance | Mechanism of Interference | Effect on Result | Mitigation Strategy |
| Reducing Agents (e.g., Ascorbic Acid) | Reduces the diazonium salt, preventing it from reacting with the phenolic compound. | Underestimation | Enzymatic degradation with ascorbate oxidase.[10] |
| Other Phenolic Compounds | Also react with the diazonium salt to produce a colored product. | Overestimation | Chromatographic separation (e.g., HPLC) or Solid Phase Extraction (SPE).[13] |
| Metal Ions (e.g., Fe³⁺, Cu²⁺) | Form complexes with the phenolic compound, inhibiting its reaction with the diazonium salt. | Underestimation | Chelation with EDTA or other suitable masking agents.[19][24] |
References
- Everette, J. D., Bryant, Q. M., Green, A. M., Abbey, Y. A., Wangila, G. W., & Walker, R. B. (2010). Thorough study of reactivity of various compound classes toward the Folin-Ciocalteu reagent. Journal of Agricultural and Food Chemistry, 58(14), 8139-8144. [Link]
- Robbins, R. J. (2003). Phenolic acids in foods: an overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887. [Link]
- Singleton, V. L., Orthofer, R., & Lamuela-Raventós, R. M. (1999). Analysis of total phenols and other oxidation substrates and antioxidants by means of folin-ciocalteu reagent. Methods in Enzymology, 299, 152-178. [Link]
- Palma, M., & Barroso, C. G. (2002). Solid-phase extraction of phenolic compounds in wines. Analytica Chimica Acta, 458(1), 131-137. [Link]
- Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized methods for the determination of antioxidant capacity and phenolics in foods and dietary supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290-4302. [Link]
- Al-Farsi, M., & Lee, C. Y. (2008). Optimization of phenolics and dietary fibre extraction from date seeds. Food Chemistry, 108(3), 977-985. [Link]
- Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food.
- Sirius Genomics. (2025).
- Matejícek, D., Klejdus, B., Mikes, O., Sterbová, D., & Kubán, V. (2003). Application of solid-phase extraction for determination of phenolic compounds in barrique wines. Analytical and Bioanalytical Chemistry, 377(2), 340-345. [Link]
- Lojo, R., Nuñez-Vergara, L. J., & Squella, J. A. (2001). Effects of ascorbic acid on arenediazonium salts reactivity: kinetics and mechanism of the reaction. Journal of the Chemical Society, Perkin Transactions 2, (10), 1876-1881. [Link]
- Trubion Pharmaceuticals, Inc. (2025).
- Saptarini, N. M., & Hadiat, M. I. (2022). COLORIMETRIC METHOD FOR TOTAL PHENOLIC AND FLAVONOID CONTENT DETERMINATION OF FIG (Ficus carica L.) LEAVES EXTRACT FROM WEST JAVA, INDONESIA. RASĀYAN Journal of Chemistry, 15(1), 600-605. [Link]
- Chemistry LibreTexts. (2023).
- University of Calgary. (n.d.).
- de Andrade, J. M. M., de Oliveira, A. C. S., de Oliveira, T. A., de Alencar, M. V. O. B., & de Morais, S. M. (2021). Phenolic-Driven Evaluation of Maclura tinctoria (Tajuva) Wood as a Sustainable Alternative to Oak for Alcoholic Beverage Aging. Molecules, 26(16), 4995. [Link]
- ResearchGate. (2010). Toward a Facile Method to Remove Ascorbate Interference in the Folin-Ciocalteu Assay of "Total Phenolic Content". [Link]
- JILA. (2023).
- Interchim. (n.d.).
- Samposium. (2016).
- ResearchGate. (2015).
- Hosseini, S., & Dadfarnia, S. (2019). An Update on the Use of Natural Pigments and Pigment Nanoparticle Adducts for Metal Detection Based on Colour Response. Molecules, 24(21), 3922. [Link]
- Pires, M. M., & Pizarro, C. (2005). Kinetics and Mechanism of the Reaction Between Ascorbic Acid Derivatives and an Arenediazonium Salt: Cationic Micellar Effects. Langmuir, 21(25), 11651-11658. [Link]
- Iguchi, E., & Nonoguchi, M. (1998). Masking agents in the spectrophotometric determination of metal ions with 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol and non-ionic surfactant. The Analyst, 123(4), 739-742. [Link]
- U.S. Environmental Protection Agency. (1986).
- Martinello, F., & da Silva, E. L. (2006). Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore. Clinica Chimica Acta, 373(1-2), 127-132. [Link]
- ResearchGate. (2018). Study of the interference of the ascorbic acid in the assays. a Folin-Ciocalteu. b Fast Blue BB. [Link]
- U.S. Environmental Protection Agency. (1986).
- Martinello, F., & da Silva, E. L. (2006).
- ResearchGate. (2014).
- Montalt, I., & Sancenón, F. (2019). Polymer films containing chemically anchored diazonium salts with long-term stability as colorimetric sensors.
- Simovic, A., & Mandic, L. (2018). Ascorbic acid—A black hole of urine chemistry screening.
- Nagel, D., Seiler, D., Hohenberger, E., & Ziegler, M. (2004). Investigations of ascorbic acid interference in urine test strips.
- American Chemical Society. (2015). Reactive Chemical Hazards of Diazonium Salts. [Link]
- Sharma, S., & Kumar, S. (2022). Fluorescence “Turn-Off” and Colorimetric Sensor for Fe2+, Fe3+, and Cu2+ Ions Based on a 2,5,7-Triarylimidazopyridine Scaffold. ACS Omega, 7(13), 11363-11373. [Link]
- ResearchGate. (2017). Fenton reaction-triggered colorimetric detection of phenols in water samples using unmodified gold nanoparticles. [Link]
- Gebeyehu, A. M., & Lin, C. H. (2023). Tannic Acid-Functionalized Silver Nanoparticles as Colorimetric Probe for the Simultaneous and Sensitive Detection of Aluminum(III) and Fluoride Ions. ACS Omega, 8(40), 37265-37274. [Link]
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Technical Support Center: Purification of 4-Aminobenzene-1,3-diol
An in-depth guide to the purification of crude 4-Aminobenzene-1,3-diol, designed for researchers, scientists, and drug development professionals.
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical guide for this compound (also known as 4-Aminoresorcinol). This molecule, with its vicinal diol and amino functionalities, is a valuable building block in pharmaceutical synthesis. However, these same functional groups render it highly susceptible to oxidation and challenging to purify. This guide is structured to provide not just protocols, but the underlying chemical principles and troubleshooting strategies to help you navigate these challenges effectively. Our goal is to empower you to move beyond rote procedures and make informed, data-driven decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound? A1: The principal challenge is the compound's high sensitivity to oxidation. The electron-rich aromatic ring, substituted with two hydroxyl groups and an amino group, is readily oxidized by atmospheric oxygen. This oxidation leads to the formation of highly colored quinone-type impurities, which can be difficult to remove and may compromise the integrity of subsequent reactions.[1] Consequently, all purification steps must be designed to minimize exposure to air and light.
Q2: My purified this compound darkens during storage. How can I prevent this? A2: This discoloration is a clear indicator of oxidation.[1][2] To ensure long-term stability, the purified solid should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber-colored vial to protect it from light. Storing at reduced temperatures, such as in a refrigerator or freezer, will further slow the degradation process.
Q3: What are the most effective methods for purifying the crude material? A3: The choice of method depends on the scale of your experiment and the nature of the impurities. The most common and effective techniques are:
-
Recrystallization: Excellent for removing small amounts of impurities, especially if the crude material is already relatively pure. Often performed with the addition of a decolorizing agent.
-
Acid-Base Extraction: A powerful technique to separate the amphoteric this compound from neutral organic impurities.[2][3]
-
Column Chromatography: Useful for separating complex mixtures or when very high purity is required, though it can be more time-consuming and may lead to product degradation on the stationary phase if not performed quickly and under inert conditions.
Q4: How does acid-base extraction work for this specific compound? A4: this compound is amphoteric. The basic amino group can be protonated in an acidic solution (e.g., dilute HCl) to form a water-soluble hydrochloride salt.[2][4] This allows you to wash away non-basic, organic-soluble impurities. Subsequently, neutralizing the aqueous layer with a base will precipitate the purified, free-base product.[2] This process selectively isolates your compound based on its acid-base properties.
Q5: How can I reliably assess the purity of my final product? A5: A combination of methods is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A Diol column can be effective for separating such polar compounds.[5]
-
Thin-Layer Chromatography (TLC): Provides a quick, qualitative check of purity and can help in identifying the number of components in a mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities if they are in sufficient concentration.
-
Melting Point Analysis: A sharp melting point close to the literature value (approx. 220 °C with decomposition for the hydrochloride salt) indicates high purity.[6] A broad or depressed melting point suggests the presence of impurities.[1]
Troubleshooting & Optimization Guide
This section addresses specific problems you may encounter during the purification process.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Purified product is colored (pink, brown, or black). | Oxidation: The compound has been exposed to atmospheric oxygen, heat, or light, leading to the formation of colored quinone-like species.[1] | Preventative Measures: Conduct all steps (dissolution, filtration, etc.) under an inert atmosphere (N₂ or Ar). Use solvents that have been deoxygenated by sparging with an inert gas. Remedial Action: During recrystallization, add a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or sodium bisulfite (NaHSO₃) to the hot solution to reduce oxidized impurities back to the desired product. Perform a decolorization step by adding a minimal amount of activated charcoal to the hot solution, but be cautious as this can reduce yield.[2] |
| Failure to crystallize during recrystallization. | 1. Supersaturation Not Reached: Too much solvent was used.[2] 2. Rapid Cooling: Cooling the solution too quickly prevents the formation of an ordered crystal lattice.[1] 3. High Impurity Load: Impurities can inhibit crystal nucleation and growth. | 1. Increase Concentration: Gently heat the solution and evaporate some of the solvent under a stream of inert gas to reach the saturation point. 2. Slow Cooling: Allow the flask to cool slowly and undisturbed to room temperature before transferring it to an ice bath. Insulating the flask can help.[1] 3. Induce Nucleation: Scratch the inner surface of the flask at the meniscus with a glass rod. Add a "seed crystal" of pure this compound if available. 4. Pre-Purify: If impurities are the issue, perform an acid-base extraction first to remove the bulk of the contaminants before attempting recrystallization. |
| "Oiling out" instead of crystallization. | 1. Poor Solvent Choice: The compound is too soluble in the solvent, or the solvent polarity is not ideal. 2. High Impurity Concentration: Impurities can act as a solvent, depressing the melting point of the mixture below the solution temperature. | 1. Modify Solvent System: Add a less polar "anti-solvent" dropwise to the hot solution until turbidity persists, then clarify by adding a drop of the original hot solvent. A common system is water with a small amount of ethanol.[7] 2. Re-dissolve and Cool Slowly: If an oil forms, try reheating the solution to re-dissolve the oil completely, then cool it much more slowly. A lower initial temperature for dissolution might be necessary. |
| Low final yield. | 1. Excessive Solvent: Too much solvent was used for recrystallization, leaving a significant portion of the product in the mother liquor.[2] 2. Product Adsorption: Using too much activated charcoal or allowing it to remain in the hot solution for too long can lead to significant product loss.[2] 3. Degradation: Prolonged heating or exposure to air can degrade the product. 4. Premature Crystallization: Crystals forming in the funnel during hot filtration. | 1. Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Cool the filtrate thoroughly in an ice bath to maximize crystal recovery. 2. Optimize Decolorization: Use a very small amount of charcoal (e.g., 1-2% by weight) and limit the contact time to a few minutes before hot filtration. 3. Work Efficiently: Do not heat the solution for longer than necessary. Maintain an inert atmosphere throughout. 4. Prevent Clogging: Preheat the filtration funnel (Büchner or Hirsch) with hot solvent or by placing it over the boiling flask before filtration. |
Data Presentation & Key Protocols
Comparison of Primary Purification Techniques
| Technique | Primary Application | Advantages | Disadvantages | Expert Tip |
| Recrystallization | Removing minor impurities from a solid matrix. | Simple setup; can yield very pure crystals; effective for final polishing. | Can have yield losses; requires careful solvent selection; may not remove closely related impurities. | Use a mixed-solvent system (e.g., water-ethanol) for fine-tuning solubility.[7] Always use deoxygenated solvents. |
| Acid-Base Extraction | Separating the product from neutral organic impurities. | High capacity; excellent for initial cleanup of very crude material; relies on chemical properties, not just polarity. | Requires handling of acids/bases; may not separate from other acidic/basic impurities; requires back-extraction or precipitation. | After basification to precipitate the product, cool the solution in an ice bath to maximize recovery before filtration.[2] |
| Column Chromatography | Separating complex mixtures with similar polarities. | High resolving power; adaptable to various scales. | Can be slow; risk of on-column oxidation/degradation; requires larger solvent volumes. | Use a deactivated silica gel and run the column quickly. A Diol-functionalized silica phase is a good alternative for polar compounds.[5] |
Experimental Protocols
Protocol 1: Recrystallization with Decolorization
This protocol assumes you are starting with crude this compound that is discolored.
-
Preparation: In a round-bottom flask equipped with a condenser and a magnetic stir bar, add the crude this compound. Flush the entire apparatus with an inert gas like nitrogen or argon.
-
Dissolution: Add a minimal amount of deoxygenated water (or a water/ethanol mixture) to the flask. Heat the mixture to a gentle boil with stirring until the solid completely dissolves. Add more hot solvent dropwise only if necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal (approx. 1-2% of the solute's weight).
-
Hot Filtration: Bring the solution back to a boil for a few minutes. Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. This step removes the charcoal and any insoluble impurities.
-
Crystallization: Cover the flask, flush with inert gas, and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, deoxygenated water to remove any residual mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum, preferably in a desiccator under an inert atmosphere to prevent re-oxidation.[2]
Protocol 2: Acid-Base Extraction
This protocol is ideal for removing neutral organic impurities from the crude product.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate) in a separatory funnel.
-
Acidification: Add an equal volume of dilute aqueous HCl (e.g., 1 M) to the funnel. Stopper the funnel and shake vigorously, venting frequently. The amino group will be protonated, forming the water-soluble hydrochloride salt.
-
Separation: Allow the layers to separate. The protonated this compound salt will be in the lower aqueous layer. Drain the upper organic layer (containing neutral impurities) into a separate flask.[2]
-
Re-extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of dilute HCl. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath. With constant stirring, slowly add a base (e.g., saturated sodium bicarbonate solution or dilute NaOH) until the solution is neutral or slightly basic (check with pH paper). This will deprotonate the amino group and precipitate the purified product.[2]
-
Isolation & Final Steps: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry it thoroughly under a vacuum. For the highest purity, this product can be subsequently recrystallized as described in Protocol 1.
Visualizations
Logical Workflow for Purification
Caption: A multi-step purification strategy for crude this compound.
Mechanism of Acid-Base Extraction
Caption: The chemical logic behind purification via acid-base extraction.
References
- PubChem (National Center for Biotechnology Information).this compound hydrochloride.[Link]
- Google Patents.
- Chemical-Suppliers.com.this compound hydrochloride.[Link]
- LookChem.Cas 13066-95-0, this compound.[Link]
- University of Wisconsin-Madison Chemistry.Experiment 3: Separation of a Mixture by Acid-Base Extraction.[Link]
- University of Rochester, Department of Chemistry.
- Hawach Scientific.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Experiment 3: Separation of a Mixture by Acid-Base Extraction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 4. This compound hydrochloride | C6H8ClNO2 | CID 13408822 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hawach.com [hawach.com]
- 6. This compound hydrochloride | CAS 34781-86-7 | Chemical-Suppliers [chemical-suppliers.eu]
- 7. Reagents & Solvents [chem.rochester.edu]
degradation pathways of 4-Aminobenzene-1,3-diol under acidic conditions
Welcome, Researchers. This guide serves as a dedicated technical resource for scientists and drug development professionals investigating the stability of 4-Aminobenzene-1,3-diol, particularly its degradation under acidic conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific research needs. This compound, an aminophenol derivative, is susceptible to complex degradation pathways, making a thorough understanding of its chemistry essential for developing stable formulations and robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound, especially in acidic solutions?
This compound possesses two primary functional groups that dictate its reactivity: an aromatic amine and two phenolic hydroxyls (a resorcinol moiety). This structure makes it highly susceptible to oxidation, which is often the primary degradation pathway.[1] In acidic conditions, the amino group will be protonated, forming an ammonium salt. While this can increase solubility in aqueous media, the electron-withdrawing nature of the protonated amine can influence the reactivity of the aromatic ring. The main stability concerns are:
-
Oxidative Degradation: The molecule can be easily oxidized to form colored quinoid structures.[1] This process can be catalyzed by trace metals, light, and the presence of oxygen. The initial oxidation product is likely a quinone-imine, which is highly reactive.
-
Polymerization: The reactive quinone-imine intermediates can undergo self-polymerization or react with the parent molecule, leading to the formation of complex, often insoluble, colored polymeric materials. This is a common cause of the dark discoloration observed in solutions of aminophenols.[1]
-
Photodegradation: Like many aromatic compounds, this compound may be sensitive to light, which can accelerate oxidative degradation.
Q2: I'm observing a rapid color change (to brown/black) in my this compound solution during acid stress testing. What is causing this and will it affect my analysis?
This is a classic sign of oxidative degradation and subsequent polymerization.[1] The formation of highly conjugated polymeric structures is responsible for the dark color. This will significantly impact your analysis in several ways:
-
Loss of Parent Compound: The primary molecule is being consumed, leading to a decrease in its concentration.
-
Formation of Multiple Degradants: You will likely see a complex mixture of degradation products, some of which may be difficult to separate and identify.
-
Insoluble Products: Polymers formed may precipitate out of solution, leading to poor mass balance in your chromatographic analysis.
-
Chromatographic Issues: Polymeric materials can irreversibly adsorb to your HPLC column, leading to peak tailing, loss of resolution, and a shortened column lifetime.
It is crucial to address this issue to obtain meaningful stability data. See the Troubleshooting Guide below for mitigation strategies.
Q3: What are the predicted degradation products of this compound under acidic conditions?
While specific degradation products must be confirmed experimentally (e.g., by LC-MS), a predicted pathway can be proposed based on the chemistry of aminophenols. The acidic conditions will protonate the amino group. The primary degradation route is expected to be oxidation.
-
Oxidation to Quinone-imine: The parent molecule loses two electrons and two protons to form a quinone-monoimine intermediate.
-
Hydrolysis of Imine: The quinone-imine could potentially be hydrolyzed to form a quinone and ammonia, though this may be a minor pathway.
-
Polymerization: The highly electrophilic quinone-imine can be attacked by a nucleophilic parent molecule (specifically the electron-rich aromatic ring), initiating a polymerization cascade.
The following diagram illustrates this predicted primary degradation pathway.
Caption: Predicted oxidative degradation pathway of this compound in acid.
Troubleshooting Guide for Experimental Issues
This section addresses common problems encountered during the forced degradation study of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid discoloration and/or precipitation upon adding acid. | 1. Aggressive Stress Conditions: Acid concentration or temperature is too high, causing rapid, uncontrolled degradation. 2. Presence of Oxygen: Dissolved oxygen in the solvent is accelerating oxidation. 3. Trace Metal Contamination: Metal ions in glassware or reagents can catalyze oxidation. | 1. Modify Conditions: Start with milder conditions (e.g., 0.1M HCl at room temperature) and gradually increase severity. The goal is 5-20% degradation, not complete destruction.[2][3] 2. Degas Solvents: Sparge all solvents (water, HCl solution) with an inert gas like nitrogen or argon before use. Conduct the experiment under an inert atmosphere if possible. 3. Use High-Purity Reagents: Use analytical grade acids and high-purity water. Consider rinsing glassware with a chelating agent like EDTA solution followed by pure water. |
| Poor Mass Balance in HPLC Analysis (<95%). | 1. Formation of Insoluble Polymers: Degradants are precipitating and not being injected onto the HPLC. 2. Volatile Degradants: Small molecule cleavage products may have formed and evaporated. 3. Poor Chromatic Detection: Some degradants may not have a chromophore and are not detected by the UV detector. 4. Irreversible Adsorption: Degradants are sticking to the HPLC column. | 1. Check for Precipitates: Visually inspect your stressed samples. If solids are present, try dissolving them in a stronger organic solvent (if compatible with your mobile phase) before analysis. 2. Use Multiple Detectors: Couple your HPLC with a mass spectrometer (LC-MS) or a Charged Aerosol Detector (CAD) to look for non-UV active compounds. 3. Check Column Health: Run a blank gradient after each injection of a heavily degraded sample to check for carryover. If performance degrades, flush the column or replace it. |
| Unstable Baseline or Ghost Peaks in HPLC Chromatogram. | 1. Sample Matrix Effects: The high acid concentration of the sample is interfering with the mobile phase equilibrium. 2. Column Degradation: Acid-labile stationary phases (especially older silica-based columns) can degrade. | 1. Neutralize Samples: Before injection, carefully neutralize the sample with a stoichiometric amount of base (e.g., NaOH). Be cautious of precipitation. Alternatively, dilute the sample significantly in the mobile phase. 2. Use a Robust Column: Employ a pH-stable column designed for use at low pH. |
| No Degradation Observed. | 1. Conditions Too Mild: The molecule is stable under the applied stress. 2. Incorrect Sample Preparation: The concentration of the active ingredient is too low to detect a change. | 1. Increase Stress Severity: Incrementally increase the acid concentration (e.g., to 1M HCl) and/or temperature (e.g., to 60-80°C).[3] 2. Verify Concentration: Ensure your starting concentration is correct and high enough for degradation to be accurately measured (a common starting point is 1 mg/mL).[3] |
Experimental Protocols
Protocol 1: Forced Degradation of this compound in Acidic Conditions
This protocol outlines a standard procedure for conducting an acid-induced forced degradation study, a critical component of pharmaceutical stability testing.[2]
1. Materials and Reagents:
-
This compound (high purity)
-
Hydrochloric Acid (HCl), analytical grade
-
Sodium Hydroxide (NaOH), analytical grade
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
High-purity water (e.g., Milli-Q or equivalent)
-
Volumetric flasks, pipettes, and vials
-
pH meter
-
Heating block or water bath
2. Stock Solution Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of water:methanol) to prepare a stock solution of 1.0 mg/mL.
-
Causality Note: A co-solvent is often necessary for sufficient solubility. Methanol is a common choice. The 1 mg/mL concentration is standard for forced degradation studies to ensure degradation products can be readily detected.[3]
-
3. Stress Condition Setup:
-
Prepare stress solutions of 0.1M HCl and 1.0M HCl.
-
For each condition (e.g., 0.1M HCl at 50°C), pipette 5 mL of the stock solution into a labeled vial.
-
Add 5 mL of the corresponding acid solution to achieve a final drug concentration of 0.5 mg/mL.
-
Prepare a control sample by adding 5 mL of the stock solution to 5 mL of water.
-
Place the vials in a heating block or water bath set to the desired temperature (e.g., 50°C or 80°C).
4. Time-Point Sampling:
-
Withdraw aliquots (e.g., 100 µL) from each vial at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately quench the reaction by diluting the aliquot into a pre-determined volume of neutralization buffer or mobile phase to stop further degradation. For example, dilute 100 µL of the sample into 900 µL of mobile phase.
-
Causality Note: Quenching is critical to ensure the degradation observed is only from the intended stress period.
-
5. Sample Analysis (HPLC):
-
Analyze the samples using a stability-indicating HPLC method. A generic starting method is provided below.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point and must be validated to ensure it can separate the parent compound from all potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
Time (min) %B 0 5 20 95 25 95 26 5 | 30 | 5 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at a specific wavelength where the parent compound has maximum absorbance (e.g., ~280 nm) and also at a lower wavelength (e.g., 220 nm) to detect a broader range of potential degradants.
The following diagram outlines the general workflow for a forced degradation study.
Caption: A typical workflow for conducting a forced degradation study.
References
- Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances.
- Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. WUR eDepot.
- Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing.
- Kashni, M., et al. (2013). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. ResearchGate.
- Chemistry Stack Exchange. (2023). Why does p-aminophenol oxidize in acid solution.
- Aydin, D. C., et al. (2021). Direct analysis of aromatic pollutants using HPLC-FLD/DAD for monitoring biodegradation processes. ResearchGate.
- Kar, P., et al. (2010). Effect on Structure, Processability, and Conductivity of Poly(m-aminophenol) of the Initial Acidity/Basicity of the Polymerization Medium. Taylor & Francis Online.
- Genaro-Mattos, T. C., et al. (2000). Electrochemical oxidation of o-aminophenol in aqueous acidic medium: Formation of film and soluble products. ResearchGate.
- Chemcess. (n.d.). Aminophenol: Properties, Production, Reactions And Uses.
- Kar, P., et al. (2010). Effect on Structure, Processability, and Conductivity of Poly(m-aminophenol) of the Initial Acidity/Basicity of the Polymerization Medium. Semantic Scholar.
- Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2.
- Haspulat, B., et al. (2020). Polymerization of Solid-State Aminophenol to Polyaniline Derivative Using a Dielectric Barrier Discharge Plasma. MDPI.
- Vedantu. (n.d.). Hydrolysis of aromatic amide.
- International Journal in Management and Social Science. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS.
- ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Zhang, H., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta.
- Larena, I., et al. (2022). Comparative Study of 4-Aminophenol Removal from Aqueous Solutions by Emulsion Liquid Membranes Using Acid and Basic Type 1 Facilitations: Optimisation and Kinetics. MDPI.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
Sources
- 1. chemcess.com [chemcess.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
optimizing pH for maximum color development in nitrite assays
Introduction: The Critical Role of pH in the Griess Reaction
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who utilize the Griess reaction for nitrite quantification—a common proxy for nitric oxide (NO) production.[1][2] While seemingly straightforward, the success of this colorimetric assay is fundamentally anchored to a single, often overlooked parameter: pH .
The Griess test is a two-step diazotization reaction.[3][4] First, under acidic conditions, nitrite reacts with a sulfanilamide-based compound to form a diazonium salt.[3][5] Second, this intermediate couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a vibrant pink-magenta azo dye, the intensity of which is proportional to the nitrite concentration.[3][6] Both of these steps are critically dependent on a strongly acidic environment. This guide provides the foundational knowledge, troubleshooting frameworks, and validated protocols to ensure your nitrite assays are accurate, reproducible, and robust by mastering pH control.
Core Principles & Frequently Asked Questions (FAQs)
Q1: Why is a strongly acidic pH absolutely essential for the Griess assay?
A: The entire reaction chemistry hinges on the acidic conditions provided by the Griess reagent. The acid, typically phosphoric acid or hydrochloric acid, serves two primary functions:
-
Generation of the Nitrosating Agent: In the first step, the acid protonates the nitrite ion (NO₂⁻) present in your sample to form nitrous acid (HNO₂). This nitrous acid is the active species that diazotizes the sulfanilamide. Without a sufficiently low pH, this conversion is inefficient, and the first step of the reaction will not proceed, leading to no color development.[5][7]
-
Catalysis of the Azo Coupling: The subsequent coupling reaction between the newly formed diazonium salt and NED is also acid-catalyzed. The acidic environment ensures the diazonium salt remains stable long enough to react and prevents side reactions.[8]
A final reaction pH below 2.0 is generally required for the reaction to proceed efficiently.[9]
Q2: What is the optimal pH for each step and for the overall reaction?
A: While both steps require acidity, their optimal pH ranges differ slightly.
-
Diazotization (Step 1): This step is most efficient in a strongly acidic medium, typically in the pH range of 1.0 to 2.0.[10] This ensures the complete and rapid conversion of nitrite to the diazonium salt.
-
Azo Coupling (Step 2): The coupling with aromatic amines like NED also proceeds best under mildly acidic conditions.[11][12]
Since the Griess assay is typically performed in a single step (by adding a combined reagent) or two rapid sequential steps, a single acidic condition is used to drive both reactions. Commercial Griess reagents are formulated with acids like phosphoric acid to bring the final pH of the sample-reagent mixture into the optimal range of 1.0-2.0.[1][3]
Q3: My biological sample has a neutral pH (e.g., cell culture media at pH 7.4). Will this interfere with the assay?
A: This is a critical and common question. Yes, the inherent buffering capacity of your sample can interfere if not properly accounted for. The Griess reagent contains a high concentration of acid designed to overwhelm the sample's buffer and force the final reaction pH down. However, if your sample has an unusually high buffering capacity, it may prevent the final pH from becoming sufficiently acidic, leading to failed or inefficient reactions. This is a common source of weak or inconsistent color development. Always ensure the volume of the acidic Griess reagent is sufficient relative to the sample volume as specified in a validated protocol.
Q4: What type of acid is best for preparing the Griess reagent?
A: Most commercial and laboratory-prepared Griess reagents use either phosphoric acid (H₃PO₄) or hydrochloric acid (HCl).[3][13] Phosphoric acid is often preferred because it also acts as a buffer, helping to maintain a stable, low pH environment for the reaction.[3] Some protocols may use other acids, but it's crucial to ensure they do not interfere with the reaction chemistry.[10]
Troubleshooting Guide: pH-Related Assay Failures
This section addresses common problems encountered during nitrite assays, with a focus on pH as the root cause.
| Problem / Observation | Potential pH-Related Cause | Corrective Actions & Scientific Rationale |
| Weak or No Color Development | The final pH of the reaction mixture is too high (pH > 2.5). | 1. Verify Reagent Acidity: Ensure your acidic Griess reagent component (e.g., sulfanilamide in phosphoric acid) was prepared correctly. 2. Check Sample-to-Reagent Ratio: The volume of your sample may be too large or its buffering capacity too high for the acid in the reagent to overcome. Try diluting your sample in deionized, nitrite-free water.[14] 3. Measure Final pH: In a test well, mix your sample and the Griess reagent. Use a pH microelectrode or pH paper to confirm the final pH is in the strongly acidic range (1.0-2.0). |
| Inconsistent Results / Poor Reproducibility | Inconsistent pH across wells due to poor mixing or sample matrix effects. | 1. Improve Mixing Technique: When adding the Griess reagent, ensure rapid and thorough mixing in each well. A multi-channel pipette followed by gentle tapping or orbital shaking can ensure uniformity.[4] 2. Pre-test Sample Matrix: If you suspect your sample matrix (e.g., concentrated lysate, unusual buffer) is the issue, prepare your nitrite standard curve in a matching, nitrite-free version of that matrix instead of water. This accounts for any pH or chemical interference from the matrix itself.[15] |
| High Background Signal | The sample itself is acidic, causing nitrite instability or interfering reactions prior to the assay. | 1. Neutralize Sample Before Storage: Acidic conditions can cause nitrite to degrade into nitric oxide gas, leading to sample loss.[6] If samples must be stored, ensure they are at a neutral or slightly alkaline pH. 2. Use Appropriate Blanks: Your blank control should be the sample matrix without any analyte. This will account for any background color generated by the matrix interacting with the acidic Griess reagent. |
| Color is Yellow, not Pink/Magenta | The final reaction mixture has become alkaline. | 1. Check for Alkaline Contamination: Ensure there is no cross-contamination from alkaline solutions on your pipette tips or plates. 2. Scientific Rationale: The final azo dye product is itself a pH indicator.[11][16] In alkaline conditions, its chromophore structure is altered, causing the color to shift from pink/magenta to yellow.[17] This is a definitive sign that the pH is incorrect. |
Visualizing the pH-Dependent Workflow
The following diagram illustrates the critical role of acid in the Griess reaction workflow.
Caption: Chemical workflow of the Griess reaction highlighting the essential role of acid.
Troubleshooting Decision Tree for pH Issues
Use this logical guide to diagnose and resolve problems in your assay.
Caption: A logical decision tree for troubleshooting pH-related issues in nitrite assays.
Key Experimental Protocols
Protocol 1: Preparation of Griess Reagent
This protocol describes the preparation of the two separate components of the Griess reagent. They are mixed just before use to maintain stability.
Reagents & Materials:
-
Sulfanilamide
-
Phosphoric Acid (H₃PO₄), ~85%
-
N-(1-naphthyl)ethylenediamine dihydrochloride (NED)
-
High-purity, nitrite-free deionized water
-
Amber glass bottles for storage
Procedure:
-
Component A (Sulfanilamide Solution):
-
To prepare a 1% (w/v) solution, dissolve 1 g of sulfanilamide in 100 mL of 5% phosphoric acid.
-
To prepare 5% phosphoric acid, carefully add 5.9 mL of concentrated (85%) phosphoric acid to 94.1 mL of deionized water.
-
Stir gently with a magnetic stirrer until fully dissolved. This solution is stable for several months when stored at 4°C in a dark amber bottle.[3]
-
-
Component B (NED Solution):
-
To prepare a 0.1% (w/v) solution, dissolve 0.1 g of NED in 100 mL of deionized water.
-
This solution is less stable than Component A and should be stored at 4°C in a dark amber bottle and used within one month. Discard if the solution develops a strong color.
-
-
Working Griess Reagent (Prepare Fresh):
Protocol 2: Standard Nitrite Assay (96-Well Plate Format)
This protocol emphasizes the points of pH control for maximum color development.
Procedure:
-
Prepare Nitrite Standards: Create a standard curve by performing serial dilutions of a 1 mM sodium nitrite stock solution.[18] Dilutions ranging from 100 µM down to ~1.56 µM are typical. Use the same diluent as your samples (e.g., cell culture media, PBS, or deionized water) for maximum accuracy.
-
Sample Plating: Add 50 µL of your standards and unknown samples to the wells of a clear, flat-bottom 96-well plate.
-
Initiate Diazotization (pH Drop): Add 50 µL of the Sulfanilamide Solution (Component A) to each well. This step introduces the acid necessary to lower the pH and begin the first reaction. Tap the plate gently to mix. Incubate for 5-10 minutes at room temperature, protected from light.[14]
-
Initiate Azo Coupling: Add 50 µL of the NED Solution (Component B) to each well. A pink/magenta color should begin to develop immediately in wells containing nitrite.[4]
-
Incubation & Measurement: Incubate the plate for 10 minutes at room temperature, protected from light, to allow for full color development.
-
Read Absorbance: Measure the absorbance at a wavelength between 520-550 nm (540 nm is optimal) using a microplate reader.[4][6][18] The color is stable for approximately 30-60 minutes.[4][19]
-
Calculation: Subtract the absorbance of the blank (0 µM nitrite) from all standards and samples. Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the concentration of your unknown samples.
References
- Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: appraisal of the Griess reaction in the L-arginine/nitric oxide area of research.
- Kim, D., & Kim, Y. (2018). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- Paik, D. C., et al. (2010).
- Wikipedia contributors. (2023). Griess test. Wikipedia. [Link]
- Ainslie Lab @ UNC. Griess-Reagent-Assay.pdf. UNC Eshelman School of Pharmacy.
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- Giustarini, D., et al. (2008). Nitrite detection by the Griess reagent prepared at different pH values.
- Promega Corporation. (2024). Griess Reagent System Technical Bulletin TB229. Promega.
- Giustarini, D., et al. (2004). Adaptation of the Griess Reaction for Detection of Nitrite in Human Plasma.
- Giustarini, D., et al. (2008).
- Thermo Fisher Scientific. (2024).
- Ayres, Z. J., et al. (2019). Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Publishing. [Link]
- Novus Biologicals. (n.d.). Nitrite Assay Kit (Colorimetric) NBP3-25890 Manual. Bio-Techne.
- Tsikas, D. (2007). Analysis of nitrite and nitrate in biological fluids by assays based on the Griess reaction: Appraisal of the Griess reaction in the L-arginine/nitric oxide area of research.
- Shrivastava, R. (2010). Diazotization of sulphanilamide by nitrite under varying conditions.
- Protocol Online. (2008). Sensitivity of Griess Reagent. Protocol Online. [Link]
- Fiddler, R. N. (1985). Effect of pH on absorbance of azo dye formed by reaction between nitrite and sulfanilamide/N-(1-naphthyl)ethylenediamine in residual nitrite methods for foods. Journal of Association of Official Analytical Chemists. [Link]
- Cosmo Bio USA. (n.d.). Nitrite Determination Assay Kit (Griess Reaction) Manual. Cosmo Bio USA.
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- Smolinska, M., et al. (2015). Effect of time of sulphanilamide diazotization at different temperatures on the disazo dye yield.
- Bowdish Lab, McMaster University. (2015).
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent). Sigma-Aldrich.
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- Hach. (n.d.). Nitrite. Hach. [Link]
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- Scribd. (n.d.).
- ResearchGate. (n.d.). A simultaneous-coupling azo dye method for the quantitative assay of esterase using α-naphthyl acetate as substrate.
- Yokogawa. (n.d.). pH in Diazo Coupler. Yokogawa. [Link]
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Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 4-Aminobenzene-1,3-diol
Welcome to the technical support guide for the HPLC analysis of 4-Aminobenzene-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with peak tailing, ensuring accurate and reproducible results. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a foundational understanding of the chromatographic principles at play.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding peak tailing for this specific analyte.
Q1: What is peak tailing and why is it a problem?
A1: Peak tailing is a common chromatographic issue where a peak is not symmetrical, showing a "tail" that extends from the peak maximum.[1] In an ideal separation, peaks have a symmetrical, Gaussian shape. Tailing is a problem because it reduces the resolution between adjacent peaks, decreases the signal-to-noise ratio (sensitivity), and can lead to significant errors in peak integration and quantification.[1][2] For regulatory submissions and quality control, a symmetrical peak is often a requirement for method validation.
Q2: Why is this compound particularly prone to peak tailing in reversed-phase HPLC?
A2: this compound has two key structural features that make it susceptible to peak tailing on standard silica-based reversed-phase columns:
-
Basic Amine Group: The primary aromatic amine group is basic. At typical mobile phase pH values, this group can become protonated (positively charged). This charged group can then undergo strong secondary ionic interactions with acidic residual silanol groups (Si-OH) on the surface of the silica stationary phase.[3][4] This secondary retention mechanism is a primary cause of peak tailing for basic compounds.[3][5]
-
Chelating Diol Group: The two adjacent hydroxyl (diol) groups can act as a chelating agent, binding to trace metal impurities (like iron or aluminum) that may be present in the silica matrix of the column or on the surface of stainless-steel components like frits and tubing.[1][6] This chelation creates another unwanted retention mechanism, contributing to peak distortion.[6]
Q3: What are "silanol groups" and how do they cause tailing?
A3: Silica, the base material for most reversed-phase HPLC columns, has silicon-oxygen bonds at its surface that are terminated with hydroxyl groups, known as silanols (Si-OH).[7] During the manufacturing process where hydrophobic ligands (like C18) are bonded to the silica, it's impossible to cover all the silanol groups due to steric hindrance.[7][8] These remaining, accessible silanols are polar and acidic (pKa ~3.5-4.5).[9] They can interact with polar and basic analytes through hydrogen bonding or, if ionized (Si-O⁻), through strong electrostatic interactions.[4][9] This "secondary interaction" holds some analyte molecules back longer than the primary reversed-phase mechanism, resulting in a tailed peak.[4][5]
Systematic Troubleshooting Guide
Peak tailing is often caused by multiple factors. This guide provides a logical, step-by-step approach to identify and resolve the issue, starting with the simplest and most common solutions.
Step 1: Initial System & Method Assessment
Before making significant changes to your method, verify the fundamentals of your system and current mobile phase.
Is the Mobile Phase Correctly Prepared?
-
Freshness: Buffers can degrade or support microbial growth over time. Prepare fresh mobile phase daily.[10]
-
pH Verification: Incorrect pH is a major cause of tailing.[11] Verify the pH of the aqueous portion of your mobile phase after adding all additives and before mixing with the organic solvent. A small deviation in pH can significantly impact the ionization state of your analyte and the column's surface, affecting peak shape.[12][13]
-
Degassing: Ensure the mobile phase is properly degassed to prevent bubble formation, which can disrupt the flow and cause peak distortions.
Is the Column Healthy?
-
Contamination: The column inlet frit or the column bed itself can become contaminated with strongly retained sample components.[1][3] This is especially true when working with complex sample matrices.
-
Bed Deformation: High pressure or pH extremes can cause the packed silica bed to collapse, creating a void at the column inlet.[3][14] This void acts as a mixing chamber, causing peak broadening and tailing.[6]
If a column issue is suspected, the first diagnostic step is to substitute the current column with a new or known-good column of the same type. If the peak shape improves, the original column was the source of the problem.[3]
Step 2: Optimizing the Mobile Phase
If the initial checks do not resolve the tailing, the next step is to adjust the mobile phase chemistry to minimize secondary interactions.
A. Adjusting Mobile Phase pH
The goal is to control the ionization of both the this compound analyte and the residual silanol groups on the stationary phase.
-
Low pH Approach (pH 2.5 - 3.5): This is the most common and effective strategy for basic compounds. By lowering the pH, the acidic silanol groups are fully protonated (Si-OH), neutralizing their negative charge and minimizing strong ionic interactions with the protonated amine of the analyte.[3][5][14]
-
High pH Approach (pH > 8): An alternative is to use a high pH to deprotonate the analyte's amine group, rendering it neutral. This neutral molecule will not engage in strong ionic interactions with the now-ionized silanols.
-
Recommended Buffers: Ammonium bicarbonate or ammonium hydroxide can be used.
-
Caution: This approach requires a pH-stable column, as traditional silica dissolves at high pH. Hybrid-silica or polymer-based columns are suitable for this purpose.[5]
-
Expert Insight: Always operate at a pH at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic state. Operating near the pKa can cause peak splitting or severe tailing as both ionized and non-ionized forms will be present.[15]
B. Buffer Selection and Concentration
Using a buffer is crucial for maintaining a stable pH throughout the analysis.[16]
| Buffer System | pKa | Useful pH Range | LC-MS Compatible? | Notes |
| Phosphate | 2.1, 7.2, 12.3 | 1.1-3.1, 6.2-8.2 | No | Excellent buffering capacity. Can precipitate in high organic concentrations.[17] |
| Formate | 3.8 | 2.8-4.8 | Yes | Good choice for low pH work with MS detection.[17] |
| Acetate | 4.8 | 3.8-5.8 | Yes | Common volatile buffer for LC-MS.[17] |
| Ammonium Bicarbonate | 9.2 (Ammonia) | 8.2-10.2 | Yes | Excellent choice for high pH separations.[18] |
-
Buffer Concentration: A concentration of 10-25 mM is typically sufficient.[14][17] Higher concentrations can help mask silanol interactions by increasing the ionic strength of the mobile phase, but also increase the risk of precipitation when mixed with organic solvent.[14] For LC-MS, concentrations are generally kept below 10 mM to avoid ion suppression.[14]
C. Using Mobile Phase Additives (Competitive Agents)
If adjusting pH is not sufficient, adding a small amount of a basic "competitor" can significantly improve peak shape.
-
Mechanism: These additives, such as triethylamine (TEA), are small basic molecules that preferentially interact with the active silanol sites on the column, effectively blocking them from interacting with your analyte.[5][19]
-
Typical Concentration: Add 10-20 mM of TEA to the mobile phase. Note that TEA is not suitable for LC-MS due to its ion-suppressing effects.
Step 3: Column and Hardware Considerations
If mobile phase optimization fails, the issue may lie with the column chemistry or the physical HPLC system.
A. Selecting the Right Column
Modern columns are designed to minimize the very issues that cause peak tailing.
-
Use High-Purity, Type B Silica Columns: Older, "Type A" silica columns have higher metal content and more acidic silanol groups, which exacerbate tailing.[5] Modern Type B silica is much purer and less acidic.
-
Choose an End-Capped Column: End-capping is a process that uses a small, reactive silane (like trimethylchlorosilane) to chemically bond with and block many of the residual silanol groups left after C18 bonding.[7][8] A "fully end-capped" column is highly recommended for basic analytes.[3][19]
-
Consider Alternative Stationary Phases:
-
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the C18 chain. This polar group helps to shield the analyte from residual silanols and allows the column to be used in 100% aqueous mobile phases without phase collapse.[20]
-
Hybrid Silica Columns: These columns (e.g., Waters XTerra, BEH) are made from a hybrid of silica and organosiloxane materials. They offer a wider usable pH range (often 1-12) and reduced silanol activity, making them excellent for basic compounds.[5]
-
Phenyl Phases: Phenyl columns can offer alternative selectivity through π-π interactions and are sometimes beneficial for aromatic compounds like this compound.[21]
-
B. Mitigating Metal Chelation
The diol group is a known chelator. If metal interaction is suspected, consider the following:
-
Use a Metal Chelating Additive: Adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (e.g., 0.1 mM) can bind up free metal ions in the system, preventing them from interacting with your analyte.
-
Use Bio-inert or Metal-Free HPLC Systems: Modern UHPLC and HPLC systems are available with PEEK or MP35N components that eliminate metal surfaces from the flow path, thereby preventing metal-analyte interactions.[22] Columns with MaxPeak High Performance Surfaces also serve to minimize these unwanted interactions.[23]
C. Minimizing Extra-Column Volume
Excessive volume in tubing and fittings between the injector and detector can cause peak broadening and tailing, especially for early-eluting peaks.[1][20]
-
Action: Use tubing with the smallest possible internal diameter (e.g., 0.005") and ensure all fittings are properly connected to avoid dead volume.[20][24]
Troubleshooting Workflow Diagram
The following diagram illustrates the logical flow for diagnosing and resolving peak tailing issues with this compound.
Experimental Protocols
Protocol 1: Column Cleaning and Regeneration
If column contamination is suspected, this procedure can help restore performance.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.
-
Buffer Flush: Flush the column in its normal flow direction with 10-20 column volumes of HPLC-grade water (without buffer) to remove salts.[2]
-
Organic Wash: Flush with 20 column volumes of 100% acetonitrile or methanol to remove strongly retained hydrophobic compounds.[2]
-
Strong Solvent Wash (Optional): For severe contamination, a sequence of stronger solvents can be used. A typical sequence is 20 column volumes each of: Isopropanol -> Dichloromethane -> Hexane.
-
Return to Reversed-Phase: If non-miscible solvents like hexane were used, you must flush with an intermediate solvent. Flush with 20 column volumes of Isopropanol.[2]
-
Re-equilibration: Flush with 20 column volumes of your mobile phase organic solvent (e.g., acetonitrile), then switch to your initial mobile phase conditions and equilibrate until the baseline is stable.
-
Test Performance: Inject a standard of this compound to assess if peak shape has improved. If not, the column may be permanently damaged.[2]
Protocol 2: Mobile Phase pH Screening
This protocol helps determine the optimal mobile phase pH to minimize tailing.
-
Prepare Aqueous Stock Solutions: Prepare several batches of the aqueous component of your mobile phase at different pH values. A good range to test for this compound would be pH 2.5, 3.0, 3.5, and 7.0. Use a suitable buffer (e.g., 10 mM phosphate or formate) and adjust the pH with the corresponding acid (e.g., phosphoric acid or formic acid).[2]
-
System Equilibration: Begin with the lowest pH mobile phase. Flush the HPLC system and column for at least 20 column volumes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution of this compound and record the chromatogram.
-
Sequential Analysis: Move to the next higher pH level. Crucially , ensure the column is fully equilibrated with the new mobile phase by flushing for another 20 column volumes before injecting the sample.
-
Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run to identify the pH that provides the most symmetrical peak.
References
- How to Reduce Peak Tailing in HPLC? - Phenomenex
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com
- Common Causes Of Peak Tailing in Chrom
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks
- How can I prevent peak tailing in HPLC?
- Technical Support Center: Troubleshooting HPLC Peak Tailing for 3-(2-Aminopropyl)phenol - Benchchem
- Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chrom
- Peak Tailing in HPLC - Element Lab Solutions
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.
- Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chrom
- Buffers and Eluent Additives for HPLC Method Development - Element Lab Solutions
- A Guide For Selection of Buffer for HPLC - YouTube
- Reversed-phase HPLC Buffers - MilliporeSigma
- Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separ
- When should you use a buffer for HPLC, how does it work and which one to use? - Restek
- Effect of Organic Modifier on the Retention of Low-Molecular-Weight Organic Compounds in Low-Temper
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub
- HPLC Tips & Tricks: Mobile Phase Prepar
- troubleshooting peak tailing in HPLC analysis of 2''-O-Coumaroyljuglanin - Benchchem
- 3 Ideal Columns for Analyzing Polar Compounds | YMC America
- Effect of pH on LC-MS Analysis of Amines - Waters Corpor
- LC Technical Tip - Phenomenex
- The Importance of Mobile Phase pH in Chromatographic Separ
- The LCGC Blog: Do You Really Know Your St
- The Theory of HPLC Column Chemistry - Crawford Scientific
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences
- HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific
- The Role of Methanol and Acetonitrile as Organic Modifiers in Reversed-phase Liquid Chrom
- THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES
- Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites - ResearchG
- Organic modifiers for the separation of organic acids and bases by liquid chrom
- Exploring the Role of pH in HPLC Separ
- The Importance Of Mobile Phase PH in Chromatographic Separ
- [[1]Troubleshooting HPLC- Tailing Peaks - Restek]([Link])
- Troubleshooting Peak Shape Problems in HPLC - Waters Corpor
- HPLC Troubleshooting Guide - Agilent
- Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties - Thermo Fisher Scientific
- A Comparative Guide to HPLC-Based Purity Validation of 4-aminobenzene-1,2-diol - Benchchem
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Technical Support Center: Optimizing the Laboratory Synthesis of 4-Aminobenzene-1,3-diol
Welcome to the technical support center for the synthesis of 4-Aminobenzene-1,3-diol (also known as 4-aminoresorcinol). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its laboratory-scale synthesis. We will delve into the critical parameters that govern reaction yield and product purity, offering field-proven insights and troubleshooting solutions in a direct question-and-answer format. Our focus is on the prevalent synthetic route: the nitration of resorcinol followed by the reduction of the resulting 4-nitroresorcinol.
Part 1: Troubleshooting Guide for Yield Enhancement
This section addresses specific experimental issues that can drastically affect the yield and quality of your final product.
Problem: My overall yield is significantly lower than expected.
Low yield in a multi-step synthesis can be attributed to losses at either the nitration or the reduction stage. It is crucial to isolate the problematic step.
Q1: How can I identify which step (nitration or reduction) is causing low yield?
A1: The most effective method is to analyze the intermediate product. After the nitration of resorcinol and before proceeding to the reduction, isolate a small sample of the crude 4-nitroresorcinol. Purify it if necessary and calculate the yield for this first step. If the yield of the nitro-intermediate is already low, focus your optimization efforts on the nitration reaction. If the nitration yield is acceptable, then any significant drop in the overall yield points towards issues in the reduction or product isolation/purification stages.
Problem: The nitration of resorcinol results in a dark, tarry mixture and a low yield of 4-nitroresorcinol.
This is a common issue stemming from the high reactivity of the resorcinol ring.
Q2: What causes the formation of byproducts and low yields during nitration, and how can I prevent it?
A2: The two hydroxyl groups on resorcinol are strongly activating, making the aromatic ring highly susceptible to oxidation and over-nitration (formation of dinitro or trinitro compounds) under standard nitrating conditions.[1][2]
Core Causality & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Protocol / Action |
| Aggressive Nitrating Conditions | Strong acids and high temperatures can lead to uncontrolled oxidation and polysubstitution on the highly activated resorcinol ring. | Adopt a Milder Nitration Method: A well-established method involves the nitrosation of resorcinol followed by oxidation. This two-step sequence provides better control. Use a solution of sodium nitrite in water, added slowly to an acidic solution of resorcinol, maintaining a low temperature (5-8°C) to form 4-nitrosoresorcinol.[3] This intermediate can then be oxidized to 4-nitroresorcinol. |
| High Reaction Temperature | Nitration reactions are highly exothermic. A runaway temperature drastically increases the rate of side reactions. | Implement Strict Temperature Control: Use an ice/salt bath to maintain the reaction temperature below 10°C, ideally between 5-8°C, throughout the addition of the nitrating or nitrosating agent.[3] |
| Ring Over-Activation | The unprotected hydroxyl groups make the ring too reactive for selective mono-nitration. | Consider a Protection Strategy: While more complex, protecting the hydroxyl groups as carbonates can be an effective industrial strategy. This moderates the ring's reactivity, leading to cleaner nitration and higher yields of the desired mono-nitro product.[1] The protecting groups are then removed by hydrolysis before the reduction step. |
Problem: The final product, this compound, is dark-colored and appears impure, even after initial isolation.
The product's structure, containing both amino and diol functionalities, makes it exceptionally sensitive to oxidation.
Q3: Why does my this compound product darken so quickly, and what are the best practices to maintain its purity and color?
A3: this compound is highly prone to aerobic oxidation, which forms highly colored quinone-imine species.[4][5] This process is accelerated by exposure to air, light, and residual basic or metallic impurities.
Core Causality & Recommended Actions:
| Potential Cause | Scientific Rationale | Recommended Protocol / Action |
| Aerobic Oxidation | The electron-rich aminophenol system readily loses electrons in the presence of atmospheric oxygen, leading to conjugated, colored byproducts. | Maintain an Inert Atmosphere: Conduct the reduction reaction, all workup steps (filtrations, extractions), and the final product drying under an inert atmosphere of nitrogen or argon.[4][5] |
| Dissolved Oxygen in Solvents | Solvents used during workup and purification contain dissolved oxygen that will degrade the product. | Use Degassed Solvents: Before use, degas all solvents (water, ethanol, etc.) for extractions and recrystallization by sparging with nitrogen for 15-30 minutes or by using a freeze-pump-thaw technique.[5] |
| Oxidation During Purification | The purification process itself can introduce oxygen, leading to degradation. | Add a Scavenger/Antioxidant: During the workup or recrystallization, add a small amount of a reducing agent like sodium dithionite or sodium bisulfite.[4] These agents act as oxygen scavengers, protecting the desired product. |
| Improper Storage | Long-term exposure to air and light will inevitably lead to degradation. | Ensure Proper Storage Conditions: Store the purified, dry product in a dark, sealed container, preferably under an inert atmosphere, and keep it in a cool environment or freezer.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the most reliable method for reducing 4-nitroresorcinol to this compound?
A4: Catalytic transfer hydrogenation is an excellent choice for laboratory scale due to its efficiency, mild conditions, and avoidance of high-pressure hydrogen gas. Using a hydrogen donor like ammonium formate with a palladium on carbon (Pd/C) catalyst is highly effective.[7] This method often results in a cleaner reaction profile compared to metal-acid reductions (e.g., SnCl₂ or Fe/HCl), which can leave metallic residues that are difficult to remove and may promote oxidation.
Q5: How can I effectively monitor the progress of the reduction reaction?
A5: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes). The starting material, 4-nitroresorcinol, is significantly less polar than the product, this compound. The reaction is complete when the spot corresponding to the starting material has completely disappeared. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.[4]
Q6: What is the best method for purifying the final product?
A6: Recrystallization is the most common and effective purification method. Due to the product's polarity, water or a mixed solvent system like ethanol/water is often suitable. The key is to use the minimum amount of hot, degassed solvent to dissolve the crude product. To remove colored impurities, you can treat the hot solution with a small amount of activated charcoal, but be aware that this can reduce your yield due to product adsorption.[4] An acid-base extraction can also be performed prior to recrystallization to remove non-basic impurities.[4]
Q7: What are the primary safety concerns when synthesizing this compound?
A7: Standard laboratory safety protocols should be strictly followed.
-
Reagents: Nitrating agents are corrosive and strong oxidizers. Handle them with extreme care in a chemical fume hood.
-
Product: this compound and its hydrochloride salt are harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[8][9] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrogenation: If using catalytic hydrogenation with H₂ gas, ensure the system is properly sealed and purged to prevent leaks and the formation of explosive mixtures with air.
Part 3: Protocols and Visualizations
Experimental Protocol: Synthesis via Nitrosation and Reduction
This protocol is synthesized from established chemical principles for controlled synthesis.[3]
Step 1: Synthesis of 4-Nitrosoresorcinol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, prepare a solution of sulfuric acid (3.5 mL) in 170 mL of deionized water. Cool the flask in an ice/salt bath.
-
Charging Reactant: Add 7.2 g (65 mmol) of resorcinol to the flask with stirring.
-
Nitrosation: After 5 minutes, slowly add a solution of 5.4 g (78 mmol) of sodium nitrite in water dropwise. Crucially, maintain the internal temperature between 5-8°C during the entire addition.
-
Reaction Completion: Stir the mixture at 5-8°C for 30 minutes, then allow it to warm to 20°C for another 30 minutes.
-
Isolation: Dilute the reaction with 200 mL of water. Collect the precipitated 4-nitrosoresorcinol by suction filtration, wash thoroughly with cold water, and dry. (Note: This intermediate can be oxidized to 4-nitroresorcinol in a separate step or, in some procedures, carried forward directly to reduction.)
Step 2: Reduction to this compound
-
Reaction Setup: Charge a flask with the crude 4-nitroresorcinol (or 4-nitrosoresorcinol) from the previous step, a suitable solvent like ethanol, and a catalytic amount (e.g., 5 mol%) of 10% Pd/C.
-
Inerting: Purge the flask with nitrogen gas.
-
Hydrogen Donor: Add 3-5 equivalents of ammonium formate.[7]
-
Reaction: Heat the mixture gently (e.g., to 40-60°C) and stir. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture and filter it through a pad of Celite® under a nitrogen atmosphere to remove the Pd/C catalyst.
-
Isolation: Remove the solvent under reduced pressure. The crude product can then be purified as described in the FAQ section (Q6).
Visualization of Synthetic Workflow
Caption: Synthetic pathway for this compound.
Troubleshooting Logic Diagram
Caption: Logic map for troubleshooting synthesis issues.
References
- ChemBK. (2024). 4-aminoresorcinol hydrochloride.
- Google Patents. (n.d.). CN104177265A - 4,6-diamino-resorcinol hydrochloride synthesis method.
- Google Patents. (n.d.). US6093852A - Process for preparing 4,6-diamino-resorcinol dihydrochloride.
- Google Patents. (n.d.). CN101250118A - Method for preparing 4,6-diaminoresorcinol hydrochloride.
- LookChem. (n.d.). Cas 13066-95-0,this compound.
- Journal of Materials Chemistry A. (n.d.). Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires.
- PMC. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
- Google Patents. (n.d.). EP0312931B1 - Process for the preparation of amino-1,3 benzenediol.
- Google Patents. (n.d.). US4766244A - High purity process for the preparation of 4,6-diamino-1,3-benzenediol.
- Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
- PubChem. (n.d.). This compound hydrochloride.
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Technical Support Center: Navigating Matrix Effects in Environmental Analysis
Welcome to the technical support center for researchers, scientists, and professionals dealing with the complexities of environmental sample analysis. This guide, structured in a flexible question-and-answer format, provides expert-driven solutions to common challenges posed by matrix effects. As Senior Application Scientists, our goal is to offer not just protocols, but a deeper understanding of the principles behind them to empower you to develop robust and reliable analytical methods.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick, direct answers to the most common questions about matrix effects.
Q1: What are matrix effects and why are they a major problem in environmental analysis?
A: A matrix effect is the alteration of an analyte's signal response due to the influence of other components in the sample matrix.[1][2] In techniques like liquid chromatography-mass spectrometry (LC-MS), co-eluting compounds from the sample can interfere with the ionization process of the target analyte in the MS source.[3][4] This interference can manifest as either ion suppression (a loss of signal) or ion enhancement (an increase in signal).[4][5]
Environmental samples such as soil, wastewater, and sediment are notoriously complex and heterogeneous.[6][7] They contain a vast array of substances like humic acids, salts, lipids, and other organic matter that can cause significant matrix effects.[8] This interference compromises the accuracy, precision, and sensitivity of quantitative analysis, potentially leading to false negative or false positive results.[3][5] Regulatory bodies like the U.S. Environmental Protection Agency (EPA) require that analytical methods account for these effects to ensure data reliability for compliance and environmental monitoring.[1][9]
Q2: What is the difference between ion suppression and ion enhancement?
A: Both are types of matrix effects, but they describe opposite outcomes on the analyte's signal.[5]
-
Ion Suppression: This is the more common phenomenon, especially in electrospray ionization (ESI).[8][10] It occurs when co-eluting matrix components compete with the analyte for ionization, reduce the efficiency of droplet formation and evaporation in the ESI source, or neutralize the analyte ions.[3][5][10] The result is a measured signal that is lower than it should be, which can lead to under-quantification of the analyte.
-
Ion Enhancement: This is a less frequent but equally problematic effect where the presence of matrix components increases the ionization efficiency of the analyte, leading to a higher signal than expected and potential over-quantification.[5] This can happen in GC-MS when matrix components coat active sites in the injector port, preventing the thermal breakdown of the analyte and leading to a stronger signal.[10]
Q3: How can I quickly test if my sample has a significant matrix effect?
A: The most straightforward method is the post-extraction addition test.[3][5] This test quantitatively assesses the impact of the matrix on the analyte's signal.
The matrix effect (ME) can be calculated using the following formula:[11]
ME (%) = ( (Peak Area in Spiked Extract) / (Peak Area in Neat Solvent) ) * 100
-
A value of 100% indicates no matrix effect.[11]
-
A value < 100% indicates ion suppression.[11]
-
A value > 100% indicates ion enhancement.[11]
Generally, a matrix effect in the range of 80-120% (or ME between -20% and +20%) is considered acceptable, though this can vary by method and regulatory requirements.[12]
Q4: What's the difference between matrix-matched calibration and the standard addition method? When should I use each?
A: Both are powerful calibration strategies used to compensate for matrix effects, but they are applied differently.[13]
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is identical or very similar to your actual samples.[14][15][16] By doing this, the standards and the samples experience the same matrix effects, which are then corrected for by the calibration curve.[14]
-
When to use: This is the preferred method for high-throughput labs analyzing many samples from a similar matrix type (e.g., multiple river water samples from the same region). It is efficient because one calibration curve can be used for a whole batch of samples.[17] The main challenge is obtaining a true "blank" matrix that is free of the target analytes.[3]
-
-
Standard Addition Method: This technique involves splitting a single sample into several aliquots and spiking each with a known, increasing concentration of the analyte standard.[15][18] The calibration curve is constructed within the sample itself, and the native concentration is determined by extrapolating the curve to the x-intercept.[18]
-
When to use: This is the gold standard for accuracy when dealing with highly complex, unique, or variable matrices where a representative blank matrix is unavailable.[13][18][19] However, it is very labor-intensive and time-consuming as each individual sample requires its own multi-point calibration.[1][14]
-
| Feature | Matrix-Matched Calibration | Standard Addition Method |
| Principle | Standards are prepared in a blank matrix similar to the samples. | Standards are added directly to aliquots of the actual sample. |
| Throughput | High (one curve per batch) | Low (one curve per sample) |
| Requirement | Requires a true blank matrix free of the analyte. | Does not require a blank matrix.[3][18] |
| Best For | Routine analysis of many similar samples. | Unique, highly variable, or complex samples where no blank is available.[13] |
Section 2: Troubleshooting Guides
This section offers in-depth guides with step-by-step protocols for diagnosing and mitigating persistent matrix effect issues.
Guide 1: Systematic Diagnosis and Assessment of Matrix Effects
Encountering poor accuracy or precision is often the first sign of a matrix effect problem. A systematic approach is crucial to correctly identify the cause and select the appropriate solution.
Workflow for Diagnosing Matrix Effects
This workflow guides you from initial observation to a confirmed diagnosis of matrix effects.
Sources
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- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epa.gov [epa.gov]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 12. researchgate.net [researchgate.net]
- 13. Matrix Effects Quantitation: Calibration Strategy, Matrix-Matched And Standard Addition [eureka.patsnap.com]
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- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Traditional Calibration Methods in Atomic Spectrometry and New Calibration Strategies for Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fiveable.me [fiveable.me]
- 19. researchgate.net [researchgate.net]
common impurities found in commercial 4-Aminobenzene-1,3-diol
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing commercial 4-Aminobenzene-1,3-diol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues related to impurities that may be encountered during experimental work.
Introduction to this compound and the Critical Role of Purity
This compound, also known as 4-aminoresorcinol, is a versatile chemical intermediate with applications in the synthesis of pharmaceuticals, dyes, and other specialty chemicals.[1][2] Its molecular structure, featuring both amino and diol functional groups, makes it a valuable building block in organic synthesis.[3][4] However, the presence of impurities in commercial batches of this compound can significantly impact the outcome of downstream applications, leading to side reactions, reduced yields, and compromised purity of the final product. Understanding the nature of these impurities is the first step in mitigating their effects.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial this compound?
A1: While the exact impurity profile can vary between manufacturers and batches, common impurities in this compound typically fall into several categories:
-
Starting Material Residues: Unreacted precursors from the synthesis process, such as resorcinol or 4-nitroresorcinol, may be present.[1][5]
-
Synthesis-Related Byproducts: These can include isomers (e.g., 2-aminobenzene-1,3-diol), partially reduced intermediates (e.g., 4-nitrosoresorcinol), and products of side reactions.
-
Degradation Products: this compound is susceptible to oxidation, especially when exposed to air and light, which can lead to the formation of colored quinone-imine species.[6][7]
-
Residual Solvents and Reagents: Solvents and other chemicals used during the manufacturing and purification process may remain in the final product.
Q2: My this compound has a pink or brownish tint. Is it still usable?
A2: The development of a pink or brownish color is a common indication of oxidation.[6] While a slight discoloration may not significantly affect some applications, it is a sign of degradation and the presence of impurities. For sensitive applications, such as in pharmaceutical synthesis, using discolored material is not recommended without prior purification. The colored impurities are often quinone-based compounds formed from the oxidation of the aminophenol moiety.[7]
Q3: How can I assess the purity of my this compound?
A3: Several analytical techniques can be used to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main component and its impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for purity determination by integrating the signals of the compound against a known internal standard.[10]
-
Gas Chromatography (GC): If the compound and its impurities are volatile, GC can be an effective analytical tool.
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple qualitative assessment of purity and can help in identifying the number of components in a sample.[11]
Q4: What is a typical acceptable purity level for this compound in research and drug development?
A4: The required purity level is highly dependent on the specific application. For early-stage research and development, a purity of 95-98% may be acceptable. However, for use in GMP (Good Manufacturing Practice) processes for pharmaceutical production, a purity of ≥99.0% is often required. The Journal of Medicinal Chemistry, for example, requires a purity of >95% for all tested compounds.[10]
Troubleshooting Guide: Common Issues and Solutions
This section provides a structured approach to troubleshooting common problems encountered when working with this compound.
Issue 1: Unexpected Side Products in a Reaction
-
Possible Cause: The presence of reactive impurities in the this compound starting material.
-
Troubleshooting Steps:
-
Analyze the Starting Material: Use HPLC or ¹H NMR to identify and quantify the impurities in your batch of this compound.
-
Purify the Starting Material: Based on the nature of the impurities, select an appropriate purification method from the protocols outlined below.
-
Re-run the Reaction: Perform the reaction again using the purified this compound.
-
Issue 2: Low Yield in a Synthetic Step
-
Possible Cause: Impurities may be interfering with the reaction or the actual concentration of this compound is lower than assumed due to the presence of impurities.
-
Troubleshooting Steps:
-
Confirm Purity and Adjust Stoichiometry: Determine the exact purity of your starting material and adjust the stoichiometry of your reaction accordingly.
-
Purify the Starting Material: Removing non-reactive impurities can sometimes improve reaction kinetics and yield.
-
Issue 3: Discoloration of the Product During Storage
-
Possible Cause: Oxidation of the this compound due to exposure to air and/or light.
-
Preventative Measures:
-
Store the compound in an amber, airtight container.
-
For long-term storage, purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store in a cool, dark place, such as a refrigerator or freezer.
-
Purification Protocols
If your experimental results suggest that impurities in your this compound are a problem, the following purification protocols can be employed.
Protocol 1: Recrystallization
Recrystallization is an effective method for removing small amounts of impurities.
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Potential solvents include water, ethanol, or mixtures thereof.
-
Dissolution: In a flask, add the crude this compound and a minimal amount of the hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Acid-Base Extraction
This method is useful for separating the basic this compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude material in an organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The protonated this compound will move to the aqueous layer.
-
Separation: Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) until the this compound precipitates.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Data Summary
| Impurity Type | Potential Compounds | Origin |
| Starting Material Residues | Resorcinol, 4-Nitroresorcinol | Incomplete reaction |
| Synthesis-Related Byproducts | Isomeric aminophenols | Non-selective reactions |
| Degradation Products | Quinone-imines | Oxidation |
| Residual Solvents | Ethanol, Ethyl Acetate, etc. | Purification process |
Visualizing Impurity Formation and Removal
Impurity Formation Pathway
Caption: Potential pathways for impurity formation during synthesis and degradation.
Purification Workflow
Caption: General workflow for the purification and analysis of this compound.
References
- Veeprho. (n.d.). 4-Aminophenol Impurities and Related Compound.
- Wyszecka-Kaszuba, E., & Zgórka, G. (2003). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 1081–1086.
- Zgórka, G. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 335–340.
- Fengchen Group. (n.d.). Resorcinol's Multifaceted Role in Pharmaceutical Synthesis and Intermediate Production.
- ResearchGate. (n.d.). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by HPLC method with amperometric detection | Request PDF.
- Pharmaffiliates. (n.d.). Resorcinol-impurities.
- PubChem. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). Resorcinol.
- LookChem. (n.d.). Cas 13066-95-0,this compound.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Minimizing Impurities in 4-Aminobenzene-1,2-diol Production.
- Pharmaffiliates. (n.d.). Resorcinol-impurities.
- BenchChem. (2025). An In-depth Technical Guide to the Early Synthesis Methods of Aminobenzene Diols.
- BenchChem. (2025).
- ResearchGate. (n.d.). Analysis and purification of hydrogenation products of resorcinol.
- BenchChem. (2025).
- Japan International Cooperation Agency. (n.d.). III Analytical Methods.
- National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination.
- Chemical-Suppliers.com. (n.d.). This compound hydrochloride.
- PubChem. (n.d.). 4-(3-Aminopropyl)benzene-1,2-diol.
- Human Metabolome Database. (2012). Showing metabocard for 1,3-Benzenediol (HMDB0032037).
Sources
- 1. lookchem.com [lookchem.com]
- 2. This compound | 13066-95-0 [amp.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Resorcinol | C6H6O2 | CID 5054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Temperature Effects on 4-Aminobenzene-1,3-diol Reaction Kinetics
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the reaction kinetics of 4-Aminobenzene-1,3-diol (also known as 4-Aminoresorcinol). This document provides in-depth, field-proven insights into the critical role temperature plays in the reactivity, stability, and kinetic profiles of this versatile molecule. We will address common experimental challenges in a practical question-and-answer format, supplemented with detailed protocols and data interpretation guides.
Section 1: Foundational Concepts & General FAQs
This section addresses fundamental questions regarding the thermal behavior of this compound.
Question 1: What is this compound, and why is its thermal behavior critical?
Answer: this compound is an aromatic organic compound featuring a benzene ring substituted with one amino group (-NH₂) and two hydroxyl (-OH) groups at positions 1 and 3.[1] This unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals, dyes, and specialty polymers.[2][3]
The molecule's reactivity is dictated by the interplay of the electron-donating amino and hydroxyl groups, which activate the aromatic ring. However, this high reactivity also makes the compound susceptible to degradation, particularly through oxidation. Temperature is a critical parameter because it directly influences the rate of both desired reactions and undesired side reactions, such as auto-oxidation and polymerization. A thorough understanding of its thermal kinetics is therefore essential for optimizing reaction yields, ensuring product purity, and maintaining process safety.
Question 2: How does this compound typically degrade with an increase in temperature?
Answer: The primary degradation pathway for this compound, like other aminophenols, is oxidation. This process is significantly accelerated by increased temperature and the presence of oxygen. The initial step is the oxidation of the aminophenol to a quinone-imine intermediate. These intermediates are highly reactive and can subsequently undergo polymerization to form complex, often intensely colored, polymeric materials (typically dark brown or black).[4][5]
At elevated temperatures (>180°C), the compound may also undergo decomposition.[6] Therefore, controlling the thermal environment is paramount to preventing yield loss and the formation of intractable impurities.
Question 3: What is the general relationship between temperature and the reaction rate for this compound?
Answer: The relationship between temperature and reaction rate is generally described by the Arrhenius equation :
k = A e(-Ea/RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency)
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature (in Kelvin)
In practical terms, for most reactions involving this compound, an increase in temperature will exponentially increase the reaction rate. A common rule of thumb is that the rate approximately doubles for every 10°C increase in temperature. However, this also applies to degradation reactions, creating a kinetic competition between product formation and decomposition. The optimal temperature for any given reaction will be a balance between achieving a practical reaction rate and minimizing the formation of degradation byproducts.[7]
Section 2: Troubleshooting Common Experimental Issues
This section provides solutions to specific problems encountered during experiments.
Question 4: My reaction mixture is turning dark brown/black upon heating, and my product yield is very low. What is happening and how can I fix it?
Answer: This is a classic sign of oxidative degradation. The aminophenol moiety is highly susceptible to air oxidation, which is catalyzed by heat and sometimes trace metal impurities, leading to the formation of colored polymeric species.[4][5]
Troubleshooting Steps:
-
Inert Atmosphere: The most effective solution is to rigorously exclude oxygen.
-
Degas your solvent: Sparge the solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes before adding the reagents.
-
Run under positive pressure: Perform the entire reaction under a positive pressure of N₂ or Ar using a balloon or a Schlenk line.
-
-
Control pH: The rate of aminophenol auto-oxidation can be highly pH-dependent.[4][8] In many cases, oxidation is faster under neutral to alkaline conditions. If your reaction conditions permit, running the reaction in a slightly acidic medium can enhance the stability of the amine by protonating it, thereby reducing its susceptibility to oxidation.
-
Use Fresh Reagents: this compound can degrade upon storage. Use a freshly opened bottle or purify stored material if its appearance has changed from a white or off-white solid.
-
Add Antioxidants (if permissible): In some applications, a small amount of an antioxidant like sodium hydrosulfite or sodium bisulfite can be added to quench dissolved oxygen and prevent the initial oxidation steps. This is common in dye chemistry.
Question 5: I'm observing inconsistent reaction rates even when I keep the temperature constant. What could be the cause?
Answer: Inconsistent kinetics at a constant set temperature often points to issues with heat transfer, mixing, or reagent stability.
Troubleshooting Steps:
-
Improve Agitation: Inadequate stirring can create localized "hot spots" where the reaction runs faster, and "cold spots" where it is slower, leading to non-uniform kinetics. Ensure your reaction vessel has a suitable stir bar or overhead stirrer operating at a speed sufficient to create a vortex and ensure homogeneity. For acetylation reactions of similar compounds, agitation speeds of 250-350 RPM have been studied.[9]
-
Check Thermometer/Probe Placement: The temperature probe should be submerged in the reaction mixture, away from the walls of the flask, to measure the actual internal temperature, not the bath temperature.
-
Solvent Polarity: The kinetics of reactions involving aromatic amines can be highly dependent on solvent polarity.[10][11][12] Ensure you are using the same grade and source of solvent for all experiments to avoid variations in polarity or water content that could affect the reaction pathway and rate.
-
Reagent Degradation in Solution: If you prepare a stock solution of this compound, it may not be stable over time, especially if not protected from light and air. Prepare solutions fresh before each kinetic run for maximum reproducibility.
Question 6: How can I determine the optimal temperature for my specific reaction?
Answer: Determining the optimal temperature requires a kinetic study where you balance reaction rate against product purity and yield.
Workflow for Temperature Optimization:
-
Isothermal Screening: Run a series of small-scale reactions at different, constant temperatures (e.g., 40°C, 50°C, 60°C, 70°C).
-
Monitor Reaction Progress: At each temperature, take aliquots at set time intervals. Analyze these aliquots using a suitable technique (e.g., HPLC, GC-MS, or UV-Vis spectrophotometry) to quantify the consumption of starting material and the formation of the desired product and any major byproducts.[13]
-
Plot the Data: For each temperature, plot concentration versus time. From this, you can determine the initial reaction rate. Also, plot the final yield and purity of the product as a function of temperature.
-
Identify Optimum: The optimal temperature is the one that provides the best balance of a reasonably fast reaction rate with the highest yield and purity. Often, you will see the yield and purity drop off at higher temperatures due to increased degradation.[14]
Below is a workflow diagram for this process.
Caption: Workflow for Experimental Temperature Optimization.
Section 3: Detailed Experimental Protocols
This section provides a step-by-step guide for a foundational kinetic experiment.
Protocol: Determining the Activation Energy (Ea) for a Reaction of this compound
This protocol uses UV-Vis spectrophotometry to monitor a model reaction. It assumes the product has a different UV-Vis absorbance spectrum from the reactants.
Objective: To calculate the activation energy (Ea) and pre-exponential factor (A) for a reaction by measuring the rate constant (k) at several different temperatures and constructing an Arrhenius plot.
Materials:
-
This compound (high purity)
-
Co-reactant (e.g., acetic anhydride for an acylation reaction)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, Dioxane)
-
Temperature-controlled UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes
-
Inert gas supply (N₂ or Ar)
-
Standard laboratory glassware and pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent. Work quickly and under dim light to minimize degradation.
-
Prepare a stock solution of the co-reactant at a significantly higher concentration (e.g., 10-fold excess) to ensure pseudo-first-order kinetics with respect to the this compound.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, where the starting material has minimal absorbance.
-
Set the temperature controller for the cuvette holder to the first desired temperature (e.g., 25°C). Allow it to equilibrate.
-
-
Kinetic Run (Temperature 1):
-
Pipette the this compound stock solution into a cuvette and place it in the holder to thermalize.
-
Blank the spectrophotometer with this solution.
-
To initiate the reaction, rapidly inject the co-reactant stock solution into the cuvette, mix quickly by inversion (with a stopper), and immediately start recording the absorbance over time.
-
Continue recording until the absorbance plateaus, indicating reaction completion.
-
-
Repeat at Different Temperatures:
-
Repeat Step 3 at a minimum of three other, higher temperatures (e.g., 35°C, 45°C, 55°C). Ensure the system equilibrates at each new temperature before initiating the reaction.
-
-
Data Analysis:
-
For each temperature, plot Absorbance vs. Time.
-
Assuming pseudo-first-order kinetics, the rate constant k' can be determined by fitting the data to the integrated rate law: ln(A_∞ - A_t) = -k't + ln(A_∞ - A₀), where A_t is the absorbance at time t, and A_∞ is the final absorbance. The slope of the line will be -k'.
-
Create a table of the calculated rate constants (k') for each temperature (T in Kelvin).
-
Data Presentation: Kinetic Data Summary
| Temperature (°C) | Temperature (K) | Observed Rate Constant, k' (s⁻¹) | ln(k') | 1/T (K⁻¹) |
| 25.0 | 298.15 | Value from fit | Calc | 0.003354 |
| 35.0 | 308.15 | Value from fit | Calc | 0.003245 |
| 45.0 | 318.15 | Value from fit | Calc | 0.003143 |
| 55.0 | 328.15 | Value from fit | Calc | 0.003047 |
-
Arrhenius Plot and Calculation:
-
Plot ln(k') versus 1/T.
-
The data should form a straight line according to the linearized Arrhenius equation: ln(k) = (-Ea/R)(1/T) + ln(A).
-
The slope of this line is equal to -Ea/R. Calculate Ea from the slope.
-
The y-intercept is equal to ln(A). Calculate A from the intercept.
-
Section 4: Data Interpretation & Advanced Kinetics
This section delves into the meaning behind the kinetic data.
Question 7: What does a high or low Activation Energy (Ea) tell me about my reaction?
Answer: The Activation Energy (Ea) is the minimum energy required for a reaction to occur.
-
High Ea: A high activation energy indicates that the reaction has a large energy barrier. This means the reaction rate is highly sensitive to temperature. A small increase in temperature will cause a large increase in the reaction rate. Such reactions are often slow at room temperature.
-
Low Ea: A low activation energy signifies a smaller energy barrier. The reaction rate is less sensitive to changes in temperature. These reactions can often proceed at a reasonable rate even at low temperatures.
Understanding the Ea allows you to predict how the reaction will behave under different thermal conditions and is crucial for process scale-up and safety analysis.
Question 8: My Arrhenius plot is not a straight line. What does this curvature mean?
Answer: A non-linear Arrhenius plot is a strong indication that the reaction mechanism is more complex than a single, simple step.
Possible Causes for Curvature:
-
Change in Rate-Determining Step: The overall reaction may consist of multiple steps. As the temperature changes, the rate-determining (slowest) step might shift from one step to another, each with its own activation energy, causing the overall plot to curve.
-
Competing Reactions: You may be observing the kinetics of two or more parallel reactions occurring simultaneously. For example, the desired reaction and a degradation reaction. If the degradation reaction has a higher activation energy, it will become more dominant at higher temperatures, causing the observed rate of product formation to deviate from linearity.
-
Physical Limitations: At very high temperatures, the reaction rate might become limited by physical processes like diffusion of reactants to each other in the solvent, rather than the chemical reaction itself.[15] This can cause the rate to plateau, leading to curvature in the Arrhenius plot.
The relationship between these factors is visualized below.
Caption: Interplay of Temperature, Rates, and Side Reactions.
Section 5: References
-
Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. [Link]
-
This compound hydrochloride. PubChem. [Link]
-
Polarity controlled reaction path and kinetics of thermal cis-to-trans isomerization of 4-aminoazobenzene. PubMed. [Link]
-
Temperature and pH Effects on the kinetics of 2-aminophenol auto-oxidation in aqueous solution. ResearchGate. [Link]
-
A Kinetic and Mechanistic Study of Oxidative Degradation of 2-Aminophenol in Aqueous Alkaline Medium and Antimicrobial Study of Degradation Product 2-Aminophenoxazin-3-One. SciELO México. [Link]
-
Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Indonesia Journal of Chemistry. [Link]
-
Polarity Controlled Reaction Path and Kinetics of Thermal Cis-to-Trans Isomerization of 4-Aminoazobenzene. ResearchGate. [Link]
-
This compound. LookChem. [Link]
-
Reactions of Amines. University of Calgary. [Link]
-
Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. [Link]
-
Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. MDPI. [Link]
-
Active Ingredient Summary Table Thermal Stability. Pharmaceuticals (Basel). [Link]
-
Synthesis of 1,3-Diols by O-Nucleophile Additions to Activated Alkenes. ResearchGate. [Link]
-
Effect of temperature on stability of dye extract. ResearchGate. [Link]
-
Recent advances in the stereoselective synthesis of 1,3-diols using biocatalysts. Catalysis Science & Technology (RSC Publishing). [Link]
-
The Kinetics of the Cis-to-Trans Thermal Isomerization of 4-Anilino-4'-Nitroazobenzene are Highly Influenced by Solvent Polari. Longdom Publishing. [Link]
-
Process for the preparation of amino-1,3 benzenediol. Google Patents.
-
Heat Release Kinetics in Thermally Initiated 1,4-Diethynylbenzene Polymerization. ResearchGate. [Link]
-
Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI. [Link]
-
Amination and dehydration of 1,3-propanediol by hydrogen transfer: Reactions of a bio-renewable platform chemical. ResearchGate. [Link]
-
Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. PubMed. [Link]
-
Solvent effect and reactivity trend in the aerobic oxidation of 1,3-propanediols over gold supported on titania: NMR diffusion and relaxation studies. PubMed. [Link]
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Validation & Comparative
A Comparative Guide to 4-Aminobenzene-1,3-diol and Other Aminophenols for Researchers and Drug Development Professionals
Introduction: The Pivotal Role of Aminophenols in Scientific Advancement
Aminophenols, a class of aromatic compounds featuring both amino (-NH2) and hydroxyl (-OH) functional groups on a benzene ring, are foundational building blocks in modern chemistry and pharmacology. Their unique electronic properties and reactivity make them indispensable intermediates in the synthesis of a vast array of commercially significant molecules, including pharmaceuticals, dyes, and advanced polymers.[1][2] For researchers and drug development professionals, a deep understanding of the nuanced differences between aminophenol isomers is critical for optimizing synthetic routes, predicting biological activity, and ensuring the safety and efficacy of final products.
This guide provides an in-depth comparative analysis of 4-Aminobenzene-1,3-diol (also known as 4-aminoresorcinol) and the three primary aminophenol isomers: 2-aminophenol (ortho-), 3-aminophenol (meta-), and 4-aminophenol (para-). We will explore their distinct chemical properties, comparative performance in key assays, and the underlying structural and electronic factors that dictate their behavior. This document is designed to be a practical resource, complete with experimental protocols and mechanistic insights to support your research and development endeavors.
Comparative Analysis of Physicochemical Properties
The seemingly subtle shift in the positioning of the amino and hydroxyl groups around the benzene ring results in significant differences in the physical and chemical properties of these compounds. These differences, summarized in the table below, have profound implications for their solubility, stability, reactivity, and potential applications.
| Property | This compound | 2-Aminophenol (o-AP) | 3-Aminophenol (m-AP) | 4-Aminophenol (p-AP) |
| Molecular Formula | C₆H₇NO₂ | C₆H₇NO | C₆H₇NO | C₆H₇NO |
| Molecular Weight | 125.13 g/mol | 109.13 g/mol | 109.13 g/mol | 109.13 g/mol |
| Melting Point | 218 °C[3] | 172-174 °C | 121-124 °C | 187-190 °C |
| Boiling Point | 345.2 °C at 760 mmHg[3] | ~282 °C (decomposes) | 164 °C at 11 mmHg | 284 °C (decomposes) |
| Appearance | White to light brown powder[3] | White to light beige crystals, darkens on exposure to air | Off-white crystalline powder | White or reddish-yellow crystals, darkens on exposure to light |
| Aqueous Solubility | Soluble | Moderately soluble in hot water, slightly in cold | Moderately soluble | Moderately soluble in hot water (1.5 g/100 mL), slightly in cold[4] |
| pKa (Amino group) | Not readily available | 4.78 | 4.37 | 5.48[4] |
| pKa (Hydroxyl group) | Not readily available | 9.97 | 9.82 | 10.30[4] |
| Oxidative Stability | Moderate | Low (readily oxidizes) | High (most stable isomer) | Low (readily oxidizes) |
Causality Behind the Properties:
-
Melting and Boiling Points: The presence of an additional hydroxyl group in this compound allows for more extensive hydrogen bonding compared to the other aminophenols, resulting in a significantly higher melting and boiling point. Among the isomers, 2-aminophenol's potential for intramolecular hydrogen bonding between the adjacent -OH and -NH2 groups contributes to its relatively high melting point compared to the meta-isomer.
-
Stability: 3-Aminophenol is the most stable isomer because the meta-positioning of the functional groups does not facilitate the formation of stable quinone-imine intermediates upon oxidation, a common degradation pathway for the ortho- and para-isomers.[5] 2-Aminophenol and 4-aminophenol are notoriously unstable in the presence of air and light, readily oxidizing to form colored polymeric products.[1]
-
Acidity and Basicity (pKa): The electron-donating nature of the amino and hydroxyl groups influences the acidity of the phenolic proton and the basicity of the amino group. The para-positioning in 4-aminophenol allows for greater resonance stabilization of the phenoxide ion, making it the least acidic (highest pKa for the hydroxyl group) of the three isomers. Conversely, the amino group in 4-aminophenol is the most basic (highest pKa for the amino group).
Experimental Section: Protocols for Comparative Performance Assessment
To provide a framework for the objective comparison of these compounds, this section details standardized protocols for key performance assays. These methods are designed to be robust and reproducible, allowing for the generation of reliable comparative data.
Experimental Workflow: Comparative Analysis of Aminophenols
Caption: Workflow for the comparative analysis of aminophenols.
Protocol 1: Purity and Isomer Separation by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the simultaneous separation and quantification of aminophenol isomers, providing crucial data on purity and composition.
Rationale for Method Selection: Reversed-phase HPLC is the method of choice due to its robustness and ability to separate compounds based on their hydrophobicity. The selection of a buffered mobile phase is critical for controlling the ionization state of the aminophenols, which significantly impacts their retention and peak shape.[6] An acidic mobile phase (e.g., pH 3-5) protonates the amino groups, leading to more consistent retention times and sharper peaks.[7]
Instrumentation & Reagents:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄)
-
Orthophosphoric acid (H₃PO₄)
-
Water (HPLC grade)
-
This compound, 2-aminophenol, 3-aminophenol, 4-aminophenol standards
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase will be a mixture of this buffer and methanol. An isocratic elution with a ratio of 85:15 (v/v) buffer to methanol is a good starting point.[8]
-
Standard Solution Preparation: Prepare individual stock solutions of each aminophenol (including this compound) in methanol at a concentration of 1 mg/mL. Create a mixed standard solution by combining aliquots of each stock solution and diluting with the mobile phase to a final concentration of approximately 10 µg/mL for each component.
-
Sample Preparation: Dissolve the test sample in methanol and dilute with the mobile phase to fall within the calibration range.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 275 nm (a common absorbance maximum for aminophenols, though this should be optimized by running a UV scan).[9]
-
-
Analysis: Inject the mixed standard to determine the retention times and resolution of each isomer. Subsequently, inject the individual samples for quantification against a calibration curve.
Protocol 2: Comparative Antioxidant Activity via DPPH Radical Scavenging Assay
This spectrophotometric assay provides a rapid and reliable method for comparing the radical scavenging (antioxidant) potential of the different aminophenols.
Principle of the Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical with a deep violet color that absorbs light maximally around 517 nm. When an antioxidant compound donates a hydrogen atom or an electron to DPPH, it is reduced to a pale yellow hydrazine, causing a decrease in absorbance.[10][11] The extent of this discoloration is proportional to the antioxidant capacity of the compound.
Instrumentation & Reagents:
-
UV-Vis Spectrophotometer or microplate reader
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (analytical grade)
-
Aminophenol samples
-
Ascorbic acid or Trolox (as a positive control)
Procedure:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.
-
Sample Preparation: Prepare a series of concentrations for each aminophenol and the positive control (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol.
-
Reaction:
-
In a 96-well plate or cuvettes, add 100 µL of each sample concentration.
-
Add 100 µL of the 0.1 mM DPPH solution to each well/cuvette.
-
For the control (blank), add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
-
Data Analysis: Plot the % Inhibition against the concentration for each compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates a higher antioxidant activity.
Biological Context: Aminophenols and the Oxidative Stress Response
The biological activity of aminophenols is often linked to their ability to modulate oxidative stress. While they can act as antioxidants by scavenging free radicals, they can also exhibit pro-oxidant activity, leading to the generation of reactive oxygen species (ROS) and cellular damage. This dual role is particularly relevant in drug development, where understanding a compound's effect on cellular redox balance is crucial for predicting both efficacy and toxicity.
A key pathway involved in the cellular defense against oxidative stress is the Keap1-Nrf2 signaling pathway.
Caption: The Keap1-Nrf2 pathway in response to oxidative stress.
Mechanism Explained:
-
Under Normal Conditions: The protein Keap1 acts as a sensor for oxidative stress. It binds to the transcription factor Nrf2 in the cytoplasm, targeting it for ubiquitination and subsequent degradation by the proteasome. This keeps the levels of Nrf2 low.[12]
-
Under Oxidative Stress: Pro-oxidant species, which can be generated during the metabolism of certain aminophenols, modify critical cysteine residues on Keap1. This conformational change prevents Keap1 from binding to Nrf2.[12]
-
Nrf2 Activation: Stabilized Nrf2 is then free to translocate into the nucleus, where it dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter region of various genes.
-
Cellular Defense: This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes (like heme oxygenase-1 and NAD(P)H quinone oxidoreductase 1) and enzymes involved in glutathione synthesis (glutamate-cysteine ligase).[9] This coordinated response helps to restore cellular redox homeostasis and protect the cell from damage.
The ability of an aminophenol derivative to either trigger or quench this pathway is a critical determinant of its pharmacological or toxicological profile. This compound, with its two hydroxyl groups, possesses a potentially higher capacity to interact with ROS, making its study within this biological context particularly compelling.
Conclusion and Future Directions
This guide has illuminated the significant structural, chemical, and biological diversity among this compound and its related aminophenol isomers. The choice of isomer for a specific application is far from trivial, with stability, reactivity, and biological impact being heavily dependent on the substitution pattern of the benzene ring. This compound, with its resorcinol scaffold, presents unique opportunities due to its enhanced potential for hydrogen bonding and its distinct electronic profile, warranting further investigation into its specific applications in medicinal chemistry and materials science.
For the researcher, the provided protocols offer a standardized starting point for comparative evaluation, ensuring that data generated is both reliable and relevant. By understanding the causality behind the observed properties and the biological pathways these molecules influence, we can move beyond simple substitution and towards the rational design of novel compounds with tailored functions. Future research should focus on generating more direct comparative data, particularly for this compound, to fully elucidate its unique advantages and potential as a versatile chemical intermediate.
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- ResearchGate. Spectroscopic and Theoretical Studies of Fluorescence Effects in Bio-Active: 4-(5-(methyl-1,3,4-thiadiazol-2-yl))benzene-1,3-diol and 4-(5-(methylamino-1,3,4-thiadiazol-2-yl))benzene-1,3-diol. [Link]
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A Senior Application Scientist's Guide to Predicting and Quantifying the Cross-Reactivity of 4-Aminobenzene-1,3-diol
Introduction: The Imperative of Specificity in Small Molecule Detection
In the realm of bioanalysis and drug development, the specificity of immunoassays is paramount. For small molecules like 4-Aminobenzene-1,3-diol (also known as 4-aminoresorcinol), understanding the potential for cross-reactivity with structurally similar compounds is not merely an academic exercise; it is a critical determinant of assay accuracy and reliability.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally validate the cross-reactivity of antibodies raised against this compound with other phenolic compounds.
Structural Basis for Cross-Reactivity: A Game of Molecular Recognition
The interaction between an antibody and its target antigen is a highly specific "lock-and-key" mechanism, dictated by the three-dimensional shape and chemical properties of the antibody's binding site (paratope) and the antigen's epitope.[4] For small molecules like this compound, the entire molecule or a significant portion of it acts as the epitope. Cross-reactivity arises when other molecules present a sufficiently similar epitope that the antibody cannot effectively distinguish.[2][4]
Key structural features of this compound that will influence antibody recognition and potential cross-reactivity include:
-
The Benzene Ring: The foundational aromatic structure is common to a vast array of compounds.
-
Hydroxyl (-OH) Groups: The number and position of these groups are critical. Isomers with different hydroxyl placements (e.g., catechol, hydroquinone) will exhibit varying degrees of cross-reactivity.
-
Amino (-NH2) Group: The presence and position of the amino group are key determinants of specificity. Other aminophenols will likely be significant cross-reactants.
The following diagram illustrates the structural similarities between this compound and other phenolic compounds, providing a visual basis for predicting potential cross-reactivity.
Caption: Molecular structures of this compound and related phenolic compounds.
Quantifying Cross-Reactivity: The Competitive ELISA Approach
The gold standard for quantifying the cross-reactivity of small molecules is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[4][5][6][7] This assay format relies on the competition between the target analyte (this compound) and a potential cross-reactant for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the analyte in the sample.[5][8]
The workflow for a competitive ELISA to determine cross-reactivity is as follows:
Caption: Workflow for a competitive ELISA to assess cross-reactivity.
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
This protocol provides a detailed methodology for determining the cross-reactivity of an antibody against this compound.
Materials:
-
High-binding 96-well microplate
-
This compound standard
-
Potential cross-reactant compounds (e.g., resorcinol, catechol, hydroquinone, p-aminophenol, m-aminophenol, p-phenylenediamine)
-
Primary antibody specific for this compound
-
Antigen-protein conjugate (e.g., this compound conjugated to BSA or OVA) for coating
-
Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[9]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)[9]
-
Blocking Buffer (e.g., PBS with 1% BSA)[9]
-
Substrate solution (e.g., TMB for HRP)[9]
-
Stop Solution (e.g., 0.2M H2SO4)[9]
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the antigen-protein conjugate to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted conjugate to each well of the microplate.
-
Cover the plate and incubate overnight at 4°C.[9]
-
-
Washing and Blocking:
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[9]
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the this compound standard and each potential cross-reactant in assay buffer.
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-optimized concentration).
-
Incubate this mixture for 1 hour at room temperature to allow the antibody to bind to the free analyte.[9]
-
Transfer 100 µL of the antibody-analyte mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of the diluted enzyme-labeled secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.[9]
-
Data Analysis and Interpretation
The cross-reactivity is determined by comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) with the IC50 of the target analyte, this compound.
The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100
A higher percentage indicates a greater degree of cross-reactivity.
Comparative Data and Predictions
While specific experimental data for the cross-reactivity of this compound is not widely published, we can extrapolate potential outcomes based on studies of structurally similar compounds like p-phenylenediamine (PPD) and other aromatic amines.[10][11][12]
Table 1: Predicted Cross-Reactivity of an Anti-4-Aminobenzene-1,3-diol Antibody
| Compound | Structural Relationship to Target | Predicted Cross-Reactivity (%) | Rationale |
| This compound | Target Analyte | 100% | Reference compound |
| m-Aminophenol | Isomeric position of hydroxyl group | High (e.g., 50-80%) | Shares the core aminophenol structure with a single hydroxyl group in a different position. |
| p-Aminophenol | Isomeric position of hydroxyl group | High (e.g., 40-70%) | Similar to m-aminophenol, shares the core aminophenol structure. |
| Resorcinol | Lacks the amino group | Moderate (e.g., 10-30%) | The diol structure is recognized, but the absence of the key amino group reduces affinity. |
| p-Phenylenediamine (PPD) | Lacks hydroxyl groups, has an additional amino group | Moderate to Low (e.g., 5-25%) | The aromatic amine structure is a key feature, but the absence of hydroxyl groups significantly alters the epitope.[10][11] |
| Catechol | Isomeric diol, lacks the amino group | Low (e.g., 1-10%) | Different positioning of hydroxyl groups and absence of the amino group. |
| Hydroquinone | Isomeric diol, lacks the amino group | Low (e.g., <5%) | Different positioning of hydroxyl groups and absence of the amino group. |
Note: The values presented in this table are hypothetical and for illustrative purposes. Actual cross-reactivity must be determined experimentally.
Factors Influencing Cross-Reactivity
Several factors beyond basic structural similarity can influence the degree of cross-reactivity:
-
Hapten Design and Immunization: The way this compound is conjugated to a carrier protein to make it immunogenic plays a crucial role.[13][14][15][16] The site of conjugation can either expose or mask key functional groups, thereby directing the antibody response.
-
Antibody Affinity: High-affinity antibodies are generally more specific, but this is not always the case. The overall "fit" of the cross-reactant in the antibody's binding pocket is what matters.[4]
-
Assay Conditions: pH, temperature, and buffer composition can all affect antibody-antigen binding kinetics and, consequently, the apparent cross-reactivity.[4]
Conclusion: A Pathway to Validated Specificity
Understanding and quantifying the cross-reactivity of this compound with similar phenolic compounds is fundamental to the development of robust and reliable immunoassays. While predictions based on structural analogy provide a valuable starting point, they are no substitute for rigorous experimental validation. The competitive ELISA protocol detailed in this guide offers a clear and authoritative pathway to generating the empirical data needed to ensure assay specificity. By systematically evaluating potential cross-reactants, researchers can confidently interpret their results and make well-informed decisions in their scientific endeavors.
References
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- Cross-Reactivity of 3-(2-Aminopropyl)
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- Immediate-type hypersensitivity and allergic contact dermatitis due to paraphenylenediamine in hair dye. (2025).
- Paraphenylenediamine and related chemicals as allergens responsible for allergic contact derm
- Para-phenylenediamine allergy: current perspectives on diagnosis and management. (2017). Taylor & Francis Online.
- Influence of Small Molecular Property on Antibody Response. (n.d.).
- Potential Cross-Reactivity of 2'-Aminoacetophenone in Immunoassays: A Compar
- Positive relationship-intensity of response to p-phenylenediamine on patch testing and cross-reactions with rel
- Antibody Cross Reactivity And How To Avoid It?. (n.d.). ELISA kit.
- Influence of Small Molecule Property on Antibody Response. (2020).
- Crafting Competitive ELISA Assays: A Technical Guide. (2024). Bioss Antibodies.
- Competitive ELISA Protocol. (n.d.). Bio-Rad Antibodies.
- Competitive ELISA. (2021).
- Antibody Cross-Reactivity: A Hidden Variable in Life Sciences. (2025). The Poetry of Twitter.
- Cross-reactivity of Antibody: Beneficial or Harmful?. (n.d.). Cusabio.
- Competitive ELISA Protocol and Anim
- Study on cross-reactivity to the para group. (n.d.). PubMed.
- Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. (n.d.). PubMed.
- Hapten Synthesis and Monoclonal Antibody Preparation for Simultaneous Detection of Albendazole and Its Metabolites in Animal-Origin Food. (n.d.). MDPI.
- Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetram
- Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol. (n.d.). New Journal of Chemistry (RSC Publishing).
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- 12. Paraphenylenediamine and related chemicals as allergens responsible for allergic contact dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Hapten Design and Antibody Generation for Immunoanalysis of Spirotetramat and Spirotetramat-enol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hapten synthesis and antibody production for the development of a paper immunosensor for lean meat powder zilpaterol - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Limit of Detection and Quantification for 4-Aminobenzene-1,3-diol Assays
For researchers, scientists, and drug development professionals, the accurate and precise measurement of 4-Aminobenzene-1,3-diol (also known as 4-aminoresorcinol) is critical in various stages of research and development. Whether assessing purity, monitoring degradation products, or conducting pharmacokinetic studies, understanding the lower limits of reliable measurement is paramount. This guide provides an in-depth comparison of analytical methodologies for determining this compound, with a focus on the Limit of Detection (LOD) and Limit of Quantification (LOQ). We will delve into the theoretical underpinnings of these critical validation parameters and provide practical, experimentally-grounded protocols.
The Bedrock of Analytical Sensitivity: Understanding LOD and LOQ
Before comparing methodologies, it is crucial to establish a firm understanding of the Limit of Detection (LOD) and Limit of Quantification (LOQ). These parameters define the boundaries of an analytical method's performance at low concentrations.
-
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy.[1] It answers the question: "Is the analyte present?"
-
Limit of Quantification (LOQ): The LOQ represents the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.[1] This is the concentration at which you can confidently report a quantitative value.
The International Council for Harmonisation (ICH) provides guidelines for the determination of LOD and LOQ, which are widely adopted by regulatory bodies like the FDA.[1] Common methods for their determination include:
-
Based on Signal-to-Noise Ratio: This approach is typically applied to analytical procedures that exhibit baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ.[1]
-
Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the blank or the residual standard deviation of the regression line of a calibration curve and its slope.[1]
Comparative Analysis of Analytical Platforms
The choice of analytical technique significantly impacts the achievable LOD and LOQ for this compound. Below is a comparison of common platforms. It is important to note that while data for the direct analysis of this compound is limited, performance can be reasonably extrapolated from its close structural isomers, such as 4-aminobenzene-1,2-diol and the well-studied 4-aminophenol.
| Analytical Method | Typical LOD | Typical LOQ | Principle | Advantages | Disadvantages |
| HPLC-UV | ~0.01 µg/mL (estimated for 4-aminobenzene-1,2-diol) | ~0.05 µg/mL (estimated for 4-aminobenzene-1,2-diol) | Separation by reversed-phase chromatography and detection by UV absorbance. | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| HPLC with Electrochemical Detection (HPLC-EC) | ~1 ng/mL (for 4-aminophenol)[2][3] | ~4 ng/mL (for 4-aminophenol in tablets)[2][3] | Separation by HPLC followed by detection of the analyte's oxidation or reduction at an electrode surface. | High sensitivity and selectivity for electroactive compounds. | Susceptible to electrode fouling, requires specialized detector. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Sub-ng/mL to pg/mL (typical for small molecules) | ng/mL to pg/mL (typical for small molecules) | Separation by LC followed by mass-selective detection based on parent and fragment ion masses. | Very high sensitivity and specificity, excellent for complex matrices. | Higher equipment and operational costs, potential for matrix effects (ion suppression/enhancement).[4] |
| Electrochemical Sensors | Nanomolar (nM) range (for 4-aminophenol) | Micromolar (µM) to nM range (for 4-aminophenol) | Direct measurement of the electrochemical response of the analyte at a chemically modified electrode. | High sensitivity, rapid analysis, potential for portability. | Susceptible to interference from other electroactive species, matrix effects can be significant. |
Experimental Protocols
Determination of LOD and LOQ for this compound by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This protocol is adapted from established methods for closely related aminophenol compounds and is suitable for validation for this compound.[5]
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.
-
Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm, 5 µm) or equivalent.
Reagents:
-
Acetonitrile (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer in water and adjust the pH to 6.3 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in Mobile Phase A.
-
Prepare a series of working standard solutions by diluting the stock solution to concentrations bracketing the expected LOD and LOQ.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 245 nm
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Gradient Elution: A suitable gradient can be optimized, for example, starting with a low percentage of Mobile Phase B and increasing it over time to elute the analyte and any impurities.
-
-
LOD and LOQ Determination (Signal-to-Noise Method):
-
Inject the lowest concentration standard solution multiple times (e.g., n=6).
-
Measure the height of the analyte peak and the baseline noise in a region where no peaks are present.
-
Calculate the signal-to-noise (S/N) ratio.
-
The concentration that yields an S/N ratio of approximately 3 is the estimated LOD.
-
The concentration that yields an S/N ratio of approximately 10 is the estimated LOQ.
-
-
LOD and LOQ Determination (Calibration Curve Method):
-
Prepare a series of low-concentration calibration standards.
-
Inject each standard multiple times and construct a calibration curve of peak area versus concentration.
-
Calculate the LOD and LOQ using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
-
-
Workflow for HPLC-UV LOD/LOQ Determination:
Caption: Workflow for LOD and LOQ determination using HPLC-UV.
Determination of LOD and LOQ for this compound by Electrochemical Sensing
This protocol is a general guideline based on methods for similar phenolic compounds.
Instrumentation:
-
Potentiostat with a three-electrode system (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and platinum wire counter electrode).
Reagents:
-
Phosphate buffer solution (PBS) at a suitable pH (e.g., pH 7.0).
-
This compound reference standard.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish.
-
Clean the electrode electrochemically by cycling the potential in a suitable electrolyte.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound in PBS.
-
Prepare a series of working standard solutions by diluting the stock solution in PBS.
-
-
Electrochemical Measurement:
-
Use a sensitive voltammetric technique such as differential pulse voltammetry (DPV) or square wave voltammetry (SWV).
-
Record the voltammogram of the blank (PBS).
-
Record the voltammograms of the low-concentration standards.
-
-
LOD and LOQ Determination:
-
Measure the peak current response for each standard.
-
The LOD is typically calculated as: LOD = 3 * (SD_blank / m), where SD_blank is the standard deviation of the blank signal and m is the slope of the calibration curve at low concentrations.
-
The LOQ is typically calculated as: LOQ = 10 * (SD_blank / m).
-
Logical Relationship for Electrochemical LOD/LOQ Determination:
Caption: Logical steps for electrochemical LOD/LOQ determination.
Conclusion
The selection of an appropriate analytical method for the determination of this compound is contingent upon the specific requirements of the assay, including the desired sensitivity, the complexity of the sample matrix, and available instrumentation. For routine analysis where moderate sensitivity is sufficient, HPLC-UV offers a robust and cost-effective solution. When higher sensitivity is required, particularly for trace-level analysis, HPLC with electrochemical detection or LC-MS/MS are superior choices, with LC-MS/MS providing the highest degree of specificity. Electrochemical sensors represent a promising avenue for rapid and highly sensitive detection, although they may be more susceptible to matrix interferences.
It is imperative that the chosen method is validated in accordance with ICH guidelines to ensure the reliability and integrity of the generated data. This guide provides a foundational framework for understanding and comparing the capabilities of different analytical platforms for the analysis of this compound, empowering researchers to make informed decisions in their analytical strategy.
References
- Calinescu, I., et al. (2012). HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase.
- de Figueiredo, T. C., et al. (2015). HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. Talanta, 142, 240-245.
- ResearchGate. (n.d.). Analytical Method Validation for Biopharmaceuticals.
- Sikorska-Tomicka, H., et al. (2001). Determination of 4-aminophenol impurities in selected pharmaceutical preparations by hplc method with amperometric detection. Acta Poloniae Pharmaceutica, 58(5), 325-330.
- ResearchGate. (n.d.). Comparison of the LOD and LOQ values obtained by the three electrochemical methods.
- ResearchGate. (n.d.). Equations used for the determination of LOD and LOQ according to DIN 32 645.
- Risteska, H., et al. (2016). Optimization and validation of HPLC method for determination of related and degradation products in Paracetamol tablets 500 mg. Journal of Applied Chemistry, 5(4), 49-59.
- Lee, J. H., et al. (2016). Development and validation of an analytical method for the determination of 4-hexylresorcinol in food. Food Chemistry, 190, 1086-1092.
- ResearchGate. (n.d.). Determination of 4-aminophenol impurities in multicomponent analgesic preparations by HPLC with amperometric detection.
- Ellison, D. K., et al. (2002). A sensitive and rapid assay for 4-aminophenol in paracetamol drug and tablet formulation, by flow injection analysis with spectrophotometric detection. Talanta, 58(6), 1301-1310.
- ResearchGate. (2018). How to determine the LOQ and LOD for a LC/MS/MS assay method?.
- Eruditio. (2024). Validation of the Analytical Method for Determining 4-Amino-3-Nitrophenol Concentrations in Oxidative Hair Dyes. Indonesia Journal of Food and Drug Safety, 2(1), 1-10.
- Taleuzzaman, M. (2018). Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Organic & Medicinal Chemistry International Journal, 7(5).
- ResearchGate. (n.d.). Linear range, LOD, LOQ, and matrix effect of CAP, TAP, FF, and FFA.
- Li, Y., et al. (2023). Research Progress on the Application of Nanoenzyme Electrochemical Sensors for Detecting Zearalenone in Food. Foods, 12(13), 2585.
- Oh, S. Y., et al. (2021). Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Journal of Analytical Science and Technology, 34(4), 160-171.
- van der Zande, M., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(15), 8765-8774.
- Tara, A., et al. (2018). An HPLC-UV and Fluorescence Method for the Detection of Three Pharmaceuticals in Water Systems. International Journal of Pharma Research and Health Sciences, 6(4), 2701-2705.
- ResearchGate. (n.d.). Trace Level Quantification of (−)2-(2-Amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol Genotoxic Impurity in Efavirenz Drug Substance and Drug Product Using LC–MS/MS.
Sources
A Senior Application Scientist's Guide to Inter-Laboratory Comparison of 4-Aminobenzene-1,3-diol Analysis
Introduction: The Imperative for Precision in Aromatic Amine Analysis
4-Aminobenzene-1,3-diol (CAS 13066-95-0), also known as 2,4-dihydroxyaniline or 4-amino-resorcinol, is a key intermediate in the synthesis of pharmaceuticals and dyes. Its purity and accurate quantification are critical, as residual amounts or impurities can have significant implications for the safety and efficacy of final products. For laboratories involved in drug development and quality control, ensuring the accuracy and comparability of analytical results for this compound is paramount. An inter-laboratory comparison (ILC) or proficiency test (PT) is one of the most effective tools for a laboratory to assess its analytical performance against its peers and demonstrate competence to clients and regulatory bodies.[1]
This guide provides a comprehensive framework for conducting an inter-laboratory comparison for the analysis of this compound. We will delve into the causality behind the experimental design, detail a robust analytical methodology, and present a complete, albeit illustrative, data analysis workflow in accordance with established international standards.
Part 1: Designing a Robust Inter-Laboratory Comparison (ILC) Study
The objective of an ILC is to evaluate the performance of participating laboratories by comparing their results for the same or similar items.[2] The design of the study is governed by the principles outlined in ISO/IEC 17043:2023, which sets the general requirements for proficiency testing providers.[3][4][5]
Study Objectives and Scope
The primary objective of this hypothetical ILC is to assess the proficiency of analytical laboratories in quantifying this compound in an organic solvent matrix. The study will involve distributing two test materials with different concentration levels to participating laboratories.
The Test Materials: Cornerstone of a Fair Comparison
-
Preparation: The test materials are prepared gravimetrically by dissolving a high-purity (≥98%) this compound standard in HPLC-grade acetonitrile to create two distinct concentration levels:
-
Level 1: Target concentration of ~10 µg/mL
-
Level 2: Target concentration of ~50 µg/mL
-
-
Homogeneity and Stability Testing: Before distribution, the batch of prepared materials must undergo rigorous homogeneity and stability testing as mandated by ISO 13528:2022.[6][7] This ensures every participant receives a comparable test item and that the analyte concentration remains constant throughout the duration of the study.[6][7] A random selection of at least 10 samples from the batch is analyzed in duplicate to confirm that the between-sample variation is not statistically significant compared to the within-sample variation.[8] Stability is assessed by analyzing samples at the beginning and end of a period simulating shipping and laboratory handling times, ensuring any difference is less than a predefined tolerance (e.g., ≤ 0.3 times the standard deviation for proficiency assessment).[7]
Determination of the Assigned Value (xₚₜ)
The assigned value is the best estimate of the "true" concentration of the analyte in the test materials. In the absence of a CRM, the assigned value is determined by calculating the consensus value from the results submitted by the participants.[9][10] This is a common and robust approach described in ISO 13528.[9][11] The robust mean of the participants' results, calculated using Algorithm A, is chosen as the assigned value to minimize the influence of outliers.[12]
The overall workflow for designing and executing the ILC is visualized below.
Caption: Overall workflow for the this compound Inter-Laboratory Comparison.
Part 2: A Validated Analytical Protocol
To minimize variability arising from different analytical procedures, a standardized method is provided to all participants. This method is based on established principles for the analysis of aromatic amines by High-Performance Liquid Chromatography (HPLC) with UV detection.
Experimental Protocol: RP-HPLC-UV
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 6.5
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient:
-
0-2 min: 10% B
-
2-12 min: 10% to 70% B
-
12-15 min: 70% B
-
15-17 min: 70% to 10% B
-
17-22 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Rationale for Method Choices:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic ring of this compound.
-
Phosphate Buffer (pH 6.5): The pH is chosen to ensure the amino group is primarily in its neutral form, promoting consistent retention and good peak shape.
-
Gradient Elution: The gradient from a low to high percentage of organic modifier (acetonitrile) allows for the effective elution of the target analyte while also separating it from potential impurities with different polarities.
-
UV Detection at 280 nm: This wavelength provides good sensitivity for the analyte due to the chromophoric nature of the substituted benzene ring.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard (~100 µg/mL) in acetonitrile. From this stock, prepare a series of at least five calibration standards spanning the expected concentration range of the test materials (e.g., 1 µg/mL to 75 µg/mL).
-
Sample Preparation: The supplied test materials are ready for direct injection. No further dilution is required.
-
Analysis: Equilibrate the HPLC system until a stable baseline is achieved. Perform a blank injection (acetonitrile), followed by the calibration standards, and then the two ILC test materials. Each test material should be injected in duplicate.
-
Quantification: Generate a linear calibration curve of peak area versus concentration from the standard injections. Use the regression equation to calculate the concentration of this compound in the two test materials. Report the average of the duplicate injections for each material.
Part 3: Performance Evaluation and Data Analysis
Upon receiving results from all participants, the data is analyzed according to the statistical methods outlined in ISO 13528:2022. The primary tool for performance evaluation is the z-score .[13]
The Z-Score: A Standardized Measure of Performance
The z-score quantifies how far a laboratory's result is from the assigned value, expressed in units of standard deviation.[13][14]
The formula for the z-score is: z = (x - xₚₜ) / σₚₜ
Where:
-
x is the result reported by the participant laboratory.
-
xₚₜ is the assigned value (the robust mean of all participant results).
-
σₚₜ is the standard deviation for proficiency assessment. This is a pre-established value that defines the acceptable spread of results. For this study, a relative standard deviation of 15% of the assigned value is deemed appropriate based on the complexity of the analysis.
Interpretation of Z-Scores
The interpretation of z-scores is standardized, providing a clear and objective assessment of performance:[13][14]
-
|z| ≤ 2.0: Satisfactory. The result is acceptable.
-
2.0 < |z| < 3.0: Questionable. The result warrants investigation as a warning signal.
-
|z| ≥ 3.0: Unsatisfactory. The result indicates a significant deviation, and immediate corrective action is required.
Illustrative Results and Analysis
Below is a hypothetical dataset and subsequent performance evaluation for the test material at Level 2.
Assigned Value (xₚₜ) Determination:
-
The robust mean of the 12 participant results is calculated to be 51.2 µg/mL . This becomes the assigned value.
-
Standard Deviation for Proficiency Assessment (σₚₜ): 15% of 51.2 µg/mL = 7.68 µg/mL .
Table 1: Hypothetical Participant Results and Performance Scores for Level 2 (xₚₜ = 51.2 µg/mL)
| Laboratory ID | Reported Value (µg/mL) | z-score | Performance Evaluation |
| LAB-01 | 52.5 | 0.17 | Satisfactory |
| LAB-02 | 49.8 | -0.18 | Satisfactory |
| LAB-03 | 55.1 | 0.51 | Satisfactory |
| LAB-04 | 68.0 | 2.19 | Questionable |
| LAB-05 | 47.3 | -0.51 | Satisfactory |
| LAB-06 | 50.9 | -0.04 | Satisfactory |
| LAB-07 | 53.6 | 0.31 | Satisfactory |
| LAB-08 | 45.1 | -0.80 | Satisfactory |
| LAB-09 | 58.2 | 0.91 | Satisfactory |
| LAB-10 | 28.5 | -2.96 | Questionable |
| LAB-11 | 51.5 | 0.04 | Satisfactory |
| LAB-12 | 50.1 | -0.14 | Satisfactory |
The data analysis process is visualized in the following diagram.
Caption: Statistical analysis workflow for evaluating laboratory performance via z-scores.
Conclusion and Best Practices
This guide outlines a comprehensive and scientifically rigorous approach to an inter-laboratory comparison for this compound. For participating laboratories, an ILC is more than a test; it is a vital part of a continuous quality improvement cycle. A questionable or unsatisfactory result should not be viewed as a failure but as an opportunity to investigate and resolve potential systematic errors in the analytical process.[13] By adhering to international standards and employing validated methods, the scientific community can ensure the reliability and comparability of data for this important chemical intermediate, ultimately safeguarding the quality of consumer and pharmaceutical products.
References
- ISO 13528:2022: Statistical methods for use in proficiency testing by interlaboratory comparison.
- Determining the assigned value in Bipea Proficiency Testing Schemes. Bipea. [Link]
- The 2023 Edition of ISO/IEC 17043: Main Changes and Expect
- Update of ISO 17043 Standard: Key Changes and Benefits for Conformity Assessment. Shapypro.com. [Link]
- Interlaboratory comparisons (Proficiency Testing) among calibration laboratories – how to choose the assigned value (Reference Value). Metrology Rules. [Link]
- BS ISO 13528:2022: The Standard for Statistical methods for use in proficiency testing by interlabor
- 3-rd edition of ISO 13528:2022. AAC Analitica. [Link]
- ISO/IEC FDIS 17043.
- Z-SCORE CALCULATOR | Lab Stats.
- ISO/IEC 17043:2023: Conformity assessment — General requirements for the competence of proficiency testing providers.
- Passing the Test: Understanding Proficiency Testing. Spectroscopy Online. [Link]
- Z-score application in Testing Laboratory.
- HOW TO DEAL WITH PROFICIENCY TEST RESULTS FOR DIOXINS, FURANS AND DL PCBs
- z-Scores and other scores in chemical proficiency testing—their meanings, and some common misconceptions. The Royal Society of Chemistry. [Link]
- ARAC: List Items - ISO/IEC 17043:2023 & ISO 13528:2022_Part 03.
- ISO/IEC 17043:2023 - General requirements for proficiency testing. UKAS. [Link]
- LICQual ISO/IEC 17043:2023 Conformity Assessment Lead Auditor. LICQual. [Link]
- FNRI Proficiency Testing (PT)
- ISO 13528 Statistical Methods for Proficiency Testing by Interlaboratory Comparison.
- Determining Consensus Values in Interlaboratory Comparisons and Proficiency Testing. HN Metrology Consulting. [Link]
- INTERN
- HOMOGENEITY AND STABILITY TESTING IN EQA PROGRAMMES. EQALM. [Link]
- Assignment of a Reference Value Independent from the Participants and Its Implications Regarding Performance Evaluation in Proficiency Testing on the Determination of Raw Milk Freezing Point. MDPI. [Link]
- HBM4EU-SOP-QA-002 ICI EQUAS Preparation of test m
- Assigned value determination by expert laboratory consensus on heavy metals proficiency testing of environmental laboratory 2018.
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- 4. Update of ISO 17043 Standard: Key Changes and Benefits [shapypro.com]
- 5. verify.ukas.com [verify.ukas.com]
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- 11. Interlaboratory comparisons (Proficiency Testing) among calibration laboratories – how to choose the assigned value (Reference Value) | Metrology Rules [metrologyrules.com]
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- 13. Z-Score in Proficiency Testing: Understanding ISO 13528 [shapypro.com]
- 14. Z-score application in Testing Laboratory - Quality Pathshala [blog.quality-pathshala.com]
A Senior Application Scientist's Guide to Nitrite Detection: Evaluating Alternatives to 4-Aminobenzene-1,3-diol
For researchers, scientists, and drug development professionals engaged in the intricate study of nitric oxide (NO) signaling, inflammation, and food safety, the accurate quantification of nitrite (NO₂⁻) is a critical, yet often challenging, endeavor. For decades, the Griess-Ilosvay reaction, which utilizes reagents like 4-Aminobenzene-1,3-diol, has been a cornerstone of colorimetric nitrite detection. This reaction relies on the diazotization of an aromatic amine by nitrite in an acidic medium, followed by coupling with another aromatic compound to produce a colored azo dye.[1] While foundational, the limitations of this method, including modest sensitivity and potential for interference, have spurred the development of a new generation of detection technologies.
This guide provides an in-depth comparison of modern alternatives to traditional Griess reagents, offering a critical evaluation of their performance, underlying chemistry, and practical application. We will delve into the mechanisms and experimental protocols for leading fluorometric and electrochemical methods, providing the data-driven insights necessary to select the optimal assay for your specific research needs.
The Shift from Colorimetric to Fluorometric and Electrochemical Detection
The fundamental principle of nitrite detection often involves a two-step chemical process. The first is the conversion of nitrite in an acidic environment to a nitrosating agent, which then reacts with a probe. In traditional colorimetric assays, this probe is an aromatic amine that ultimately forms a colored azo dye. The alternatives we will explore leverage this same initial reactivity of nitrite but employ probes that yield a fluorescent signal or can be detected via an electrochemical response, often affording significantly enhanced sensitivity and a wider dynamic range.
Fluorometric Detection with 2,3-Diaminonaphthalene (DAN)
The use of 2,3-Diaminonaphthalene (DAN) represents a significant leap in sensitivity for nitrite detection. This method is predicated on the reaction of DAN with a nitrosonium ion (generated from nitrite under acidic conditions) to form the highly fluorescent product, 1H-naphthotriazole.[2] This reaction provides a turn-on fluorescence signal that is directly proportional to the nitrite concentration.
Chemical Principle of DAN-Based Nitrite Detection
The reaction proceeds in two main steps. First, nitrite is protonated in an acidic solution to form nitrous acid (HNO₂), which then generates the nitrosating agent, dinitrogen trioxide (N₂O₃). N₂O₃ subsequently reacts with DAN, leading to the formation of the fluorescent 1H-naphthotriazole.
Caption: Mechanism of nitrite detection using 2,3-diaminonaphthalene (DAN).
Advantages and Disadvantages of the DAN Assay
Advantages:
-
High Sensitivity: The DAN assay can detect nitrite concentrations at the nanomolar level, making it significantly more sensitive than traditional colorimetric methods.[2]
-
Wide Applicability: It is suitable for a variety of biological samples, including cell culture media, plasma, and tissue homogenates.[3]
-
Adaptable Format: The assay can be easily adapted for a 96-well plate format, facilitating high-throughput screening.[4]
Disadvantages:
-
Carcinogenic Potential: DAN is a suspected carcinogen, requiring careful handling and disposal.[5]
-
pH Sensitivity: The reaction is highly dependent on acidic conditions, and precise pH control is crucial for reproducibility.
-
Light Sensitivity: The fluorescent product, 1H-naphthotriazole, can be susceptible to photobleaching, requiring that the assay be performed protected from light.
Fluorometric Detection with 4,5-Diaminofluorescein (DAF-2)
4,5-Diaminofluorescein (DAF-2) and its cell-permeable diacetate form (DAF-2 DA) are primarily recognized as probes for nitric oxide (NO). However, their mechanism of action is pertinent to nitrite detection as they react with N₂O₃, an oxidation product of NO that can also be formed from nitrite under acidic conditions.[6] In the presence of NO and oxygen, DAF-2 is converted to the highly fluorescent triazole derivative, DAF-2T.[7] While not a direct measure of nitrite under physiological conditions, it is a valuable tool for assessing NO production, for which nitrite is a stable end-product.
Chemical Principle of DAF-2-Based Detection
DAF-2 reacts with N₂O₃ to form a fluorescent triazole. In biological systems, the formation of N₂O₃ is a result of NO autooxidation.
Caption: Mechanism of nitric oxide detection using 4,5-diaminofluorescein (DAF-2).
Advantages and Disadvantages of the DAF-2 Assay
Advantages:
-
Intracellular Detection: The cell-permeable DAF-2 DA allows for the visualization and quantification of NO production within living cells.[8]
-
High Sensitivity for NO: DAF-2 is capable of detecting nanomolar concentrations of NO.[7]
-
Real-time Measurement: It can be used for real-time monitoring of NO production in response to stimuli.
Disadvantages:
-
Indirect Nitrite Measurement: DAF-2 does not directly react with nitrite under physiological pH. Its use for nitrite quantification relies on the assumption that nitrite levels correlate with NO production.
-
Interference: The fluorescence of DAF-2 can be affected by other reactive oxygen species and certain compounds like ascorbic acid.[6] Phenolic compounds have also been shown to interfere with the assay.[9]
-
pH Dependence: The fluorescence of the DAF-2 triazole product is pH-dependent, which can be a confounding factor in cellular compartments with varying pH.
Colorimetric Detection with Safranin O
Safranin O offers an alternative colorimetric approach that, like the Griess-Ilosvay reaction, is based on diazotization. In an acidic medium, nitrite reacts with Safranin O to form a diazo-safranin. This intermediate is then coupled with a phenolic compound, such as pyrogallol, in an alkaline medium to produce a stable, red azo dye.[10]
Chemical Principle of Safranin O-Based Nitrite Detection
This method involves a two-step diazotization and coupling reaction, similar in principle to the Griess test but with different reagents and a shift in pH for the coupling step.
Caption: Mechanism of nitrite detection using Safranin O.
Advantages and Disadvantages of the Safranin O Method
Advantages:
-
Good Sensitivity: The method, especially when combined with enhancement techniques like cloud point extraction, can achieve low detection limits.[10]
-
Stable Product: The final azo dye formed is highly stable.[10]
Disadvantages:
-
Multi-step aProcedure: The requirement for both acidic and alkaline conditions for the diazotization and coupling steps, respectively, makes the protocol more complex than single-reagent assays.
-
Potential for Interference: As with other colorimetric methods, colored or turbid samples may interfere with the absorbance measurement.
Electrochemical Detection
Electrochemical sensors provide a powerful and increasingly popular alternative for nitrite detection. These sensors typically operate based on the electrochemical oxidation of nitrite at the surface of a modified electrode.[11] A potential is applied to the working electrode, and the resulting current from the oxidation of nitrite is measured. The current is directly proportional to the nitrite concentration.
Working Principle of an Electrochemical Nitrite Sensor
The core of an electrochemical sensor is the three-electrode system: a working electrode, a reference electrode, and a counter electrode. The working electrode is often modified with nanomaterials, such as gold nanoparticles or carbon nanotubes, to enhance its catalytic activity towards nitrite oxidation, thereby improving the sensor's sensitivity and selectivity.[12][13]
Caption: General workflow for electrochemical nitrite detection.
Advantages and Disadvantages of Electrochemical Sensors
Advantages:
-
High Sensitivity and Selectivity: Modification of the electrode surface can lead to very low detection limits and high selectivity for nitrite.[14]
-
Rapid Response: Electrochemical measurements are typically very fast, allowing for real-time monitoring.[11]
-
Portability: The instrumentation can be miniaturized, making it suitable for field-based and point-of-care applications.
-
Wide Linear Range: Many electrochemical sensors exhibit a broad linear response range.
Disadvantages:
-
Electrode Fouling: The surface of the working electrode can become contaminated by components in complex biological samples, leading to a decrease in performance over time.
-
Interference from Electroactive Species: Other electroactive compounds in the sample can be oxidized at the applied potential, potentially interfering with the nitrite signal.
-
Requirement for Specialized Equipment: While becoming more accessible, this method still requires a potentiostat and specialized electrodes.
Performance Comparison of Nitrite Detection Methods
The choice of an appropriate nitrite detection method is contingent on the specific requirements of the experiment, such as the expected concentration range, the sample matrix, and the required throughput. The following table summarizes the key performance characteristics of the discussed alternatives.
| Feature | Griess-Ilosvay (Reference) | 2,3-Diaminonaphthalene (DAN) | 4,5-Diaminofluorescein (DAF-2) | Safranin O | Electrochemical Sensor |
| Principle | Colorimetric (Azo Dye) | Fluorometric (Triazole) | Fluorometric (Triazole) | Colorimetric (Azo Dye) | Amperometric (Oxidation) |
| Limit of Detection (LOD) | ~0.5 - 2.5 µM[15] | 10 - 25 nM[2][16] | ~5 nM (for NO)[7] | ~0.5 µg/L (~11 nM)[10] | 10 nM - 1 µM[12][13] |
| Linear Range | 1 - 100 µM | 0.02 - 10 µM[1] | N/A (for nitrite) | up to 230 µg/L (~5 µM)[10] | Wide, e.g., 0.5 µM - 50 mM[12][13] |
| Reaction Time | 10 - 30 minutes | 10 - 20 minutes | ~30 minutes (for NO) | ~10 minutes | Seconds |
| Primary Analyte | Nitrite | Nitrite | Nitric Oxide (NO) | Nitrite | Nitrite |
| Key Advantage | Simple, inexpensive | High sensitivity | Intracellular detection | Stable color product | Rapid, portable, wide range |
| Key Disadvantage | Lower sensitivity | Reagent is a suspected carcinogen | Indirect for nitrite, interferences | Multi-step pH change | Electrode fouling |
Experimental Protocols
Protocol 1: Fluorometric Nitrite Detection with 2,3-Diaminonaphthalene (DAN)
This protocol is adapted from Misko et al. (1993) and is suitable for quantifying nitrite in aqueous samples such as cell culture supernatants.[4]
A. Reagent Preparation:
-
DAN Stock Solution (2 mg/mL): Dissolve 2 mg of 2,3-Diaminonaphthalene in 1 mL of 0.62 M HCl. Aliquot and store at -20°C, protected from light.
-
DAN Working Solution: Immediately before use, dilute the DAN stock solution 1:100 in 0.62 M HCl.
-
Sodium Nitrite (NaNO₂) Standard (1 mM): Dissolve 6.9 mg of NaNO₂ in 100 mL of deionized water. Store at 4°C.
-
NaOH Solution (2.8 M): Prepare a 2.8 M solution of sodium hydroxide in deionized water.
B. Assay Procedure (96-well Plate Format):
-
Standard Curve Preparation: Prepare a serial dilution of the NaNO₂ standard in the same medium as your samples (e.g., cell culture medium) to generate a standard curve (e.g., 0 - 10 µM).
-
Sample Preparation: Centrifuge samples to remove any particulate matter.
-
Reaction:
-
Add 100 µL of each standard or sample to the wells of a black 96-well plate.
-
Add 10 µL of the DAN working solution to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
-
Signal Development: Add 5 µL of 2.8 M NaOH solution to each well to enhance the fluorescence of the 1H-naphthotriazole product.
-
Measurement: Read the fluorescence on a microplate reader with excitation at approximately 365 nm and emission at approximately 450 nm.
-
Quantification: Plot the fluorescence intensity of the standards against their concentrations to generate a standard curve. Use the linear regression equation to calculate the nitrite concentration in the unknown samples.
Protocol 2: Electrochemical Nitrite Detection
This protocol provides a general workflow for nitrite detection using a commercially available screen-printed electrode modified with gold nanoparticles.
A. Materials and Equipment:
-
Potentiostat: A portable or benchtop potentiostat.
-
Screen-Printed Electrodes (SPEs): Gold nanoparticle-modified SPEs.
-
Phosphate Buffer Saline (PBS): 0.1 M, pH 7.0.
-
Sodium Nitrite (NaNO₂) Standard (10 mM): Prepare in 0.1 M PBS.
B. Measurement Procedure:
-
Electrode Connection: Connect the screen-printed electrode to the potentiostat.
-
Standard Curve Preparation: Prepare a series of nitrite standards by diluting the 10 mM stock in 0.1 M PBS to cover the desired concentration range (e.g., 1 µM to 100 µM).
-
Measurement:
-
Pipette a small volume (e.g., 50 µL) of the blank solution (0.1 M PBS) onto the active area of the SPE, ensuring all three electrodes are covered.
-
Run a differential pulse voltammetry (DPV) or square wave voltammetry (SWV) scan over a potential range that covers the oxidation potential of nitrite (e.g., +0.6 V to +1.0 V vs. Ag/AgCl). Record the peak current.
-
Rinse the electrode with deionized water and gently dry.
-
Repeat the measurement for each nitrite standard and the unknown samples.
-
-
Quantification:
-
Plot the peak oxidation current against the nitrite concentration for the standards to create a calibration curve.
-
Determine the concentration of nitrite in the unknown samples using the calibration curve.
-
Conclusion and Future Perspectives
The landscape of nitrite detection has evolved significantly, offering researchers a powerful toolkit of methodologies that extend far beyond the capabilities of traditional reagents like this compound. Fluorometric assays, particularly with 2,3-diaminonaphthalene, provide a dramatic increase in sensitivity, which is crucial for studies involving low physiological concentrations of nitrite. For intracellular investigations of nitric oxide dynamics, 4,5-diaminofluorescein remains an invaluable, albeit indirect, tool. Electrochemical sensors are emerging as a dominant technology, offering the compelling combination of high sensitivity, rapid analysis, and portability, which is set to revolutionize on-site and real-time monitoring in both clinical and environmental settings.
The selection of an appropriate method requires a careful consideration of the specific experimental context. By understanding the underlying chemical principles, performance characteristics, and practical workflows of these advanced techniques, researchers can ensure the generation of accurate, reliable, and impactful data in their pursuit of scientific discovery.
References
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- Fang, Y. I., Ohata, H., & Honda, K. (2009). Fluorometric determination of nitrite with 2,3-diaminonaphthalene by reverse phase HPLC under alkaline conditions. ResearchGate.
- Kelkel, M., et al. (2012). Pitfalls and limitations in using 4,5-diaminofluorescein for evaluating the influence of polyphenols on nitric oxide release from endothelial cells. ResearchGate.
- Sugimoto, T., et al. (2000). Detection of intracellular nitric oxide using a combination of aldehyde fixatives with 4,5-diaminofluorescein diacetate. ResearchGate.
- Feelisch, M., et al. (2012). A multi-level analytical approach for detection and visualization of intracellular NO production and nitrosation events using diaminofluoresceins. CentAUR.
- Hielscher, J. (2022). Nitrate and Nitrite Testing Methods, An Overview of Common Analytical Techniques. LinkedIn.
- Fologea, D., et al. (2022). Nanomolar Nitric Oxide Concentrations in Living Cells Measured by Means of Fluorescence Correlation Spectroscopy. MDPI.
- Wang, Q. H., et al. (2017). Methods for the detection and determination of nitrite and nitrate: A review. OUCI.
- Wang, Q. H., et al. (2017). Methods for the detection and determination of nitrite and nitrate: A review. PubMed.
- Feelisch, M., et al. (2012). A multi-level analytical approach for detection and visualization of intracellular NO production and nitrosation events using diaminofluoresceins. University of Reading.
- Goryo Chemical, Inc. (n.d.). DAF-2 (diaminofluorescein-2) For detection of nitrogen oxide by green fluorescence.
- Tahboub, Y. R. (2006). Reaction of nitrite with 2,3-diaminonaphthalene (DAN) to form 2,3- naphthotriazole (NAT) under acidic conditions. ResearchGate.
- Hassan, R. Y. A., et al. (2025). Advances in the chemical analysis of nitrite in environmental and biological samples. RSC Publishing.
- Scheeren, C. W., et al. (2013). COMPARISON OF DIFFERENT METHODS FOR NITRITE AND NITRATE DETERMINATION IN MEAT PRODUCTS. Digicomst.
- George, S. M., et al. (2007). A, Arrangement of the sample and reagent blocks used for the DAF-2... ResearchGate.
- Apak, R., et al. (2020). Electrochemical Determination of Food Preservative Nitrite with Gold Nanoparticles/p-Aminothiophenol-Modified Gold Electrode. MDPI.
- Manea, F., et al. (2010). Simultaneous electrochemical determination of nitrate and nitrite in aqueous solution using Ag-doped zeolite-expanded graphite-epoxy electrode. PubMed.
- Vlasova, I. I., & Gudi, T. (2005). Nitric oxide (NO) detection by DAF fluorescence and chemiluminescence: a comparison using abiotic and biotic NO sources. Oxford Academic.
- Merlo, S., et al. (2020). Validation of an Analytical Method for Nitrite and Nitrate Determination in Meat Foods for Infants by Ion Chromatography with Conductivity Detection. PMC.
- Zhang, X., & Wang, J. (2017). Electrochemical and Other Methods for Detection and Determination of Dissolved Nitrite: A Review. ResearchGate.
- USask Health Sciences. (2019). SAFRANIN O STAINING PROTOCOL.
- Manea, F., et al. (2017). Investigation of electrochemical detection of nitrite and nitrate in water for environmental application. IMEKO.org.
- Miranda, K. M., et al. (2005). Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC.
- Palombini, F., & Manea, F. (2001). New electrochemical sensors for detection of nitrites and nitrates. ResearchGate.
- Han, D., et al. (2022). A Novel Highly Sensitive Electrochemical Nitrite Sensor Based on a AuNPs/CS/Ti3C2 Nanocomposite. MDPI.
- Alibegović, A., et al. (2019). Safranin O without fast green is the best staining method for testing the degradation of macromolecules in a cartilage extracellular matrix for the determination of the postmortem interval. PubMed.
- Udert, K. M., et al. (2020). Electrochemical nitrite sensing for urine nitrification. PMC.
- Do, T., et al. (2014). Oxidation-reduction and photophysical properties of isomeric forms of Safranin. PMC.
- U.S. Environmental Protection Agency. (1993). Method 353.2, Revision 2.0: Determination of Nitrate-Nitrite Nitrogen by Automated Colorimetry.
- UCLA Broad Stem Cell Research Center. (n.d.). Safranin O Staining Protocol for Cartilage.
- G-Biosciences. (n.d.). Nitrite/Nitrate Determination Assay.
- iHisto. (n.d.). Safranin O Stain Service | Cartilage & Proteoglycan Detection.
- University of Rochester Medical Center. (n.d.). Safranin O/ Fast Green Stain for Cartilage.
- ScienCell Research Laboratories. (n.d.). Safranin O Staining Kit.
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A Comparative Guide to the Validation of an HPLC-UV Method for 4-Aminobenzene-1,3-diol in Wastewater
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) for the quantitative analysis of 4-Aminobenzene-1,3-diol in wastewater. As a compound of environmental and toxicological interest, its accurate determination is crucial. This document offers a comprehensive validation framework for an HPLC-UV method, juxtaposed with alternative analytical techniques, supported by experimental data and established analytical standards.
Introduction: The Significance of Monitoring this compound
This compound, a substituted aminophenol, is an aromatic organic compound that can be introduced into the environment through industrial effluents from various manufacturing processes, including dyes, pharmaceuticals, and photographic developers. Its presence in wastewater is a significant concern due to its potential toxicity to aquatic life and the possibility of entering the human food chain. Therefore, robust and validated analytical methods are imperative for monitoring its levels in environmental matrices to ensure regulatory compliance and environmental safety.
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a widely adopted technique for the analysis of such aromatic compounds due to its specificity, sensitivity, and adaptability. This guide will walk you through the validation of an HPLC-UV method for this compound in wastewater, grounded in the principles of scientific integrity and adherence to international guidelines.
HPLC-UV Method Validation: A Framework for Trustworthy Analysis
The validation of an analytical method is the process of demonstrating that it is suitable for its intended purpose. For the determination of this compound in wastewater, this involves a series of experiments to assess the method's performance characteristics. The validation parameters discussed below are in accordance with the International Council for Harmonisation (ICH) Q2(R2) and Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
The Causality Behind Experimental Choices in HPLC-UV Method Development
The choice of an HPLC-UV method is predicated on the physicochemical properties of this compound. Its aromatic structure and conjugated system allow for strong UV absorbance, making UV detection a suitable and cost-effective choice. The reversed-phase HPLC mode is typically selected for its ability to separate moderately polar compounds from a complex aqueous matrix like wastewater.
A typical starting point for method development would involve a C18 column, which provides a non-polar stationary phase. The mobile phase would consist of a mixture of an aqueous buffer (to control the pH and ionization state of the analyte) and an organic modifier like acetonitrile or methanol to elute the compound from the column.
Caption: A generalized workflow for the analysis of this compound in wastewater using HPLC-UV.
Validation Parameters: A Self-Validating System
A robust analytical method is a self-validating system. Each validation parameter provides a piece of the puzzle, and together they demonstrate the method's reliability.
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. In the context of wastewater analysis, this is particularly challenging due to the complexity of the matrix.
-
Experimental Approach: Specificity is demonstrated by comparing the chromatograms of a blank wastewater sample, a spiked wastewater sample (containing a known amount of this compound), and a standard solution of the analyte. The absence of interfering peaks at the retention time of this compound in the blank sample indicates specificity. Peak purity analysis using a photodiode array (PDA) detector can further confirm that the analyte peak is not co-eluting with other compounds.
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Experimental Approach: A series of standard solutions of this compound at different concentrations are prepared and injected into the HPLC system. A calibration curve is constructed by plotting the peak area against the concentration. The linearity is evaluated by the correlation coefficient (r²) of the regression line, which should ideally be ≥ 0.999.
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often expressed as the percent recovery.
-
Experimental Approach: Accuracy is determined by spiking a blank wastewater sample with known concentrations of this compound at low, medium, and high levels of the linear range. The samples are then prepared and analyzed, and the percentage of the analyte recovered is calculated. For environmental analyses, recovery values are typically expected to be within 80-120%.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Experimental Approach:
-
Repeatability (Intra-day precision): Multiple injections of the same standard solution or spiked sample are performed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, and/or on different instruments.
-
An RSD of ≤ 2% is generally considered acceptable for pharmaceutical analysis, but for environmental samples, a higher RSD may be acceptable depending on the concentration level.
-
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Approach: LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N), where an S/N of 3 is generally accepted for LOD and 10 for LOQ. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Approach: The effect of small changes in parameters such as mobile phase composition (e.g., ±2% organic modifier), pH of the buffer (e.g., ±0.2 units), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min) on the chromatographic results is evaluated.
Caption: The logical flow of the HPLC-UV method validation process.
Performance Comparison: HPLC-UV vs. Alternative Methods
While HPLC-UV is a robust and widely used method, other analytical techniques can also be employed for the determination of this compound in wastewater. The choice of method often depends on factors such as the required sensitivity, sample throughput, cost, and the availability of instrumentation.
| Parameter | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Spectrophotometry | Electrochemical Sensors |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation of volatile compounds, detection by mass fragmentation. | Colorimetric reaction and measurement of absorbance. | Measurement of the current response from the oxidation or reduction of the analyte. |
| Specificity | Good, can be enhanced with PDA detectors. | Very high, provides structural information. | Moderate, prone to interference from other colored compounds. | Moderate to high, depends on the sensor's design and matrix. |
| Sensitivity (LOD) | Typically in the low µg/L to mg/L range. | Can reach ng/L levels, especially with derivatization. | Generally in the mg/L range. | Can be very high, reaching nM or even pM levels. |
| Analysis Time | 10-30 minutes per sample. | Longer, including derivatization and run time. | Fast, typically a few minutes. | Very fast, can be near real-time. |
| Cost | Moderate instrument cost, moderate running costs. | High instrument cost, moderate running costs. | Low instrument and running costs. | Low instrument cost, sensor fabrication can be complex. |
| Sample Preparation | Often requires solid-phase extraction (SPE) for wastewater. | Usually requires derivatization to increase volatility and thermal stability. | Simple, may involve a color-forming reaction. | Minimal, often direct measurement in the sample. |
| Advantages | Robust, reliable, widely available. | High specificity and sensitivity. | Simple, inexpensive, and rapid. | High sensitivity, portability for in-field analysis. |
| Disadvantages | Moderate sensitivity, potential for matrix interference. | Derivatization can be complex and time-consuming. | Lower specificity and sensitivity. | Susceptible to fouling and interference from other electroactive species. |
Experimental Protocols
Sample Preparation for Wastewater Analysis
Due to the complexity of the wastewater matrix, a sample preparation step is crucial to remove interfering substances and pre-concentrate the analyte. Solid-Phase Extraction (SPE) is a commonly used technique.
Step-by-Step SPE Protocol:
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Pass a known volume (e.g., 100 mL) of the filtered wastewater sample through the cartridge at a slow flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Elution: Elute the retained this compound with a small volume (e.g., 2 mL) of a suitable organic solvent, such as methanol or acetonitrile.
-
Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
HPLC-UV Method for this compound
The following is a representative HPLC-UV method that can be validated for the analysis of this compound in wastewater. This protocol is based on methods for similar aminophenol and resorcinol compounds and should be optimized and validated for the specific application.
-
Instrumentation: HPLC system with a UV/Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM, pH 6.0) and acetonitrile (e.g., 80:20 v/v). The exact ratio should be optimized for optimal separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: The UV spectrum of this compound should be recorded to determine the wavelength of maximum absorbance (λmax), which is expected to be around 270-280 nm.
-
Quantification: Based on the peak area of the analyte in the chromatogram and comparison with a calibration curve prepared from standard solutions.
Conclusion
The validation of an HPLC-UV method for the determination of this compound in wastewater is a critical step to ensure the generation of reliable and accurate data for environmental monitoring. This guide has provided a comprehensive framework for this validation process, emphasizing the scientific rationale behind each step and adhering to international regulatory guidelines.
While HPLC-UV offers a robust and widely accessible approach, the selection of the most appropriate analytical method should be a well-considered decision based on the specific requirements of the analysis. A thorough comparison with alternative techniques such as GC-MS, spectrophotometry, and electrochemical sensors reveals a trade-off between various performance characteristics including sensitivity, specificity, cost, and analysis time. By understanding these trade-offs and diligently validating the chosen method, researchers and scientists can confidently and accurately quantify this compound in challenging wastewater matrices, contributing to the protection of our environment.
References
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2)
- U.S. Food and Drug Administration. (2015).
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- U.S. Food and Drug Administration. (2024). Q2(R2)
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
- ProPharma Group. (2024).
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A Researcher's Guide: Navigating the Sensitivity Landscape of Colorimetric and Fluorometric Detection
In the pursuit of robust and reliable bioanalytical data, the choice of detection method is a critical decision point that can significantly impact experimental outcomes. For researchers in drug discovery and life sciences, quantifying proteins, nucleic acids, and enzymatic activity with high precision is paramount. Two of the most prevalent detection technologies, colorimetric and fluorometric assays, offer distinct advantages and disadvantages. This guide provides an in-depth comparison of their sensitivities, grounded in fundamental principles and supported by experimental workflows, to empower you to make the most informed decision for your specific application.
The Fundamental Divide: Absorbance vs. Emission
At the heart of the comparison between colorimetric and fluorometric methods lies a fundamental difference in how they generate a signal. Understanding this is key to appreciating why one is inherently more sensitive than the other.
Colorimetric Assays: The Principle of Absorbance
Colorimetric assays are predicated on the Beer-Lambert law. In these assays, an enzyme, such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), metabolizes a chromogenic substrate, resulting in a colored product.[1] The concentration of the analyte is directly proportional to the intensity of the color, which is quantified by measuring the amount of light absorbed by the solution at a specific wavelength using a spectrophotometer or microplate reader.[2][3]
The measurement is essentially a comparison between the intensity of light passing through a reference (blank) and the light passing through the sample. The signal is a small decrease in a large amount of background light.[4]
Fluorometric Assays: The Principle of Fluorescence
Fluorometric assays, by contrast, rely on the phenomenon of fluorescence. Here, an enzyme converts a fluorogenic substrate into a fluorescent product. This product, when excited by light of a specific wavelength, emits light at a longer, different wavelength.[5] A fluorometer or fluorescent plate reader detects this emitted light, which is directly proportional to the analyte concentration.[6]
Crucially, the emitted light is measured against a dark background, as the detector is typically positioned at a 90° angle to the excitation light source to minimize detection of the excitation light itself.[4]
The Core of Sensitivity: Signal Against a Dark Backdrop
The primary reason fluorometric assays are significantly more sensitive than colorimetric assays is the difference in their signal-to-noise ratio.[7]
-
Colorimetric Measurement: Detecting a small difference between two bright light signals (the reference and the sample) is inherently challenging. It's akin to trying to hear a whisper in a crowded, noisy room. The signal (the absorbed light) is a small fraction of the total light, making it difficult to precisely measure very small changes.[4][8]
-
Fluorometric Measurement: Detecting emitted photons against a dark background is far easier.[9] This is like seeing a faint star in the night sky. Because the background is essentially zero, even a very small number of emitted photons can be detected and amplified, leading to a high signal-to-noise ratio.[7]
This fundamental difference in signal detection allows fluorometric assays to achieve detection limits that are often 1,000 times lower than their colorimetric counterparts.[10]
Visualizing the Principles
To better illustrate these concepts, the following diagrams depict the core mechanics of colorimetric and fluorometric detection.
Caption: Workflow for colorimetric absorbance measurement.
Caption: Workflow for fluorometric emission measurement.
Head-to-Head Comparison: A Quantitative Look
To provide a practical perspective, let's consider a common application: the Enzyme-Linked Immunosorbent Assay (ELISA). The choice of substrate for the enzyme conjugate (e.g., HRP) dictates whether the assay will be colorimetric or fluorometric.
| Feature | Colorimetric Method (e.g., TMB Substrate) | Fluorometric Method (e.g., Amplex Red Substrate) |
| Principle | Measures absorbance of a colored product. | Measures emission of a fluorescent product. |
| Typical Sensitivity | Micromolar to high nanomolar (ng/mL). | Low nanomolar to picomolar (pg/mL).[11] |
| Dynamic Range | Narrower; signal can saturate at high concentrations (OD limit ~2.0-4.0).[12] | Wider; can accurately measure a broader range of concentrations.[13] |
| Limit of Detection (LOD) | Higher (e.g., ~156 pg/mL).[14] | Lower (e.g., ~78 pg/mL or less).[14] |
| Instrumentation | Standard spectrophotometer / plate reader. | Fluorometer / fluorescent plate reader required. |
| Cost | Reagents and instrumentation are generally less expensive. | Reagents and instrumentation are typically more expensive. |
| Susceptibility to Interference | Can be affected by colored compounds in the sample or stray light.[10] | Can be affected by fluorescent compounds in the sample, pH, and temperature.[10] |
Note: The specific LODs are illustrative and can vary based on the specific assay, reagents, and instrumentation.
Experimental Protocols: A Tale of Two ELISAs
To understand the practical differences and the rationale behind the procedural steps, let's outline a standard sandwich ELISA workflow, highlighting the divergence at the detection step.
Caption: Diverging paths in an ELISA workflow.
Detailed Protocol: Colorimetric Detection (TMB)
This protocol assumes the completion of the initial ELISA steps up to the final wash after enzyme conjugate incubation.
-
Prepare Substrate: Equilibrate the TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to room temperature.[15] Causality: Temperature can affect the rate of enzymatic reactions, so ensuring reagents are at a consistent temperature is crucial for reproducibility.
-
Add Substrate: Add 100 µL of the TMB substrate solution to each well of the 96-well plate.[1]
-
Incubate: Incubate the plate for 15-30 minutes at room temperature in the dark.[4][15] Causality: TMB is light-sensitive, and incubation in the dark prevents non-enzymatic degradation, which would lead to high background signal. A blue color will develop in positive wells.
-
Stop Reaction: Add 100 µL of stop solution (e.g., 2M Sulfuric Acid) to each well.[16] The color will change from blue to yellow. Causality: The strong acid denatures the HRP enzyme, halting the reaction and stabilizing the color for accurate reading. The color change to yellow is due to the protonation of the oxidized TMB product, which shifts its absorbance maximum to 450 nm, a wavelength with higher signal intensity.[15]
-
Read Plate: Immediately measure the absorbance (Optical Density or OD) at 450 nm using a microplate reader.[15]
Detailed Protocol: Fluorometric Detection (QuantaBlu™/Amplex® Red)
This protocol highlights the steps following the final wash after enzyme conjugate incubation.
-
Prepare Working Solution: Prepare the fluorogenic substrate working solution by mixing the substrate (e.g., QuantaBlu™ Substrate Solution) with the stable peroxide solution (e.g., for HRP detection) according to the manufacturer's instructions.[17][18] Equilibrate to room temperature. Causality: The working solution is often prepared fresh as the components may have limited stability once mixed. Temperature equilibration ensures consistent reaction kinetics across the plate.
-
Add Substrate: Add 100 µL of the substrate working solution to each well. For fluorometric assays, it is critical to use opaque-walled plates (typically black) to minimize well-to-well crosstalk and background from scattered light.[13]
-
Incubate: Incubate the plate for 5 to 90 minutes at room temperature, protected from light.[17] Causality: While the fluorescent product (resorufin in the case of Amplex Red) is generally stable, protecting it from light minimizes the risk of photobleaching, which would reduce the signal.
-
Stop Reaction (Optional): For endpoint assays, a stop solution can be added. However, many fluorometric assays are designed for kinetic reads, where the signal is measured over time without stopping the reaction.[17]
-
Read Plate: Measure the fluorescence using a microplate fluorometer with the appropriate excitation and emission wavelengths (e.g., Ex/Em of ~325/420 nm for QuantaBlu™ or ~530/590 nm for Amplex® Red).[14][17]
Choosing the Right Method: A Decision Framework
The choice between a colorimetric and a fluorometric assay is not merely about achieving the lowest possible detection limit. It is a balance of sensitivity requirements, cost, and available equipment.
-
For high-abundance targets or screening applications where cost is a primary driver , a colorimetric assay is often the most practical choice. Its simplicity and compatibility with standard laboratory equipment make it a robust workhorse for many routine applications.[13]
-
When quantifying low-abundance analytes, working with precious or limited samples, or when a wide dynamic range is necessary , the superior sensitivity and performance of a fluorometric assay justify the higher cost of reagents and specialized instrumentation.[11]
Ultimately, a thorough understanding of the principles and practical considerations of each method will guide you to the most appropriate and effective choice for your research, ensuring the generation of accurate, reproducible, and high-quality data.
References
- BMG Labtech. (n.d.).
- Corning Life Sciences. (n.d.). Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. Corning. [Link]
- Biocompare. (2015, May 7). Choosing the Best Detection Method: Absorbance vs. Fluorescence. Biocompare. [Link]
- Boster Biological Technology. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]
- Ragsdale, C. W. (1996). PicoGreen Quantitation of DNA: Effective Evaluation of Samples Pre-or Psost-PCR. Nucleic Acids Research, 24(16), 3243–3244. [Link]
- Chemistry Stack Exchange. (2017, November 21). Uv vis and fluorescence spectroscopy: sensitivity. Chemistry Stack Exchange. [Link]
- Thermo Fisher Scientific. (n.d.).
- Pawelek, P. D., et al. (2020). Comparison of Methods for Measuring Protein Concentration in Venom Samples. Animals, 10(3), 448. [Link]
- Presto Instrument. (2025, November 18). What is Colorimeter: Principle, Diagram, & Uses. Presto Instrument. [Link]
- ResearchGate. (2021, February 17). Which detection method is better for an ELISA-based assay: colorimetric or fluorometric?
- YouTube. (2019, January 16).
- Hilaris Publisher. (2025, October 30). The Comparison of Chemiluminescent- and Colorimetric-detection Based ELISA for Chinese Hamster Ovary Host Cell Proteins Quantifi. Hilaris Publisher. [Link]
- ALPCO Diagnostics. (2019, April 23). A Comparison of Colorimetric and Chemiluminescence ELISAs. ALPCO Diagnostics. [Link]
- MDPI. (n.d.). Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. MDPI. [Link]
- ResearchGate. (2022, December). Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection.
- MDPI. (2020, March 6).
- AffiPar. (2025, September 2). Comparative Study of Colorimetric vs. Fluorometric Assay Kits for Enzyme Activity Detection. AffiPar. [Link]
- NIH. (2023, September 12). Rapid and sensitive detection of alkaline phosphatase and glucose oxidase activity through fluorescence and colorimetric dual-mode analysis based on CuO NPs@ZIF-8 mediated enzyme-cascade reactions. NIH. [Link]
- PubMed. (1990, July). Fluorometric Analysis of Alkaline Phosphatase in Fluid Dairy Products. PubMed. [Link]
- YouTube. (2019, April 22). A Comparison of Colorimetric and Chemiluminescence ELISAs. [Link]
- Corning. (n.d.). Selecting the Detection System – Colorimetric, Fluorescent, Luminescent Methods for ELISA Assays. Corning. [Link]
- The Royal Society of Chemistry. (2023, September 22). “Glow ELISA”: Sensitive Immunoassay with Minimal Equipment and Stable Reagents. The Royal Society of Chemistry. [Link]
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A Comparative Guide to the Robustness of Analytical Methods for 4-Aminobenzene-1,3-diol
For researchers, scientists, and drug development professionals, the integrity of analytical data is the bedrock of confident decision-making. The reliability of an analytical method, particularly its ability to withstand minor variations in operating conditions—a quality known as robustness—is paramount. This guide provides an in-depth technical comparison of a primary High-Performance Liquid Chromatography (HPLC) method for the analysis of 4-Aminobenzene-1,3-diol and explores viable alternatives. We will delve into the causality behind experimental choices in robustness testing and provide detailed, actionable protocols.
This compound, a key intermediate in the synthesis of various pharmaceuticals, requires stringent quality control. An analytical method that is not robust can lead to out-of-specification results, batch failures, and significant delays in development timelines. This guide is structured to provide a comprehensive understanding of how to evaluate and ensure the robustness of an analytical method for this critical compound.
Pillar 1: The Primary Workhorse - Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and versatile method for the analysis of moderately polar compounds like this compound. Its wide applicability, high resolution, and quantitative accuracy make it the primary choice in most pharmaceutical laboratories.[1]
The Essence of Robustness Testing
Robustness testing is not merely a validation exercise; it is a systematic investigation of a method's resilience to the inevitable small fluctuations that occur during routine use.[2] As per the International Council for Harmonisation (ICH) Q2(R2) guidelines, robustness should be considered during the development phase to ensure the method's suitability for its intended purpose.[2] The United States Pharmacopeia (USP) General Chapter <1225> also outlines the requirements for method validation, including robustness.[2]
The core principle of a robustness study is to deliberately vary critical method parameters within a realistic range and observe the impact on the analytical results. This proactive approach identifies the method's "weak points" and allows for the implementation of control strategies to ensure its reliability.
Experimental Protocol: Robustness Testing of the this compound HPLC Method
This protocol outlines a systematic approach to evaluating the robustness of an HPLC method for this compound.
1. Define Critical Method Parameters and Variation Ranges:
Based on experience with similar aminophenol compounds and general chromatographic principles, the following parameters are identified as critical:
-
Mobile Phase pH: The ionization state of this compound is pH-dependent, affecting its retention. A typical variation is ± 0.2 pH units.
-
Mobile Phase Organic Content: Small variations in the mobile phase composition can significantly impact retention time and resolution. A variation of ± 2% of the organic modifier is a common range to investigate.
-
Column Temperature: Temperature affects mobile phase viscosity and the kinetics of solute partitioning, influencing retention and peak shape. A range of ± 5°C is typically examined.
-
Flow Rate: Variations in flow rate directly impact retention time and can affect resolution. A typical range to study is ± 0.1 mL/min.
-
Wavelength: While less likely to vary, examining a small deviation (e.g., ± 2 nm) ensures the method is not susceptible to minor calibration drifts in the detector.
2. Experimental Design:
A one-variable-at-a-time (OVAT) approach can be used, but a Design of Experiments (DoE) approach, such as a fractional factorial design, is more efficient for identifying interactions between parameters. For clarity, this protocol will describe an OVAT approach.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase) at a concentration of 100 µg/mL. Prepare a working standard solution at 10 µg/mL.
-
Sample Solution: Prepare a sample solution of this compound at a similar concentration to the working standard.
4. Chromatographic System:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of phosphate buffer and acetonitrile is a common choice for aminophenols. The initial (nominal) conditions would be, for example, 20 mM potassium phosphate buffer (pH 6.0) and acetonitrile in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
5. Robustness Study Execution:
Analyze the standard and sample solutions under the nominal conditions and then under each of the varied conditions. For each condition, perform replicate injections (n=3) to assess precision.
6. Data Analysis and Acceptance Criteria:
The following parameters should be evaluated against pre-defined acceptance criteria:
-
Retention Time (RT): The RT of the this compound peak should not shift significantly. A common acceptance criterion is a relative standard deviation (RSD) of < 2% for the RT across all conditions.
-
Peak Area/Assay Value: The assay value of the sample should remain within a specified range of the nominal result (e.g., 98.0% to 102.0%). The RSD of the peak area for replicate injections should be < 2.0%.
-
Tailing Factor (T): The peak symmetry should be maintained. A typical acceptance criterion is a tailing factor between 0.8 and 1.5.
-
Theoretical Plates (N): The column efficiency should not drop significantly. A common criterion is N > 2000.
-
Resolution (Rs): If there are known impurities, the resolution between the this compound peak and the closest eluting impurity peak should be > 2.0.
Visualization of the Robustness Testing Workflow
Hypothetical Robustness Study Data for this compound by HPLC
The following table presents illustrative data from a robustness study, demonstrating how the results would be presented and evaluated.
| Parameter Varied | Condition | Retention Time (min) | Peak Area (µV*s) | Tailing Factor | Theoretical Plates | Resolution (Rs) | Pass/Fail |
| Nominal | - | 5.25 | 125,430 | 1.1 | 5500 | 3.5 | Pass |
| Mobile Phase pH | 5.8 | 5.42 | 124,980 | 1.2 | 5400 | 3.3 | Pass |
| 6.2 | 5.08 | 125,890 | 1.1 | 5600 | 3.6 | Pass | |
| Mobile Phase Organic | 18% | 5.98 | 126,110 | 1.1 | 5700 | 3.8 | Pass |
| 22% | 4.52 | 124,760 | 1.2 | 5300 | 3.2 | Pass | |
| Column Temperature | 25°C | 5.45 | 125,100 | 1.0 | 5800 | 3.7 | Pass |
| 35°C | 5.05 | 125,950 | 1.1 | 5200 | 3.4 | Pass | |
| Flow Rate | 0.9 mL/min | 5.83 | 139,370 | 1.1 | 5600 | 3.6 | Pass |
| 1.1 mL/min | 4.77 | 114,030 | 1.2 | 5400 | 3.4 | Pass | |
| Wavelength | 278 nm | 5.26 | 124,180 | 1.1 | 5500 | 3.5 | Pass |
| 282 nm | 5.24 | 126,650 | 1.1 | 5500 | 3.5 | Pass |
Note: The peak area for the flow rate variation is expected to change due to the mass-flow dependent nature of UV detectors.
Pillar 2: Alternative Analytical Methods
While HPLC is a robust and reliable technique, it is essential for a comprehensive analytical strategy to consider alternative methods. These can offer advantages in terms of speed, selectivity, or cost, depending on the specific analytical challenge.
Alternative Method 1: Ultra-Performance Liquid Chromatography with Mass Spectrometric Detection (UPLC-MS)
UPLC-MS offers significant advantages over traditional HPLC, including higher resolution, greater sensitivity, and much faster analysis times.[3] The use of sub-2 µm particles in the stationary phase allows for higher flow rates without sacrificing efficiency. Coupling UPLC with a mass spectrometer provides enhanced selectivity and specificity, which is particularly useful for complex matrices or for the analysis of low-level impurities.
Experimental Protocol: UPLC-MS Analysis of this compound
1. Instrumentation:
-
UPLC System: A UPLC system capable of high-pressure operation.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: A sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A fast gradient from 5% to 95% B over 2-3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 20 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Desolvation Gas Flow: 600 L/hr.
-
Data Acquisition: Selected Ion Recording (SIR) for the protonated molecule of this compound ([M+H]⁺).
Visualization of the UPLC-MS Experimental Workflow
Alternative Method 2: Capillary Electrophoresis (CE)
Capillary Electrophoresis separates ions based on their electrophoretic mobility in an applied electric field.[4] For ionizable compounds like this compound, CE can offer very high separation efficiency and short analysis times. It is a complementary technique to HPLC, as its separation mechanism is fundamentally different.
Experimental Protocol: CE Analysis of this compound
1. Instrumentation:
-
CE System: A capillary electrophoresis system with a UV detector.
2. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 214 nm.
Pillar 3: Comparative Analysis
The choice of an analytical method should be based on a thorough evaluation of its performance characteristics. The following table provides a comparative summary of the three methods discussed.
| Parameter | RP-HPLC-UV | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle | Partition chromatography | Partition chromatography with mass-based detection | Electrophoretic mobility |
| Specificity | Good, but susceptible to co-eluting impurities with similar UV spectra. | Excellent, based on mass-to-charge ratio. | Very high, based on charge-to-size ratio. |
| Sensitivity | Moderate (µg/mL range). | High (ng/mL to pg/mL range). | Moderate to high, depending on the injection and detection method. |
| Analysis Time | 10-30 minutes. | 2-5 minutes. | 5-15 minutes. |
| Robustness | Generally high, but sensitive to mobile phase and column variations. | High, but can be sensitive to matrix effects in the MS source. | Moderate, can be sensitive to buffer composition and capillary surface. |
| Cost (Instrument) | Moderate. | High. | Moderate. |
| Cost (Operational) | Low to moderate. | High (solvents, MS maintenance). | Low. |
| Throughput | Moderate. | High. | High. |
Conclusion: A Holistic Approach to Method Robustness
Ensuring the robustness of an analytical method for a critical intermediate like this compound is a non-negotiable aspect of pharmaceutical development and quality control. While RP-HPLC remains a reliable and well-understood primary method, a thorough robustness study is essential to guarantee its performance under the rigors of routine use.
Furthermore, a forward-thinking analytical strategy should embrace alternative and complementary techniques. UPLC-MS offers unparalleled speed and specificity, making it ideal for high-throughput screening and impurity profiling. Capillary Electrophoresis provides an orthogonal separation mechanism, which can be invaluable for method cross-validation and for resolving complex separation challenges.
By understanding the principles behind robustness testing and by having a well-characterized primary method alongside validated alternative methods, researchers and drug development professionals can build a resilient and reliable analytical framework. This ensures data integrity, accelerates development timelines, and ultimately contributes to the delivery of safe and effective medicines.
References
- United States Pharmacopeia.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline Q2(R2)
- Chemistry LibreTexts. Capillary Electrophoresis. [Link]
- International Journal of Universal Pharmacy and Bio Sciences. HPLC Method Validation for Pharmaceuticals: A Review. [Link]
- PubMed Central.
- ResearchGate. Monitoring of aminophenol isomers in surface water samples using a new HPLC method. [Link]
- Separation Science. Implementing Robustness Testing for HPLC Methods. [Link]
Sources
A Comparative Guide to Nitrite Specificity in Complex Matrices: The Griess Assay vs. Aromatic Amines
For researchers, scientists, and drug development professionals, the accurate quantification of nitrite (NO₂⁻) is a critical parameter in a vast array of biological and chemical studies. From monitoring nitric oxide (NO) signaling pathways to ensuring food safety, the reliability of nitrite measurement hinges on the specificity of the chosen analytical method, especially when dealing with the inherent complexity of biological and environmental samples. This guide provides an in-depth technical comparison of the venerable Griess assay with alternative methods employing aromatic amines, with a particular focus on the chemical principles that would govern the specificity of a reagent like 4-Aminobenzene-1,3-diol (4-aminoresorcinol).
The Challenge of Complex Matrices
Biological fluids (plasma, serum, urine), cell culture media, and food extracts are replete with endogenous and exogenous compounds that can interfere with colorimetric assays.[1][2] These interfering substances can include proteins, amino acids (like cysteine and tyrosine), vitamins (such as ascorbate), and other reducing agents that can either react with the assay reagents, quench the colorimetric signal, or possess intrinsic absorbance at the analytical wavelength, leading to erroneous results.[1][3] Therefore, the selection of a nitrite detection method must be a carefully considered decision, balancing sensitivity with the paramount need for specificity.
The Griess Reaction: A Time-Honored Benchmark
First described in 1858 by Peter Griess, the Griess test remains the most widely used colorimetric method for nitrite determination due to its simplicity and cost-effectiveness.[4][5] The assay is a two-step diazotization-coupling reaction.
Mechanism of the Griess Reaction:
-
Diazotization: In an acidic medium, nitrite reacts with an aromatic amine, typically sulfanilamide, to form a diazonium salt.[5]
-
Coupling: This highly reactive diazonium salt then couples with a second aromatic molecule, N-(1-naphthyl)ethylenediamine (NED), to form a stable and intensely colored azo dye.[6] This product has a characteristic magenta color with a maximum absorbance at approximately 540 nm.[7]
The intensity of the color, measured by a spectrophotometer, is directly proportional to the initial nitrite concentration in the sample.
Caption: The two-step mechanism of the Griess Reaction.
Exploring Alternatives: The Chemistry of Aromatic Amines and Phenols
The fundamental principle of the Griess reaction—diazotization and coupling—is not limited to the sulfanilamide/NED pair. A variety of other aromatic amines can be diazotized, and different phenolic compounds can serve as coupling agents.[8] This opens the door to developing alternative methods with potentially improved specificity or sensitivity.
A case in point is the use of resorcinol (1,3-benzenediol) as a coupling agent. Several methods have been described where an aromatic amine (like 4-aminophenylacetic acid or benzidine) is first diazotized by nitrite and then coupled with resorcinol to form a colored azo dye.[9][10]
The Case for this compound (4-Aminoresorcinol)
While a validated, standalone method using this compound for nitrite detection is not prominent in the literature, its chemical structure is intriguing. It contains both a primary aromatic amine group and a resorcinol moiety. This dual functionality suggests two potential reaction pathways with nitrite:
-
As a Diazotizable Amine: The amino group could be diazotized by nitrite in an acidic medium. This diazonium salt could then potentially self-couple or couple with another molecule of this compound, though the efficiency and stability of such a reaction would need empirical validation.
-
As a Coupling Agent: More plausibly, it could act as a coupling agent for a diazonium salt formed from a different, more readily diazotized aromatic amine (like sulfanilamide). The hydroxyl groups on the benzene ring are activating, making the ring susceptible to electrophilic attack by the diazonium cation.
The reaction of nitrite with resorcinol-containing compounds typically produces a reddish or orange-colored product, with an absorbance maximum different from the Griess reaction, which could be advantageous in matrices with interfering colors.[9][10]
Caption: Generalized mechanism for nitrite detection using a resorcinol-based coupling reaction.
Comparative Performance Analysis
The choice of method should be guided by empirical data. Below is a table summarizing the key performance characteristics of the standard Griess assay compared to a representative resorcinol-based method.
| Feature | Griess Assay (Sulfanilamide/NED) | Resorcinol-Based Assay (Representative) | Ion Chromatography (Reference Method) |
| Principle | Diazotization-Coupling | Diazotization-Coupling | Ion Exchange Separation, Conductivity Detection |
| λmax | ~540 nm[7] | ~455 nm[9] | N/A |
| Detection Limit | 0.5 - 2.5 µM (matrix dependent)[11] | ~0.1 µg/mL (~2.2 µM)[9] | ~0.02 mg/L (~0.4 µM)[12] |
| Linear Range | Typically up to 100 µM | Up to 2.4 µg/mL (~52 µM)[9] | 0.02 - 5.00 mg/L[12] |
| Common Interferences | Ascorbate, Thiols, NADPH, Proteins, Hemoglobin[1][3] | Iron, Copper[9] | High chloride concentrations[4] |
| Advantages | Widely used, well-characterized, inexpensive | Different analytical wavelength may avoid some colorimetric interferences | High specificity, simultaneous analysis of other anions |
| Disadvantages | Prone to interference from reducing agents and proteins[1] | Less characterized, potential for metal ion interference | Requires specialized equipment, lower throughput |
Experimental Protocols
To ensure scientific integrity, every protocol must be self-validating. This includes the preparation of a standard curve and the use of appropriate blanks and controls.
Protocol 1: Standard Griess Assay for Nitrite Quantification
This protocol is a standard procedure for determining nitrite concentration in aqueous samples.
-
Reagent Preparation:
-
Griess Reagent: Prepare by mixing equal volumes of 1% (w/v) sulfanilamide in 5% phosphoric acid and 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Prepare fresh daily and protect from light.
-
Nitrite Standard: Prepare a 1 mM stock solution of sodium nitrite in deionized water. From this, create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25, 0 µM) in the same matrix as your samples (e.g., cell culture media, buffer) to generate a standard curve.
-
-
Sample Preparation:
-
Centrifuge samples to remove particulate matter.
-
For protein-rich samples like plasma or serum, deproteinization is necessary. A common method is to use zinc sulfate precipitation.[3]
-
-
Assay Procedure (96-well plate format):
-
Pipette 50 µL of each standard and sample into separate wells of a clear, flat-bottom 96-well plate.
-
Add 50 µL of the Griess Reagent to all wells.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the 0 µM standard (blank) from all other readings.
-
Plot the corrected absorbance values for the standards against their known concentrations to generate a standard curve.
-
Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.
-
Caption: Experimental workflow for the Griess assay.
Protocol 2: Representative Resorcinol-Based Assay
This protocol is adapted from methods using an aromatic amine and resorcinol as a coupling agent.[9]
-
Reagent Preparation:
-
Diazotizing Reagent: 0.25% (w/v) 4-aminophenylacetic acid in 0.6 M HCl.
-
Coupling Reagent: 0.1% (w/v) resorcinol in deionized water.
-
Nitrite Standard: Prepare as described in Protocol 1.
-
-
Sample Preparation:
-
Prepare samples as described in Protocol 1.
-
-
Assay Procedure:
-
To 1 mL of sample or standard in a test tube, add 0.2 mL of the Diazotizing Reagent. Mix and let stand for 15 minutes.
-
Add 0.2 mL of the Coupling Reagent. Mix well.
-
Measure the absorbance at 455 nm against a reagent blank.
-
-
Data Analysis:
-
Analyze data as described in Protocol 1, using the absorbance values obtained at 455 nm.
-
Mitigating Interference in Complex Matrices
The primary advantage of exploring alternatives to the Griess assay is the potential to overcome its known interferences.
Caption: Strategies to address interferences in complex matrices for nitrite analysis.
-
For Proteinaceous Samples: Deproteinization is almost always required for accurate colorimetric analysis in plasma, serum, or tissue homogenates.[3]
-
For Reducing Agents: The impact of compounds like ascorbic acid is a major drawback of the Griess assay. While methods exist to mitigate this, they add complexity. An alternative reagent system that is less susceptible to reduction would be highly advantageous. Any new method, including one based on this compound, would require rigorous validation against a panel of common reducing agents.
-
For Colored Matrices: Samples containing hemoglobin (hemolyzed plasma) or other colored compounds can interfere with the Griess assay due to spectral overlap. An alternative method with a significantly different absorbance maximum (e.g., in the yellow-orange spectrum) could provide a distinct advantage by shifting the measurement away from the interfering absorbance.[9]
Conclusion and Recommendations
The Griess assay is a robust and valuable tool for nitrite quantification, but its application to complex matrices requires a thorough understanding of its limitations and the implementation of appropriate controls and sample preparation steps.
While a specific, validated method for This compound as a single reagent for nitrite detection is not established in the reviewed literature, its chemical structure as an amino-substituted resorcinol suggests a plausible basis for its use in a diazotization-coupling reaction. Such a method could theoretically offer an alternative analytical wavelength, potentially circumventing spectral interferences common to the Griess assay.
Recommendations for the Field Scientist:
-
Benchmark with Griess: For any new or complex matrix, begin with the standard Griess assay. Its extensive characterization provides a solid baseline.
-
Validate Rigorously: When specificity is a concern, validate the Griess assay results against a high-specificity reference method like ion chromatography or HPLC.[13]
-
Consider Alternatives: If significant interference is observed with the Griess assay (e.g., from colored compounds), exploring an alternative colorimetric method with a different chemical basis and analytical wavelength, such as one based on resorcinol coupling, is a logical next step.
-
Empirical Testing is Key: Any novel reagent, including this compound, must be subjected to a full method validation, including determination of linearity, detection limits, and, most critically, a comprehensive interference study with compounds relevant to the specific matrix being investigated.
Ultimately, the pursuit of specificity in nitrite analysis is a pursuit of data integrity. By understanding the chemical principles behind the available methods and validating their performance in the context of the specific experimental matrix, researchers can ensure the accuracy and reliability of their findings.
References
- Khadka, D. B., & Bhattarai, B. (2014). Spectrophotometric Determination of Trace Amount of Nitrite in Water with 4-Aminophenylacetic Acid and Resorcinol. Research Journal of Chemical Sciences, 4(9), 101-107. Link
- Grisham, M. B., Johnson, G. G., & Lancaster, J. R., Jr. (1996). Quantitation of nitrate and nitrite in extracellular fluids. Methods in Enzymology, 268, 237-246. Link
- Tsoukalas, D., & Tsikas, D. (2014). A critical evaluation of the Griess assay for the determination of nitrite and nitrate in biological matrices: Is it a "gold standard"?.
- Griess, P. (1879). Bemerkungen zu der Abhandlung der HH. Weselsky und Benedikt "Ueber einige Azoverbindungen". Berichte der deutschen chemischen Gesellschaft, 12(1), 426-428.
- Wang, Q., Yu, L., Liu, Y., Lin, L., Lu, R., Zhu, J., He, L., & Lu, Z. (2017). Methods for the detection and determination of nitrite and nitrate: A review. Talanta, 165, 709-720. Link
- Colt, J. S., & McConnell, R. (2008). A review of the literature on the safe and effective use of nitrite in meat and poultry products. Food Control, 19(1), 1-13.
- Merino, L., Gascó, L., & Mañes, J. (2000). Analysis of nitrite and nitrate in foods: overview of chemical, regulatory and analytical aspects.
- Giustarini, D., Rossi, R., Milzani, A., & Dalle-Donne, I. (2008). Nitrite and nitrate measurement by Griess reagent in human plasma: evaluation of interferences and standardization. Methods in Enzymology, 441, 221-238. Link
- Schopfer, F. J., Baker, P. R., & Freeman, B. A. (2003). Analysis of nitrogen and oxygen-centered radicals in biological systems. Methods in Molecular Biology, 209, 57-73.
- European Committee for Standardization. (2005). EN 12014-2:2005 Foodstuffs - Determination of nitrate and/or nitrite content - Part 2: HPLC/IC method for the determination of nitrate content of vegetables and vegetable products.
- Della Betta, F., de Oliveira, A. C., & de Souza, A. C. (2016). Comparison of different methods for Nitrite and Nitrate determination in Meat Products. International Food Research Journal, 23(5), 2263-2268. Link
- Csonka, C., Páli, T., Bencsik, P., Görbe, A., Ferdinandy, P., & Csont, T. (2015). Measurement of NO in biological samples. British Journal of Pharmacology, 172(6), 1620–1632. Link
- Wang, H., Wan, N., Ma, L., Wang, Z., Cui, B., Han, W., & Chen, Y. (2018).
- Fox, J. B., Jr. (1979). The chemistry of meat pigments. Journal of Agricultural and Food Chemistry, 27(6), 1367-1372.
- Ensafi, A. A., & Kazemzadeh, A. (1999). Spectrophotometric determination of nitrite by a new coupling reagent. Analytica Chimica Acta, 389(1-3), 195-200.
- Chaube, A., & Gupta, V. K. (1983). A new method for the determination of nitrite in water. Analytica Chimica Acta, 151, 209-214.
- Shrivas, K., & Dewangan, K. (2016). Spectrophotometric determination of nitrite and nitrate ions by diazo coupling method. International Journal of Chemical Studies, 4(3), 101-105. Link
- Sigma-Aldrich. (n.d.). Nitrite/Nitrate, Colorimetric Test.
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Nitrate and Nitrite. Agency for Toxic Substances and Disease Registry. Link
- Miranda, K. M., Espey, M. G., & Wink, D. A. (2001). A rapid, simple spectrophotometric method for simultaneous detection of nitrate and nitrite. Nitric Oxide, 5(1), 62-71.
- Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.
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A Senior Application Scientist's Guide to Colorimetric Assay Performance: Evaluating Linearity and Range with the Griess Assay as a Case Study
In the realm of quantitative analysis, the reliability of an assay is paramount. Two of the most critical parameters that define this reliability are linearity and range .[1][2][3] For researchers, scientists, and drug development professionals, a thorough understanding of these metrics is not merely academic; it is the foundation upon which robust, reproducible, and meaningful data are built.
While the specific query for a "4-Aminobenzene-1,3-diol colorimetric assay" does not correspond to a widely documented, standard analytical method, it brings to the forefront the class of assays involving aromatic amines. A quintessential and extensively validated example within this category is the Griess assay for the determination of nitrite (NO₂⁻), a key intermediate in the nitrogen cycle and a significant signaling molecule in biology.[4][5]
This guide will use the Griess assay as a primary case study to provide an in-depth technical exploration of linearity and range. We will dissect its performance characteristics, compare it to viable alternatives, and provide field-proven protocols. This approach will equip you not only with practical methodologies but also with the critical thinking required to evaluate and select the appropriate assay for your research needs.
Pillar 1: The Griess Assay - Mechanism and Performance
The Griess test, first described by Peter Griess in 1858, is a cornerstone of analytical chemistry for detecting nitrite ions.[4] Its enduring prevalence is a testament to its simplicity, cost-effectiveness, and sensitivity.
Mechanism of Action: The assay involves a two-step diazotization reaction.
-
In an acidic medium, nitrite reacts with sulfanilamide to form a transient diazonium salt.[4]
-
This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a stable, intensely colored pink-red azo dye.[4] The absorbance of this final product, typically measured at 540 nm, is directly proportional to the initial nitrite concentration.
Caption: Experimental workflow for the Gri-ess Assay.
Protocol 2: Total Nitrate/Nitrite (NOx) Quantification via Enzymatic Reduction
This protocol is essential when the total nitrogen oxide pool is of interest, particularly in biological samples where both nitrite and nitrate are present.
Causality Behind Choices:
-
Nitrate Reductase: This enzyme specifically and efficiently catalyzes the reduction of nitrate to nitrite. [6]* NADPH Cofactor: Nitrate reductase requires NADPH as an electron donor for the reduction reaction.
-
LDH/Pyruvate: Any excess NADPH after the reduction step must be oxidized, as it can interfere with the subsequent Griess reaction. Lactate dehydrogenase (LDH) and pyruvate are used for this purpose. [7] Methodology:
-
Sample Preparation: If samples contain high protein concentrations (e.g., plasma, cell lysates), deproteinate them using ultrafiltration (e.g., 10 kDa MWCO spin filter) to prevent enzyme inhibition.
-
Preparation of Standards: Prepare a nitrate standard curve (e.g., using potassium nitrate) in the same buffer as your samples, covering a range of 0-100 µM.
-
Nitrate Reduction Step:
-
In separate microcentrifuge tubes, combine:
-
50 µL of standard or deproteinated sample.
-
10 µL of Nitrate Reductase enzyme.
-
10 µL of NADPH solution.
-
-
Incubate for 1 hour at 37°C to allow for the complete conversion of nitrate to nitrite.
-
-
NADPH Oxidation (Optional but Recommended):
-
Add 10 µL of Lactate Dehydrogenase and 10 µL of pyruvate solution to each tube.
-
Incubate for 10 minutes at room temperature.
-
-
Griess Reaction:
-
Transfer 80 µL of the reaction mixture from each tube to a 96-well plate.
-
Add 80 µL of freshly mixed Griess reagent (as described in Protocol 1) to each well.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 540 nm.
-
Analyze the data using the nitrate standard curve as described in Protocol 1 to determine the total NOx concentration.
-
To determine the nitrate concentration alone, subtract the nitrite concentration (measured separately without the reduction step using Protocol 1) from the total NOx concentration.
-
Caption: Workflow for Total Nitrate/Nitrite (NOx) using Enzymatic Reduction.
References
- Practical Assay for Nitrite and Nitrosothiol as an Alternative to the Griess Assay or the 2,3-Diaminonaphthalene Assay.
- Chemical identification and optimization of the 4-aminophenol colorimetric test for the differentiation between hemp-type and marijuana-type cannabis plant samples. PubMed. [Link]
- Chemical identification and optimization of the 4‐aminophenol colorimetric test for the differentiation between hemp‐type and marijuana‐type cannabis plant samples. NSF Public Access Repository. [Link]
- Validation of the 4-aminophenol color test for the differentiation of marijuana-type and hemp-type cannabis. PubMed. [Link]
- Quantitative analysis of Δ9-tetrahydrocannabinol (Δ9-THC) in cannabis plants using the Fast Blue BB (FBBB) and 4-aminophenol (4-AP) colorimetric tests. NSF Public Access Repository. [Link]
- Griess test. Wikipedia. [Link]
- Validation of the 4-aminophenol color test for the differentiation of marijuana-type and hemp-type cannabis.
- Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]
- Colorimetric Determination of Nitrate Plus Nitrite in Water by Enzymatic Reduction, Automated Discrete Analyzer Methods.
- Development and Validation of Rapid Colorimetric Detection of Nitrite Concentration in Meat Products on a Polydimethylsiloxane (PDMS) Microfluidic Device. SpringerLink. [Link]
- Methods to Detect Nitric Oxide and its Metabolites in Biological Samples. PMC. [Link]
- Development of a colorimetric sensor utilizing itaconic acid-mediated Griess reaction for sensitive detection of nitrite and nitrate in agricultural products. RSC Publishing. [Link]
- A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. PMC. [Link]
- Reevaluation of the Griess method for determining NO/NO2- in aqueous and protein-containing samples. PubMed. [Link]
- On statistical evaluation of the linearity in assay valid
- Using the Griess colorimetric nitrite assay for measuring aliph
- Evaluation of novel Griess-reagent candidates for nitrite sensing in aqueous media identified via molecular fingerprint searching. RSC Publishing. [Link]
- Linearity in Labor
- On Statistical Evaluation of the Linearity in Assay Valid
- Wh
- Ensuring Linearity in Method Validation - A Step-by-Step Guide. Altabrisa Group. [Link]
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A Comparative Guide to Method Transfer for the Analysis of 4-Aminobenzene-1,3-diol
This guide provides an in-depth comparison of methodologies and critical considerations for the successful transfer of analytical methods for 4-Aminobenzene-1,3-diol. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and compliant method transfer process.
Introduction: The Analytical Imperative for this compound
This compound, also known as 4-aminoresorcinol, is a key chemical intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals. The purity and impurity profile of this starting material can directly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Consequently, a robust, validated, and transferable analytical method is not merely a quality control check; it is a cornerstone of the entire drug development lifecycle.
The transfer of an analytical method from a development laboratory (the Sending Unit or SU) to a quality control or manufacturing site (the Receiving Unit or RU) is a critical regulatory and technical milestone.[1] A flawed transfer can lead to out-of-specification (OOS) results, project delays, and significant regulatory scrutiny.[1] This guide will compare common analytical techniques and detail the essential considerations for a successful method transfer, grounded in the principles of the latest international regulatory guidelines.
Comparison of Primary Analytical Methodologies
While several techniques can be used to analyze this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common. The choice of methodology is critical as it dictates the parameters that will be scrutinized during method transfer.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Suitability for Analyte | Excellent. The polar amino (-NH₂) and hydroxyl (-OH) groups make this compound well-suited for Reversed-Phase HPLC.[2] | Challenging. The low volatility and high polarity of the analyte require derivatization to increase thermal stability and volatility, adding complexity and potential variability to the method.[3] |
| Detection | UV-Vis detection is highly effective due to the aromatic ring. Mass Spectrometry (MS) can be coupled for enhanced specificity.[4][5] | Flame Ionization Detection (FID) or Mass Spectrometry (MS) are common. |
| Specificity | High specificity can be achieved, especially with stability-indicating methods that separate the main compound from degradation products and impurities.[5][6] | Specificity is dependent on the success of the separation and can be complicated by derivatization by-products. |
| Typical Transfer Hurdles | Column chemistry variability, mobile phase preparation, instrument differences (dwell volume, detector lamps).[7] | Derivatization efficiency, inlet liner activity, column inertness, temperature programming variations. |
The Reference Method: A Stability-Indicating RP-HPLC Protocol
A "stability-indicating" method is one that can accurately quantify the analyte in the presence of its degradation products, a requirement for pharmaceutical analysis.[6][8] The following protocol serves as our validated reference method for the transfer process.
Experimental Protocol: RP-HPLC Analysis
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Rationale: A C18 column provides the necessary hydrophobic retention for the benzene ring, while the polar functional groups allow for good interaction with the aqueous mobile phase.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Rationale: The acid suppresses the ionization of the phenolic hydroxyl groups, leading to better peak shape.
-
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 70% B
-
20-25 min: 70% B
-
25-26 min: 70% to 5% B
-
26-30 min: 5% B
-
Rationale: A gradient is used to elute potential impurities with a wide range of polarities and ensure the primary analyte peak is well-resolved from any degradation products.[9]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant temperature ensures retention time reproducibility.
-
-
Detection Wavelength: 280 nm.
-
Rationale: This wavelength provides a good response for the aromatic structure of this compound.
-
-
Injection Volume: 10 µL.
-
-
Solution Preparation:
-
Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).
-
Standard Solution: Prepare a 100 µg/mL solution of this compound reference standard in the diluent.
-
Sample Solution: Prepare a solution of the test sample at a nominal concentration of 100 µg/mL in the diluent.
-
Method Transfer: Framework and Execution
Analytical Method Transfer (AMT) is a documented process that qualifies a laboratory (RU) to use an analytical test procedure that originated in another laboratory (SU).[7] The process must be governed by a pre-approved protocol and culminate in a formal report.
Regulatory Grounding: The ICH Q2(R2) Guideline
The International Council for Harmonisation (ICH) Q2(R2) guideline on the validation of analytical procedures provides the regulatory framework.[10] The updated guideline emphasizes a lifecycle approach, where method transfer is a key part of ensuring the procedure remains fit for purpose throughout its use.[11] It specifies that upon transfer, a partial or full revalidation, or comparative analysis, should be performed.[10]
Method Transfer Workflow
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Aminobenzene-1,3-diol
For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Aminobenzene-1,3-diol and its associated waste streams. By elucidating the principles behind these procedures, we aim to empower researchers to manage chemical waste with the highest degree of safety and environmental stewardship.
Hazard Assessment: Understanding the Risks
This compound, also known as 4-Aminoresorcinol, belongs to the aminophenol class of aromatic compounds. A thorough risk assessment is the critical first step in its safe handling and disposal. While a specific, universally adopted GHS classification may vary between suppliers, data for the hydrochloride salt and analogous compounds indicate significant hazards.[1][2]
Inferred GHS Classification:
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowedH312: Harmful in contact with skinH332: Harmful if inhaled | |
| Skin Corrosion/Irritation | H315: Causes skin irritation | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | |
| Respiratory/Skin Sensitization | H317: May cause an allergic skin reaction | |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | |
| Aquatic Hazard (Chronic) | H412: Harmful to aquatic life with long lasting effects | No Pictogram |
Causality: The aromatic amine and phenol functionalities confer reactivity. Amines can be sensitizers and are often associated with methemoglobinemia, while phenols can be corrosive and toxic.[3][4] The compound's potential to cause skin and respiratory irritation necessitates handling within a controlled environment to prevent exposure.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of appropriate PPE is dictated by the hazard assessment.
| Body Part | Recommended PPE | Rationale and Specifications |
| Hands | Double-gloving with chemical-resistant gloves | An inner nitrile glove provides dexterity, while a robust outer glove (e.g., neoprene or viton) offers extended chemical resistance. This combination protects against rapid breakthrough. Gloves must be changed immediately upon contamination.[2] |
| Eyes/Face | Safety goggles and a face shield | Goggles must provide a complete seal around the eyes to protect from splashes. A face shield is required over the goggles when handling the solid powder or preparing solutions to protect the entire face.[2] |
| Body | Chemical-resistant lab coat | A non-porous lab coat is essential to protect skin and personal clothing from contamination. |
| Respiratory | NIOSH-approved respirator | A half-mask or full-face respirator with P100 (particulate) cartridges is necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[2] |
Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and ensures compliance with hazardous waste regulations.[6][7]
Step 1: Designate Waste Containers
-
Solid Waste: Use a dedicated, wide-mouth container made of compatible plastic (e.g., polyethylene) for solid waste. This container is for items such as contaminated gloves, weigh paper, absorbent pads, and pipette tips.[2][8]
-
Liquid Waste: Use a separate, sealable container, preferably the original manufacturer's bottle or a designated glass or polyethylene solvent waste bottle. This is for unused solutions, solvent rinses, and mother liquor.[2][9]
-
Sharps Waste: All chemically contaminated needles, blades, or broken glass must be placed in a labeled, puncture-proof sharps container.
Causality: Separating waste streams is crucial. Mixing this compound, an amine, with incompatible waste streams (e.g., strong acids or oxidizing agents) could lead to violent reactions, gas evolution, or fire.[3][6] Furthermore, mixing halogenated and non-halogenated solvent waste is often prohibited by disposal facilities and increases disposal costs.
Step 2: Collect Waste at the Point of Generation
-
Solid Waste: Immediately place all disposable items that have come into contact with this compound into the designated solid waste container.[2]
-
Liquid Waste: Collect all solutions and rinses in the designated liquid waste container. Do not overfill containers; leave at least 10% headspace to allow for vapor expansion.[10]
-
Decontamination: Decontaminate non-disposable items like glassware and spatulas with an appropriate solvent (e.g., ethanol or methanol), collecting the initial rinses as hazardous liquid waste.[11] Follow with a standard soap and water wash.
Hazardous Waste Labeling and Storage
Accurate labeling and proper storage are mandated by regulatory bodies like the EPA and are essential for safety and compliance.[7][12]
Step 1: Labeling the Container
As soon as the first drop of waste is added, the container must be labeled. The label must be fully visible and include the following information:[6][10]
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " (no formulas or abbreviations)
-
A complete list of all constituents by percentage, including solvents (e.g., "this compound (2%), Methanol (98%)")
-
The specific hazard(s): "Toxic, Irritant "
-
The date accumulation started.
Step 2: Storage in a Satellite Accumulation Area (SAA)
The labeled waste containers must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the laboratory personnel.[6][7]
-
Location: The SAA can be a designated area within a chemical fume hood or a secondary containment bin on a benchtop.[6]
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents and acids.[2][6]
-
Containment: The container must be kept in secondary containment (e.g., a plastic tub) to contain any potential leaks.
-
Closure: The container must be kept securely closed at all times, except when you are actively adding waste.[7][12] Leaving a funnel in an open container is a common and serious violation.
Disposal Workflow: From Benchtop to Final Treatment
The ultimate disposal of this compound waste is managed through your institution's Environmental Health and Safety (EHS) department. The recommended final disposal method is high-temperature incineration by a licensed hazardous waste contractor.[2]
Step-by-Step Disposal Procedure:
-
Accumulate Waste: Continue to add compatible waste to your correctly labeled container within the SAA.
-
Request Pickup: Once the container is 90% full, or if it has been in accumulation for one year (whichever comes first), contact your institution's EHS office to schedule a waste pickup.[6][9]
-
Await Pickup: Do not move the waste from the SAA. EHS personnel are specially trained to handle and transport hazardous waste from the laboratory to the central accumulation facility.
-
Documentation: Complete any waste pickup forms required by your institution, ensuring that all chemical components are accurately listed.
Causality: Incineration is the preferred method because it permanently destroys the organic molecule, preventing its release into the environment where it could harm aquatic life.[13] Landfilling is not an acceptable alternative due to the potential for leaching into soil and groundwater. Never dispose of this compound down the drain.[2]
Spill Management Protocol
Immediate and correct response to a spill is vital to mitigate exposure and environmental contamination.
Minor Spill (Contained, manageable by lab staff):
-
Alert & Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the full complement of PPE as described in Section 2, including respiratory protection if the spill involves solid powder.
-
Contain: If it is a liquid, cover with a non-reactive absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Clean-Up: For a solid spill, gently moisten the powder with a small amount of water to prevent it from becoming airborne.[11] Carefully scoop or sweep the material and absorbent into your designated solid hazardous waste container.
-
Decontaminate: Wipe the spill area with a solvent-moistened cloth (collecting the cloth as solid waste), followed by a thorough wash with soap and water.[2][11]
-
Report: Report the incident to your laboratory supervisor and EHS department as per institutional policy.
Major Spill (Large quantity, highly dispersed, or beyond the comfort level of lab staff):
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert others nearby, activate the nearest fire alarm if necessary, and call your institution's emergency number and EHS department from a safe location.[11]
-
SECURE: Close the doors to the affected area to contain vapors.
-
AWAIT RESPONSE: Do not re-enter the area. Await the arrival of the trained emergency response team.
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- Purdue University.Hazardous Waste Disposal Guidelines.[Link]
- Columbia University.Hazardous Chemical Waste Management Guidelines.[Link]
- New Jersey Department of Health.Hazardous Substance Fact Sheet: Resorcinol.[Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Aminobenzene-1,3-diol
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety that is as rigorous as our scientific methodology. The handling of 4-Aminobenzene-1,3-diol, a versatile aromatic amine, requires a comprehensive understanding of its potential hazards and the implementation of meticulous safety protocols. This guide provides essential, actionable information on the selection and use of Personal Protective Equipment (PPE), operational procedures, and disposal plans to ensure your safety and the integrity of your work.
Hazard Assessment: The Foundation of Your Safety Protocol
The selection of appropriate PPE is not a matter of preference; it is a direct, evidence-based response to the specific toxicological profile of the chemical. This compound and its hydrochloride salt are classified with multiple hazards that dictate a stringent, multi-layered approach to personal protection.[1] A conservative assessment based on its chemical class (aromatic amines) and available data suggests a high degree of caution is warranted.[2]
Understanding the potential routes of exposure—inhalation, skin contact, eye contact, and ingestion—is paramount. The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Hazard Statement | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled.[1][3] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[1][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[1][4] |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][4] |
| Skin Sensitization | H317 | May cause an allergic skin reaction.[5] |
| Carcinogenicity (Potential) | H350 | Aromatic amines as a class are known for potential carcinogenicity.[2][6][7] |
| Aquatic Hazard | H400, H412 | Very toxic to aquatic life; harmful with long-lasting effects.[5] |
This hazard profile necessitates that all handling procedures be designed to eliminate or minimize exposure through engineered controls and a robust PPE strategy.
The Multi-Layered Defense: Selecting Your Personal Protective Equipment
A multi-layered PPE strategy is essential to create redundant barriers between you and the chemical. The following recommendations are based on a conservative risk assessment and should be considered the minimum standard for handling this compound in any form (solid or solution).
| Body Part | Recommended PPE | Rationale and Key Considerations |
| Eyes/Face | Snug-fitting safety goggles and a full-face shield. | Goggles must provide a complete seal around the eyes to protect against fine particulates and splashes.[2] A face shield is mandatory when handling the solid powder or when there is a significant splash risk, protecting the entire face.[2] |
| Hands | Double-gloving: Nitrile inner glove, Neoprene or Viton™ outer glove. | The inner nitrile glove provides a baseline of splash protection. The outer glove (Neoprene or Viton™) offers superior chemical resistance against aromatic amines. This system allows for the removal of a contaminated outer glove without compromising the primary skin barrier. Change outer gloves immediately upon contamination.[2] |
| Body | Chemical-resistant lab coat or disposable coveralls. | A non-porous lab coat is required for all manipulations.[2] For larger quantities or extended procedures, disposable coveralls provide enhanced protection and simplify decontamination. Clothing should be long-sleeved.[4] |
| Respiratory | NIOSH-approved half-mask or full-face respirator with P100 particulate cartridges. | This is non-negotiable when handling the solid powder outside of a certified chemical fume hood. [2] The P100 filter provides the highest level of protection against airborne particulates. Ensure you are properly fit-tested for your selected respirator. |
| Feet | Closed-toe, chemical-resistant shoes. | Shoes must be made of a non-porous material like leather to prevent absorption in case of spills.[2][8] Perforated shoes or sandals are strictly forbidden in the laboratory.[8] |
Operational Protocol: A Step-by-Step Guide to Safe Handling
Meticulous adherence to a standardized workflow is critical for safety. The following protocols guide you from initial preparation through to final disposal.
Pre-Operation Safety Checklist
-
Review Documentation: Thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[7]
-
Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly.[9] All manipulations of solids and preparation of solutions must occur within the hood.[2][7]
-
Assemble Materials: Ensure all necessary PPE is available and in good condition. Locate the spill kit and verify its contents are appropriate for an amine spill (including a neutralizing agent like citric acid).[2]
-
Clear the Workspace: Maintain a clean and uncluttered work area within the fume hood to minimize the risk of spills or cross-contamination.[9]
PPE Donning and Doffing Workflow
The sequence of donning and doffing PPE is as important as the equipment itself to prevent cross-contamination.
Caption: Waste Segregation and Disposal Workflow.
Disposal Protocol:
-
Segregation: Maintain separate, dedicated waste containers for solids (contaminated gloves, weigh paper, absorbent pads) and liquids (unused solutions, solvent rinses). 2[2][10]. Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and associated hazards. 3[10][11]. Storage: Keep waste containers tightly sealed when not in use and store them in a designated, well-ventilated secondary containment area away from incompatible materials. 4[2][10]. Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. The recommended disposal method is incineration by a licensed hazardous waste management company.
[2][10]By integrating these stringent PPE and handling protocols into every aspect of your work with this compound, you build a resilient culture of safety that protects yourself, your colleagues, and the integrity of your research.
References
- National Center for Biotechnology Information. (n.d.). This compound hydrochloride. PubChem.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene.
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Utah State University. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
- California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
- National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
- Fisher Scientific. (2023). Safety Data Sheet: 5-Aminobenzene-1,3-diol hydrochloride.
- Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
